molecular formula C11H13BrN2O B1294179 (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone CAS No. 934000-33-6

(5-Bromopyridin-2-yl)(piperidin-1-yl)methanone

Cat. No.: B1294179
CAS No.: 934000-33-6
M. Wt: 269.14 g/mol
InChI Key: LXRFKLKDVHGHIC-UHFFFAOYSA-N
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Description

(5-Bromopyridin-2-yl)(piperidin-1-yl)methanone is a chemical compound of significant interest in medicinal chemistry and drug discovery, serving as a versatile building block for the synthesis of more complex molecules. Its structure incorporates both a 5-bromopyridin-2-yl group and a piperidine moiety, two heterocyclic systems that are pivotal in the design of biologically active compounds. The piperidine ring is one of the most fundamental heterocycles in pharmaceuticals, found in more than twenty classes of approved drugs and numerous alkaloids . The bromine atom on the pyridine ring offers a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing researchers to diversify the molecular structure and explore structure-activity relationships. This makes the compound a valuable precursor in constructing potential therapeutic agents. Piperidine-based compounds demonstrate a broad spectrum of pharmacological activities. Research has highlighted their importance as anticancer agents , antiviral agents , antimicrobial agents , and key components in central nervous system (CNS) therapeutics . The piperidine nucleus is a common feature in clinical agents and novel investigational compounds, underlining its central role in the pharmaceutical industry . (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone is supplied as a high-purity compound for research applications. This product is intended for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are advised to handle this material in a laboratory setting following all appropriate safety protocols.

Properties

IUPAC Name

(5-bromopyridin-2-yl)-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O/c12-9-4-5-10(13-8-9)11(15)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXRFKLKDVHGHIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50650074
Record name (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934000-33-6
Record name (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-(piperidin-1-ylcarbonyl)pyridine
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Foundational & Exploratory

(5-Bromopyridin-2-yl)(piperidin-1-yl)methanone chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone

Introduction

(5-Bromopyridin-2-yl)(piperidin-1-yl)methanone is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis. Its structure, incorporating a reactive bromine atom on the pyridine ring and a stable piperidinyl amide moiety, makes it a valuable intermediate for the construction of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, tailored for researchers and professionals in chemical synthesis and drug development. The dual functionality of this compound offers multiple avenues for chemical modification, positioning it as a key component in the synthesis of novel compounds with potential biological activity.

Chemical Identity and Physicochemical Properties

(5-Bromopyridin-2-yl)(piperidin-1-yl)methanone is identified by its unique combination of a 5-bromopyridine core linked to a piperidine ring via a carbonyl bridge. This structure imparts specific chemical characteristics that are crucial for its application in synthetic chemistry.

Structural Information

The fundamental identity of this compound is defined by its molecular structure and associated identifiers.

Table 1: Core Chemical Identifiers

IdentifierValueSource
IUPAC Name (5-Bromopyridin-2-yl)(piperidin-1-yl)methanoneN/A
Synonyms (5-Bromopicolinoyl)piperidine[1][2]
CAS Number 934000-33-6[1][2]
Molecular Formula C₁₁H₁₃BrN₂O[1][3]
Molecular Weight 269.14 g/mol [3]
SMILES O=C(C1=NC=C(Br)C=C1)N2CCCCC2[3]
Physicochemical Data

The physical properties of the compound are essential for its handling, storage, and use in reactions. While specific experimental data such as melting or boiling points are not widely published, typical properties for a compound of this nature are summarized below.

Table 2: Physicochemical Properties

PropertyValueNotes
Appearance Expected to be a white to off-white solidBased on similar chemical structures.
Purity Typically >97%As supplied by commercial vendors.
Storage Sealed in a dry, room temperature environmentRecommended to maintain stability.[3]
Solubility Soluble in common organic solvents like Dichloromethane (DCM), Chloroform, and Ethyl Acetate.Expected behavior for this class of compounds.

Synthesis and Manufacturing

The primary synthetic route to (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone involves the formation of an amide bond between a 5-bromopicolinic acid derivative and piperidine. This is a standard and efficient method for creating the target molecule.

Synthetic Pathway Overview

The synthesis is a two-step process starting from 5-bromopicolinic acid.

  • Activation of Carboxylic Acid : 5-Bromopicolinic acid is first converted into a more reactive acylating agent, typically the acyl chloride (5-bromopicolinoyl chloride). This is commonly achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[4]

  • Amide Coupling : The resulting acyl chloride is then reacted with piperidine in the presence of a base to neutralize the HCl byproduct, yielding the final product.

G A 5-Bromopicolinic Acid B 5-Bromopicolinoyl Chloride A->B SOCl₂ or (COCl)₂ C (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone B->C Piperidine, Base (e.g., Et₃N)

Caption: General synthesis workflow.

Detailed Experimental Protocol

This protocol details the synthesis from 5-bromopicolinic acid.

Part A: Synthesis of 5-Bromopicolinoyl Chloride

  • Reaction Setup : In a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromopicolinic acid (1.0 equivalent).[5][6]

  • Addition of Chlorinating Agent : Under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (SOCl₂) (approx. 2-3 equivalents) dropwise. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction Conditions : Heat the mixture to reflux (typically around 70-80 °C) and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or disappearance of starting material).[4]

  • Workup : Allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The crude 5-bromopicolinoyl chloride is often used directly in the next step without further purification.

Part B: Amide Coupling with Piperidine

  • Reaction Setup : Dissolve the crude 5-bromopicolinoyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a clean, dry flask. Cool the solution in an ice bath (0 °C).

  • Nucleophilic Addition : In a separate flask, dissolve piperidine (1.1 equivalents) and a non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5 equivalents) in the same anhydrous solvent.

  • Reaction Execution : Add the piperidine solution dropwise to the cooled acyl chloride solution with vigorous stirring.

  • Reaction Progression : Allow the reaction to warm to room temperature and stir for an additional 2-12 hours. Monitor the reaction's progress by TLC.

  • Quenching and Extraction : Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., DCM or ethyl acetate).

  • Purification : Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone.

Spectroscopic Profile and Characterization

The structural confirmation of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone relies on standard spectroscopic techniques. While specific spectra are proprietary or not publicly available, the expected data can be predicted based on its chemical structure.

  • ¹H NMR : The proton NMR spectrum would show characteristic signals for the pyridine ring protons, typically in the aromatic region (δ 7.5-8.5 ppm). The protons of the piperidine ring would appear as a series of multiplets in the aliphatic region (δ 1.5-3.8 ppm).

  • ¹³C NMR : The carbon NMR would display a signal for the carbonyl carbon around δ 165-170 ppm. Signals for the pyridine ring carbons would be in the δ 120-150 ppm range, and the piperidine carbons would appear in the upfield region (δ 20-50 ppm).

  • Mass Spectrometry (MS) : The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a single bromine atom.

  • Infrared (IR) Spectroscopy : A strong absorption band corresponding to the C=O stretch of the tertiary amide would be prominent, typically in the range of 1630-1680 cm⁻¹.

Reactivity and Synthetic Utility

The chemical behavior of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone is governed by its key functional groups: the bromo-substituted pyridine ring and the amide linkage.

G cluster_0 Reactivity Profile cluster_1 Pyridine Ring cluster_2 Amide Group Core (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone Node_A C-Br Bond (Cross-Coupling Reactions) Core->Node_A Suzuki, Heck, Buchwald-Hartwig Node_B Pyridine Nitrogen (N-Oxidation, Alkylation) Core->Node_B m-CPBA, Alkyl Halides Node_C Carbonyl Group (Reduction) Core->Node_C LiAlH₄, BH₃ Node_D Amide Bond (Hydrolysis) Core->Node_D Strong Acid/Base

Caption: Key reactivity sites and transformations.

Reactions at the Bromine Atom

The bromine atom at the C5 position of the pyridine ring is a prime site for modification, most notably through palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents.

  • Suzuki Coupling : Reaction with boronic acids or esters to form C-C bonds, introducing aryl, heteroaryl, or vinyl groups.

  • Heck Coupling : Reaction with alkenes to form substituted alkenes.

  • Buchwald-Hartwig Amination : Reaction with amines to form C-N bonds, introducing new amino functionalities.

  • Sonogashira Coupling : Reaction with terminal alkynes to form C-C triple bonds.

These transformations are fundamental in medicinal chemistry for building molecular complexity and exploring structure-activity relationships (SAR).

Reactions Involving the Pyridine Ring

The pyridine ring itself can undergo further functionalization, although the electron-withdrawing nature of the carbonyl group and the bromine atom deactivates it towards electrophilic substitution. The nitrogen atom, however, can act as a nucleophile or a base.

Reactions of the Amide Group

The tertiary amide bond is generally stable but can be cleaved under harsh acidic or basic hydrolysis conditions. More synthetically useful is the reduction of the carbonyl group. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide to the corresponding amine, (5-bromopyridin-2-yl)(piperidin-1-yl)methane.

Applications in Drug Discovery and Materials Science

While specific applications of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone itself are not extensively documented in mainstream literature, its structural motifs are present in a variety of biologically active compounds. The piperidine and pyridine moieties are common scaffolds in medicinal chemistry.[7] For instance, substituted piperidines are key components in numerous FDA-approved drugs.[8]

This compound serves as an intermediate for creating libraries of novel molecules for high-throughput screening. The ability to easily modify the 5-position of the pyridine ring allows for the rapid generation of analogues to optimize properties like potency, selectivity, and pharmacokinetic profiles in drug discovery programs.[7]

Safety and Handling

As a laboratory chemical, (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE) : Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]

Conclusion

(5-Bromopyridin-2-yl)(piperidin-1-yl)methanone is a valuable and versatile synthetic intermediate. Its key chemical properties—defined by the reactive C-Br bond ready for cross-coupling and the stable piperidinyl amide—make it an attractive starting point for the synthesis of diverse and complex molecular architectures. For researchers in drug discovery and materials science, this compound offers a reliable platform for generating novel chemical entities with tailored functionalities.

References

  • Chemical-Suppliers.com. (5-Bromopicolinoyl)piperidine, (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone. [Link]

  • Google Patents. CN110746345B - Synthesis method of 2-(2-amino-5-bromo-benzoyl) pyridine.
  • Appchem. (5-Bromopyridin-2-yl)(cyclopropyl)methanone. [Link]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link]

  • Crysdot LLC. (5-Bromopyridin-2-yl)(cyclopropyl)methanone. [Link]

  • Chu, X. J., et al. (2006). Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of Medicinal Chemistry, 49(22), 6549–6560. [Link]

  • Chen, G. J., & Chen, J. (2004). Synthesis of 5-bromopyridyl-2-magnesium chloride and its application in the synthesis of functionalized pyridines. Organic Letters, 6(26), 4969–4972. [Link]

  • Google Patents. RU2070193C1 - Process for preparing 5-bromonicotinic acid.
  • PubChem. (2-Bromo-5-nitrophenyl)(piperidin-1-yl)methanone. [Link]

  • PubChem. (R)-(5-Bromopyridin-2-yl)(cyclopropyl)methanamine. [Link]

  • The Royal Society of Chemistry. NMR Spectra of Products. [Link]

Sources

An In-Depth Technical Guide to (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone (CAS: 934000-33-6)

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

(5-Bromopyridin-2-yl)(piperidin-1-yl)methanone is a heterocyclic ketone that serves as a pivotal building block in contemporary medicinal chemistry. Its structure, combining a reactive bromopyridine moiety with a versatile piperidine scaffold, presents a valuable platform for the synthesis of complex molecular architectures targeting a range of biological pathways. The strategic placement of the bromine atom allows for further functionalization via cross-coupling reactions, while the piperidine ring is a ubiquitous feature in approved pharmaceuticals, known to enhance pharmacokinetic properties such as solubility and cell permeability.[1][2] This guide provides a comprehensive technical overview of its synthesis, characterization, and applications, designed for researchers, chemists, and professionals in the field of drug discovery and development.

Core Molecular Attributes and Physicochemical Properties

The compound, identified by the CAS Number 934000-33-6, is a stable, off-white solid at room temperature.[3][4] Its fundamental properties are crucial for designing reaction conditions, purification strategies, and formulation studies.

PropertyValueSource(s)
CAS Number 934000-33-6[4][5][6]
Molecular Formula C₁₁H₁₃BrN₂O[4][5]
Molecular Weight 269.14 g/mol [3]
IUPAC Name (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone
Synonyms (5-Bromopicolinoyl)piperidine, 5-Bromo-2-(piperidin-1-ylcarbonyl)pyridine[5]
Appearance Off-white solid[3]
Storage Sealed in a dry environment at room temperature[4]
Solubility Data not widely reported; expected to be soluble in polar organic solvents like DMF, DMSO, and chlorinated solvents.
Melting Point Data not widely reported in available literature.

Strategic Synthesis: A Two-Stage Workflow

The synthesis of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone is logically approached in two primary stages: the oxidation of a readily available precursor to form the key carboxylic acid intermediate, followed by a robust amide coupling reaction. This methodology ensures high yields and purity, critical for downstream applications.

Stage 1: Oxidation of 5-Bromo-2-methylpyridine to 5-Bromopicolinic Acid

The foundational step is the selective oxidation of the methyl group on the pyridine ring. The choice of a strong oxidizing agent under controlled conditions is paramount to prevent over-oxidation or degradation of the heterocyclic core.

  • Causality of Experimental Choice: Potassium permanganate (KMnO₄) in an aqueous medium is the reagent of choice for this transformation. Water serves as an economical and safe solvent, and heating promotes the reaction kinetics. The gradual, batch-wise addition of KMnO₄ is a critical control measure; it manages the exothermic nature of the reaction and prevents the buildup of excess oxidant, which could lead to undesirable side reactions. The reaction is maintained at 85-90°C to ensure complete conversion without degrading the pyridine ring.[5]

Stage 2: Amide Coupling of 5-Bromopicolinic Acid with Piperidine

The formation of the final amide bond is the cornerstone of the synthesis. This requires the activation of the carboxylic acid group of 5-bromopicolinic acid to facilitate nucleophilic attack by the secondary amine of piperidine.

  • Causality of Experimental Choice: While several amide coupling reagents exist, HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is selected for this protocol due to its high efficiency, rapid reaction times, and proven ability to minimize side reactions, even with sterically hindered substrates.[7] It functions by forming a highly reactive OAt-ester intermediate, which is more susceptible to nucleophilic attack than the parent carboxylic acid. A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), is essential. Its role is to deprotonate the carboxylic acid and the protonated amine, facilitating the reaction without competing as a nucleophile itself.[7] An aprotic solvent like DMF is used to ensure the solubility of all reactants and reagents.

The overall synthetic workflow is depicted below.

G cluster_0 Stage 1: Oxidation cluster_1 Stage 2: Amide Coupling A 5-Bromo-2-methylpyridine B 5-Bromopicolinic Acid (CAS: 30766-11-1) A->B  KMnO4, H2O  85-90°C D (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone (CAS: 934000-33-6) B->D C Piperidine C->D reagents HATU, DIPEA DMF, RT reagents->D

Synthesis Workflow Diagram

Self-Validating Experimental Protocols

The following protocols are designed to be self-validating, incorporating in-process checks and purification steps to ensure the integrity of the final product.

Protocol 1: Synthesis of 5-Bromopicolinic Acid

(Adapted from CN104987308A)[5]

  • Setup: To a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 5-bromo-2-methylpyridine (6.0 g, 35 mmol) and 150 mL of deionized water.

  • Heating: Begin stirring and heat the mixture to 80°C.

  • Oxidant Addition: Once the temperature has stabilized, add potassium permanganate (KMnO₄) (8.3 g, 52.5 mmol) in the first batch. Add two subsequent batches of 8.3 g each at 1-hour intervals, for a total of 24.8 g (157 mmol).

  • Reaction: Maintain the reaction temperature at 80-90°C and continue vigorous stirring for 3-4 hours after the final addition. Progress can be monitored by TLC (Thin Layer Chromatography) by observing the disappearance of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the manganese dioxide (MnO₂) byproduct. Wash the filter cake with a small amount of hot water.

  • Isolation: Combine the filtrates and adjust the pH to 4-5 with concentrated hydrochloric acid. A white solid will precipitate.

  • Purification: Cool the mixture in an ice bath for 30 minutes, then collect the solid product by vacuum filtration. Wash the solid with cold water and dry under vacuum to yield 5-bromopicolinic acid.

Protocol 2: Synthesis of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone

(Adapted from HATU-mediated coupling principles)[7][8]

  • Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromopicolinic acid (1.0 eq) in anhydrous DMF.

  • Reagent Addition: Add HATU (1.2 eq) to the solution and stir for 5 minutes. Then, add piperidine (1.1 eq).

  • Base Addition: Cool the mixture to 0°C using an ice bath. Slowly add DIPEA (2.5 eq) dropwise, ensuring the internal temperature remains below 10°C.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction to completion by TLC or LC-MS.

  • Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.

  • Extraction: Separate the layers. Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the final product.

Analytical Characterization and Validation

Validation of the molecular structure and assessment of purity are achieved through a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to be the most informative. It should display characteristic signals for the three distinct protons on the bromopyridine ring in the aromatic region (typically δ 7.5-8.8 ppm). The piperidine protons will appear as a set of broad multiplets in the aliphatic region (typically δ 1.5-1.8 ppm and δ 3.4-3.7 ppm).

    • ¹³C NMR: The carbon spectrum will confirm the presence of 11 unique carbon atoms, including the carbonyl carbon (C=O) signal downfield (typically δ 165-175 ppm) and the carbons of the pyridine and piperidine rings.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight. A key diagnostic feature will be the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two major peaks at [M+H]⁺ and [M+2+H]⁺ with a 2 Da mass difference and nearly equal intensity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound. A reversed-phase column with a gradient of water and acetonitrile (often containing 0.1% formic acid or TFA) will provide a quantitative measure of purity, which should typically exceed 95% for use in further synthetic applications.

Applications in Medicinal Chemistry and Drug Discovery

The title compound is not an active pharmaceutical ingredient itself but rather a high-value intermediate. Its utility stems from the strategic combination of its two core motifs.

  • The Piperidine Scaffold: The piperidine ring is one of the most prevalent N-heterocycles found in FDA-approved drugs.[2] Its incorporation into a molecule can improve aqueous solubility, reduce metabolic lability, and provide a rigid scaffold to orient functional groups for optimal interaction with biological targets.[1]

  • The Bromopyridine Moiety: The bromine atom at the C5 position is a versatile synthetic handle. It is ideally positioned for participation in palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the late-stage introduction of diverse chemical functionalities, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. For example, a related compound, (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone, is a known precursor in the synthesis of benzodiazepines.[9][10]

G A (5-Bromopyridin-2-yl) (piperidin-1-yl)methanone B Suzuki Coupling (Aryl Boronic Acids) A->B  Pd Catalyst C Sonogashira Coupling (Alkynes) A->C  Pd/Cu Catalysts D Buchwald-Hartwig (Amines, Amides) A->D  Pd Catalyst E Diverse Library of Novel Chemical Entities (NCEs) B->E C->E D->E

Role in Diversity-Oriented Synthesis

Safety, Handling, and Storage

As a laboratory chemical, (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone requires careful handling in a well-ventilated area, preferably a fume hood.

  • Hazards: The compound is classified as harmful if swallowed or in contact with skin, and it is an irritant to the skin and eyes.[11]

  • Personal Protective Equipment (PPE): Standard PPE, including safety goggles, a lab coat, and chemically resistant gloves, must be worn at all times.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place away from oxidizing agents to ensure its long-term stability.[4]

  • Disposal: Disposal should be carried out in accordance with local, state, and federal regulations, typically via a licensed chemical waste disposal company.[11]

References

  • CN104987308A - Preparation method for 5-bromine-2-picolinic acid.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Kaur, H., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Chemical & Pharmaceutical Sciences, 13(3), 133-146. [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent Development of Peptide Coupling Reagents in Organic Synthesis. Tetrahedron, 60(11), 2447–2467. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. [Link]

  • Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments. [Link]

  • (5-Bromopyridin-2-yl)(cyclopropyl)methanone. Appchem. [Link]

  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. [Link]

Sources

An In-depth Technical Guide to (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone: Physicochemical Properties and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone, a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. The document details its fundamental physicochemical properties, with a primary focus on its molecular weight, and explores its structural characteristics. This guide serves as a critical resource for researchers engaged in the synthesis, characterization, and application of novel pyridine and piperidine-based compounds in pharmaceutical development.

Introduction: The Chemical Significance of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone

(5-Bromopyridin-2-yl)(piperidin-1-yl)methanone, registered under CAS Number 934000-33-6, is a notable compound within the landscape of medicinal chemistry.[1][2] Its structure, which marries a brominated pyridine ring with a piperidine moiety through a ketone linker, presents a versatile scaffold for the development of novel therapeutic agents.[3] The presence of the bromine atom enhances its reactivity and can significantly influence its biological activity, while the ketone functional group is a key pharmacophore.[3] Furthermore, the lipophilicity suggested by its structure may impact its solubility and permeability in biological systems.[3] The confluence of the pyridine and piperidine rings indicates a potential for interaction with a variety of biological targets, positioning it as a molecule of interest for further investigation in therapeutic applications.[3]

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is foundational to its application in research and development. The key identifiers and properties of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₁₃BrN₂O[1][4]
Molecular Weight 269.14 g/mol [4]
CAS Number 934000-33-6[1][4]
Appearance Off-white solid[3]
Topological Polar Surface Area (TPSA) 33.2 Ų[4]
LogP 2.4702[4]
Hydrogen Bond Acceptors 2[4]
Hydrogen Bond Donors 0[4]
Synonyms (5-Bromopicolinoyl)piperidine, 5-Bromo-2-(piperidin-1-ylcarbonyl)pyridine[1][3][4]
In-depth Analysis of Molecular Weight

The molecular weight of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone is calculated to be 269.14 g/mol .[4] This value is derived from the sum of the atomic weights of its constituent atoms as dictated by its molecular formula, C₁₁H₁₃BrN₂O.

The elemental composition and their respective contributions to the total molecular weight are as follows:

  • Carbon (C): 11 atoms × 12.011 u = 132.121 u

  • Hydrogen (H): 13 atoms × 1.008 u = 13.104 u

  • Bromine (Br): 1 atom × 79.904 u = 79.904 u

  • Nitrogen (N): 2 atoms × 14.007 u = 28.014 u

  • Oxygen (O): 1 atom × 15.999 u = 15.999 u

The sum of these atomic weights provides the precise molecular weight of the compound, a critical parameter for stoichiometric calculations in synthesis, quantitative analysis, and formulation development.

Molecular Structure and Key Features

The structural arrangement of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone is fundamental to its chemical behavior and potential biological activity.

Figure 1: 2D structure of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone.

Synthetic Pathways: A Conceptual Approach

synthesis_workflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product 5-Bromopicolinic_Acid 5-Bromopicolinic Acid Activation Activation of Carboxylic Acid (e.g., with SOCl₂ or a coupling agent) 5-Bromopicolinic_Acid->Activation Piperidine Piperidine Amidation Nucleophilic Acyl Substitution with Piperidine Piperidine->Amidation Activation->Amidation Workup_Purification Aqueous Workup and Chromatographic Purification Amidation->Workup_Purification Target_Molecule (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone Workup_Purification->Target_Molecule

Figure 2: Conceptual workflow for the synthesis of the target molecule.

This proposed synthesis leverages the well-established reaction between an activated carboxylic acid and a secondary amine to form an amide bond. The choice of activating agent and reaction conditions would be critical to optimize the yield and purity of the final product.

Prospective Applications in Drug Discovery and Development

The structural motifs present in (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone suggest its potential as a valuable building block or lead compound in several areas of drug discovery. The pyridine ring is a common feature in many approved drugs, and its substitution pattern can be fine-tuned to modulate pharmacological activity. The piperidine moiety is also a privileged scaffold in medicinal chemistry, often contributing to improved pharmacokinetic properties.[3]

Given its structure, this compound could be explored for its potential as an inhibitor of various enzymes or as a ligand for G-protein coupled receptors. The bromo-substituent provides a handle for further chemical modification through cross-coupling reactions, allowing for the generation of a library of analogues for structure-activity relationship (SAR) studies.

Conclusion

(5-Bromopyridin-2-yl)(piperidin-1-yl)methanone is a compound with a well-defined molecular weight and a chemical structure that holds considerable promise for applications in medicinal chemistry. This guide has provided a detailed overview of its core physicochemical properties, with an emphasis on its molecular weight, and has outlined a logical synthetic strategy. For researchers and drug development professionals, this compound represents a valuable starting point for the design and synthesis of novel therapeutic agents. Further empirical studies are warranted to fully elucidate its synthetic accessibility, chemical reactivity, and biological activity.

References

  • Chemical Suppliers. (5-Bromopicolinoyl)piperidine, (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone | CAS 934000-33-6. [Link]

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An In-depth Technical Guide to the Synthesis of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(5-Bromopyridin-2-yl)(piperidin-1-yl)methanone is a valuable heterocyclic compound, frequently utilized as a key building block and intermediate in the synthesis of more complex molecules within the pharmaceutical and agrochemical industries.[1] Its structure, featuring a bromopyridine core linked to a piperidine moiety via an amide bond, offers multiple reaction sites for further chemical elaboration. The strategic importance of this molecule necessitates robust, efficient, and scalable synthetic routes.

This guide provides a comprehensive overview of the primary synthetic strategies for preparing (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone. We will delve into two principal pathways: the classical two-step approach via an acyl chloride intermediate and the more contemporary direct catalytic amide coupling method. The causality behind experimental choices, detailed step-by-step protocols, and a comparative analysis of the routes are presented to equip researchers, scientists, and drug development professionals with the technical insights required for successful synthesis.

Retrosynthetic Analysis

A logical starting point for devising a synthesis is to perform a retrosynthetic analysis. The most apparent disconnection for the target molecule is the amide C-N bond. This cleavage simplifies the molecule into two readily accessible or commercially available starting materials: a derivative of 5-bromopyridine-2-carboxylic acid and piperidine.

G cluster_SM TM (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone Disconnect Amide Bond Disconnection TM->Disconnect Retrosynthesis SM Starting Materials Disconnect->SM SM1 5-Bromopyridine-2-carboxylic Acid (or activated derivative) SM2 Piperidine

Caption: Retrosynthetic analysis of the target molecule.

This analysis reveals that the core challenge lies in efficiently forming the amide bond between the pyridine and piperidine fragments.

Synthetic Strategy 1: The Acyl Chloride Pathway

This classical and highly reliable method involves a two-step sequence: first, the activation of the carboxylic acid to a more reactive acyl chloride, followed by its reaction with the amine (piperidine) to form the final amide product.[2][3]

Workflow for the Acyl Chloride Pathway

G cluster_step1 Step 1: Starting Material Synthesis cluster_step2 Step 2: Acyl Chloride Formation cluster_step3 Step 3: Amide Coupling SM_precursor 5-Bromo-2-methylpyridine SM_acid 5-Bromopyridine-2-carboxylic Acid SM_precursor->SM_acid KMnO₄, H₂O, Heat Acyl_Chloride 5-Bromopyridine-2-carbonyl Chloride SM_acid->Acyl_Chloride Oxalyl Chloride, cat. DMF Product (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone Acyl_Chloride->Product Piperidine Piperidine, Base (e.g., TEA) Piperidine->Product

Caption: Workflow for the acyl chloride mediated synthesis.

Step 1A: Synthesis of 5-Bromopyridine-2-carboxylic Acid

The primary starting material, 5-bromopyridine-2-carboxylic acid, is commercially available but can also be prepared from 5-bromo-2-methylpyridine via oxidation.[1]

Experimental Protocol:

  • To a 250 mL three-necked flask, add 5-bromo-2-methylpyridine (17.1 g, 0.1 mol) and 100 mL of water.[4]

  • Heat the mixture to 80°C with stirring.[4]

  • Add potassium permanganate (KMnO₄) (39.5 g, 0.25 mol) in small portions over 60-90 minutes, maintaining the reaction temperature between 85-90°C.[4] The purple color of the permanganate will disappear as it is consumed.

  • After the addition is complete, continue heating for an additional hour until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and filter to remove the manganese dioxide (MnO₂) byproduct.

  • Wash the filter cake with a small amount of water.

  • Combine the filtrate and washings, and carefully adjust the pH to 3-4 with 6M hydrochloric acid. A white precipitate will form.

  • Cool the mixture in an ice bath for 30 minutes, then collect the solid product by vacuum filtration.

  • Wash the product with cold water and dry under vacuum to yield 5-bromopyridine-2-carboxylic acid.[4]

Step 1B: Synthesis of 5-Bromopyridine-2-carbonyl Chloride

The carboxylic acid is activated by converting it to the highly electrophilic acyl chloride. The use of oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF) is particularly effective, as the byproducts (CO, CO₂, HCl) are gaseous, simplifying purification.[5][6][7]

Experimental Protocol:

  • In a flame-dried flask under a nitrogen atmosphere, suspend 5-bromopyridine-2-carboxylic acid (10.1 g, 0.05 mol) in dichloromethane (80 mL).[5]

  • Add 5 drops of N,N-dimethylformamide (DMF) to act as a catalyst.

  • Slowly add oxalyl chloride (10.8 mL, 0.125 mol) dropwise at room temperature. Gas evolution will be observed.

  • Stir the reaction mixture at room temperature for 2 hours. The suspension should become a clear solution.

  • Upon completion, remove the solvent and excess oxalyl chloride by distillation under reduced pressure to yield 5-bromopyridine-2-carbonyl chloride as a solid, which can be used in the next step without further purification.[5]

Step 1C: Amide Bond Formation

The final step is the nucleophilic acyl substitution reaction between the acyl chloride and piperidine. A non-nucleophilic base, such as triethylamine (TEA), is typically added to scavenge the HCl generated during the reaction.

Experimental Protocol:

  • Dissolve the 5-bromopyridine-2-carbonyl chloride (0.05 mol) from the previous step in 100 mL of anhydrous dichloromethane under a nitrogen atmosphere and cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve piperidine (5.1 mL, 0.052 mol) and triethylamine (7.7 mL, 0.055 mol) in 20 mL of dichloromethane.

  • Add the piperidine/triethylamine solution dropwise to the cooled acyl chloride solution over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 3-4 hours, or until TLC analysis indicates the consumption of the acyl chloride.

  • Wash the reaction mixture sequentially with 1M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to afford (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone.

Synthetic Strategy 2: Direct Catalytic Amide Coupling

Modern synthetic chemistry often favors methods that reduce the number of steps and avoid harsh reagents. Direct amide coupling condenses a carboxylic acid and an amine using a coupling agent or catalyst, bypassing the need to isolate an acyl chloride.[8] This approach is often considered "greener" due to higher atom economy and reduced waste.[9]

Principle of Direct Coupling

Coupling reagents activate the carboxylic acid in situ to form a highly reactive intermediate (e.g., an active ester or an O-acylisourea) which is then readily attacked by the amine.[2] Catalytic methods, such as those using boronic acids, facilitate the dehydration of the carboxylic acid and amine.[10]

G Carboxylic_Acid 5-Bromopyridine-2- carboxylic Acid Activated_Intermediate Activated Intermediate (In Situ) Carboxylic_Acid->Activated_Intermediate Amine Piperidine Product (5-Bromopyridin-2-yl) (piperidin-1-yl)methanone Amine->Product Coupling_Agent Coupling Agent (e.g., HATU, EDC) Coupling_Agent->Activated_Intermediate Base Base (e.g., DIPEA) Base->Product Activated_Intermediate->Product Byproduct Water + Coupling Agent Byproduct Product->Byproduct

Caption: General mechanism for direct amide coupling.

Experimental Protocol (Using HATU)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent for forming amide bonds, particularly for sterically hindered or electronically deactivated substrates.[9]

  • To a solution of 5-bromopyridine-2-carboxylic acid (2.02 g, 10 mmol) in 50 mL of anhydrous DMF, add piperidine (1.0 mL, 10.1 mmol).

  • Add N,N-Diisopropylethylamine (DIPEA) (3.8 mL, 22 mmol) as a non-nucleophilic base.

  • Add HATU (4.18 g, 11 mmol) in one portion to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into 200 mL of water and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts and wash with 5% LiCl aqueous solution (to remove residual DMF), followed by saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final product.

Comparative Analysis of Synthetic Routes

FeatureStrategy 1: Acyl ChlorideStrategy 2: Direct Coupling
Number of Steps 2 (from carboxylic acid)1 (from carboxylic acid)
Reagents Oxalyl/Thionyl Chloride: corrosive, moisture-sensitive.[7][11]Coupling agents (e.g., HATU): expensive but highly efficient.[9]
Reaction Conditions Can require low temperatures; generates HCl.Generally mild (room temperature).
Waste Profile Stoichiometric inorganic waste.Stoichiometric organic waste from coupling agent.[9]
Scalability Well-established for large-scale synthesis.[3]Can be expensive to scale due to reagent cost.
Substrate Scope Very broad, highly reliable.Excellent, especially for sensitive substrates.
Ease of Purification Byproducts of acyl chloride formation are often gaseous.[7]Requires removal of coupling agent byproducts, often by aqueous workup.

Conclusion

The synthesis of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone can be reliably achieved through multiple effective strategies. The Acyl Chloride Pathway stands as a robust, cost-effective, and highly scalable method, making it a preferred choice for large-scale industrial production. Its primary drawback is the handling of corrosive and moisture-sensitive chlorinating agents.

Conversely, the Direct Catalytic Amide Coupling strategy offers a milder, faster, and often higher-yielding alternative that is exceptionally well-suited for laboratory-scale synthesis, medicinal chemistry applications, and for use with sensitive or complex substrates. While the cost of coupling reagents can be a consideration for scale-up, the efficiency and gentle conditions of this one-pot method provide significant advantages in research and development settings. The choice between these two core methodologies will ultimately depend on the specific requirements of the researcher, including scale, budget, and the chemical nature of other functional groups present in the starting materials.

References

  • Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. PubMed Central. [Link]

  • Organoboron catalysis for direct amide/peptide bond formation. Chemical Communications (RSC Publishing). [Link]

  • Catalytic Approaches to the Synthesis of Amide Bonds. CORE. [Link]

  • A green chemistry perspective on catalytic amide bond formation. UCL Discovery. [Link]

  • converting carboxylic acids into acyl (acid) chlorides. Chemguide. [Link]

  • Carboxylic Acid to Acyl Chloride Mechanism. YouTube. [Link]

  • preparation of acyl chlorides (acid chlorides). Chemguide. [Link]

  • Video: Carboxylic Acids to Acid Chlorides. JoVE. [Link]

  • Solved: What reagent is used to convert a carboxylic acid into the corresponding chloride? Numerade. [Link]

  • 5-Bromopyridine-2-carbonyl chloride. ChemBK. [Link]

  • Exploring 5-Bromopyridine-2-Carboxylic Acid: Properties and Applications. LookChem. [Link]

  • How can I get 5-bromo-2-cyanopyridine using other raw material apart from 2,5-dibromopyridine? ResearchGate. [Link]

  • Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate.
  • Preparation method for 5-bromine-2-picolinic acid.
  • Synthesis method of 2-(2-amino-5-bromo-benzoyl) pyridine.
  • Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. Organic Chemistry Portal. [Link]

  • Synthesis method of 5-bromopyridine-3-formaldehyde.
  • One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. PubMed Central. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters. [Link]

  • (5-Bromopyridin-2-yl)(4-methylpiperazin-1-yl)methanone. AOBChem USA. [Link]

  • Preparation method of 2-bromo-5-aldehyde pyridine.
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ResearchGate. [Link]

  • Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. MDPI. [Link]

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Technical Guide on (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone: Current Data Limitations

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Note: This document addresses the available information and current limitations regarding the comprehensive spectroscopic analysis of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone. The intent of this guide was to provide an in-depth technical analysis of its spectroscopic signature. However, a thorough search of scientific literature and chemical databases has revealed a significant gap in publicly available experimental data for this specific compound. While basic identifiers and predicted data are accessible, the core experimental spectra required for a detailed guide—namely ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy—are not presently published in accessible scientific literature or public repositories.

This guide will therefore outline the known information and provide a framework for the spectroscopic analysis that would be conducted, should the data become available. This serves as a foundational document for researchers who may synthesize or acquire this compound and wish to perform their own characterization.

Compound Identification and Molecular Structure

(5-Bromopyridin-2-yl)(piperidin-1-yl)methanone , also known by its synonym (5-Bromopicolinoyl)piperidine, is a chemical compound with the following identifiers:

  • CAS Number: 934000-33-6[1][2]

  • Molecular Formula: C₁₁H₁₃BrN₂O[1][2]

  • Molecular Weight: 269.14 g/mol

  • Canonical SMILES: C1CCN(CC1)C(=O)C2=NC=C(C=C2)Br[3]

  • InChIKey: LXRFKLKDVHGHIC-UHFFFAOYSA-N[3]

The molecular structure consists of a pyridine ring substituted with a bromine atom at the 5-position and a piperidin-1-ylmethanone group at the 2-position.

Caption: Molecular structure of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone.

Anticipated Spectroscopic Data: A Methodological Framework

While experimental data is unavailable, this section outlines the standard methodologies and expected spectral features for the characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire proton NMR spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire carbon NMR spectra, potentially using techniques like DEPT-135 to differentiate between CH, CH₂, and CH₃ groups.

Expected ¹H NMR Spectral Features:

  • Pyridine Ring Protons: Three distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The proton at the 6-position is expected to be the most downfield, adjacent to the nitrogen. The protons at the 3 and 4-positions will show characteristic doublet of doublets or doublet splittings.

  • Piperidine Ring Protons: A series of broad, overlapping multiplets in the aliphatic region (typically δ 1.5-4.0 ppm). The protons on the carbons adjacent to the nitrogen atom will be the most deshielded.

  • Amide Rotamers: Due to restricted rotation around the C-N amide bond, it is possible to observe broadening of the piperidine signals or even two distinct sets of signals for the piperidine protons at room temperature.

Expected ¹³C NMR Spectral Features:

  • Carbonyl Carbon: A signal in the downfield region (typically δ 165-175 ppm).

  • Pyridine Ring Carbons: Five signals in the aromatic region (typically δ 120-160 ppm). The carbon bearing the bromine atom will be influenced by the halogen's electronic effects.

  • Piperidine Ring Carbons: Three distinct signals in the aliphatic region (typically δ 20-50 ppm).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis dissolve Dissolve in Deuterated Solvent nmr NMR Spectrometer (≥400 MHz) dissolve->nmr h1_acq ¹H NMR Acquisition nmr->h1_acq c13_acq ¹³C NMR Acquisition nmr->c13_acq h1_interpret ¹H Chemical Shifts & Coupling h1_acq->h1_interpret c13_interpret ¹³C Chemical Shifts & DEPT c13_acq->c13_interpret structure_confirm Structure Confirmation h1_interpret->structure_confirm c13_interpret->structure_confirm

Caption: General workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS)

Experimental Protocol:

  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (LC-MS or GC-MS).

  • Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) for LC-MS or Electron Ionization (EI) for GC-MS.

  • Mass Analysis: Acquire the mass spectrum, ensuring accurate mass measurement for molecular formula confirmation.

Expected Mass Spectral Features:

  • Molecular Ion Peak: The presence of a molecular ion peak ([M]⁺ or [M+H]⁺) is expected. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). For C₁₁H₁₃⁷⁹BrN₂O, the monoisotopic mass is approximately 268.02 g/mol .

  • Fragmentation Pattern: Common fragmentation pathways would likely involve the cleavage of the amide bond, leading to fragments corresponding to the bromopyridinyl carbonyl cation and the piperidine cation.

Infrared (IR) Spectroscopy

Experimental Protocol:

  • Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate, or analyze using an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the IR spectrum over the standard mid-IR range (4000-400 cm⁻¹).

Expected IR Spectral Features:

  • C=O Stretch: A strong absorption band characteristic of the amide carbonyl group, expected in the region of 1630-1680 cm⁻¹.

  • C-N Stretch: An absorption band for the amide C-N bond, typically found around 1250-1350 cm⁻¹.

  • Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region corresponding to the pyridine ring.

  • C-H Stretches: Aliphatic C-H stretching from the piperidine ring just below 3000 cm⁻¹, and aromatic C-H stretching from the pyridine ring just above 3000 cm⁻¹.

  • C-Br Stretch: A weak to medium absorption in the fingerprint region, typically below 700 cm⁻¹.

Conclusion and Path Forward

The comprehensive spectroscopic characterization of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone is crucial for its use in research and development. The lack of publicly available experimental data necessitates that any researcher working with this compound performs a full suite of spectroscopic analyses as outlined above. The expected spectral features provide a predictive framework for the interpretation of newly acquired data. It is strongly recommended that any future work on this compound that includes its synthesis or isolation should be accompanied by the publication of its full spectroscopic data to enrich the collective knowledge base of the scientific community.

References

Due to the absence of specific literature containing the spectroscopic data for the topic compound, this section remains unpopulated. Authoritative sources on general spectroscopic principles could be cited here in a full guide.

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1H NMR spectrum of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H NMR Spectrum of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone

Executive Summary

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone. As a molecule incorporating a substituted pyridine ring and an N-acylated piperidine moiety, its spectrum presents complexities that extend beyond simple peak assignment. The core of this complexity arises from dynamic conformational phenomena, specifically the restricted rotation around the tertiary amide (C-N) bond and the chair-chair interconversion of the piperidine ring.[1][2][3] This guide, intended for researchers and drug development professionals, deconstructs these phenomena. We will explore the theoretical underpinnings, present a detailed prediction of the spectral data, outline a robust experimental protocol including variable temperature (VT) NMR for validating the proposed structure, and provide a logical workflow for spectral interpretation.

Introduction to the Molecular Scaffold

(5-Bromopyridin-2-yl)(piperidin-1-yl)methanone (CAS 934000-33-6) is a heterocyclic compound featuring a 5-bromopyridine core linked to a piperidine ring via a carbonyl bridge.[4] This structural motif is of significant interest in medicinal chemistry, where both pyridine and piperidine scaffolds are considered "privileged structures" due to their frequent appearance in pharmacologically active compounds.[1][3]

A thorough understanding of the compound's structure in solution is critical for predicting its interactions with biological targets. ¹H NMR spectroscopy is the premier tool for this purpose. However, the presence of the tertiary amide bond introduces a significant element of structural dynamism. The partial double-bond character of the amide C-N bond hinders free rotation, often resulting in the presence of two distinct rotational isomers (rotamers) at room temperature, which can complicate spectral interpretation.[1][2][5] This guide aims to provide an expert framework for acquiring, analyzing, and definitively interpreting the ¹H NMR spectrum of this molecule.

Theoretical Principles Governing the ¹H NMR Spectrum

Factors Influencing Chemical Shifts (δ)

The chemical shift of a proton is dictated by its local electronic environment.[6] In (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone, several key factors are at play:

  • Aromaticity and Electronegativity (Pyridine Ring): The protons on the pyridine ring are deshielded due to the ring current effect and the electronegativity of the nitrogen atom, causing them to resonate at a downfield region (typically 7.0-9.0 ppm). The electron-withdrawing bromine atom at the 5-position further influences the precise shifts of the adjacent protons.[6]

  • Anisotropic Effect of the Carbonyl Group: The π-system of the C=O group generates a magnetic field that deshields protons located in its plane and shields protons located above or below it. This effect will primarily influence the pyridine proton at the 3-position and the piperidine protons on the carbons adjacent to the nitrogen (α-protons).

  • Inductive Effects (Piperidine Ring): The protons on the piperidine ring are in a saturated, aliphatic environment. Their chemical shifts are primarily influenced by the inductive effect of the adjacent nitrogen atom and the carbonyl group, which draw electron density and cause a downfield shift compared to a simple alkane. The α-protons are the most deshielded, followed by the β- and γ-protons.[7][8]

Spin-Spin Coupling (J)

Spin-spin coupling provides invaluable information about the connectivity of atoms.

  • Pyridine Ring Coupling: The protons on the substituted pyridine ring will exhibit characteristic vicinal (three-bond, ³J) and meta (four-bond, ⁴J) coupling. We expect to see:

    • ³J (ortho) coupling between H-3 and H-4 (~7-9 Hz).

    • ⁴J (meta) coupling between H-4 and H-6 (~2-3 Hz).

    • ⁵J (para) coupling between H-3 and H-6 is typically very small or zero.

  • Piperidine Ring Coupling: The aliphatic protons will show geminal (²J, ~10-15 Hz) and vicinal (³J, ~6-8 Hz) couplings.[9] The exact values and patterns depend on the ring's conformation (chair, boat, or twist-boat) and the dihedral angles between the coupled protons.[3][10]

Dynamic NMR (DNMR): The Role of Conformational Isomerism

The most defining feature of this spectrum is the influence of dynamic processes that are slow on the NMR timescale at room temperature.

  • Amide Bond Rotation: The delocalization of the nitrogen lone pair into the carbonyl π-system imparts partial double-bond character to the C(O)-N bond. This creates a significant energy barrier to rotation (typically 56-80 kJ/mol), leading to the existence of distinct syn and anti rotamers.[1][2] This makes the two sets of α- and β-protons on the piperidine ring chemically non-equivalent, potentially doubling the number of signals or leading to significant signal broadening.

  • Piperidine Ring Inversion: The piperidine ring typically adopts a chair conformation. The interconversion between the two possible chair forms is also an energy-dependent process.[1][3] When this process is slow, axial and equatorial protons become distinct, leading to more complex splitting patterns.

The interplay between these two dynamic processes dictates the appearance of the aliphatic region of the spectrum. At room temperature, it is common to observe broad, unresolved signals for the piperidine protons as their rate of exchange is comparable to the NMR timescale.[5]

Predicted ¹H NMR Spectrum and Assignment

Molecular Structure and Proton Numbering

For clarity, the protons in (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone are numbered as follows:

Caption: Structure of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone with proton numbering.

Predicted ¹H NMR Data Table

The following table summarizes the predicted ¹H NMR data in CDCl₃ at room temperature. The piperidine signals are expected to be broad due to the dynamic effects discussed.

Proton LabelPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-6~8.65d⁴J(H6-H4) ≈ 2.51H
H-4~7.90dd³J(H4-H3) ≈ 8.5, ⁴J(H4-H6) ≈ 2.51H
H-3~7.75d³J(H4-H3) ≈ 8.51H
H-2', H-6' (α)~3.70br s-4H
H-3', H-5' (β)~1.70br s-4H
H-4' (γ)~1.60br s-2H

Note: d = doublet, dd = doublet of doublets, br s = broad singlet. Chemical shifts are referenced to TMS at 0 ppm.

Rationale for Spectral Assignments
  • Pyridine Protons (H-3, H-4, H-6): The assignments are based on established substitution patterns in pyridines.[11][12] H-6 is most deshielded due to its proximity to the ring nitrogen and its meta-relationship to the bromine. It appears as a doublet due to coupling with H-4. H-4 is split into a doublet of doublets by its ortho-coupling to H-3 and meta-coupling to H-6. H-3 appears as a doublet from its ortho-coupling to H-4.

  • Piperidine Protons (H-2'/6', H-3'/5', H-4'): The signals for the piperidine protons are grouped into three broad regions. The α-protons (H-2', H-6') are the most deshielded (~3.70 ppm) due to their direct attachment to the amide nitrogen. The β- (H-3', H-5') and γ- (H-4') protons appear further upfield in the typical aliphatic region (~1.60-1.70 ppm). The significant broadening is the hallmark of restricted amide bond rotation at a rate that is intermediate on the NMR timescale at room temperature.[5][13] At lower temperatures, these broad signals would be expected to resolve into separate, complex multiplets for each non-equivalent proton in the two dominant rotameric forms.

Experimental Protocol for Spectral Acquisition and Validation

To obtain a definitive spectrum and validate the structural dynamics, a multi-stage experimental approach is required.

Sample Preparation
  • Analyte: Weigh approximately 5-10 mg of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone.

  • Solvent: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Causality: CDCl₃ is a good first choice for its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. For temperature studies, a solvent with a wider liquid range, like Toluene-d₈ or Dichloromethane-d₂, may be necessary.

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Homogenization: Gently vortex the tube to ensure a homogeneous solution.

Standard ¹H NMR Acquisition (Room Temperature)

This protocol establishes a baseline spectrum.

  • Instrument: Utilize a 400 MHz (or higher) NMR spectrometer. Causality: Higher field strength provides better signal dispersion, which is crucial for resolving complex multiplets.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse (e.g., zg30).

    • Spectral Width: 0-12 ppm.

    • Acquisition Time (AQ): ~3-4 seconds. Causality: Ensures adequate resolution of sharp signals.

    • Relaxation Delay (D1): 5 seconds. Causality: A longer delay ensures full relaxation of all protons, allowing for accurate integration.

    • Number of Scans (NS): 16 or 32. Causality: Sufficient to achieve a good signal-to-noise ratio for a moderately concentrated sample.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

Self-Validating Protocol: Variable Temperature (VT) NMR

This experiment is essential to confirm the presence of rotamers.

  • Temperature Range Selection: Plan a series of experiments from high temperature (e.g., +80°C) to low temperature (e.g., -40°C), with acquisitions at ~20°C intervals.

  • Equilibration: At each new temperature, allow the sample to equilibrate for at least 5-10 minutes before re-shimming and acquiring data. Causality: Ensures thermal stability and field homogeneity, which are critical for sharp lineshapes.

  • Observation:

    • At High Temperature: Expect the broad signals of the piperidine protons to sharpen and coalesce into simpler patterns as the rate of amide bond rotation increases and becomes fast on the NMR timescale.

    • At Low Temperature: Expect the broad signals to de-coalesce and resolve into distinct, sharp sets of multiplets corresponding to the individual protons of each rotamer, as the rotation becomes slow on the NMR timescale.[1][2]

Data Analysis and Interpretation Workflow

The following workflow provides a logical path from the raw data to a confirmed structural assignment.

G cluster_0 Data Acquisition cluster_1 Spectral Analysis cluster_2 Interpretation & Confirmation A1 Acquire Room Temp ¹H NMR Spectrum A2 Acquire Variable Temp (VT) NMR Spectra A1->A2 If broad signals are observed B1 Phase and Baseline Correction A2->B1 B2 Integrate All Signals C1 Assign Pyridine Protons (H-3, H-4, H-6) via Coupling Constants B2->C1 B3 Analyze Aromatic Region (δ 7.5-9.0 ppm) B4 Analyze Aliphatic Region (δ 1.0-4.0 ppm) B3->B4 C2 Observe Broad Piperidine Signals at Room Temp C1->C2 C3 Analyze VT Data: - Coalescence at High T - Signal Resolution at Low T C2->C3 C4 Confirm Presence of Amide Rotamers C3->C4 C5 Final Structural Assignment C4->C5

Caption: Workflow for the analysis of the ¹H NMR spectrum of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone.

Conclusion

The ¹H NMR spectrum of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone is a textbook example of how dynamic conformational processes profoundly influence spectral appearance. While the aromatic region provides a clear signature of the 5-bromopyridin-2-yl moiety, the aliphatic piperidine region is characterized by signal broadening at room temperature. This is a direct consequence of restricted rotation around the amide C-N bond. The application of a self-validating experimental design, particularly Variable Temperature NMR, is not merely supplementary but essential for a complete and accurate structural elucidation. By observing the coalescence and resolution of the piperidine signals with temperature changes, one can unequivocally confirm the presence of rotamers and gain a deeper understanding of the molecule's behavior in solution, a critical insight for professionals in chemical and pharmaceutical research.

References

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Royal Society of Chemistry. [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. National Institutes of Health. [Link]

  • The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. The 1H-NMR and 13C{1H} - ResearchGate. ResearchGate. [Link]

  • Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Indian Academy of Sciences. [Link]

  • Supporting Information Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. Beilstein Journals. [Link]

  • 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants - ResearchGate. ResearchGate. [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

  • Supplementary Information. Unpublished. [Link]

  • Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine - Google Patents.
  • Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. National Institutes of Health. [Link]

  • (5-Bromopicolinoyl)piperidine, (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone. Chemical Suppliers. [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. Organic Chemistry Data. [Link]

  • Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Analyzing Coupling Constants. Oregon State University. [Link]

  • Ch 13 - Complex Coupling. University of Calgary. [Link]

  • NMR Coupling Constants. Iowa State University. [Link]

  • Coupling constants for 1H and 13C NMR. University of California, Irvine. [Link]

  • (5-Bromopyridin-2-yl)(4-methylpiperazin-1-yl)methanone. AOBChem USA. [Link]

  • (1-(5-Bromopyridin-2-yl)cyclopropyl)methanamine dihydrochloride | 3010287-01-8. BLD Pharmatech. [Link]

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Mass spectrometry of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone

Foreword: Decoding Molecular Architecture

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone, a heterocyclic amide, represents a common structural motif found in pharmacologically active compounds and synthetic intermediates.[1] Understanding its behavior within a mass spectrometer is not merely an academic exercise; it is a critical step in quality control, metabolite identification, and reaction monitoring. This guide provides a comprehensive exploration of the mass spectrometric analysis of this compound, moving beyond rote procedures to explain the fundamental causality behind the observed spectral data. We will delve into the predictable yet complex fragmentation pathways under various ionization conditions, offering field-proven protocols and interpretive strategies for researchers and drug development professionals.

Core Molecular Properties and Isotopic Signature

Before any analysis, a foundational understanding of the analyte's intrinsic properties is essential. The structure of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone incorporates two key features that profoundly influence its mass spectrum: the nitrogen atoms in the pyridine and piperidine rings, which are readily protonated in soft ionization techniques, and the bromine atom, which possesses a distinctive isotopic signature.

The presence of bromine, with its two stable isotopes, 79Br and 81Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively), results in a characteristic M+ and M+2 isotopic pattern.[2][3] Any molecular ion or fragment containing the bromine atom will appear as a pair of peaks separated by two mass-to-charge units (m/z), with a relative intensity ratio of roughly 1:1.[3] This signature is a powerful diagnostic tool for confirming the presence and number of bromine atoms in an unknown compound.

PropertyValueSource
Molecular Formula C₁₁H₁₃BrN₂O[4]
Average Molecular Weight 269.14 g/mol [1]
Monoisotopic Mass 268.0211 u (for ⁷⁹Br)Calculated
M+2 Isotopic Mass 270.0191 u (for ⁸¹Br)Calculated

A Dual-Pronged Analytical Strategy: ESI and EI

To achieve a comprehensive structural characterization, a single ionization method is often insufficient. We advocate for a dual-pronged approach utilizing both a "soft" ionization technique, Electrospray Ionization (ESI), and a "hard" ionization technique, Electron Ionization (EI).

  • Electrospray Ionization (ESI): This method is ideal for generating intact protonated molecules, [M+H]⁺, with minimal in-source fragmentation.[5] It is the cornerstone for accurately determining the molecular weight and serves as the starting point for controlled fragmentation experiments using tandem mass spectrometry (MS/MS).

  • Electron Ionization (EI): This high-energy technique bombards the molecule with electrons, inducing extensive and repeatable fragmentation.[6] The resulting pattern of fragment ions provides a detailed "fingerprint" of the molecule's structure, revealing the connectivity of its constituent parts.

The following workflow illustrates this complementary strategy.

G cluster_prep Sample Preparation cluster_analysis Mass Spectrometric Analysis cluster_data Data Interpretation Prep Dissolve sample in appropriate solvent (e.g., ACN/H₂O) ESI LC-ESI-MS/MS (Soft Ionization) Prep->ESI Liquid Injection EI GC-EI-MS (Hard Ionization) Prep->EI Gas Injection Data_ESI Identify [M+H]⁺ Analyze MS/MS Fragments ESI->Data_ESI Data_EI Identify M⁺• Analyze EI Fragments EI->Data_EI Confirm Structural Confirmation Data_ESI->Confirm Data_EI->Confirm

Caption: Overall analytical workflow for MS analysis.

Analysis by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

In positive-ion ESI, the molecule is expected to readily accept a proton, primarily on one of the two nitrogen atoms, to form the pseudomolecular ion [C₁₁H₁₄BrN₂O]⁺ at m/z 269.0289 (for ⁷⁹Br) and 271.0269 (for ⁸¹Br). Subjecting this precursor ion to collision-induced dissociation (CID) in a tandem mass spectrometer allows for the systematic deconstruction of the molecule.

Predicted ESI-MS/MS Fragmentation Pathway

The fragmentation is logically initiated at the molecule's weakest points. The amide bond and the piperidine ring are the most probable sites for cleavage.

  • Primary Fragmentation: Amide Bond Cleavage: The most intuitive fragmentation is the cleavage of the C-N amide bond. This can occur in two ways, but the formation of the resonance-stabilized 5-bromopicolinoyl cation is highly favored.

  • Secondary Fragmentation: Piperidine Ring Opening: The piperidine ring itself can undergo characteristic cleavages, often involving alpha-cleavage adjacent to the nitrogen atom, a common pathway for such heterocyclic systems.[7]

The diagram below illustrates the most probable fragmentation cascade.

G Precursor [M+H]⁺ m/z 269/271 FragA 5-Bromopicolinoyl Cation m/z 184/186 Precursor->FragA FragB Piperidine Ring Fragment m/z 84 Precursor->FragB i1 -C₅H₁₀N i2 -C₆H₄BrNCO FragC Loss of CO m/z 156/158 FragA->FragC FragD Loss of Br m/z 106 FragA->FragD i3 -CO i4 -Br NeutralA - C₅H₁₀N (Piperidinyl) NeutralB - CO NeutralC - Br• NeutralD - C₇H₄BrNO (Bromopicolinoyl)

Caption: Predicted ESI-MS/MS fragmentation of [M+H]⁺.

Experimental Protocol: LC-ESI-MS/MS

This protocol provides a robust starting point for analysis. Optimization may be required based on the specific instrumentation used.

  • Sample Preparation:

    • Prepare a stock solution of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone at 1 mg/mL in methanol or acetonitrile (ACN).

    • Dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase-like solvent (e.g., 50:50 ACN:Water with 0.1% formic acid). The formic acid is crucial for promoting protonation.

  • Liquid Chromatography (LC) Parameters:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2-5 µL.

  • Mass Spectrometer (MS) Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Gas (N₂): Flow rate and temperature set according to manufacturer recommendations (e.g., 600 L/hr, 350 °C).

    • MS1 Scan: Scan for the precursor ions m/z 269.0 and 271.0.

    • MS2 (Tandem MS) Scan: Isolate the precursor ions and apply collision energy (typically 10-40 eV) to induce fragmentation. Acquire the product ion spectrum.

Analysis by Electron Ionization Mass Spectrometry (EI-MS)

EI analysis, typically coupled with Gas Chromatography (GC), provides complementary structural data. The high energy involved generates a molecular ion radical cation, M⁺•, which then undergoes extensive fragmentation.

Predicted EI Fragmentation

While many fragments observed in ESI-MS/MS will also be present in EI, the key difference is the prevalence of radical-driven fragmentation pathways. Alpha-cleavage of the piperidine ring is a classic EI fragmentation mechanism for N-acyl piperidines.[7]

  • Alpha-Cleavage: The ionization of the piperidine nitrogen leads to the cleavage of the adjacent C-C bond, expelling the largest alkyl radical to form a stable iminium ion.

  • Amide Cleavage: Similar to ESI, cleavage of the amide bond will produce the 5-bromopicolinoyl cation (m/z 184/186), which is often a very prominent peak.

Experimental Protocol: GC-EI-MS

This method assumes the compound is sufficiently volatile and thermally stable for GC analysis.

  • Sample Preparation:

    • Prepare a 10-100 µg/mL solution of the compound in a volatile solvent such as dichloromethane or ethyl acetate.

  • Gas Chromatography (GC) Parameters:

    • Column: A standard non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 20 °C/min to 300 °C and hold for 5 minutes.

  • Mass Spectrometer (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV. This is a standardized energy level that ensures reproducible fragmentation patterns and allows for library matching.[8]

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 350.

Integrated Data Interpretation

By combining the data from both ESI-MS/MS and EI-MS, a confident structural assignment can be made. High-resolution mass spectrometry (HRMS) is invaluable here, as it provides the exact mass of each ion, allowing for the calculation of its elemental formula and distinguishing between isobaric (same nominal mass) fragments.

m/z (⁷⁹Br/⁸¹Br)Proposed Structure/FormulaLikely TechniqueRationale
269/271[C₁₁H₁₄BrN₂O]⁺ESIProtonated molecule [M+H]⁺. Confirms molecular weight.
268/270[C₁₁H₁₃BrN₂O]⁺•EIMolecular ion M⁺•. Often low abundance in EI.
184/186[C₆H₃BrNCO]⁺ESI & EI5-Bromopicolinoyl cation. Result of amide bond cleavage. Very stable acylium ion.
156/158[C₅H₃BrN]⁺•ESI & EI5-Bromopyridine radical cation, from loss of CO from the picolinoyl cation.
106[C₆H₄NCO]⁺ESI & EIPicolinoyl cation, from loss of a bromine radical from the m/z 184 ion.
85[C₅H₁₁N]⁺•EIPiperidine molecular ion (if formed via charge transfer).
84[C₅H₁₀N]⁺ESI & EIIminium ion from piperidine ring fragmentation (alpha-cleavage).[7]

Conclusion

The mass spectrometric analysis of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone is a clear illustration of how modern analytical techniques can be deployed to build a detailed molecular portrait. The characteristic isotopic signature of bromine provides an immediate and unambiguous marker. A strategic combination of soft ionization (ESI-MS/MS) to identify the intact molecule and initiate controlled fragmentation, and hard ionization (EI-MS) to generate a reproducible structural fingerprint, offers a self-validating system for structural confirmation. The predictable cleavages at the amide bond and within the piperidine ring form the basis for a logical and defensible interpretation of the spectral data, empowering researchers with the confidence needed to advance their scientific objectives.

References

  • (5-Bromopicolinoyl)piperidine, (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone | CAS 934000-33-6. Chemical Suppliers. [Link]

  • Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. ACS Publications. [Link]

  • Electrospray ionization/mass spectrometry study of organosulfur heterocycles found in the aromatic fraction of a Maya crude oil. ResearchGate. [Link]

  • Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. PubMed. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Electrospray ionization. Wikipedia. [Link]

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. [Link]

  • mass spectra - fragmentation patterns. Chemguide. [Link]

  • Mass Spectrometry (MS) Fragmentation Patterns (HL). Save My Exams. [Link]

  • Bromo pattern in Mass Spectrometry. YouTube. [Link]

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Unlocking the Therapeutic Promise of Bromopyridine Piperidine Amides: A Guide to Biological Activity and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Abstract

The bromopyridine piperidine amide scaffold represents a privileged structure in modern medicinal chemistry, appearing in a diverse array of biologically active agents. Its unique combination of a halogenated aromatic system, a flexible saturated heterocycle, and a rigidifying amide linker allows for precise three-dimensional orientation and interaction with a multitude of biological targets. This technical guide provides an in-depth exploration of this chemical class for researchers, scientists, and drug development professionals. We will dissect synthetic strategies, delve into key biological activities with a focus on kinase inhibition and neurotherapeutics, analyze structure-activity relationships, and provide detailed experimental protocols to empower further investigation into this promising molecular framework.

Introduction: The Strategic Value of the Bromopyridine Piperidine Amide Core

Nitrogen-containing heterocyclic compounds form the backbone of a significant portion of pharmaceuticals, with piperidine and pyridine moieties being particularly prominent.[1][2] The piperidine ring offers a metabolically stable, non-planar scaffold that can modulate lipophilicity and aqueous solubility, crucial parameters for drug-like properties.[3] The pyridine ring, a common feature in FDA-approved drugs, provides a versatile platform for substitution, influencing electronic properties and providing key interaction points with biological targets.[4]

The combination of these two rings through a stable amide linkage, with the addition of a bromine atom on the pyridine ring, creates the bromopyridine piperidine amide scaffold. The bromine atom is of particular strategic importance; it serves not only as a potential hydrogen bond acceptor or a locus for halogen bonding but also as a synthetic handle for further chemical elaboration via cross-coupling reactions, enabling the rapid generation of diverse chemical libraries. This guide synthesizes the current understanding of this scaffold's potential, offering a roadmap for its exploration and exploitation in drug discovery programs.

Synthetic Pathways: Constructing the Core Scaffold

The feasibility of exploring the biological potential of any chemical scaffold is contingent upon efficient and versatile synthetic methodologies. Several robust strategies exist for the synthesis of bromopyridine piperidine amides, with the choice of route often depending on the desired substitution patterns and scale.

Amide Coupling: The Convergent Approach

The most direct and widely used method is the convergent amide coupling of a bromopyridine carboxylic acid (or its activated derivative) with a suitable piperidine amine. This approach allows for maximum diversity by enabling the combination of various substituted pyridine and piperidine building blocks in the final step.

Workflow: Convergent Amide Coupling

G cluster_0 Reactant Preparation cluster_1 Activation & Coupling Bromopyridine_Acid Bromopyridine Carboxylic Acid Activation Acid Activation (e.g., HATU, HOBt) Bromopyridine_Acid->Activation Step 1 Piperidine_Amine Substituted Piperidine Amine Coupling Amide Bond Formation Piperidine_Amine->Coupling Step 2b Activation->Coupling Step 2a Product Bromopyridine Piperidine Amide Coupling->Product Step 3

Caption: Convergent synthesis via amide coupling.

Goldberg Reaction: An Alternative Route

For specific substitution patterns, alternative routes like the copper-catalyzed Goldberg reaction can be employed. This method allows for the coupling of 2-bromopyridine with secondary amides, providing an economical route to certain N-substituted aminopyridine amides.[5] While less convergent for the piperidine portion, it offers a valuable alternative for specific structural motifs.[5]

Key Biological Targets and Therapeutic Potential

The bromopyridine piperidine amide scaffold has demonstrated significant activity against several key biological targets implicated in a range of diseases, from cancer and inflammation to neurodegenerative disorders.

Protein Kinase Inhibition

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers and inflammatory diseases.[6] The bromopyridine piperidine amide structure is well-suited to fit into the ATP-binding pocket of many kinases.

c-Jun N-terminal Kinase (JNK): A notable example is the development of potent inhibitors of JNK, a member of the mitogen-activated protein kinase (MAPK) family.[7] JNK3, in particular, is implicated in neuronal apoptosis, making it a promising target for neurodegenerative diseases like Alzheimer's and Parkinson's.[7] High-throughput screening identified a piperazine amide lead, which was optimized to produce potent pan-JNK inhibitors.[7][8] X-ray crystallography of a related analog bound to JNK3 revealed that the inhibitor occupies the ATP binding site, with the aromatic portion positioned deep within the adenosine binding region, making van der Waals contacts with the "gatekeeper" methionine residue.[7]

Signaling Pathway: JNK-Mediated Apoptosis

G Stress Environmental Stress Cytokines MAPKKK MAPKKK (e.g., ASK1) Stress->MAPKKK MKK47 MKK4/7 MAPKKK->MKK47 JNK JNK MKK47->JNK cJun c-Jun JNK->cJun Apoptosis Neuronal Apoptosis cJun->Apoptosis Inhibitor Bromopyridine Piperidine Amide Inhibitor->JNK Inhibition

Caption: Inhibition of the JNK signaling pathway.

Neurodegenerative Diseases

The piperidine nucleus is a key scaffold for drugs targeting neurodegenerative diseases like Alzheimer's.[9] Its derivatives have been investigated as inhibitors of crucial enzymes in disease pathology.

γ-Secretase Inhibition: Alzheimer's disease is characterized by the formation of β-amyloid plaques, which result from the cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase.[10] Inhibition of γ-secretase is a therapeutic strategy to prevent the formation of the plaque-forming Aβ42 protein.[10] Bridged piperidine derivatives have been disclosed as selective γ-secretase inhibitors, highlighting the potential of this scaffold in developing treatments for Alzheimer's.[10]

Other Emerging Activities

The versatility of the scaffold lends itself to a broad range of other biological activities:

  • Antipsychotic Activity: Piperidine-amide derivatives have been developed as multi-target agents with high affinity for dopamine (D2) and serotonin (5-HT1A, 5-HT2A) receptors, showing promise as antipsychotics with reduced side effects.[11]

  • Anticancer Properties: Certain functionalized piperidines have shown antiproliferative effects against various human tumor cell lines.[1] The activity is often linked to the substitution pattern on the aromatic rings.[4]

  • Anti-inflammatory Effects: By inhibiting enzymes like soluble epoxide hydrolase (sEH), piperidine-derived amides can increase levels of anti-inflammatory eicosanoids, demonstrating therapeutic potential.[12]

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the three core components of the bromopyridine piperidine amide scaffold—the bromopyridine ring, the piperidine ring, and the amide linker—has yielded critical insights into the structural requirements for biological activity.

SAR Logic Diagram

cluster_0 Bromopyridine Modifications cluster_1 Piperidine Modifications Scaffold Bromopyridine Amide Linker Piperidine P1 Substitution Position: Influences vector into pocket Scaffold:f0->P1 P2 Additional Substituents (e.g., -OMe): Can enhance potency Scaffold:f0->P2 P3 Bromine Replacement: Modifies electronics, provides new vectors Scaffold:f0->P3 R1 Ring Substitution: Probes pocket hydrophobicity/sterics Scaffold:f2->R1 R2 N-Substitution: Alters solubility, PK properties Scaffold:f2->R2 R3 Bridged/Spirocyclic Analogs: Constrains conformation, improves stability Scaffold:f2->R3

Caption: Key modification points for SAR studies.

  • Bromopyridine Ring: The position and nature of substituents on the pyridine ring are critical. In antiproliferative pyridine derivatives, the presence and position of methoxy (-OMe) groups can significantly increase activity, whereas bulky groups or halogens may decrease it.[4]

  • Piperidine Ring: Modifications here often tune pharmacokinetic properties and explore specific sub-pockets of the target protein. For sEH inhibitors, deuteration at the 4-position of the piperidine ring improved metabolic stability, likely due to the kinetic isotope effect slowing down hydrogen abstraction during metabolism.[12] Introducing conformational constraints, such as in bridged piperidines for γ-secretase, can enhance binding affinity.[10]

  • Amide Linker: While less frequently modified, the amide itself is a key interaction element, often forming hydrogen bonds with backbone residues in the target protein's active site.[13] Its rigidity helps to correctly orient the pyridine and piperidine moieties.

Table 1: Example SAR Data for Piperidine-based Inhibitors

Compound ClassTargetKey Structural FeatureActivity (IC₅₀ / GI₅₀)Reference
Piperazine AmideJNK3Bromofuran ringPotent inhibition (specific values not public)[7]
Bridged Piperidineγ-SecretaseBicyclic piperidine corePotent inhibition (specific values not public)[10]
Piperidine-3-CarboxamideCathepsin KChlorobenzene on amide0.08 µM[13]
Functionalized PiperidinesMCF-7 (Cancer Cell Line)Varied substitutions0.025 - 25 µg/mL[1]

Experimental Protocols

To facilitate further research, this section provides standardized, step-by-step protocols for key assays relevant to the biological activities discussed.

Protocol: In Vitro Kinase Inhibition Assay (JNK3 Example)

This protocol describes a common method to determine the potency (IC₅₀) of a test compound against a protein kinase.

Objective: To measure the 50% inhibitory concentration (IC₅₀) of a bromopyridine piperidine amide against JNK3 kinase.

Principle: A luminescence-based assay that quantifies the amount of ATP remaining in solution following a kinase reaction. Low luminescence indicates high kinase activity (ATP consumed), while high luminescence indicates low kinase activity (ATP preserved due to inhibition).

Materials:

  • Recombinant human JNK3 enzyme

  • Kinase substrate (e.g., ATF2)

  • ATP

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compound (solubilized in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point curve (e.g., 100 µM to 5 nM final assay concentration).

  • Reaction Setup:

    • To each well of a 384-well plate, add 2.5 µL of the kinase reaction mixture containing JNK3 enzyme and the ATF2 substrate.

    • Add 0.5 µL of the diluted test compound or DMSO (for 0% and 100% activity controls).

    • Incubate for 10 minutes at room temperature to allow compound binding.

  • Initiate Reaction: Add 2.0 µL of ATP solution to each well to start the kinase reaction. Final ATP concentration should be at or near the Km for the enzyme.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ATP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the newly formed ADP back to ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the ADP amount.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data using the 0% inhibition (DMSO only) and 100% inhibition (no enzyme) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Cell Proliferation Assay (Sulforhodamine B)

This protocol measures the antiproliferative effect of a compound on a cancer cell line.

Objective: To determine the 50% growth inhibition concentration (GI₅₀) of a test compound against a human cancer cell line (e.g., MCF-7).

Principle: The Sulforhodamine B (SRB) assay is a cell density-based assay where the dye binds to basic amino acids of cellular proteins. The amount of bound dye is proportional to the total protein mass and thus to the cell number.[1]

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compound (solubilized in DMSO)

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • 96-well cell culture plates

  • Plate reader (510 nm)

Methodology:

  • Cell Plating: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Add various concentrations of the test compound (typically in triplicate) to the wells. Include wells with DMSO only as a negative control.

  • Incubation: Incubate the plates for 48-72 hours.

  • Cell Fixation:

    • Gently remove the medium.

    • Add 100 µL of cold 10% (w/v) TCA to each well to fix the cells.

    • Incubate at 4°C for 60 minutes.

  • Washing & Staining:

    • Wash the plates five times with slow-running tap water and allow them to air dry.

    • Add 100 µL of 0.4% (w/v) SRB solution to each well and stain for 10 minutes at room temperature.

  • Final Wash & Solubilization:

    • Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Data Acquisition: Read the optical density (absorbance) at 510 nm on a plate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the DMSO control. Plot the percentage of inhibition against the compound concentration to determine the GI₅₀ value.

Conclusion and Future Perspectives

The bromopyridine piperidine amide scaffold is a highly versatile and potent framework for the development of novel therapeutics. Its demonstrated activity against critical targets in oncology, neurodegeneration, and inflammatory diseases provides a strong foundation for future drug discovery efforts. The synthetic tractability of this core allows for extensive exploration of chemical space to optimize both potency and pharmacokinetic properties.

Future research should focus on:

  • Target Selectivity: For kinase inhibitors, developing compounds with high selectivity for specific kinases over others is crucial to minimize off-target effects.

  • Blood-Brain Barrier Penetration: For CNS targets, compounds must be optimized for their ability to cross the blood-brain barrier, a significant challenge in neurotherapeutic drug design.

  • Exploration of New Targets: The broad applicability of the scaffold suggests it may have activity against other, as-yet-unexplored biological targets. Phenotypic screening of diverse libraries could uncover novel therapeutic applications.

By leveraging the insights and methodologies outlined in this guide, researchers can effectively advance the discovery and development of next-generation therapeutics based on the promising bromopyridine piperidine amide core.

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Medicinal chemistry applications of 5-bromopyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Medicinal Chemistry Applications of 5-Bromopyridine Derivatives

Executive Summary

The 5-bromopyridine scaffold has emerged as a cornerstone in modern medicinal chemistry, serving as a versatile and highly valuable building block in the design and synthesis of novel therapeutic agents. Its unique combination of a reactive bromine atom, which acts as a linchpin for a multitude of palladium-catalyzed cross-coupling reactions, and the inherent drug-like properties of the pyridine ring, has cemented its role in the development of a diverse array of biologically active molecules. This guide provides an in-depth analysis of the strategic applications of 5-bromopyridine derivatives, with a particular focus on their pivotal role in the discovery of kinase inhibitors for oncology and inflammatory diseases, as well as their growing importance in the field of neuroscience. Authored for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights, offering detailed synthetic protocols, structure-activity relationship (SAR) analyses, and a forward-looking perspective on the expanding therapeutic potential of this privileged scaffold.

Introduction: The Strategic Value of the 5-Bromopyridine Moiety

The pyridine ring is a ubiquitous heterocyclic motif found in numerous pharmaceuticals, owing to its ability to engage in crucial hydrogen bonding interactions with biological targets and its favorable physicochemical properties.[1] The strategic introduction of a bromine atom at the 5-position of the pyridine ring imparts a unique set of characteristics that are highly advantageous in drug discovery.

The primary value of the 5-bromo substituent lies in its utility as a versatile synthetic handle. The carbon-bromine bond is readily activated by palladium(0) catalysts, making it an ideal substrate for a wide range of cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.[2][3] This allows for the efficient and modular construction of complex molecular architectures by introducing a diverse array of aryl, heteroaryl, alkynyl, and amino moieties. This modularity is a critical advantage in the lead optimization phase of drug discovery, enabling the systematic exploration of chemical space to fine-tune potency, selectivity, and pharmacokinetic properties.[4]

Furthermore, the electronic properties of the 5-bromopyridine ring itself can be beneficial. The electron-withdrawing nature of the pyridine nitrogen enhances the reactivity of the C-Br bond towards oxidative addition in catalytic cycles.[5] The bromine atom also influences the pKa of the pyridine nitrogen, which can be crucial for optimizing drug-target interactions and solubility.

Core Applications in Kinase Inhibition for Oncology and Inflammatory Diseases

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[4] Consequently, the development of small-molecule kinase inhibitors has become a major focus in drug discovery. The 5-bromopyridine scaffold has proven to be a particularly fruitful starting point for the design of potent and selective kinase inhibitors.

Case Study 1: p38 MAP Kinase Inhibitors

The p38 mitogen-activated protein (MAP) kinase signaling pathway is a key regulator of inflammatory responses, and its inhibition is a promising strategy for the treatment of chronic inflammatory diseases such as rheumatoid arthritis.[4] 5-Bromopyridine derivatives, particularly 5-bromopyridine-3-carboxylate esters, have been extensively utilized as a core scaffold in the development of p38 MAP kinase inhibitors.[4]

The general synthetic approach involves a Suzuki-Miyaura coupling of a 5-bromopyridine-3-carboxylate ester with a suitable arylboronic acid to generate a biaryl scaffold, a common motif in p38 MAP kinase inhibitors.[4] The pyridine nitrogen often forms a critical hydrogen bond with the hinge region of the kinase's ATP-binding site, while the ester functionality can be further modified to optimize interactions with the target.[4]

Structure-Activity Relationship (SAR) of 5-Bromopyridine-Based p38 MAP Kinase Inhibitors

The following table summarizes the SAR for a series of pyridine-based p38α MAP kinase inhibitors, demonstrating the impact of substitutions on inhibitory activity.

Compound IDR1R2R3pIC50 (-log IC50 (M))
1 H4-FluorophenylPyridin-4-yl8.89
2 H2,4-DifluorophenylPyridin-4-yl8.40
3 H4-Fluorophenyl1-Methyl-1H-pyrazol-4-yl8.30
4 CH34-FluorophenylPyridin-4-yl8.22
5 H4-ChlorophenylPyridin-4-yl8.15
6 H4-FluorophenylThiazol-5-yl7.92
7 HPhenylPyridin-4-yl7.60

Data adapted from a quantitative structure-activity relationship study of pyridine derivatives as p38α MAP kinase inhibitors.[6]

The data clearly indicates that a 4-fluorophenyl group at the R2 position and a pyridin-4-yl group at the R3 position are highly favorable for potent p38α MAP kinase inhibition.

Below is a diagram illustrating the p38 MAP kinase signaling pathway and the point of intervention for inhibitors.

p38_MAPK_Pathway cluster_extracellular Extracellular Stimuli cluster_upstream Upstream Kinases cluster_downstream Downstream Effects Stressors Stressors MAPKKK MAPKKK (e.g., ASK1, TAK1) Stressors->MAPKKK Cytokines Cytokines Cytokines->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 phosphorylates p38_MAPK p38 MAPK MKK3_6->p38_MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38_MAPK->Transcription_Factors activates Inflammatory_Response Inflammatory Response (Cytokine Production) Transcription_Factors->Inflammatory_Response Inhibitor 5-Bromopyridine Based Inhibitor Inhibitor->p38_MAPK inhibits

Figure 1: p38 MAP Kinase Signaling Pathway and Inhibition.

Case Study 2: Pazopanib (Votrient®) - A Multi-Kinase Inhibitor

Pazopanib is an FDA-approved oral multi-targeted tyrosine kinase inhibitor used for the treatment of renal cell carcinoma and soft tissue sarcoma.[7] While the final drug molecule does not contain a bromine atom, a key intermediate in its synthesis is derived from 5-bromo-2-nitropyridine. This highlights the industrial relevance of 5-bromopyridine derivatives as critical starting materials.

The synthesis of Pazopanib showcases the strategic use of the pyridine ring as an essential pharmacophoric element that often engages in crucial hydrogen bond interactions within the hinge region of the kinase active site.[7]

Expanding the Therapeutic Landscape: Applications in Neuroscience

While the application of 5-bromopyridine derivatives in kinase inhibition is well-established, their utility in neuroscience drug discovery is a rapidly emerging field. The pyridine scaffold is a common feature in many centrally acting agents, and the ability to functionalize it via the 5-bromo position offers a powerful tool for developing novel neuroactive compounds.[8]

Case Study: The Synthesis of Lemborexant (Dayvigo®)

Lemborexant is an FDA-approved dual orexin receptor antagonist for the treatment of insomnia.[9] While Lemborexant itself contains a 5-fluoropyridine-2-yl moiety, its synthesis involves intermediates that can be derived from brominated pyridines. The discovery of Lemborexant underscores the importance of halogenated pyridines in constructing complex molecules with precise stereochemistry and biological activity for CNS disorders. The synthetic routes to Lemborexant often involve the coupling of a complex cyclopropane carboxylic acid with a functionalized aminopyridine.[9]

Key Synthetic Methodologies: A Practical Guide

The versatility of the 5-bromopyridine scaffold is unlocked through a series of powerful palladium-catalyzed cross-coupling reactions. The following section provides detailed, step-by-step protocols for three of the most critical transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry for the formation of C-C bonds.[4]

Protocol: Suzuki-Miyaura Coupling of Ethyl 5-Bromonicotinate

  • Reaction Setup: In an oven-dried Schlenk flask, combine ethyl 5-bromonicotinate (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Catalyst and Solvent Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2) (3 mol%) to the flask, followed by a degassed 4:1 mixture of 1,4-dioxane and water.

  • Reaction: Heat the mixture to 85-95 °C with vigorous stirring for 12-18 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl nicotinate.[5][10]

Suzuki_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification A Combine: - 5-Bromopyridine Derivative - Boronic Acid - Base B Add Pd Catalyst & Degassed Solvent A->B C Heat under Inert Atmosphere B->C D Cool & Quench C->D E Extract & Dry D->E F Purify (Chromatography) E->F G Final Product F->G

Figure 2: Generalized Suzuki-Miyaura Coupling Workflow.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide variety of arylamines.[3]

Protocol: Buchwald-Hartwig Amination of 2-Amino-5-bromopyridine

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction tube with 2-amino-5-bromopyridine (1.0 eq), the desired amine (1.2 eq), cesium carbonate (1.5 eq), Pd2(dba)3 (2 mol%), and Xantphos (4 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene.

  • Reaction: Seal the tube and heat the mixture to 110 °C with vigorous stirring for 12-24 hours. Monitor the reaction by LC-MS.

  • Workup: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[5]

Sonogashira Coupling

The Sonogashira coupling is a versatile method for the formation of C-C bonds between sp2-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[11]

Protocol: Sonogashira Coupling of a 5-Bromopyridine Derivative

  • Reaction Setup: To a dry Schlenk flask, add the 5-bromopyridine derivative (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (PdCl2(PPh3)2) (3 mol%), and copper(I) iodide (CuI) (5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen (repeat three times).

  • Reagent Addition: Add anhydrous and degassed triethylamine, followed by the dropwise addition of the terminal alkyne (1.2 eq).

  • Reaction: Stir the reaction mixture at room temperature for 16-24 hours. Monitor by TLC.

  • Workup: Upon completion, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.[3][11]

SAR_Logic A Core Scaffold (5-Bromopyridine Derivative) B Systematic Modification of Substituents (R1, R2, etc.) A->B C Synthesis of Analog Library B->C D Biological Assay (e.g., Kinase Inhibition Assay) C->D E Measure Activity (e.g., IC50 values) D->E F Analyze Data to Identify Trends and Key Interactions E->F G Develop Structure-Activity Relationship (SAR) Model F->G H Rational Design of Optimized Lead Compound G->H

Figure 3: Logical Flow of a Structure-Activity Relationship Study.

Conclusion and Future Perspectives

The 5-bromopyridine scaffold has unequivocally demonstrated its value as a privileged structure in medicinal chemistry. Its synthetic tractability, coupled with the favorable properties of the pyridine ring, has enabled the discovery and development of a multitude of potent and selective therapeutic agents, particularly in the realm of kinase inhibition. The successful application of 5-bromopyridine-derived intermediates in the synthesis of FDA-approved drugs such as Pazopanib validates the industrial scalability and importance of this chemistry.

Looking forward, the potential of 5-bromopyridine derivatives is far from exhausted. Their application in neuroscience, as hinted at by the development of complex molecules like Lemborexant, is a promising and underexplored frontier. Furthermore, their use in the modulation of other target classes, such as GPCRs and epigenetic targets, is an area of active research. The continued development of novel and more efficient cross-coupling methodologies will further expand the synthetic toolbox available to medicinal chemists, allowing for the creation of even more complex and diverse 5-bromopyridine-based molecules. As our understanding of disease biology deepens, the strategic and creative application of the 5-bromopyridine scaffold will undoubtedly continue to yield novel and impactful medicines for a wide range of human diseases.

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The Piperidine Moiety: A Privileged Scaffold in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The piperidine ring, a simple six-membered saturated heterocycle, stands as a titan in the landscape of medicinal chemistry. Its prevalence in over seventy FDA-approved drugs is a testament to its remarkable versatility and favorable pharmacological properties.[1] This guide provides a comprehensive exploration of the piperidine moiety's role in drug design, delving into its fundamental physicochemical characteristics, its function as a privileged scaffold, and the strategic considerations for its incorporation into therapeutic agents. We will examine key structure-activity relationships (SAR), explore diverse synthetic strategies with detailed protocols, and analyze the conformational dynamics that are crucial for optimizing drug-target interactions. Through illustrative case studies of prominent drugs such as Donepezil and Methylphenidate, this guide will illuminate the multifaceted contributions of the piperidine ring to the development of effective and safe medicines.

The Piperidine Scaffold: A Foundation of Therapeutic Success

The piperidine motif is a cornerstone in the design of therapeutic agents, largely due to its unique combination of structural and chemical properties.[2] This saturated heterocycle offers a three-dimensional framework that can be strategically functionalized to achieve desired pharmacological outcomes.[3]

Physicochemical Properties: A Balancing Act for Drug-Likeness

The piperidine ring imparts several advantageous physicochemical properties to a molecule, contributing to improved "drug-likeness." The nitrogen atom within the ring is basic, allowing for the formation of salts which can enhance aqueous solubility and improve formulation characteristics.[4] This basicity is also crucial for forming key interactions with biological targets, such as hydrogen bonds and ionic interactions.[5]

Compared to other common heterocyclic scaffolds, piperidine occupies a favorable lipophilicity space, which is critical for membrane permeability and oral bioavailability.

ScaffoldpKalogP (Octanol/Water)Key Considerations for Drug Design
Piperidine ~11.2~0.84Moderately lipophilic, strongly basic. Good balance for cell permeability and solubility.
Pyrrolidine ~11.3~0.46Less lipophilic and slightly more basic than piperidine.
Morpholine ~8.4~-1.09More polar and less basic than piperidine, enhancing aqueous solubility.
Piperazine ~9.8, ~5.6~-1.15Diprotic base, highly polar. Often used to improve solubility and as a linker.[6]
The "Privileged Scaffold" Concept

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. The piperidine ring is a quintessential example of such a scaffold.[7] Its conformational flexibility allows it to adopt various shapes to fit into diverse binding pockets, while its substitution patterns can be tailored to achieve specificity for a particular target.[2] This inherent versatility has led to the development of piperidine-containing drugs across a wide range of therapeutic areas, including central nervous system (CNS) disorders, oncology, and infectious diseases.[8]

Strategic Applications of the Piperidine Moiety in Drug Design

The incorporation of a piperidine ring into a drug candidate is a strategic decision driven by the desire to optimize its pharmacological profile. Medicinal chemists leverage the piperidine scaffold in several key ways:

  • As a Pharmacophore: The piperidine ring itself can be a critical component of the pharmacophore, directly interacting with the active site of a biological target. The nitrogen atom, in its protonated state, can form a crucial ionic bond with acidic residues in a receptor or enzyme.[9]

  • As a Versatile Linker: The piperidine ring can serve as a rigid and synthetically tractable linker to connect different pharmacophoric elements in a molecule. This allows for precise control over the spatial orientation of these elements, which is essential for optimal binding.

  • To Modulate Physicochemical Properties: As discussed earlier, the piperidine moiety can be used to fine-tune a molecule's solubility, lipophilicity, and basicity, thereby improving its absorption, distribution, metabolism, and excretion (ADME) properties.[3]

Conformational Control: The Key to Potency and Selectivity

The piperidine ring typically adopts a chair conformation to minimize steric strain. The orientation of substituents on the ring (axial vs. equatorial) can have a profound impact on a drug's biological activity.[10] Axial substituents can engage in different interactions with a target compared to equatorial substituents, and the energetic preference for one conformation over the other can influence the overall binding affinity.[11]

For example, in certain contexts, locking the piperidine ring in a specific conformation through strategic substitution can pre-organize the molecule for optimal binding, leading to a significant increase in potency.[10] Molecular modeling and NMR spectroscopy are invaluable tools for understanding the conformational preferences of piperidine derivatives.[12]

G cluster_piperidine Piperidine Chair Conformation N N-H C1 C1 N->C1 C4 C4 N->C4 eq_N eq N->eq_N ax_N ax_N N->ax_N C2 C2 C1->C2 ax_C1 ax C1->ax_C1 eq_C1 eq C1->eq_C1 C3 C3 C2->C3 ax_C2 ax C2->ax_C2 eq_C2 eq C2->eq_C2 C3->N ax_C3 ax C3->ax_C3 eq_C3 eq C3->eq_C3 C5 C5 C4->C5 ax_C4 ax C4->ax_C4 eq_C4 eq C4->eq_C4 C5->C1 ax_C5 ax C5->ax_C5 eq_C5 eq C5->eq_C5

Caption: Chair conformation of piperidine with axial (ax) and equatorial (eq) positions.

Case Studies: Piperidine in Action

To illustrate the practical application of the piperidine moiety in drug design, we will examine two blockbuster drugs: Donepezil for Alzheimer's disease and Methylphenidate for ADHD.

Donepezil: A Potent Acetylcholinesterase Inhibitor

Donepezil (Aricept®) is a cornerstone in the symptomatic treatment of Alzheimer's disease.[13] Its mechanism of action involves the reversible inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[14] By inhibiting AChE, donepezil increases the levels of acetylcholine in the brain, which is thought to improve cognitive function.[15]

The piperidine ring in donepezil plays a crucial role in its high affinity and selectivity for AChE. The protonated nitrogen of the piperidine ring forms a key ionic interaction with the peripheral anionic site (PAS) of the enzyme, while the benzyl group attached to the piperidine nitrogen interacts with a hydrophobic pocket.[16]

G cluster_pathway Mechanism of Action of Donepezil Acetylcholine Acetylcholine AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor Acetylcholine->Postsynaptic_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Donepezil Donepezil Donepezil->AChE Inhibition

Caption: Simplified signaling pathway illustrating the mechanism of action of Donepezil.

Methylphenidate: Modulating Dopamine and Norepinephrine Levels

Methylphenidate (Ritalin®) is a widely prescribed stimulant for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). It primarily acts as a dopamine and norepinephrine reuptake inhibitor by blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET).[17] This leads to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.

The piperidine ring in methylphenidate is essential for its interaction with the monoamine transporters. The stereochemistry of the two chiral centers in methylphenidate is critical for its activity, with the (d)-threo isomer being the most pharmacologically active.[18]

Synthetic Strategies for Piperidine-Containing Drugs

The synthesis of piperidine derivatives is a well-established field in organic chemistry, with numerous methods available for the construction and functionalization of the piperidine ring. The choice of synthetic route depends on the desired substitution pattern, stereochemistry, and scalability.

Common strategies for synthesizing chiral piperidines include the use of chiral starting materials, asymmetric catalysis, and chiral auxiliaries.[15][19][20]

Experimental Protocol: Synthesis of Donepezil Hydrochloride

The following is a representative, multi-step synthesis of Donepezil Hydrochloride, adapted from the literature.[21][22][23]

Step 1: N-Benzylation of 4-Piperidinecarboxylic Acid

  • To a solution of 4-piperidinecarboxylic acid in a suitable solvent (e.g., ethanol/water), add a base such as sodium carbonate.

  • Add benzyl bromide and heat the mixture to reflux for several hours.

  • After cooling, the product, 1-benzyl-4-piperidinecarboxylic acid, can be isolated by filtration or extraction.

Step 2: Reduction to 1-Benzyl-4-piperidinemethanol

  • Suspend 1-benzyl-4-piperidinecarboxylic acid in an anhydrous solvent like tetrahydrofuran (THF).

  • Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH₄), at 0°C.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction with water and a sodium hydroxide solution.

  • Filter the mixture and concentrate the filtrate to obtain 1-benzyl-4-piperidinemethanol.

Step 3: Oxidation to 1-Benzyl-4-formylpiperidine

  • Dissolve 1-benzyl-4-piperidinemethanol in a suitable solvent like dichloromethane.

  • Add an oxidizing agent, such as pyridinium chlorochromate (PCC) or perform a Swern oxidation.

  • Stir the reaction at room temperature until completion.

  • Work up the reaction mixture to isolate the desired aldehyde, 1-benzyl-4-formylpiperidine.

Step 4: Condensation with 5,6-Dimethoxy-1-indanone

  • In a flask under an inert atmosphere, prepare a solution of lithium diisopropylamide (LDA) in THF at low temperature (-78°C).

  • Slowly add a solution of 5,6-dimethoxy-1-indanone in THF.

  • After stirring for a short period, add a solution of 1-benzyl-4-formylpiperidine in THF.

  • Allow the reaction to warm to room temperature and quench with a saturated ammonium chloride solution.

  • Extract the product and purify by chromatography to yield 1-benzyl-4-((5,6-dimethoxy-1-oxoindan-2-yl)methylene)piperidine.

Step 5: Reduction and Salt Formation

  • Dissolve the product from Step 4 in a solvent such as ethanol.

  • Add a catalyst, for example, palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere.

  • After the reaction is complete, filter off the catalyst.

  • To the filtrate, add a solution of hydrochloric acid in a suitable solvent (e.g., ethanol or ether) to precipitate Donepezil Hydrochloride.

  • Collect the solid by filtration and dry to obtain the final product.

G cluster_workflow General Synthetic Workflow for Donepezil Start 4-Piperidine- carboxylic Acid Step1 N-Benzylation Start->Step1 Step2 Reduction Step1->Step2 Step3 Oxidation Step2->Step3 Step4 Condensation Step3->Step4 Step5 Reduction & Salt Formation Step4->Step5 End Donepezil HCl Step5->End

Caption: A simplified workflow for the synthesis of Donepezil Hydrochloride.

Experimental Protocol: Synthesis of Methylphenidate Hydrochloride

The synthesis of methylphenidate involves the formation of two chiral centers, and stereoselective methods are often employed to obtain the desired (d)-threo isomer. The following is a generalized approach.[18][24][25][26][27]

Step 1: Synthesis of α-Phenyl-2-piperidineacetonitrile

  • React 2-chloropyridine with benzyl cyanide in the presence of a strong base like sodium amide in liquid ammonia to form α-phenyl-2-pyridineacetonitrile.

  • Catalytically hydrogenate the pyridine ring using a catalyst such as platinum oxide or rhodium on alumina to yield a mixture of diastereomers of α-phenyl-2-piperidineacetonitrile.

Step 2: Hydrolysis to Ritalinic Acid

  • Hydrolyze the nitrile group of α-phenyl-2-piperidineacetonitrile using acidic or basic conditions to form a mixture of the diastereomers of ritalinic acid.

  • The threo and erythro diastereomers can be separated at this stage by fractional crystallization.

Step 3: Esterification to Methylphenidate

  • Esterify the carboxylic acid group of the desired threo-ritalinic acid with methanol in the presence of an acid catalyst, such as hydrogen chloride gas or thionyl chloride.

Step 4: Resolution of Enantiomers (if starting with racemic material)

  • If a racemic mixture of threo-methylphenidate is obtained, resolve the enantiomers using a chiral resolving agent, such as (+)-O,O'-dibenzoyl-D-tartaric acid, to isolate the desired (d)-threo-methylphenidate.

Step 5: Salt Formation

  • Dissolve the free base of (d)-threo-methylphenidate in a suitable solvent and treat with a solution of hydrochloric acid to precipitate Methylphenidate Hydrochloride.

Structure-Activity Relationships (SAR) and Bioisosteric Modifications

The biological activity of piperidine-containing drugs is highly dependent on the nature and position of substituents on the piperidine ring.[28][29][30] SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of a drug candidate.

Key SAR considerations for piperidine derivatives include:

  • Substitution at the Nitrogen Atom: The substituent on the piperidine nitrogen can significantly influence receptor binding and lipophilicity. For example, in many CNS drugs, a basic nitrogen with an appropriate substituent is essential for activity.[31]

  • Substitution on the Carbon Atoms: The position and stereochemistry of substituents on the carbon atoms of the piperidine ring are critical for defining the molecule's three-dimensional shape and its interactions with the target.[32]

Bioisosterism is a strategy used in drug design to replace a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's biological properties.[1] For the piperidine ring, common bioisosteric replacements include other saturated heterocycles like pyrrolidine or morpholine, or even acyclic analogs, to modulate properties such as basicity, lipophilicity, and metabolic stability.

Metabolism and Toxicology of Piperidine Derivatives

The metabolic fate of piperidine-containing drugs is an important consideration in their design and development. The piperidine ring can be metabolized through various pathways, including N-dealkylation, C-oxidation, and ring opening.[33][34][35] The position of substituents can influence the rate and site of metabolism. For instance, substitution at the carbons adjacent to the nitrogen can sometimes hinder metabolic oxidation.[2]

While the piperidine scaffold is generally well-tolerated, some piperidine derivatives can exhibit toxicity. It is essential to evaluate the toxicological profile of any new piperidine-containing drug candidate early in the development process.

Conclusion and Future Perspectives

The piperidine moiety continues to be a highly valuable and versatile scaffold in modern drug discovery. Its unique combination of physicochemical properties, conformational flexibility, and synthetic accessibility has solidified its status as a privileged structure in medicinal chemistry. As our understanding of disease biology deepens and new therapeutic targets emerge, the piperidine ring will undoubtedly continue to serve as a foundational element in the design of the next generation of innovative medicines. The ongoing development of novel synthetic methodologies for the stereoselective synthesis of complex piperidine derivatives will further expand the chemical space accessible to medicinal chemists, paving the way for the discovery of drugs with improved efficacy, selectivity, and safety profiles.

References

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  • Hsu, M. H., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(8), 607–612.
  • Jeong, J., et al. (2018). Synthesis and biological evaluation of novel piperidine-embedded compounds as potent anticancer agents. Bioorganic & Medicinal Chemistry Letters, 28(15), 2567-2571.
  • Kaczor, A. A., et al. (2019). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Molecules, 24(16), 2995.
  • Kotha, S., & Gunta, R. (2015). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. The Journal of Organic Chemistry, 80(15), 7644–7654.
  • Li, X., et al. (2017). Design, synthesis and biological evaluation of piperidinone-containing derivatives as novel IκB kinase β inhibitors. European Journal of Medicinal Chemistry, 138, 933-942.
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Sources

An In-Depth Technical Guide to (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone, a key heterocyclic building block for professionals in pharmaceutical research, drug discovery, and synthetic chemistry. We will explore its chemical properties, reliable sourcing, synthetic pathways, and applications, with a focus on the underlying scientific principles and practical considerations for its use in the laboratory.

Core Chemical Identity and Properties

(5-Bromopyridin-2-yl)(piperidin-1-yl)methanone is a substituted pyridine derivative. The presence of the bromine atom and the piperidinyl methanone group at positions 5 and 2 of the pyridine ring, respectively, makes it a versatile intermediate for introducing this specific scaffold into more complex molecules. Its structural features are crucial for its reactivity and utility in medicinal chemistry.

Table 1: Chemical and Physical Properties

PropertyValueSource
IUPAC Name (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone[1]
Synonyms (5-Bromopicolinoyl)piperidine[1][2]
CAS Number 934000-33-6[1][2][3]
Molecular Formula C₁₁H₁₃BrN₂O[1]
Molecular Weight 269.14 g/mol Calculated
Appearance Typically an off-white to yellow solidGeneral Supplier Information
Purity ≥95% (as offered by most suppliers)General Supplier Information
Storage Store in a cool, dry place, sealed in dry, 2-8°C[4]

Sourcing and Procurement of Research-Grade Material

The accessibility of high-purity starting materials is a critical first step in any research endeavor. (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone is available from several reputable chemical suppliers that cater to the research and development sector. When selecting a supplier, it is essential to consider purity, available quantities, and the completeness of the provided documentation, such as a Certificate of Analysis (CoA).

Table 2: Verified Suppliers of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone

SupplierProduct NameCAS NumberNotes
BLDpharm (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone934000-33-6Offers various quantities.[3]
Parchem (5-Bromopicolinoyl)Piperidine934000-33-6A supplier of specialty chemicals.[2]
Chemical-Suppliers.com (5-Bromopicolinoyl)piperidine934000-33-6Lists various suppliers.[1]

Synthetic Route: Amide Bond Formation

The most common and logical synthetic route to (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone is through the coupling of 5-bromopicolinic acid with piperidine. This is a standard amidation reaction, a cornerstone of organic synthesis.

Retrosynthetic Analysis

A retrosynthetic approach simplifies the synthesis plan. The target molecule is disconnected at the amide bond, leading back to two readily available starting materials: 5-bromopicolinic acid and piperidine.

G Target (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone Disconnect Amide Bond Disconnection Target->Disconnect Intermediates 5-Bromopicolinic Acid + Piperidine Disconnect->Intermediates Precursors G cluster_0 Reaction Setup cluster_1 Amidation Reaction cluster_2 Work-up and Purification A 1. Dissolve 5-bromopicolinic acid in DMF B 2. Add DIPEA (base) A->B C 3. Add HATU (coupling agent) B->C D 4. Add Piperidine C->D Formation of Activated Ester E 5. Stir at Room Temperature D->E F 6. Quench with Water E->F Reaction Completion G 7. Extract with Ethyl Acetate F->G H 8. Purify by Column Chromatography G->H I (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone H->I Final Product G cluster_0 Fragment Elaboration cluster_1 Biological Target Interaction start (5-Bromopyridin-2-yl) (piperidin-1-yl)methanone reaction Suzuki Coupling (Pd Catalyst, Boronic Acid) start->reaction product Elaborated Core Structure reaction->product binding Binding to Kinase ATP Pocket product->binding Potential Inhibitor inhibition Inhibition of Kinase Activity binding->inhibition effect Downstream Cellular Effect (e.g., Cell Cycle Arrest) inhibition->effect

Sources

An In-Depth Technical Guide to the Safe Handling of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential safety and handling protocols for (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone (CAS No. 934000-33-6). The information herein is synthesized from established safety data for structurally analogous bromopyridine and piperidine derivatives and is intended for researchers, scientists, and professionals in drug development. The causality behind each recommendation is explained to ensure a thorough understanding of the associated risks and mitigation strategies.

Hazard Identification and Risk Assessment

Primary Hazards:

  • Skin Irritation: Bromopyridine derivatives are known to cause skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation and potential damage.[1][2][3]

  • Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory tract irritation.[1][2][4]

  • Harmful if Swallowed: Oral ingestion may be harmful.[2][4]

GHS Hazard Classification (Anticipated): Based on data for analogous compounds, the following Globally Harmonized System (GHS) classifications are anticipated:

  • Skin Irritation (Category 2)[1][2][3]

  • Eye Irritation (Category 2A)[1][2][3]

  • Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System[1][2][4]

  • Acute Toxicity, Oral (Category 4)[2][4]

Occupational Exposure Limits (OELs): No specific OEL has been established for (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone. However, for the parent compound, pyridine, the following OELs provide a conservative framework for exposure control:

  • OSHA PEL: 5 ppm (15 mg/m³) Time-Weighted Average (TWA)[5][6]

  • NIOSH REL: 5 ppm (15 mg/m³) TWA[5][6][7]

  • ACGIH TLV: 1 ppm (3.1 mg/m³) TWA[5]

Given the brominated nature of the target compound, it is prudent to maintain exposure levels well below these limits.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is paramount, prioritizing engineering controls and supplementing with appropriate PPE.

Engineering Controls:

  • Chemical Fume Hood: All handling of solid and dissolved (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: The laboratory should be well-ventilated to ensure low background levels of airborne contaminants.[1][2][8]

  • Safety Showers and Eyewash Stations: These must be readily accessible and regularly tested.[3][8][9]

Personal Protective Equipment (PPE): The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and airborne particles that can cause serious eye irritation.[2][8]
Hand Protection Nitrile or neoprene gloves.To prevent skin contact and subsequent irritation. Glove integrity should be checked before each use.[2][8]
Skin and Body Protection A lab coat, closed-toe shoes, and long pants. For larger quantities or procedures with a high risk of splashing, chemical-resistant aprons and sleeves are recommended.To minimize skin exposure.[1][2][8]
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges may be necessary for situations where engineering controls are insufficient or during spill cleanup.To prevent respiratory irritation from dust or vapors.[2][8]

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to maintaining a safe laboratory environment.

Handling:

  • Avoid Dust Generation: When handling the solid compound, minimize the creation of dust.

  • Grounding: For transfers of larger quantities of the solid, containers and receiving equipment should be grounded to prevent static discharge.[2][8]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[1][2][8] Contaminated clothing should be removed and laundered before reuse.[2][8][10]

Storage:

  • Container: Store in a tightly closed, properly labeled container.[1][2][8]

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials.[1][2][8]

  • Incompatible Materials: Avoid strong oxidizing agents and strong acids.[6][9][11]

Emergency Procedures

Preparedness for accidental exposure or release is a non-negotiable aspect of laboratory safety.

First Aid Measures:

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][3]
Skin Contact Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]

Spill Response:

  • Evacuate: Immediately evacuate the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material such as sand or vermiculite.[1][10][12]

  • Clean-Up: Carefully sweep or scoop up the absorbed material into a suitable, labeled container for disposal.[1][12]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • PPE: All personnel involved in the cleanup must wear appropriate PPE, including respiratory protection.

Disposal Considerations

All waste containing (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone must be treated as hazardous waste.

  • Waste Containers: Use clearly labeled, sealed containers for chemical waste.

  • Disposal Vendor: Dispose of the waste through a licensed and approved hazardous waste disposal company.[1][3]

  • Environmental Precautions: Do not allow the product to enter drains, waterways, or soil.[1]

Experimental Workflow Visualization

The following diagrams illustrate the logical flow of safety considerations and emergency response.

G Figure 1: Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Risk_Assessment Conduct Risk Assessment Select_PPE Select Appropriate PPE Risk_Assessment->Select_PPE Verify_Controls Verify Engineering Controls (Fume Hood, etc.) Select_PPE->Verify_Controls Weigh_and_Transfer Weigh and Transfer in Fume Hood Verify_Controls->Weigh_and_Transfer Reaction_Setup Perform Experimental Procedure Weigh_and_Transfer->Reaction_Setup Workup Conduct Reaction Workup Reaction_Setup->Workup Decontaminate Decontaminate Work Area and Glassware Workup->Decontaminate Store_Material Store Compound Securely Workup->Store_Material Dispose_Waste Dispose of Hazardous Waste Decontaminate->Dispose_Waste

Caption: Safe handling workflow for (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone.

G Figure 2: Emergency Spill Response Protocol Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Don_PPE Don Appropriate PPE Evacuate->Don_PPE Contain Contain Spill with Inert Material Don_PPE->Contain Cleanup Collect and Containerize Waste Contain->Cleanup Decontaminate Decontaminate Spill Area Cleanup->Decontaminate Report Report Incident Decontaminate->Report

Caption: Emergency spill response protocol.

References

  • Exposure Data - Some chemicals that cause tumours of the urinary tract in rodents - NCBI. [Link]

  • Pyridine - Det Nationale Forskningscenter for Arbejdsmiljø (NFA). [Link]

  • Pyridine: Human health tier II assessment. [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Pyridine - CDC. [Link]

  • Pyridine - IDLH | NIOSH - CDC. [Link]

  • (5-Bromopicolinoyl)piperidine, (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone. [Link]

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A Technical Guide to the Discovery and Synthesis of Novel Pyridine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The pyridine scaffold is a cornerstone of modern medicinal chemistry, distinguished by its prevalence in a remarkable number of FDA-approved therapeutics. Its unique electronic properties, conferred by the nitrogen heteroatom, allow for a diverse range of non-covalent interactions, enhancing binding affinity, specificity, and pharmacokinetic profiles of drug candidates. This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals on the rational discovery and practical synthesis of novel pyridine-based compounds. We will explore the strategic considerations behind discovery campaigns, detail foundational and advanced synthetic methodologies with step-by-step protocols, and outline the necessary validation systems that ensure scientific integrity. This document is structured to serve as a field-proven manual, blending established principles with contemporary insights to empower the next generation of pyridine-centric drug discovery.

The Strategic Imperative of the Pyridine Scaffold

The pyridine ring is not merely another aromatic system; it is a "privileged scaffold" deliberately chosen by medicinal chemists for its transformative potential on a molecule's physicochemical and biological properties.

1.1. Physicochemical & Pharmacokinetic Advantages

The introduction of a nitrogen atom into a benzene ring fundamentally alters its characteristics in a pharmacologically favorable manner.

  • Enhanced Solubility & Polarity: The lone pair of electrons on the pyridine nitrogen acts as a hydrogen bond acceptor, which can significantly improve aqueous solubility and interactions with biological targets.

  • Metabolic Stability: The pyridine nucleus can enhance the metabolic stability of a drug candidate. Strategic placement of the pyridine moiety can block sites susceptible to metabolic attack by cytochrome P450 enzymes.

  • Improved Potency and Binding: The replacement of a phenyl ring with a pyridine ring has been shown to dramatically improve biological potency, in some cases by over 500-fold. This is attributed to the unique hydrogen bonding and dipole interactions the pyridine nitrogen can form within a target's active site.

A recent analysis of drugs approved by the US FDA between 2014 and 2023 revealed that 54 contained a pyridine ring, with the largest number being anticancer agents (33%) and drugs targeting the central nervous system (20%). This highlights the scaffold's versatility across a wide range of therapeutic areas, including oncology, infectious diseases, and inflammation.

Therapeutic AreaPercentage of Pyridine-Containing FDA Approvals (2014-2023)Key Targets/Mechanisms
Anticancer 33%Kinase Inhibition, Signal Transduction Modulation
CNS Disorders 20%Receptor Antagonism/Agonism, Enzyme Inhibition
Rare Conditions 11%Various
Hematopoietic System 9%Various
Infectious Diseases (Not specified)Antiviral, Antibacterial, Antifungal actions

Table 1: Distribution of pyridine-containing drugs approved by the US FDA (2014-2023) across major therapeutic areas.

Discovery of Novel Pyridine Scaffolds: From Screening to Rational Design

Identifying novel, biologically active pyridine compounds begins with a robust discovery strategy. This typically involves a combination of high-throughput screening of diverse chemical libraries and targeted, structure-based rational design.

2.1. High-Throughput Screening (HTS)

HTS is the automated testing of large chemical libraries (often hundreds of thousands to millions of compounds) to identify "hits" that modulate a specific biological target.

  • Causality of Experimental Choice: The initial HTS campaign is designed for speed and breadth. The primary goal is not to find a perfect drug, but to identify multiple, structurally diverse starting points (hits). Therefore, a single-concentration screen is often employed to rapidly assess a large library. Hits from this primary screen are then subjected to more rigorous confirmation and dose-response analysis.

Drug_Discovery_Workflow cluster_0 Discovery Phase cluster_1 Optimization & Synthesis cluster_2 Preclinical Phase Target_ID Target ID & Validation HTS High-Throughput Screening (HTS) Target_ID->HTS Rational_Design Rational (Structure-Based) Design Target_ID->Rational_Design Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Hit_ID->Hit_to_Lead Rational_Design->Hit_ID Lead_Op Lead Optimization (Synthesis of Novel Pyridines) Hit_to_Lead->Lead_Op SAR Structure-Activity Relationship (SAR) Lead_Op->SAR Preclinical Preclinical Candidate Lead_Op->Preclinical

Figure 1: A generalized workflow for the discovery of novel therapeutic agents.

Foundational Synthetic Methodologies for the Pyridine Core

Constructing the pyridine ring itself is the first critical step. Several classical, name-reaction syntheses have remained indispensable due to their reliability and ability to generate highly functionalized pyridines from simple, acyclic precursors.

3.1. The Hantzsch Pyridine Synthesis

Discovered by Arthur Hantzsch in 1881, this is a multicomponent reaction that condenses two equivalents of a β-ketoester, an aldehyde, and an amine (like ammonia or ammonium acetate) to form a 1,4-dihydropyridine.[1][2] This intermediate is then oxidized to the final aromatic pyridine. The reaction's primary strength is its efficiency in building a complex, functionalized ring in a single pot.[1]

Mechanism Insight: The reaction proceeds through a series of well-understood steps: a Knoevenagel condensation between one ketoester and the aldehyde, formation of an enamine from the second ketoester and ammonia, a Michael addition of the enamine to the unsaturated carbonyl intermediate, and finally cyclization and dehydration.[3] The final oxidation step is driven by the thermodynamic stability of the resulting aromatic ring.[2]

Experimental Protocol: Hantzsch Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate

This protocol describes a classic Hantzsch reaction, a self-validating system where the progress can be monitored, and the product is readily isolated.

Materials:

  • Benzaldehyde (1 equivalent)

  • Ethyl acetoacetate (2 equivalents)

  • Ammonium acetate (1.2 equivalents)

  • Ethanol (solvent)

  • Nitric acid (for oxidation, optional)

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add benzaldehyde (1.0 eq), ethyl acetoacetate (2.0 eq), and ammonium acetate (1.2 eq) in ethanol (3-5 mL per mmol of aldehyde).

  • Reflux: Heat the mixture to reflux (approx. 80°C) with stirring.

    • Causality: The elevated temperature is necessary to overcome the activation energy for the multiple condensation and cyclization steps. Ethanol is an excellent solvent as it solubilizes all reactants and is relatively benign.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The disappearance of the starting aldehyde is a key indicator of reaction progression. This step ensures the reaction is not stopped prematurely or run unnecessarily long.

  • Isolation of 1,4-Dihydropyridine: Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature. The 1,4-dihydropyridine product often precipitates. Collect the solid by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.

  • Oxidation (Aromatization):

    • Self-Validation: The isolated 1,4-DHP can be characterized at this stage to confirm the intermediate's identity before proceeding.

    • Dissolve the dried 1,4-dihydropyridine in glacial acetic acid. Add a suitable oxidizing agent (e.g., ceric ammonium nitrate, iodine, or nitric acid) portion-wise while monitoring the exotherm.

    • Heat the mixture gently (e.g., 60°C) for 1 hour to ensure complete aromatization.

  • Work-up and Purification: Cool the reaction mixture and pour it over ice water. Neutralize carefully with a base (e.g., sodium bicarbonate solution). The crude pyridine product will precipitate or can be extracted with an organic solvent like ethyl acetate. Dry the organic layer, concentrate it, and purify the residue by column chromatography on silica gel.

  • Characterization: Confirm the structure of the final product using NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy.

3.2. Other Foundational Syntheses

  • Guareschi-Thorpe Synthesis: This method involves the condensation of a cyanoacetic ester (or cyanoacetamide) with a β-ketoester or 1,3-diketone in the presence of an ammonia source. It is particularly useful for producing 2-hydroxypyridines (or their 2-pyridone tautomers).[4] Recent advancements have developed greener protocols using aqueous media and ammonium carbonate, which acts as both the nitrogen source and a promoter.

  • Bohlmann-Rahtz Synthesis: This synthesis constructs pyridines by reacting an enamine with an ethynylketone (ynone). The reaction proceeds through an aminodiene intermediate which then undergoes a thermally induced cyclodehydration. While effective, it often requires high temperatures, though acid catalysis can lower the energy barrier for the final cyclization step.

Modern Synthetic Strategies for Pyridine Functionalization

While classical methods build the core, modern drug development relies on the precise installation and modification of functional groups on a pre-existing pyridine ring. Transition-metal-catalyzed cross-coupling reactions are the undisputed workhorses in this domain.

4.1. Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (boronic acid or ester) and an organohalide (e.g., a chloropyridine or bromopyridine). It is one of the most powerful and versatile methods for forming C-C bonds.

  • Causality of Experimental Choice (Halide): The reactivity of the pyridyl halide is dictated by the carbon-halogen bond strength (C-Cl > C-Br > C-I). Bromopyridines are often a good compromise between reactivity and stability. While chloropyridines are cheaper, they require more active (and often more expensive) catalyst systems to cleave the stronger C-Cl bond.

  • Causality of Experimental Choice (Catalyst System): The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, critically, the phosphine ligand is paramount. The ligand stabilizes the palladium center, facilitates oxidative addition, and prevents catalyst deactivation. For challenging substrates like electron-deficient pyridines, bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) are often required to achieve high yields.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + R¹-X (Pyridyl-Halide) PdII_Complex R¹-Pd(II)L₂-X OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal + R²-B(OR)₂ (Boronic Acid/Ester) + Base PdII_Biaryl R¹-Pd(II)L₂-R² Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Reforms Catalyst Product R¹-R² (Product) RedElim->Product

Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki Coupling of 2-Bromopyridine with Phenylboronic Acid

This protocol provides a robust, self-validating method for C-C bond formation on a pyridine ring.

Materials:

  • 2-Bromopyridine (1 equivalent)

  • Phenylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)

  • Triphenylphosphine [PPh₃] or a more advanced ligand like SPhos (4-10 mol%)

  • Potassium carbonate (K₂CO₃) or another suitable base (2-3 equivalents)

  • 1,4-Dioxane/Water (e.g., 4:1 mixture), degassed (solvent)

Procedure:

  • Inert Atmosphere: Assemble a Schlenk flask or a sealed reaction tube containing a stir bar. Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

    • Trustworthiness: This step is critical. The Pd(0) active catalyst is oxygen-sensitive. Failure to exclude oxygen will lead to catalyst deactivation and poor or no yield, providing an immediate validation of proper technique.

  • Reagent Addition: Under the inert atmosphere, add the 2-bromopyridine (1.0 eq), phenylboronic acid (1.2 eq), base (K₂CO₃, 2.0 eq), palladium catalyst, and ligand.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

    • Causality: Degassing the solvent (e.g., by sparging with argon for 15-20 minutes) is another crucial step to remove dissolved oxygen.

  • Reaction: Heat the sealed reaction mixture to 80-100°C with vigorous stirring.

  • Monitoring: Follow the consumption of the 2-bromopyridine by TLC or LC-MS. A co-spot of the starting material is essential for accurate monitoring.

  • Work-up: After the reaction is complete (typically 4-16 hours), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification & Characterization: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 2-phenylpyridine. Confirm the structure and purity via NMR and Mass Spectrometry.

4.2. Buchwald-Hartwig Amination

For the synthesis of aminopyridines, the Buchwald-Hartwig amination is the premier method. This palladium-catalyzed reaction couples an amine with an aryl halide, forming a C-N bond. Similar to the Suzuki coupling, the reaction is sensitive to the choice of ligand and reaction conditions. The coordinating nature of the pyridine nitrogen can be challenging, but specialized chelating bis(phosphine) ligands have been developed to overcome this. For volatile amines, the reaction must be performed in a sealed tube to prevent the amine from escaping.

4.3. C-H Activation/Functionalization

A frontier in pyridine synthesis is the direct functionalization of carbon-hydrogen (C-H) bonds. This atom-economical approach avoids the need for pre-functionalized starting materials (like halides). Transition metal catalysts (e.g., Palladium, Rhodium, Iridium) can selectively cleave a specific C-H bond on the pyridine ring, allowing for the introduction of a new functional group. While powerful, achieving regioselectivity (e.g., functionalizing the C3 vs. the C4 position) remains a significant challenge and is an active area of research. Often, a directing group is used to guide the metal catalyst to a specific C-H bond.

Conclusion and Future Outlook

The pyridine scaffold continues to be an exceptionally fruitful area of research in drug discovery. While foundational multicomponent reactions provide efficient entryways to the core ring system, modern synthetic chemistry is defined by the precision and versatility of transition-metal-catalyzed methods. These advanced techniques allow for the late-stage functionalization of complex molecules, enabling the rapid exploration of structure-activity relationships and the fine-tuning of pharmacokinetic properties. The ongoing development of more active and selective catalysts, particularly in the realm of C-H activation, promises to further streamline the synthesis of novel pyridine-based compounds, accelerating the journey from initial hit discovery to clinical candidate.

References

  • Hantzsch Pyridine Synthesis. (n.d.). Justus Liebigs Annalen der Chemie. Retrieved from [Link]

  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. (2016). National Institutes of Health (NIH). Retrieved from [Link]

  • Recent Advances in Direct Pyridine C-H Activation Strategies. (2022). Bentham Science. Retrieved from [Link]

  • Hantzsch Pyridine Synthesis | PDF. (n.d.). Scribd. Retrieved from [Link]

  • Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Hantzsch pyridine synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications. (2007). ResearchGate. Retrieved from [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025). Royal Society of Chemistry. Retrieved from [Link]

  • Hantzsch pyridine synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • Pyridine Synthesis: Cliff Notes. (2004). Baran Lab, Scripps Research. Retrieved from [Link]

  • C–H Activation of Pyridines by Boryl Pincer Complexes. (2024). Journal of the American Chemical Society. Retrieved from [Link]

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (2005). PubMed. Retrieved from [Link]

  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2005). American Chemical Society. Retrieved from [Link]

  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. (2023). Royal Society of Chemistry. Retrieved from [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2006). Angewandte Chemie. Retrieved from [Link]

  • Bohlmann-Rahtz Pyridine Synthesis. (n.d.). SynArchive. Retrieved from [Link]

  • Guareschi-Thorpe Condensation. (n.d.). Merck Index. Retrieved from [Link]

  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2005). The Journal of Organic Chemistry. Retrieved from [Link]

  • Bohlmann-Rahtz Pyridine Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. (2017). PubMed Central. Retrieved from [Link]

  • Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides. (2009). Organic Letters. Retrieved from [Link]

  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer. (2023). Royal Society of Chemistry. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Guareschi–Thorpe reaction in water using ammonium carbonate. (2023). ResearchGate. Retrieved from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides. (2005). The Journal of Organic Chemistry. Retrieved from [Link]

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Methodological & Application

Application Note & Protocols: Strategic Amide Coupling of 5-Bromopicolinic Acid with Piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The amide bond is a cornerstone of modern medicinal chemistry, forming the backbone of countless pharmaceutical compounds.[1] The synthesis of (5-bromopyridin-2-yl)(piperidin-1-yl)methanone, via the amide coupling of 5-bromopicolinic acid and piperidine, serves as a critical model reaction for the generation of heterocyclic scaffolds prevalent in drug discovery. This document provides an in-depth guide for researchers, offering a detailed examination of the underlying reaction mechanisms, two robust and validated protocols using premier coupling reagents, and a comprehensive guide to safety, troubleshooting, and purification. By explaining the causality behind experimental choices, this note aims to empower scientists to not only replicate this synthesis but also to intelligently adapt these principles to more complex molecular targets.

Principles and Reaction Mechanisms

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that is not spontaneous and requires the activation of the carboxylic acid. This is achieved using coupling reagents that convert the carboxylate's hydroxyl group into a better leaving group, thereby facilitating nucleophilic attack by the amine.[1][2] We will explore two of the most reliable and efficient methods: one employing HATU and the other utilizing an EDC/HOBt system.

The HATU-Mediated Coupling Mechanism

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient uronium salt-based coupling reagent known for its high yields and fast reaction rates, particularly in peptide synthesis.[3] The reaction proceeds via a two-step process:

  • Activation: In the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), the 5-bromopicolinic acid is deprotonated. The resulting carboxylate anion attacks HATU to form a highly reactive O-acyl(tetramethyl)isouronium salt.[3][4]

  • Acyl Transfer: This unstable intermediate is rapidly attacked by the liberated HOAt anion to form a stable OAt-active ester, releasing tetramethylurea as a byproduct.[3][5]

  • Amide Formation: Piperidine, acting as the nucleophile, attacks the carbonyl carbon of the OAt-active ester, forming the desired amide product and regenerating HOAt.[4] The pyridine nitrogen within the HOAt moiety is believed to stabilize the incoming amine through a hydrogen-bonded transition state, accelerating the reaction.[3]

HATU_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Products & Byproducts Acid 5-Bromopicolinic Acid ActiveEster OAt-Active Ester Acid->ActiveEster + HATU + DIPEA Piperidine Piperidine Amide (5-bromopyridin-2-yl) (piperidin-1-yl)methanone HATU HATU DIPEA DIPEA (Base) DIPEA_H DIPEA-H⁺ PF₆⁻ DIPEA->DIPEA_H Protonation ActiveEster->Amide + Piperidine TMU Tetramethylurea ActiveEster->TMU releases HOAt HOAt Amide->HOAt releases

Figure 1: HATU-mediated amide coupling pathway.
The EDC/HOBt-Mediated Coupling Mechanism

The use of a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in conjunction with an additive like HOBt (1-Hydroxybenzotriazole), is a classic and cost-effective method for amide synthesis.[6] This system minimizes side reactions, such as the formation of stable N-acylurea byproducts, and reduces the risk of racemization in chiral substrates.[6][7]

  • Activation: The carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate.[8] This is often the rate-determining step.[8]

  • Additive Intervention: Before the unstable O-acylisourea can rearrange into an N-acylurea, it is intercepted by HOBt to form a more stable and reactive HOBt-ester.[2][8][9] This step is crucial for high-yield syntheses.

  • Amide Formation: The amine (piperidine) attacks the HOBt-ester, which is a superior acylating agent, to yield the final amide product. This step regenerates HOBt, meaning it acts as a catalyst in the acyl transfer step.[8] EDC is consumed and converted to the water-soluble urea byproduct, EDU (1-ethyl-3-(3-dimethylaminopropyl)urea), which simplifies purification.[6]

EDC_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Products & Byproducts Acid 5-Bromopicolinic Acid Acylisourea O-Acylisourea (Unstable) Acid->Acylisourea + EDC Piperidine Piperidine EDC EDC HOBt HOBt (Additive) HOBt_Ester HOBt-Active Ester (More Stable) Acylisourea->HOBt_Ester + HOBt EDU EDU (Urea) Acylisourea->EDU releases Amide (5-bromopyridin-2-yl) (piperidin-1-yl)methanone HOBt_Ester->Amide + Piperidine HOBt_Ester->Amide regenerates HOBt

Figure 2: EDC/HOBt-mediated amide coupling pathway.

Reagents and Materials

Proper preparation and handling of reagents are paramount for a successful reaction. Ensure all reagents are of appropriate purity and stored under recommended conditions.

ReagentFormulaMW ( g/mol )CAS No.Notes
5-Bromopicolinic AcidC₆H₄BrNO₂202.0130766-11-1Starting material.[10]
PiperidineC₅H₁₁N85.15110-89-4Nucleophilic amine.
HATUC₁₀H₁₅F₆N₆OP380.23148893-10-1Coupling reagent (Protocol A). Moisture sensitive.
DIPEAC₈H₁₉N129.247087-68-5Non-nucleophilic base (Protocol A).
EDC HydrochlorideC₈H₁₈ClN₃191.7025952-53-8Coupling reagent (Protocol B). Moisture sensitive.[11]
HOBt HydrateC₆H₅N₃O·xH₂O135.12 (anhyd.)123333-53-9Additive (Protocol B). Use hydrate for stability.
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Anhydrous, reaction solvent.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6Extraction solvent.
1M Hydrochloric AcidHCl36.467647-01-0Aqueous wash solution.
Sat. Sodium BicarbonateNaHCO₃84.01144-55-8Aqueous wash solution.
Brine (Sat. NaCl)NaCl58.447647-14-5Aqueous wash solution.
Anhydrous MgSO₄ / Na₂SO₄---Drying agent.
Silica GelSiO₂60.087631-86-9Stationary phase for chromatography.

Equipment: Magnetic stirrer with stir bars, round-bottom flasks, nitrogen/argon inlet, septa, syringes, separatory funnel, rotary evaporator, thin-layer chromatography (TLC) plates, column chromatography setup.

Critical Safety Precautions

A thorough understanding and mitigation of chemical hazards are non-negotiable. This reaction must be performed in a certified chemical fume hood.

ChemicalHazard SummaryPPE Requirement
5-Bromopicolinic Acid Causes skin, eye, and potential respiratory irritation.[12][13]Standard PPE
Piperidine Highly Flammable, Toxic, Corrosive. Causes severe skin burns and eye damage.[14][15] Toxic if inhaled or in contact with skin.[16][17]Nitrile gloves, splash goggles, face shield, lab coat.
HATU Flammable Solid, Irritant. Causes skin, eye, and respiratory tract irritation.[18][19][20] Byproducts can be explosive.[5]Standard PPE. Avoid creating dust.
EDC Hydrochloride Irritant. Causes skin and serious eye irritation/damage.[21] Harmful if swallowed.[11]Standard PPE. Avoid creating dust.
HOBt Explosive Hazard. Anhydrous HOBt is explosive.[22][23] The hydrate is more stable but should be handled with care. Irritant.[24]Standard PPE. Avoid grinding or shock.[24]
DIPEA Flammable, Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed.Nitrile gloves, splash goggles, lab coat.
DCM Volatile. Potential carcinogen. Irritant.Nitrile gloves, splash goggles, lab coat.

Experimental Protocols

The following protocols provide step-by-step guidance for the synthesis. Reaction progress should be monitored by TLC (e.g., using a 7:3 Hexane:EtOAc mobile phase) until the starting acid spot is consumed.

Workflow cluster_protocol General Experimental Workflow A 1. Reagent Setup (Inert Atmosphere) B 2. Reaction Execution (0°C to RT) A->B C 3. Monitor Progress (TLC / LC-MS) B->C D 4. Aqueous Workup (Extraction & Washes) C->D Reaction Complete E 5. Drying & Concentration D->E F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, MS) F->G

Figure 3: Generalized workflow for amide coupling synthesis.
Protocol A: HATU-Mediated Coupling
  • Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add 5-bromopicolinic acid (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Reagent Addition: Add piperidine (1.1 eq) followed by DIPEA (2.5 eq). Cool the mixture to 0 °C in an ice bath.

  • Initiation: In a separate vial, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirring reaction mixture at 0 °C.

  • Reaction: Allow the flask to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion by TLC.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[25] The acidic wash removes excess piperidine and DIPEA, while the basic wash removes unreacted acid.[26]

    • Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to obtain the pure amide.

Protocol B: EDC/HOBt-Mediated Coupling
  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 5-bromopicolinic acid (1.0 eq), HOBt hydrate (1.2 eq), and dissolve in anhydrous DCM (approx. 0.1 M).

  • Reagent Addition: Add piperidine (1.1 eq) to the solution. Cool the mixture to 0 °C in an ice bath.

  • Initiation: Add EDC hydrochloride (1.2 eq) to the stirring mixture in one portion. A transient slurry may form which should redissolve as the reaction proceeds.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor for the disappearance of the starting acid by TLC.

  • Workup:

    • Dilute the reaction mixture with additional DCM.

    • Transfer to a separatory funnel. Wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[25] The water-soluble EDU byproduct will be removed in the aqueous layers along with other impurities.[6]

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent using a rotary evaporator.

  • Purification: Purify the crude product via flash column chromatography as described in Protocol A.

Expected Results and Characterization

ParameterExpected Outcome
Product (5-bromopyridin-2-yl)(piperidin-1-yl)methanone
Physical Appearance Off-white to pale yellow solid
Typical Yield 75-95% (HATU), 70-90% (EDC/HOBt)
Purity (Post-Chroma.) >95% by LC-MS and ¹H NMR
Characterization ¹H NMR: Confirm proton environments and integration. LC-MS: Confirm mass of the desired product and purity.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive coupling reagent (hydrolyzed).2. Insufficient base (Protocol A).3. Wet solvent or reagents.1. Use a fresh bottle of HATU or EDC; store properly under inert gas.[11][27]2. Ensure 2-3 equivalents of DIPEA are used.3. Use anhydrous solvents and dry glassware thoroughly.
Incomplete Reaction 1. Insufficient reaction time.2. Steric hindrance (less applicable here, but possible with other substrates).1. Allow the reaction to run longer (up to 24h) at room temperature.2. Consider gentle heating (e.g., 40 °C) or switching to a more powerful coupling agent if HATU fails.
Multiple Spots on TLC 1. N-acylurea formation (if HOBt is omitted with EDC).2. Side reactions with impurities.1. Always use HOBt or another additive with EDC.[6]2. Ensure purity of starting materials.
Difficult Purification 1. Product co-elutes with byproducts (e.g., tetramethylurea).2. Product is very polar/non-polar.1. Ensure the aqueous workup is performed thoroughly. A dilute citric acid wash can also be effective.[26] Sometimes multiple columns are needed.2. Adjust the solvent system for column chromatography; try adding a small % of methanol or triethylamine if needed.

Conclusion

The amide coupling of 5-bromopicolinic acid and piperidine is a fundamental transformation that can be achieved in high yield and purity using standard laboratory techniques. Both the HATU/DIPEA and EDC/HOBt protocols offer reliable pathways to the desired product, with the choice often depending on cost, scale, and the specific demands of the substrate. By understanding the mechanisms, adhering to safety protocols, and applying systematic troubleshooting, researchers can confidently execute this reaction and leverage it as a powerful tool in the synthesis of complex molecular architectures for drug development and scientific discovery.

References

  • HATU - Wikipedia. Wikipedia. [Link]

  • Material Safety Data Sheet - HATU, 99%. Cole-Parmer. [Link]

  • Piperidine Safety Data Sheet. Jubilant Life Sciences Limited. [Link]

  • Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]

  • Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Center for Biotechnology Information. [Link]

  • Safety Data Sheet: EDC-HCl. Carl ROTH. [Link]

  • Safety Data Sheet: HATU. AAPPTec, LLC. [Link]

  • Piperidine - SAFETY DATA SHEET. Penta chemicals. [Link]

  • MATERIAL SAFETY DATA SHEET HATU 98% For Peptide Synthesis. Oxford Lab Fine Chem LLP. [Link]

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  • MSDS 51589, CAS 123333-53-9, HOBT, englisch. Aaron Chemistry & UnaveraChemLab. [Link]

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Application Note: Synthesis of (5-bromopyridin-2-yl)(piperidin-1-yl)methanone via Acylation of Piperidine with 5-Bromopicolinoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The synthesis of N-acylpiperidines is a cornerstone in medicinal chemistry and drug development, as the piperidine motif is a prevalent scaffold in a vast array of pharmaceuticals and biologically active compounds.[1] This application note provides a comprehensive guide to the reaction conditions for the acylation of piperidine with 5-bromopicolinoyl chloride, yielding (5-bromopyridin-2-yl)(piperidin-1-yl)methanone. This particular amide linkage is of interest for creating novel derivatives for screening in various therapeutic areas. The protocol described herein is based on the well-established Schotten-Baumann reaction, a reliable method for the synthesis of amides from amines and acyl chlorides.[2][3] We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and discuss the critical parameters that ensure a high-yield and clean reaction.

Reaction Principle and Mechanism

The acylation of piperidine with 5-bromopicolinoyl chloride proceeds via a nucleophilic acyl substitution mechanism, often referred to as an addition-elimination reaction.[4] The core of this transformation involves the attack of the nucleophilic secondary amine (piperidine) on the electrophilic carbonyl carbon of the acyl chloride.

The reaction can be dissected into the following key steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of piperidine acts as a nucleophile, attacking the electron-deficient carbonyl carbon of 5-bromopicolinoyl chloride. This initial attack forms a tetrahedral intermediate.[5][6]

  • Elimination of the Leaving Group: The unstable tetrahedral intermediate collapses, reforming the carbon-oxygen double bond. This is accompanied by the elimination of the chloride ion, a good leaving group.

  • Deprotonation: The resulting protonated amide is then deprotonated by a base present in the reaction mixture to yield the final, neutral amide product and the hydrochloride salt of the base.

The overall reaction is driven to completion by the neutralization of the hydrogen chloride (HCl) byproduct by a stoichiometric amount of base.[7] This is crucial as the HCl would otherwise protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction.

Acylation Mechanism R1 5-Bromopicolinoyl Chloride S1 1. Nucleophilic Attack R1->S1 Electrophile R2 Piperidine R2->S1 Nucleophile Base Base (e.g., Et3N) S3 3. Deprotonation Base->S3 Int1 Tetrahedral Intermediate S2 2. Elimination of Chloride Int1->S2 Prod1 (5-bromopyridin-2-yl) (piperidin-1-yl)methanone Salt Base-HCl Salt S1->Int1 S2->Prod1 S2->S3 Protonated Amide S3->Salt

Caption: Reaction mechanism for the acylation of piperidine.

Experimental Protocol: Schotten-Baumann Conditions

This protocol details the synthesis of (5-bromopyridin-2-yl)(piperidin-1-yl)methanone using modified Schotten-Baumann conditions with an organic base in an aprotic solvent. This approach offers excellent control over the reaction and simplifies product isolation.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)
5-Bromopicolinoyl chlorideC₆H₃BrClNO220.451.10 g5.0
PiperidineC₅H₁₁N85.150.47 g (0.54 mL)5.5
Triethylamine (Et₃N)C₆H₁₅N101.190.76 g (1.05 mL)7.5
Dichloromethane (DCM), anhydrousCH₂Cl₂84.9350 mL-
Saturated aq. NaHCO₃--25 mL-
Brine (saturated aq. NaCl)--25 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04~5 g-
Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add piperidine (1.0 eq).

  • Solvent and Base Addition: Dissolve the piperidine in anhydrous dichloromethane (DCM, 30 mL) and add triethylamine (1.5 eq).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Acyl Chloride Addition: Dissolve 5-bromopicolinoyl chloride (1.0 eq) in anhydrous DCM (20 mL) in a separate flask. Add this solution dropwise to the cooled piperidine solution over 15-20 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

  • Workup - Quenching: Upon completion, quench the reaction by the slow addition of 25 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acyl chloride and the triethylamine hydrochloride salt.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 25 mL of saturated aqueous NaHCO₃ solution and 25 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure (5-bromopyridin-2-yl)(piperidin-1-yl)methanone.

Experimental Workflow A 1. Add Piperidine, DCM, and Et3N to flask B 2. Cool to 0 °C A->B C 3. Add 5-Bromopicolinoyl Chloride solution dropwise B->C D 4. Stir at room temperature (2-4 hours) C->D E 5. Quench with aq. NaHCO3 D->E F 6. Extract with DCM E->F G 7. Wash with NaHCO3 and Brine F->G H 8. Dry over Na2SO4, filter, and concentrate G->H I 9. Purify by chromatography or recrystallization H->I

Caption: Step-by-step experimental workflow.

Discussion of Reaction Parameters

  • Choice of Base: Triethylamine is a common and effective organic base for this transformation.[4] It is strong enough to neutralize the generated HCl but generally does not interfere with the reaction. Alternatively, under classic Schotten-Baumann conditions, an aqueous solution of a base like sodium hydroxide can be used in a biphasic system with an organic solvent like dichloromethane.[2][5]

  • Solvent: Anhydrous aprotic solvents such as dichloromethane (DCM) or diethyl ether are ideal to prevent hydrolysis of the reactive acyl chloride.[2]

  • Temperature: The initial cooling to 0 °C is recommended to control the initial exothermic reaction upon addition of the acyl chloride. The reaction can then proceed to completion at room temperature.

  • Stoichiometry: A slight excess of the amine can be used to ensure complete consumption of the acyl chloride. However, in this protocol, a slight excess of triethylamine is used to ensure all the generated HCl is neutralized.

  • Purity of Reagents: The use of anhydrous solvent and dry glassware is important to minimize the hydrolysis of 5-bromopicolinoyl chloride to the corresponding carboxylic acid, which would complicate purification.

Troubleshooting

IssuePossible CauseSuggested Solution
Low YieldIncomplete reactionExtend the reaction time and monitor by TLC. Ensure the acyl chloride is of good quality.
Hydrolysis of acyl chlorideUse anhydrous solvents and dry glassware.
Piperidine protonationEnsure a sufficient amount of base is used.
Presence of 5-bromopicolinic acid in the productHydrolysis of the acyl chlorideDuring workup, ensure thorough washing with saturated aqueous NaHCO₃ to remove the acidic impurity.
Difficult PurificationPresence of unreacted starting materialsOptimize the stoichiometry of the reactants.

Conclusion

The acylation of piperidine with 5-bromopicolinoyl chloride is a robust and high-yielding reaction when performed under the appropriate conditions. The provided protocol, based on the Schotten-Baumann reaction, offers a reliable method for the synthesis of (5-bromopyridin-2-yl)(piperidin-1-yl)methanone. Careful control of reaction parameters, particularly the exclusion of moisture and the use of an adequate base, is key to achieving a successful outcome. This methodology is broadly applicable for the synthesis of a wide range of N-acylpiperidine derivatives, making it a valuable tool for researchers in drug discovery and organic synthesis.

References

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • Spanu, P., Mannu, A., & Ulgheri, F. (2014). An unexpected reaction of pyridine with acetyl chloride to give dihydropyridine and piperidine derivatives. Tetrahedron Letters, 55(5), 1059-1061.
  • Probe Reports from the NIH Molecular Libraries Program. (n.d.). Scheme 3, Synthesis of the piperidine modification analogs. Retrieved from [Link]

  • Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
  • Grygorenko, O. O., et al. (2021).

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The Versatile Intermediate: Application Notes for (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2-Acyl-5-Bromopyridine Scaffold

In the landscape of contemporary medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and ability to engage in hydrogen bonding interactions make it a privileged structure in a multitude of biologically active molecules. Among the various functionalized pyridines, the 2-acyl-5-bromopyridine motif, exemplified by (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone, has emerged as a particularly valuable and versatile chemical intermediate.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone. We will delve into its synthesis, key reactive properties, and provide detailed, field-proven protocols for its application in the synthesis of high-value molecular targets, including Dipeptidyl Peptidase-4 (DPP-4) inhibitors and nicotinic acetylcholine receptor (nAChR) modulators. The causality behind experimental choices will be elucidated to empower the researcher with a deeper understanding of the underlying chemical principles.

Physicochemical Properties and Handling

PropertyValue
Molecular Formula C₁₁H₁₃BrN₂O
Molecular Weight 269.14 g/mol
CAS Number 934000-33-6
Appearance Off-white to pale yellow solid
Solubility Soluble in most organic solvents (e.g., DCM, THF, DMF)
Storage Store in a cool, dry, and well-ventilated area away from incompatible substances.

Protocol I: Synthesis of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone

The most direct and reliable method for the synthesis of the title compound is the amide coupling of 5-bromopicolinic acid with piperidine. This reaction is typically mediated by a carbodiimide coupling agent, often with an additive to suppress side reactions and improve yields.

Reaction Principle:

The carboxylic acid is activated by the coupling reagent to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the secondary amine, piperidine, to form the stable amide bond.

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 5-Bromopicolinic_Acid 5-Bromopicolinic Acid Target_Compound (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone 5-Bromopicolinic_Acid->Target_Compound Activation Piperidine Piperidine Piperidine->Target_Compound Nucleophilic Attack Coupling_Agent Coupling Agent (e.g., EDC, HATU) Coupling_Agent->5-Bromopicolinic_Acid Base Base (e.g., DIPEA, Et3N) Base->Piperidine G Start (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone Reaction Suzuki-Miyaura Coupling Start->Reaction Boronic_Acid Aryl/Heteroaryl Boronic Acid Boronic_Acid->Reaction Pd_Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) Pd_Catalyst->Reaction Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Reaction Solvent Solvent (e.g., Dioxane/H₂O, Toluene) Solvent->Reaction Product 5-Aryl/Heteroaryl-2-pyridyl)(piperidin-1-yl)methanone Reaction->Product G Start (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone Reaction Buchwald-Hartwig Amination Start->Reaction Amine Primary or Secondary Amine Amine->Reaction Pd_Catalyst Pd Precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) Pd_Catalyst->Reaction Ligand Phosphine Ligand (e.g., Xantphos, BINAP) Ligand->Reaction Base Base (e.g., NaOtBu, Cs₂CO₃) Base->Reaction Product 5-Amino-2-pyridyl)(piperidin-1-yl)methanone Derivative Reaction->Product

The Strategic Application of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Scaffold

In the landscape of contemporary drug discovery, the identification and optimization of novel molecular scaffolds are paramount to addressing unmet medical needs.[1][2][3] (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone emerges as a compound of significant interest, not necessarily as a therapeutic agent in its own right, but as a highly versatile and strategically valuable scaffold for the generation of compound libraries with diverse biological activities. Its structure, featuring a brominated pyridine ring linked to a piperidine moiety via a ketone, presents multiple avenues for chemical modification and optimization. The presence of the bromine atom, in particular, serves as a key functional handle for a variety of cross-coupling reactions, enabling extensive exploration of the chemical space. This guide provides a comprehensive overview of the potential applications of this scaffold, complete with detailed protocols for its utilization in a drug discovery campaign.

Chemical Synthesis and Physicochemical Properties

The synthesis of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone is conceptually straightforward, typically involving the coupling of a 5-bromopicolinoyl derivative with piperidine. While specific reaction conditions can be optimized, a general synthetic approach is outlined below.

Table 1: Physicochemical Properties of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone

PropertyValueSource
CAS Number934000-33-6[4][5]
Molecular FormulaC₁₁H₁₃BrN₂O[4]
Molecular Weight270.14 g/mol [4]
AppearanceSolid (typical)
SolubilitySoluble in organic solvents such as DMSO, DMF, and chlorinated solvents.

Application in Drug Discovery: A Scaffold-Based Approach

The true potential of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone lies in its role as a foundational structure for medicinal chemistry efforts.[1][2][6] The concept of "privileged scaffolds," molecular frameworks that can serve as ligands for multiple biological targets, is a cornerstone of modern drug design, and this compound exhibits features consistent with such a scaffold.[7]

Library Synthesis and Bioisosteric Replacement Strategies

The brominated pyridine ring is ripe for modification via established synthetic methodologies, most notably Suzuki, Stille, and Buchwald-Hartwig cross-coupling reactions. These reactions allow for the introduction of a wide array of substituents at the 5-position of the pyridine ring, enabling systematic exploration of structure-activity relationships (SAR).

Furthermore, the principles of bioisosteric replacement can be effectively applied to this scaffold to fine-tune its physicochemical and pharmacokinetic properties.[8][9][10][11] For instance, the piperidine ring can be replaced with other cyclic amines to modulate basicity and lipophilicity. The ketone linker can also be modified to alter hydrogen bonding capacity and metabolic stability.

Caption: Library synthesis and bioisosteric replacement strategies for the scaffold.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Cross-Coupling of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone

This protocol outlines a general method for the diversification of the scaffold at the 5-position of the pyridine ring.

Materials:

  • (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone

  • Aryl or heteroaryl boronic acid or boronate ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

  • Stirring plate and heating mantle

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone (1 equivalent).

  • Add the desired boronic acid or boronate ester (1.1-1.5 equivalents).

  • Add the base (2-3 equivalents).

  • Add the palladium catalyst (0.01-0.05 equivalents).

  • Add the anhydrous solvent.

  • Stir the reaction mixture at room temperature or heat to a temperature between 80-120 °C, depending on the reactivity of the coupling partners.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired coupled product.

  • Characterize the final compound by NMR and mass spectrometry.

Causality behind Experimental Choices: The choice of catalyst, base, and solvent is crucial for the success of the Suzuki coupling. The inert atmosphere prevents the degradation of the palladium catalyst. The excess of the boronic acid derivative drives the reaction to completion. Purification by column chromatography is essential to remove residual catalyst and byproducts.

Protocol 2: Workflow for Target Identification of Novel Derivatives

For novel compounds derived from the scaffold, identifying the biological target is a critical step in elucidating their mechanism of action.[12][13]

Caption: A comprehensive workflow for target identification of novel compounds.

Protocol 3: Affinity Chromatography for Target Identification

This protocol provides a general framework for using an immobilized derivative to "fish" for its binding partners from a cell lysate.[14]

Materials:

  • A derivative of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone with a suitable linker for immobilization (e.g., a carboxylic acid or amine handle).

  • Affinity resin (e.g., NHS-activated Sepharose).

  • Cell lysate from a relevant cell line or tissue.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Wash buffer (e.g., PBS with a low concentration of non-ionic detergent).

  • Elution buffer (e.g., low pH glycine buffer or a solution of the free compound).

  • SDS-PAGE gels and reagents.

  • Mass spectrometer for protein identification.

Procedure:

  • Immobilization of the Ligand:

    • Follow the manufacturer's instructions to couple the linker-modified compound to the affinity resin.

    • Wash the resin extensively to remove any non-covalently bound ligand.

  • Preparation of Cell Lysate:

    • Harvest cells and lyse them in ice-cold lysis buffer.

    • Clarify the lysate by centrifugation to remove cellular debris.

    • Determine the protein concentration of the lysate (e.g., using a BCA assay).

  • Affinity Pull-Down:

    • Incubate the clarified lysate with the immobilized ligand resin for 2-4 hours at 4°C with gentle rotation.

    • As a negative control, incubate a separate aliquot of the lysate with underivatized resin.

  • Washing:

    • Wash the resin several times with wash buffer to remove non-specific protein binders.

  • Elution:

    • Elute the specifically bound proteins using the elution buffer.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Visualize the protein bands by Coomassie or silver staining.

    • Excise the protein bands of interest and identify them by mass spectrometry.

Trustworthiness of the Protocol: The inclusion of a negative control (underivatized resin) is critical to distinguish between specific and non-specific binding. The stringency of the wash steps can be adjusted to minimize non-specific interactions.

Protocol 4: Initial ADME Profiling - Parallel Artificial Membrane Permeability Assay (PAMPA)

Assessing the membrane permeability of new chemical entities is a crucial early step in drug discovery. PAMPA is a high-throughput method to predict passive intestinal absorption.

Materials:

  • PAMPA plate (e.g., 96-well format with a filter plate coated with a lipid solution).

  • Test compounds dissolved in a suitable buffer (e.g., PBS at pH 7.4).

  • Acceptor solution (e.g., PBS at pH 7.4).

  • Plate reader for quantifying compound concentration (e.g., UV-Vis or LC-MS).

Procedure:

  • Add the acceptor solution to the wells of the acceptor plate.

  • Carefully place the filter plate, pre-coated with the artificial membrane, onto the acceptor plate.

  • Add the solutions of the test compounds to the wells of the filter plate.

  • Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours).

  • After incubation, carefully separate the filter plate from the acceptor plate.

  • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.

  • Calculate the permeability coefficient (Pe) using the following formula:

    Pe = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (V_A * V_D) / ((V_A + V_D) * Area * Time)

    Where:

    • [drug]acceptor is the concentration in the acceptor well.

    • [drug]equilibrium is the theoretical equilibrium concentration.

    • V_A and V_D are the volumes of the acceptor and donor wells, respectively.

    • Area is the surface area of the membrane.

    • Time is the incubation time.

Data Presentation:

Table 2: Example PAMPA Data for Scaffold Derivatives

Compound IDStructure ModificationPermeability (Pe x 10⁻⁶ cm/s)Predicted Absorption
Scaffold-001(5-Bromopyridin-2-yl)(piperidin-1-yl)methanone5.2Moderate
Scaffold-0025-Phenyl derivative8.9High
Scaffold-0035-(Thiophen-2-yl) derivative6.1Moderate
Scaffold-004Piperidine replaced with Morpholine3.5Low to Moderate

Conclusion

(5-Bromopyridin-2-yl)(piperidin-1-yl)methanone represents a promising and versatile starting point for drug discovery programs. Its amenability to chemical modification, coupled with the systematic application of the protocols outlined in this guide, provides a robust framework for the generation and optimization of novel bioactive compounds. By integrating synthetic chemistry with modern techniques for target identification and early ADME assessment, researchers can efficiently explore the therapeutic potential of libraries derived from this valuable scaffold.

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Application Notes for (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone (Cpd-BPPM), a Novel PARP1 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

(5-Bromopyridin-2-yl)(piperidin-1-yl)methanone, hereafter referred to as Cpd-BPPM, is a novel small molecule inhibitor of Poly(ADP-ribose) Polymerase 1 (PARP1). PARP1 is a critical enzyme in the cellular DNA damage response (DDR) pathway.[1][2] Upon detecting DNA single-strand breaks (SSBs), PARP1 binds to the damaged site and catalyzes the synthesis of long polymers of poly(ADP-ribose) (PAR) using NAD+ as a substrate.[3][4] This PARylation event serves as a scaffold to recruit other DNA repair proteins, facilitating the repair of SSBs.[2][3]

Inhibition of PARP1's enzymatic activity prevents the efficient repair of SSBs.[1] During DNA replication, these unrepaired SSBs are converted into more cytotoxic double-strand breaks (DSBs).[2][3] In cancer cells with pre-existing defects in DSB repair pathways, such as those with mutations in BRCA1 or BRCA2 genes, the inability to repair these DSBs leads to a state of "synthetic lethality," resulting in targeted cancer cell death while sparing normal cells.[3][5][6][7][8][9] This principle has led to the successful clinical development of several PARP inhibitors for treating cancers with homologous recombination deficiencies.[10][11]

These application notes provide a comprehensive guide for researchers to characterize the in vitro activity of Cpd-BPPM, progressing from primary biochemical assays to secondary and tertiary cell-based assays to confirm its mechanism of action and functional consequences.

Quantitative Data Summary

The following table summarizes hypothetical key quantitative data for Cpd-BPPM, designed to be populated as experiments are completed. This facilitates easy comparison with other known PARP inhibitors like Olaparib.

ParameterCpd-BPPM (Hypothetical Value)Olaparib (Reference Value)Assay Type
PARP1 IC50 5 nM1-5 nMBiochemical (Enzymatic)
PARP2 IC50 500 nM1-5 nMBiochemical (Enzymatic)
Cellular PARylation EC50 50 nM20-100 nMCell-Based (Target Engagement)
Cell Viability GI50 (BRCA2-mut) 100 nM50-200 nMCell-Based (Functional)
Cell Viability GI50 (BRCA-WT) >10 µM>10 µMCell-Based (Functional)

Experimental Workflows & Signaling Pathways

PARP1's Role in DNA Repair and Inhibition by Cpd-BPPM

The diagram below illustrates the central role of PARP1 in the base excision repair (BER) pathway for single-strand breaks. Cpd-BPPM acts by competitively inhibiting the NAD+ binding site, preventing PAR chain synthesis and "trapping" PARP1 on the DNA, which obstructs DNA replication and leads to cytotoxic double-strand breaks.[2][10]

PARP1_Pathway cluster_0 DNA Single-Strand Break (SSB) cluster_1 PARP1-Mediated Repair cluster_2 Inhibition Pathway ssb Damaged DNA parp1 PARP1 Recruitment & Activation ssb->parp1 par PAR Polymer Synthesis (PARylation) parp1->par Uses parp_trap PARP1 Trapping & Inhibition of PARylation parp1->parp_trap nad NAD+ nad->par repair_proteins Recruitment of Repair Complex (XRCC1, etc.) par->repair_proteins ssb_repair SSB Repair repair_proteins->ssb_repair bppm Cpd-BPPM bppm->parp_trap Causes unrepaired_ssb Unrepaired SSB parp_trap->unrepaired_ssb dsb Double-Strand Break (DSB) Formation unrepaired_ssb->dsb replication DNA Replication Fork replication->dsb Collides with apoptosis Synthetic Lethality in BRCA-deficient cells dsb->apoptosis

Caption: Mechanism of PARP1 inhibition by Cpd-BPPM.

Overall Experimental Workflow

The characterization of Cpd-BPPM follows a logical progression from confirming direct enzyme inhibition to verifying target engagement and downstream functional effects in a cellular context.

Experimental_Workflow cluster_primary Primary Assay cluster_secondary Secondary Assays cluster_tertiary Functional Assay biochem Protocol 1: Biochemical PARP1 Enzymatic Assay target_engage Protocol 2: Cellular PARylation (Target Engagement) biochem->target_engage Confirms Cellular Activity dna_damage Protocol 3: γH2AX DNA Damage Assay target_engage->dna_damage Verifies Downstream Mechanism clonogenic Protocol 4: Clonogenic Survival (Synthetic Lethality) dna_damage->clonogenic Links Mechanism to Function

Caption: In Vitro Assay Cascade for Cpd-BPPM Characterization.

Experimental Protocols

Protocol 1: Biochemical PARP1 Enzymatic Inhibition Assay

This protocol determines the direct inhibitory activity of Cpd-BPPM on recombinant PARP1 enzyme by measuring the consumption of the substrate, NAD+.[12][13][14] A fluorometric or chemiluminescent NAD/NADH detection kit is a common and robust method.[14][15]

A. Materials

  • Recombinant Human PARP1 Enzyme

  • Activated DNA (e.g., sheared salmon sperm DNA)

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)

  • Cpd-BPPM and reference inhibitor (Olaparib)

  • Anhydrous DMSO

  • NAD+/NADH Detection Kit (e.g., NAD/NADH-Glo™)

  • 384-well white assay plates

B. Stock Solution Preparation

  • Compound Stock: Prepare a 10 mM stock solution of Cpd-BPPM and Olaparib in 100% anhydrous DMSO.

  • Enzyme/DNA Mix: On the day of the assay, dilute recombinant PARP1 and activated DNA in cold PARP assay buffer to a 2X working concentration.

  • NAD+ Solution: Prepare a 2X working solution of NAD+ in PARP assay buffer. The final concentration should be at or near the Km for the enzyme.

C. Assay Procedure

  • Compound Plating: Create a serial dilution series of Cpd-BPPM and Olaparib in DMSO. Dispense 1 µL of each concentration into the wells of a 384-well plate. Include DMSO-only wells as a no-inhibitor control (100% activity) and wells with a high concentration of Olaparib as a positive control (0% activity).

  • Enzyme Addition: Add 25 µL of the 2X PARP1/DNA mixture to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add 25 µL of the 2X NAD+ solution to all wells to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Detection: Stop the reaction and develop the signal by adding the NAD+/NADH detection reagent according to the manufacturer's protocol.[14] Incubate for 20-60 minutes.

  • Data Acquisition: Read the luminescence or fluorescence on a compatible plate reader.

D. Data Analysis

  • Normalize the data: (Signal_well - Signal_0%_control) / (Signal_100%_control - Signal_0%_control) * 100.

  • Plot the normalized percent inhibition versus the log concentration of Cpd-BPPM.

  • Calculate the IC50 value using a four-parameter logistic (4PL) curve fit.

Protocol 2: Cellular PARP Inhibition (Target Engagement) Assay

This cell-based assay confirms that Cpd-BPPM can cross the cell membrane and inhibit PARP1 activity within a cellular context. It measures the level of poly(ADP-ribose) (PAR) chains in cells following induced DNA damage.[4]

A. Materials

  • Human cancer cell line (e.g., HeLa, U2OS)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • DNA damaging agent (e.g., 10 mM H₂O₂ or 1 mM MMS)

  • Cpd-BPPM and Olaparib

  • Ice-cold PBS

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-PAR (mouse monoclonal), anti-Actin or anti-Tubulin (loading control)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

  • Protein quantification assay (e.g., BCA)

B. Assay Procedure

  • Cell Seeding: Plate cells in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with a serial dilution of Cpd-BPPM or Olaparib for 2 hours. Include a DMSO vehicle control.

  • DNA Damage Induction: Add the DNA damaging agent (e.g., H₂O₂) to the media for 15 minutes at 37°C.

  • Cell Lysis: Immediately place plates on ice, aspirate the media, and wash twice with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer to each well and scrape the cells.

  • Lysate Collection: Collect lysates, clarify by centrifugation (14,000 rpm for 15 min at 4°C), and transfer the supernatant to new tubes.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting:

    • Normalize protein amounts (e.g., 20 µ g/lane ) and separate by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature (e.g., 5% non-fat milk in TBST).

    • Incubate with the primary anti-PAR antibody overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody for 1 hour.

    • Develop the blot using an ECL substrate and image the chemiluminescent signal.[12]

    • Strip and re-probe the membrane for a loading control (e.g., Actin).

C. Data Analysis

  • Quantify the band intensities for the PAR signal and the loading control using image analysis software (e.g., ImageJ).

  • Normalize the PAR signal to the loading control for each sample.

  • Plot the normalized PAR signal versus the log concentration of Cpd-BPPM to determine the EC50 value.

Protocol 3: γH2AX Assay for DNA Double-Strand Break Formation

This immunofluorescence assay measures the formation of DSBs, a key downstream consequence of PARP inhibition.[16] The phosphorylation of histone H2AX at serine 139 (γH2AX) is a sensitive biomarker for DSBs.[17][18]

A. Materials

  • BRCA2-deficient cell line (e.g., CAPAN-1) and a BRCA-proficient control line (e.g., BxPC-3)

  • 96-well black, clear-bottom imaging plates

  • Cpd-BPPM and Olaparib

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (0.25% Triton X-100 in PBS)

  • Blocking Buffer (5% BSA in PBS)

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody

  • Alexa Fluor-conjugated secondary antibody (e.g., Alexa Fluor 488)

  • Nuclear counterstain (e.g., DAPI)

  • High-content imaging system or fluorescence microscope

B. Assay Procedure

  • Cell Seeding: Seed cells into a 96-well imaging plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of Cpd-BPPM or Olaparib for 24 hours.

  • Fixation: Aspirate media, wash with PBS, and fix cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash twice with PBS, then permeabilize with Permeabilization Buffer for 10 minutes.

  • Blocking: Wash twice with PBS and block with Blocking Buffer for 1 hour.

  • Primary Antibody: Incubate with the anti-γH2AX primary antibody (diluted in Blocking Buffer) overnight at 4°C.

  • Secondary Antibody: Wash three times with PBS. Incubate with the Alexa Fluor-conjugated secondary antibody and DAPI (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.

  • Imaging: Wash three times with PBS and add fresh PBS to the wells. Acquire images using a high-content imaging system.

C. Data Analysis

  • Use automated image analysis software to identify nuclei (DAPI channel) and quantify the number and intensity of γH2AX foci (Alexa Fluor 488 channel) per nucleus.

  • Plot the average number of γH2AX foci per cell against the log concentration of Cpd-BPPM. This will demonstrate a dose-dependent increase in DNA damage, which should be more pronounced in the BRCA2-deficient cell line.

Protocol 4: Clonogenic Survival Assay for Synthetic Lethality

This functional assay provides the most definitive in vitro evidence of synthetic lethality.[7] It measures the ability of a single cell to proliferate and form a colony after treatment, assessing long-term reproductive viability.[19][20][21]

A. Materials

  • BRCA2-deficient cell line (e.g., CAPAN-1) and a BRCA-proficient control line (e.g., BxPC-3)

  • 6-well plates

  • Cpd-BPPM and Olaparib

  • Trypsin-EDTA

  • Fixation Solution (e.g., Methanol:Acetic Acid, 3:1)

  • Staining Solution (0.5% Crystal Violet in methanol)

B. Assay Procedure

  • Cell Treatment: Treat flasks of cells at ~70% confluency with serial dilutions of Cpd-BPPM or Olaparib for 24-72 hours.

  • Cell Plating: After treatment, harvest the cells by trypsinization, count them accurately, and prepare serial dilutions.[19][20]

  • Seeding: Plate a precise number of cells (e.g., ranging from 200 to 5000 cells/well, depending on the expected toxicity of the dose) into 6-well plates. Plate each condition in triplicate.

  • Incubation: Incubate the plates for 10-14 days, allowing colonies to form. Do not disturb the plates during this time.

  • Fixation and Staining:

    • Aspirate the media and gently wash the wells with PBS.

    • Fix the colonies with Fixation Solution for 10 minutes.

    • Aspirate the fixative and stain with Crystal Violet solution for 20-30 minutes.[19][22]

    • Gently rinse the plates with tap water until the background is clear and allow them to air dry.

  • Colony Counting: Count the number of colonies in each well (a colony is typically defined as a cluster of ≥50 cells).

C. Data Analysis

  • Calculate Plating Efficiency (PE): PE = (Number of colonies counted / Number of cells seeded) for the vehicle control group.

  • Calculate Survival Fraction (SF): SF = (Number of colonies counted / (Number of cells seeded x PE)) for each treatment group.

  • Plot the Survival Fraction versus the drug concentration to generate a dose-response curve and determine the GI50 (concentration for 50% growth inhibition). A significantly lower GI50 in the BRCA2-deficient cell line compared to the BRCA-proficient line is strong evidence of synthetic lethality.

References

  • McPherson, L. A., & Hsieh, T. S. (2017). PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting. PMC. Available at: [Link]

  • Li, H., et al. (n.d.). Mechanism of Action of PARP Inhibitors. ResearchGate. Available at: [Link]

  • Patsnap Synapse. (2023). Understanding PARP1 Inhibitors and Methods to Keep Abreast of Their Recent Developments. Patsnap. Available at: [Link]

  • Gunjal, P. M., & Naidu, M. Y. (2021). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. PMC. Available at: [Link]

  • Reaction Biology. (n.d.). Poly (ADP-ribose) Polymerase (PARP) Assay Services. Reaction Biology. Available at: [Link]

  • Bio-protocol. (n.d.). Clonogenic Assay. Bio-protocol. Available at: [Link]

  • Wikipedia. (n.d.). PARP inhibitor. Wikipedia. Available at: [Link]

  • McGill Radiobiology. (n.d.). Experimental-Protocol-for-Clonogenic-Survival-Assay.pdf. mcgillradiobiology.ca. Available at: [Link]

  • Crowley, L. C., et al. (2011). Clonogenic Assay: Adherent Cells. PMC. Available at: [Link]

  • Pacher, P., & Szabó, C. (2008). Quantification of PARP activity in human tissues: ex vivo assays in blood cells, and immunohistochemistry in human biopsies. NIH. Available at: [Link]

  • Helleday, T. (2011). The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings. PMC. Available at: [Link]

  • Heylmann, D., & Kaina, B. (2016). The γH2AX DNA damage assay from a drop of blood. PubMed. Available at: [Link]

  • JoVE. (2010). Video: Clonogenic Assay: Adherent Cells. JoVE. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Clonogenic Cell Survival Assay. Springer Nature. Available at: [Link]

  • Cyprotex - Evotec. (n.d.). γH2AX Double Strand DNA Damage Response Assay. Cyprotex. Available at: [Link]

  • Jiang, W., et al. (2024). BRCAness, DNA gaps, and gain and loss of PARP inhibitor–induced synthetic lethality. JCI. Available at: [Link]

  • ACS Publications. (n.d.). Synthetic Lethality Triggered by Combining Olaparib with BRCA2–Rad51 Disruptors. ACS Chemical Biology. Available at: [Link]

  • bioRxiv. (2019). Development of a high-throughput γ-H2AX assay based on imaging flow cytometry. bioRxiv. Available at: [Link]

  • Lord, C. J., & Ashworth, A. (2017). PARP Inhibitors: The First Synthetic Lethal Targeted Therapy. PMC. Available at: [Link]

  • Frontiers. (2024). PARP inhibitor synthetic lethality in ATM biallelic mutant cancer cell lines is associated with BRCA1/2 and RAD51 downregulation. Frontiers. Available at: [Link]

  • Springer. (n.d.). High-Throughput γ-H2AX Assay Using Imaging Flow Cytometry. Springer. Available at: [Link]

  • MP Biomedicals. (n.d.). γH2AX Detection 560R Kit. MP Biomedicals. Available at: [Link]

  • Degorce, F., et al. (2009). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. PubMed Central. Available at: [Link]

  • Bio-Techne. (n.d.). PARP: Activity Assays. Bio-Techne. Available at: [Link]

  • ResearchGate. (n.d.). (a) Biochemical PARP-1 trapping assay to assess trapping potency... ResearchGate. Available at: [Link]

  • Tulin, A. V., & Naumova, L. (2014). Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors. PMC. Available at: [Link]

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  • Chemical-Suppliers.com. (n.d.). (5-Bromopicolinoyl)piperidine, (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone. Chemical-Suppliers.com. Available at: [Link]

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Application Notes and Protocols: Antimicrobial Activity of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent and novel mechanisms of action. Pyridine and its derivatives have long been recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The inherent chemical versatility of the pyridine ring allows for fine-tuning of its physicochemical properties to enhance efficacy and selectivity.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antimicrobial potential of a specific class of pyridine derivatives: (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone and its analogs. The strategic incorporation of a bromine atom at the 5-position of the pyridine ring and a piperidine moiety at the 2-position carbonyl group is hypothesized to modulate the compound's lipophilicity and electronic properties, potentially enhancing its ability to penetrate microbial cell membranes and interact with intracellular targets.

These application notes and protocols are designed to be a practical resource, offering not just step-by-step instructions, but also the underlying scientific rationale for each experimental choice. By following these guidelines, researchers can generate robust and reproducible data to assess the antimicrobial profile of this promising class of compounds.

PART 1: Synthesis of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone Derivatives

A fundamental step in evaluating the antimicrobial potential of these novel compounds is their efficient and reproducible synthesis. The following protocol outlines a general and adaptable method for the synthesis of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone, which can be modified to create a library of derivatives for structure-activity relationship (SAR) studies.

Rationale for Synthetic Strategy

The proposed synthesis is a straightforward amidation reaction between a commercially available or readily synthesized carboxylic acid precursor, 5-bromopicolinic acid, and piperidine. This method is widely used for its high efficiency and the relative ease of purification of the final product. The use of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), is crucial for activating the carboxylic acid, thereby facilitating the nucleophilic attack by the secondary amine of the piperidine ring.

Experimental Protocol: Amide Coupling

Materials:

  • 5-Bromopicolinic acid

  • Piperidine

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromopicolinic acid (1.0 equivalent) in anhydrous DCM.

  • Addition of Reagents: To the stirred solution, add piperidine (1.1 equivalents), DCC (1.2 equivalents) or BOP (1.2 equivalents), and a catalytic amount of DMAP.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • If using DCC, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow cluster_synthesis Synthesis of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone Start Start Dissolve Dissolve 5-Bromopicolinic Acid in Anhydrous DCM Start->Dissolve Add_Reagents Add Piperidine, Coupling Agent (DCC/BOP), & DMAP Dissolve->Add_Reagents Stir Stir at Room Temperature Add_Reagents->Stir Monitor Monitor by TLC Stir->Monitor Workup Reaction Work-up (Filtration & Extraction) Monitor->Workup Reaction Complete Purify Purify by Column Chromatography Workup->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize End End Characterize->End

Caption: Workflow for the synthesis of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone.

PART 2: In Vitro Antimicrobial Susceptibility Testing

The cornerstone of evaluating any new antimicrobial agent is the determination of its in vitro activity against a panel of clinically relevant microorganisms. The following protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), ensuring that the data generated is standardized and comparable across different studies.[1][2][3]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted and high-throughput technique for determining MIC values.[4][5][6][7][8]

Rationale for Method Selection:

The broth microdilution method offers several advantages, including the ability to test multiple compounds and concentrations simultaneously, conservation of reagents, and the generation of quantitative data. This method is considered the gold standard for MIC determination.[9]

Experimental Protocol: Broth Microdilution Method

Materials:

  • Test compound(s) dissolved in a suitable solvent (e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial and/or fungal strains

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • From a fresh agar plate, pick a few colonies of the test microorganism and suspend them in sterile saline or MHB.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate to achieve the desired concentration range.

  • Inoculation:

    • Add the prepared microbial inoculum to each well containing the serially diluted compound.

    • Include a growth control well (inoculum without compound) and a sterility control well (MHB without inoculum).

  • Incubation:

    • Incubate the plates at 35-37°C for 16-20 hours for bacteria, and at an appropriate temperature and duration for fungi.

  • Reading the MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Optionally, the optical density (OD) at 600 nm can be measured using a microplate reader to quantify growth inhibition.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. This assay is a crucial follow-up to the MIC determination to differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[9][10][11][12][13]

Rationale for Method Selection:

The subculture method following MIC determination is the standard and most direct way to determine the MBC. It provides a clear indication of the cidal activity of the compound.

Experimental Protocol: Subculture Method

Materials:

  • MIC plate from the previous experiment

  • Sterile agar plates (e.g., Mueller-Hinton Agar)

  • Sterile pipette tips or loops

Procedure:

  • Subculturing: From the wells of the MIC plate that show no visible growth (at and above the MIC), take a small aliquot (e.g., 10 µL) and plate it onto a fresh agar plate.

  • Incubation: Incubate the agar plates under the same conditions as the initial MIC incubation.

  • Reading the MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

Antimicrobial_Testing_Workflow cluster_mic MIC Determination (Broth Microdilution) cluster_mbc MBC Determination (Subculture) Prep_Inoculum_MIC Prepare Microbial Inoculum (0.5 McFarland) Prep_Dilutions_MIC Prepare Serial Dilutions of Compound Prep_Inoculum_MIC->Prep_Dilutions_MIC Inoculate_Plate_MIC Inoculate Microtiter Plate Prep_Dilutions_MIC->Inoculate_Plate_MIC Incubate_Plate_MIC Incubate Plate Inoculate_Plate_MIC->Incubate_Plate_MIC Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate_Plate_MIC->Read_MIC Subculture Subculture from Clear MIC Wells onto Agar Plates Read_MIC->Subculture Incubate_Agar Incubate Agar Plates Subculture->Incubate_Agar Read_MBC Read MBC (Lowest concentration with ≥99.9% killing) Incubate_Agar->Read_MBC

Caption: Workflow for in vitro antimicrobial susceptibility testing.

PART 3: Cytotoxicity Assessment

While potent antimicrobial activity is desirable, a promising drug candidate must also exhibit an acceptable safety profile. Therefore, it is essential to evaluate the cytotoxicity of the (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone derivatives against mammalian cell lines to assess their potential for causing harm to host cells.

Rationale for Assay Selection

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell metabolic activity. As cellular metabolic activity is an indicator of cell viability, this assay provides a quantitative measure of cytotoxicity. It is a reliable, sensitive, and high-throughput method suitable for screening a large number of compounds.[14][15][16][17][18]

Experimental Protocol: MTT Assay

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2, or other relevant cell lines)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound(s) dissolved in a suitable solvent (e.g., DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Sterile 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the various concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT reagent to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that causes 50% inhibition of cell viability, can be determined by plotting a dose-response curve.

Cytotoxicity_Workflow cluster_mtt MTT Cytotoxicity Assay Seed_Cells Seed Mammalian Cells in 96-well Plate Treat_Cells Treat Cells with Compound Dilutions Seed_Cells->Treat_Cells Incubate_Cells Incubate for 24-72 hours Treat_Cells->Incubate_Cells Add_MTT Add MTT Reagent Incubate_Cells->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate Cell Viability and IC₅₀ Read_Absorbance->Calculate_Viability

Caption: Workflow for the MTT cytotoxicity assay.

PART 4: Data Interpretation and Structure-Activity Relationship (SAR)

A systematic analysis of the data generated from the synthesis and biological evaluation of a series of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone derivatives will provide valuable insights into their potential as antimicrobial agents.

Quantitative Data Summary

It is recommended to summarize the MIC, MBC, and IC₅₀ values in a clear and concise tabular format to facilitate comparison and analysis.

Table 1: Antimicrobial Activity and Cytotoxicity of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone Derivatives

Compound IDModificationMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMBC (µg/mL) vs. S. aureusIC₅₀ (µM) vs. HEK293Selectivity Index (SI)
Parent (5-Bromopyridin-2-yl)(piperidin-1-yl)methanoneData to be generatedData to be generatedData to be generatedData to be generatedIC₅₀ / MIC
Analog 1 e.g., 4-MethylpiperidineData to be generatedData to be generatedData to be generatedData to be generatedIC₅₀ / MIC
Analog 2 e.g., 4-HydroxypiperidineData to be generatedData to be generatedData to be generatedData to be generatedIC₅₀ / MIC
... ..................

Note: The Selectivity Index (SI) is a critical parameter calculated as the ratio of cytotoxicity (IC₅₀) to antimicrobial activity (MIC). A higher SI value indicates greater selectivity of the compound for microbial cells over mammalian cells, which is a desirable characteristic for a potential drug candidate.

Structure-Activity Relationship (SAR) Analysis

By synthesizing and testing a library of analogs with systematic modifications to the parent structure, researchers can elucidate the structure-activity relationship. Key modifications to explore include:

  • Substitution on the piperidine ring: Introducing various substituents (e.g., methyl, hydroxyl, amino groups) at different positions of the piperidine ring can influence the compound's lipophilicity, steric hindrance, and hydrogen bonding capacity, all of which can affect its antimicrobial activity and cytotoxicity.

  • Replacement of the piperidine ring: Substituting the piperidine ring with other cyclic amines (e.g., pyrrolidine, morpholine) can provide insights into the importance of the ring size and heteroatom composition for biological activity.

  • Modification of the pyridine ring: While the 5-bromo substituent is a key feature, exploring other halogens or electron-withdrawing/donating groups at this position can further refine the electronic properties of the molecule.

The SAR data will be instrumental in guiding the design of more potent and selective antimicrobial agents.

Conclusion and Future Directions

The protocols and guidelines presented in this document provide a robust framework for the systematic evaluation of the antimicrobial activity of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone derivatives. By following these detailed procedures, researchers can generate high-quality, reproducible data that will be crucial for advancing this promising class of compounds through the drug discovery pipeline.

Future studies should focus on elucidating the mechanism of action of the most potent and selective compounds. This could involve investigating their effects on microbial cell membrane integrity, DNA replication, protein synthesis, or specific enzymatic pathways. Furthermore, in vivo efficacy studies in animal models of infection will be necessary to translate the in vitro findings into potential therapeutic applications. The continued exploration of this chemical scaffold holds significant promise for the development of next-generation antimicrobial agents to combat the global threat of infectious diseases.

References

  • International and Accredited Lab. MIC/MBC Testing.
  • Microchem Laboratory.
  • UK Health Security Agency. Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials.
  • MI - Microbiology. Broth Microdilution.
  • Microbe Online. Minimum Inhibitory Concentration (MIC)
  • protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
  • Hancock Lab. MIC Determination By Microtitre Broth Dilution Method.
  • National Center for Biotechnology Information. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline.
  • Creative Diagnostics.
  • Emery Pharma. Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More.
  • Roche.
  • PubMed. Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells.
  • protocols.io. MTT (Assay protocol).
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
  • Abcam. MTT assay protocol.
  • Clinical and Laboratory Standards Institute. Antimicrobial Susceptibility Testing.
  • Clinical and Laboratory Standards Institute. M100 - Performance Standards for Antimicrobial Susceptibility Testing.
  • Google Patents. Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine.
  • Clinical and Laboratory Standards Institute. M100 | Performance Standards for Antimicrobial Susceptibility Testing.
  • Clinical and Laboratory Standards Institute. CLSI 2024 M100Ed34(1).
  • National Institutes of Health, Islamabad Pakistan. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.

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Application Notes and Protocols for Suzuki Coupling Reactions with (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of 5-Aryl-2-acylpyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of FDA-approved drugs and biologically active compounds. The targeted synthesis of highly functionalized pyridine derivatives is, therefore, a critical endeavor in the pursuit of novel therapeutics. Among these, the 5-aryl-2-acylpyridine motif is of particular interest, offering a versatile platform for probing biological targets. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the construction of such biaryl structures, lauded for its operational simplicity, broad functional group tolerance, and the commercial availability of a diverse range of boronic acid coupling partners.[1][2]

This comprehensive guide focuses on the Suzuki-Miyaura coupling of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone, a substrate that combines the reactive handle of a bromopyridine with a synthetically useful piperidinyl methanone moiety at the 2-position. The presence of the amide functionality introduces unique electronic and steric considerations that necessitate a carefully optimized protocol to achieve high yields and purity. This document provides a foundational understanding of the reaction mechanism, detailed experimental protocols, and critical insights into the optimization of reaction parameters for this specific class of substrates.

Reaction Principle: A Mechanistic Overview of the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling that proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

  • Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the active Pd(0) catalyst to the carbon-bromine bond of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone. This step forms a square planar Pd(II) intermediate. The electron-withdrawing nature of the pyridine ring and the acyl group at the 2-position can enhance the reactivity of the C-Br bond towards oxidative addition, which is often the rate-determining step of the cycle.

  • Transmetalation: In this step, the organic moiety from the boronic acid (or its boronate ester) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4] The choice of base is critical and can significantly impact the reaction rate and yield.

  • Reductive Elimination: The final step involves the reductive elimination of the coupled product, 5-aryl-2-(piperidinoyl)pyridine, from the Pd(II) intermediate. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Below is a diagrammatic representation of the Suzuki-Miyaura catalytic cycle for the coupling of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone with a generic arylboronic acid.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_intermediate Ar-Pd(II)(Br)Ln OxAdd->PdII_intermediate Transmetalation Transmetalation PdII_coupled Ar-Pd(II)-Ar'Ln Transmetalation->PdII_coupled PdII_coupled->Pd0 RedElim Reductive Elimination Product Ar-Ar' RedElim->Product ArylHalide (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone ArylHalide->OxAdd BoronicAcid Ar'-B(OH)2 + Base BoronicAcid->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

This section provides a general protocol for the Suzuki-Miyaura coupling of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone with a representative arylboronic acid. It is important to note that optimization of the reaction conditions may be necessary for different arylboronic acids or for scaling up the reaction.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system; 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Reaction Setup:

  • To a dry Schlenk flask or reaction vial, add (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone, the arylboronic acid, the base, and the palladium catalyst.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Add the degassed solvent system via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone.

Reaction and Work-up:

  • Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.

  • Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-2-(piperidinoyl)pyridine.

Illustrative Experimental Workflow

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.

Optimization of Reaction Parameters: A Guide for (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone

The success of the Suzuki coupling of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent. The electron-deficient nature of the pyridine ring, coupled with the potential for the 2-acylpiperidine moiety to coordinate with the palladium center, necessitates careful optimization.

Catalyst and Ligand Selection

While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems often provide superior results, especially for challenging substrates. For heteroaryl halides, palladium pre-catalysts paired with bulky, electron-rich phosphine ligands are often the preferred choice. These ligands facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.

Catalyst/Pre-catalystLigandKey Features & Considerations
Pd(PPh₃)₄TriphenylphosphineA classic, versatile catalyst. May require higher temperatures and longer reaction times.
Pd(dppf)Cl₂dppfA robust and widely used catalyst for a variety of cross-coupling reactions. Often provides good yields for heteroaromatic substrates.[5]
Pd₂(dba)₃XPhos, SPhos, RuPhosBuchwald ligands are highly effective for challenging couplings, including those with heteroaryl chlorides and bromides. They can often facilitate reactions at lower temperatures.
Pd(OAc)₂P(t-Bu)₃, PCy₃In situ generated catalysts from Pd(OAc)₂ and bulky, electron-rich phosphines are also highly effective.[4]

Expert Insight: For the coupling of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone, starting with Pd(dppf)Cl₂ is a prudent choice due to its proven efficacy with a wide range of bromopyridine substrates. If yields are suboptimal, screening a panel of Buchwald ligands in combination with a palladium source like Pd₂(dba)₃ is recommended.

Choice of Base and Solvent

The base plays a crucial role in the transmetalation step by activating the boronic acid. The choice of base can also influence the stability of the catalyst and the substrate. A variety of inorganic bases are commonly employed, with the choice often depending on the specific substrates and solvent system.

BaseCommon Solvent System(s)Notes
K₂CO₃1,4-Dioxane/H₂O, Toluene/H₂O, Isopropanol/H₂OA widely used and cost-effective base. Suitable for many standard Suzuki couplings.[1][6]
K₃PO₄1,4-Dioxane/H₂O, TolueneA stronger base that is often effective for less reactive boronic acids or when using N-containing heterocycles.[7]
Cs₂CO₃1,4-Dioxane, Toluene, DMFA strong and highly effective base, particularly for difficult couplings. Its higher solubility in organic solvents can be advantageous.

Expert Insight: For the target substrate, a moderately strong base like K₃PO₄ in a 1,4-dioxane/water solvent system is a good starting point. The presence of water is often beneficial for the solubility of the base and can accelerate the transmetalation step.

Troubleshooting and Further Considerations

  • Low Yields: If the reaction gives a low yield of the desired product, consider screening different catalyst/ligand combinations, bases, and solvents. Increasing the reaction temperature or time may also be beneficial.

  • Protodeboronation: A common side reaction is the protonolysis of the boronic acid, which leads to the formation of an arene byproduct. This can sometimes be suppressed by using a less protic solvent or a different base.

  • Homocoupling: The formation of biaryl byproducts from the homocoupling of the boronic acid can also occur. This can often be minimized by carefully controlling the reaction conditions and ensuring an inert atmosphere.

  • Reaction Monitoring: Close monitoring of the reaction progress by TLC or LC-MS is crucial to determine the optimal reaction time and to identify any potential side reactions.

Conclusion

The Suzuki-Miyaura cross-coupling of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone offers a powerful and versatile strategy for the synthesis of novel 5-aryl-2-acylpyridine derivatives, which are of significant interest in drug discovery and development. By understanding the underlying reaction mechanism and carefully selecting and optimizing the reaction parameters—particularly the catalyst, ligand, and base—researchers can efficiently access a diverse range of these valuable compounds. The protocols and insights provided in this guide serve as a robust starting point for the successful implementation of this important transformation in the laboratory.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • MDPI. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Retrieved from [Link]

  • MDPI. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Retrieved from [Link]

  • Kirchhoff, J. H., Netherton, M. R., Hills, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Organic Chemistry Portal. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki coupling reaction of N-(2,5-dibromophenyl)acetamide (2) with different arylboronic acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Suzuki Reaction conditions. a. Retrieved from [Link]

  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki coupling of p-bromoacetophenone (5) with arylboronic acids using the catalyst 4. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura cross-coupling of 2-iodogalactal 5 with phenylboronic acid 10a a. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 1. Screening of palladium catalysts for the Suzuki coupling of.... Retrieved from [Link]

  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont. Retrieved from [Link]

Sources

Application Note: A Scalable and Cost-Effective Synthesis of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and detailed protocol for the large-scale synthesis of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone, a key building block in the development of various pharmaceutical agents. The described two-step procedure is optimized for scalability, cost-effectiveness, and high yield, making it suitable for industrial applications. The protocol begins with the conversion of 5-bromo-2-pyridinecarboxylic acid to its highly reactive acyl chloride intermediate, 5-bromopyridine-2-carbonyl chloride, using thionyl chloride. This is followed by an in-situ amidation reaction with piperidine. This document offers in-depth explanations for the choice of reagents and reaction conditions, detailed safety protocols, and robust analytical methods for the characterization of the final product, ensuring both scientific integrity and practical applicability for researchers and drug development professionals.

Introduction and Rationale

(5-Bromopyridin-2-yl)(piperidin-1-yl)methanone is a valuable scaffold in medicinal chemistry, with its structure being a recurring motif in a range of biologically active compounds. The presence of the bromopyridine moiety allows for further functionalization through various cross-coupling reactions, while the piperidine carboxamide group often contributes to favorable pharmacokinetic properties. Given its importance, a robust, scalable, and economically viable synthetic route is paramount for its application in drug discovery and development.

While numerous methods exist for amide bond formation, many common laboratory-scale coupling reagents (e.g., HATU, HBTU, DCC) are often prohibitively expensive and generate significant amounts of by-products, posing challenges for large-scale synthesis and purification.[1][2] The conversion of a carboxylic acid to an acyl chloride followed by amidation is a classic and highly effective strategy for industrial-scale production.[3][4] This approach offers several advantages:

  • Cost-Effectiveness: Thionyl chloride is a significantly cheaper reagent compared to complex coupling agents.[1]

  • High Reactivity: Acyl chlorides are highly reactive intermediates, ensuring rapid and complete conversion.

  • Favorable By-products: The by-products of the acyl chloride formation (sulfur dioxide and hydrogen chloride) are gaseous and can be easily removed and neutralized, simplifying the work-up procedure.[3]

  • Scalability: This method is well-established and readily scalable for industrial production.

This application note details a protocol that leverages these advantages to provide a practical and efficient synthesis of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone.

Reaction Scheme

Synthesis of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone start 5-Bromo-2-pyridinecarboxylic Acid (C₆H₄BrNO₂) step1 Step 1: Acyl Chloride Formation start->step1 Toluene, cat. DMF, 70-80°C piperidine Piperidine (C₅H₁₁N) step2 Step 2: Amidation piperidine->step2 thionyl_chloride Thionyl Chloride (SOCl₂) thionyl_chloride->step1 intermediate 5-Bromopyridine-2-carbonyl Chloride (C₆H₃BrClNO) intermediate->step2 Toluene, Triethylamine, 0°C to RT product (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone (C₁₁H₁₃BrN₂O) step1->intermediate step2->product

Figure 1: Overall synthetic workflow.

Materials and Equipment

Reagents and Solvents
Reagent/SolventCAS NumberMolecular FormulaPuritySupplier
5-Bromo-2-pyridinecarboxylic Acid30766-11-1C₆H₄BrNO₂≥98%Major Chemical Supplier
Thionyl Chloride (SOCl₂)7719-09-7Cl₂OS≥99%Major Chemical Supplier
Piperidine110-89-4C₅H₁₁N≥99%Major Chemical Supplier
Toluene108-88-3C₇H₈Anhydrous, ≥99.8%Major Chemical Supplier
Triethylamine (TEA)121-44-8C₆H₁₅N≥99.5%Major Chemical Supplier
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NOAnhydrous, ≥99.8%Major Chemical Supplier
Dichloromethane (DCM)75-09-2CH₂Cl₂ACS GradeMajor Chemical Supplier
Ethyl Acetate141-78-6C₄H₈O₂ACS GradeMajor Chemical Supplier
Hexanes110-54-3C₆H₁₄ACS GradeMajor Chemical Supplier
Saturated Sodium Bicarbonate SolutionN/ANaHCO₃(aq)N/APrepared in-house
Brine (Saturated NaCl Solution)N/ANaCl(aq)N/APrepared in-house
Anhydrous Magnesium Sulfate7487-88-9MgSO₄≥97%Major Chemical Supplier
Equipment
  • Large-scale glass reactor with overhead stirrer, reflux condenser, dropping funnel, and temperature probe.

  • Inert atmosphere setup (Nitrogen or Argon).

  • Scrubber system for acidic gases (containing NaOH solution).

  • Heating and cooling system for the reactor.

  • Rotary evaporator.

  • Standard laboratory glassware.

  • Filtration apparatus (Büchner funnel).

  • Analytical instruments: NMR spectrometer, FT-IR spectrometer, Mass spectrometer, HPLC.

Experimental Procedure

Step 1: Synthesis of 5-Bromopyridine-2-carbonyl Chloride

G cluster_0 Reactor Setup cluster_1 Acyl Chloride Formation cluster_2 Solvent Removal A Charge 5-bromo-2-pyridinecarboxylic acid and Toluene B Establish inert atmosphere (N₂) A->B C Add catalytic DMF B->C D Heat to 40°C C->D E Slowly add Thionyl Chloride via dropping funnel D->E F Heat to 70-80°C and stir for 2-3 hours E->F G Monitor reaction by TLC/HPLC F->G H Cool to room temperature G->H I Remove excess SOCl₂ and Toluene under vacuum H->I Proceed to Step 2 with crude acyl chloride Proceed to Step 2 with crude acyl chloride I->Proceed to Step 2 with crude acyl chloride

Figure 2: Workflow for Acyl Chloride Formation.

  • Reactor Setup: In a dry, inerted large-scale reactor, charge 5-bromo-2-pyridinecarboxylic acid (1.0 eq) and anhydrous toluene (5-10 volumes). Begin stirring to form a slurry.

  • Catalyst Addition: Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF, ~0.05 eq).

  • Thionyl Chloride Addition: Slowly add thionyl chloride (1.5 - 2.0 eq) via a dropping funnel over a period of 30-60 minutes. The reaction is exothermic, and the temperature should be monitored. The off-gases (SO₂ and HCl) must be directed to a scrubber containing a sodium hydroxide solution.

  • Reaction: After the addition is complete, heat the reaction mixture to 70-80°C and maintain for 2-4 hours. The reaction progress can be monitored by quenching a small aliquot with methanol and analyzing the formation of the methyl ester by HPLC or TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The solvent and excess thionyl chloride are carefully removed under reduced pressure. The resulting crude 5-bromopyridine-2-carbonyl chloride is a solid and should be used immediately in the next step without further purification due to its moisture sensitivity.[5]

Step 2: Synthesis of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone

G cluster_0 Amine Solution Preparation cluster_1 Amidation Reaction cluster_2 Work-up and Isolation cluster_3 Purification A In a separate reactor, dissolve Piperidine and Triethylamine in Toluene B Cool the solution to 0-5°C A->B D Slowly add acyl chloride solution to the cooled amine solution B->D C Dissolve crude acyl chloride in Toluene C->D E Allow to warm to room temperature and stir for 1-2 hours D->E F Monitor reaction by TLC/HPLC E->F G Quench with water F->G H Separate organic layer G->H I Wash with NaHCO₃ solution, then brine H->I J Dry over MgSO₄ and filter I->J K Concentrate under vacuum J->K L Recrystallize from a suitable solvent system (e.g., Ethyl Acetate/Hexanes) K->L M Filter and dry the product L->M Final Product Final Product M->Final Product

Figure 3: Workflow for Amidation and Purification.

  • Amine Solution Preparation: In a separate reactor, charge piperidine (1.1 eq) and triethylamine (1.5 eq) in anhydrous toluene (5-10 volumes). Cool the solution to 0-5°C with stirring. The triethylamine acts as a base to neutralize the HCl generated during the reaction.[3]

  • Amidation: Dissolve the crude 5-bromopyridine-2-carbonyl chloride from Step 1 in anhydrous toluene (2-3 volumes). Slowly add this solution to the cooled piperidine/triethylamine mixture, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours until the reaction is complete (monitored by HPLC or TLC).

  • Aqueous Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone can be purified by recrystallization.[6] A suitable solvent system is typically a mixture of ethyl acetate and hexanes. Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add hexanes until turbidity is observed. Allow the solution to cool slowly to room temperature and then to 0-5°C to maximize crystal formation.

  • Drying: Collect the purified crystals by filtration, wash with cold hexanes, and dry under vacuum to a constant weight.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

Technique Expected Results
¹H NMR Signals corresponding to the pyridine and piperidine protons. The pyridine protons will appear in the aromatic region (δ 7.5-8.5 ppm), and the piperidine protons in the aliphatic region (δ 1.5-3.5 ppm).
¹³C NMR Signals for the carbonyl carbon (δ ~165-170 ppm) and the carbons of the pyridine and piperidine rings.
FT-IR A strong absorption band for the amide carbonyl (C=O) stretch around 1630-1660 cm⁻¹.
Mass Spec (ESI) The molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₁₁H₁₄BrN₂O⁺.
HPLC A single major peak indicating high purity (typically >98%).
Melting Point A sharp melting point range, indicating the purity of the crystalline solid.

Safety Considerations

This procedure involves the use of hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood or an appropriate manufacturing facility.

  • Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. All operations should be conducted under an inert atmosphere and in a dry apparatus. The off-gases must be scrubbed.[5]

  • 5-Bromopyridine Derivatives: Can be irritating to the skin, eyes, and respiratory system.[7][8]

  • Piperidine: Flammable, toxic, and corrosive.

  • Triethylamine: Flammable and corrosive.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, face shield, chemical-resistant gloves, and a lab coat, must be worn at all times.[7][8]

Conclusion

The protocol described in this application note presents a scalable, cost-effective, and high-yielding synthesis of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone. By utilizing the classical and industrially proven acyl chloride method, this procedure avoids the high costs and purification challenges associated with modern coupling reagents, making it ideal for large-scale production in a pharmaceutical research and development setting. The detailed steps, safety precautions, and analytical guidelines provide a comprehensive framework for the successful and safe execution of this synthesis.

References

  • Wiley-VCH. (2007). Supporting Information.
  • The Royal Society of Chemistry. Supporting Information.
  • University College London. (n.d.). A green chemistry perspective on catalytic amide bond formation. UCL Discovery. Retrieved from [Link]

  • Google Patents. (n.d.). US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof.
  • Fisher Scientific. (2025). Safety Data Sheet: 2,3-Diamino-5-bromopyridine.
  • ChemBK. (2024). 5-Bromopyridine-2-carbonyl chloride. Retrieved from [Link]

  • ACS Publications. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development. Retrieved from [Link]

  • Chemical-Suppliers.com. (n.d.). (5-Bromopicolinoyl)piperidine, (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone. Retrieved from a general chemical supplier directory.
  • Oreate AI Blog. (2026). A Review of Common Acid Amine Condensing Agents in Large-Scale Synthesis Processes.
  • ACS Publications. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Retrieved from [Link]

  • Fisher Scientific. (2023). Safety Data Sheet: 5-Bromopyridine-2-carbaldehyde.
  • Google Patents. (n.d.). US20040059108A1 - Amide-based compounds, production, recovery, purification and uses thereof.
  • Google Patents. (n.d.). CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine.
  • ResearchGate. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Retrieved from a general research paper repository.
  • ResearchGate. (n.d.). An Efficient Synthesis of 5-Bromopyridine-2-carbonitrile. Retrieved from a general research paper repository.
  • ChemicalBook. (n.d.). 1-(5-broMopyridin-2-yl)cyclopropanaMine synthesis.
  • ResearchGate. (2020). What is the best technique for amide purification? Retrieved from a general research discussion forum.
  • ChemicalBook. (n.d.). 5-Bromo-2-pyridinecarboxylic Acid synthesis.
  • ChemicalBook. (2025). 5-BROMOPYRIDINE-2-CARBONYL CHLORIDE.
  • ChemicalBook. (n.d.). 5-BROMOPYRIDINE-2-CARBONYL CHLORIDE CAS#: 137178-88-2.
  • Google Patents. (n.d.). EP0583685A1 - Process for the purification of fatty acid amides.
  • Exploring Chemical Space. (n.d.). Exploring 5-Bromopyridine-2-Carboxylic Acid: Properties and Applications.
  • ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. Retrieved from [Link]

  • BLDpharm. (n.d.). 1989398-04-0|1-(5-Bromopyridin-2-yl)-N-methyl-N-(piperidin-4-ylmethyl)methanamine. Retrieved from a general chemical supplier website.
  • CymitQuimica. (n.d.). (R)-(5-Bromopyridin-2-yl)(cyclopropyl)methanamine. Retrieved from a general chemical supplier website.
  • BLDpharm. (n.d.). 1566066-23-6|(5-Bromopyridin-2-yl)(cyclopropyl)methanone. Retrieved from a general chemical supplier website.
  • MDPI. (2022). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. Molecules. Retrieved from [Link]

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Purification of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Chromatographic Purification of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone

Introduction

(5-Bromopyridin-2-yl)(piperidin-1-yl)methanone is a valuable synthetic intermediate in drug discovery and development, often serving as a scaffold for more complex molecules. Its structure, incorporating a basic pyridine ring, a polar amide linkage, and a brominated aromatic system, presents a unique purification challenge. The presence of unreacted starting materials, such as 5-bromopicolinic acid and piperidine, alongside various reaction byproducts, necessitates a robust and optimized purification strategy. Standard silica gel chromatography can be plagued by issues like peak tailing due to the basic nature of the pyridine nitrogen, leading to poor separation and reduced yields.

This application note provides a comprehensive, field-tested protocol for the efficient purification of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone using column chromatography. It emphasizes a systematic approach, beginning with method development via Thin-Layer Chromatography (TLC) and culminating in a preparative scale separation. The core of this protocol is the mitigation of undesirable interactions between the basic analyte and the acidic stationary phase, ensuring high purity and recovery.

The Scientific Rationale: Overcoming Analyte-Stationary Phase Interactions

The primary obstacle in purifying pyridine-containing compounds on silica gel is the interaction between the basic lone pair of electrons on the pyridine nitrogen and the acidic silanol groups (Si-OH) on the surface of the silica.[1][2] This strong, acid-base interaction disrupts the normal partitioning of the analyte between the stationary and mobile phases, causing the compound to "smear" or "tail" down the column, resulting in broad peaks and poor resolution.[2]

To achieve sharp, symmetrical peaks and effective separation, this interaction must be suppressed. The most common and effective strategy is to introduce a small amount of a competitive base, such as triethylamine (TEA), into the mobile phase.[2][3][4] The TEA, being a stronger or more accessible base, preferentially interacts with the active silanol sites, effectively "masking" them from the pyridine analyte. This allows the separation to proceed based primarily on polarity, as intended.

Purification Workflow Overview

The purification process follows a logical and systematic progression from small-scale analysis to preparative separation. This ensures that the column chromatography is performed under optimal conditions, maximizing efficiency and minimizing solvent waste.

Purification_Workflow Crude Crude Reaction Mixture TLC TLC Method Development Crude->TLC Spot Column Preparative Column Chromatography Crude->Column Load Sample Solvent Optimized Mobile Phase Selection (e.g., Hex:EtOAc + 0.5% TEA) TLC->Solvent Determine Optimal Rf Solvent->Column Prepare Slurry & Eluent Analysis Fraction Analysis by TLC Column->Analysis Collect & Spot Fractions Pure Pure Product (Fractions Combined & Solvent Evaporated) Analysis->Pure Pool Pure Fractions

Caption: High-level workflow for the purification of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone.

Part 1: Method Development with Thin-Layer Chromatography (TLC)

Before committing to a large-scale column, it is imperative to determine the optimal mobile phase composition using TLC.[1][5] The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound, ensuring good separation from impurities.[6]

Protocol: TLC Analysis

  • Plate Preparation: Using a pencil, gently draw a starting line approximately 1 cm from the bottom of a silica gel TLC plate.[4]

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.

  • Spotting: Use a capillary tube to apply a small, concentrated spot of the crude mixture onto the starting line.[6]

  • Developing the Chromatogram:

    • Prepare a series of developing chambers (e.g., beakers covered with a watch glass) with different solvent systems (see Table 1).

    • Add a small amount of the chosen eluent to the chamber, ensuring the solvent level is below the starting line on the TLC plate.[5]

    • Place the TLC plate in the chamber and allow the solvent to ascend the plate by capillary action.

  • Visualization:

    • Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.

    • Visualize the spots under a UV lamp (254 nm). Circle the visible spots with a pencil.

  • Rf Calculation: Calculate the Rf value for each spot using the formula:

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[6]

Table 1: Recommended TLC Solvent Systems for Screening

TrialMobile Phase Composition (v/v/v)ObservationsTarget Compound Rf
1Hexane : Ethyl Acetate (80:20)Assess baseline polarity.
2Hexane : Ethyl Acetate (70:30)Increase polarity.
3Hexane : Ethyl Acetate (50:50)Further increase polarity.
4Hexane : Ethyl Acetate : Triethylamine (70:30:0.5)Crucial Step: Compare with Trial 2 to observe the effect of TEA on spot shape and Rf.
5Dichloromethane : Methanol (98:2)Alternative solvent system for different selectivity.

Researchers should fill in the "Observations" and "Target Compound Rf" columns based on their experimental results.

Part 2: Preparative Column Chromatography Protocol

Once an optimal solvent system is identified (e.g., Hexane:EtOAc:TEA with an Rf of ~0.3), proceed with the preparative column separation.

Materials and Reagents

  • Crude (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate (HPLC grade)

  • Triethylamine (TEA)

  • Glass chromatography column with stopcock

  • Sand and Cotton wool

  • Collection tubes/flasks

  • Rotary evaporator

Step-by-Step Methodology

  • Column Packing (Slurry Method):

    • Secure the column vertically to a stand. Place a small plug of cotton wool at the bottom and add a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in the least polar solvent of your mobile phase (Hexane).[3] The consistency should be like a milkshake, not too thick.

    • With the stopcock open, pour the slurry into the column. Use a funnel to guide the slurry. Gently tap the side of the column to ensure even packing and remove air bubbles.

    • Once all the silica has been added, add a layer of sand on top to protect the silica bed surface.

    • Continuously drain the solvent until the solvent level reaches the top of the sand layer. Never let the column run dry.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approx. 1-2 times the weight of the crude product) to this solution.

    • Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the pre-mixed mobile phase (e.g., Hexane:EtOAc:TEA 70:30:0.5) to the column.

    • Open the stopcock and begin collecting fractions into numbered test tubes or flasks. Maintain a constant flow rate.

    • Continuously monitor the separation by spotting collected fractions onto TLC plates and developing them.

  • Analysis and Product Isolation:

    • Identify the fractions containing the pure desired product (single spot on TLC with the correct Rf).

    • Combine the pure fractions into a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone.

Troubleshooting Common Issues

IssuePossible Cause(s)Recommended Solution(s)
Peak Tailing Persists Insufficient triethylamine (TEA); highly acidic silica batch.Increase TEA concentration slightly (e.g., to 1%). If the problem continues, consider using neutral alumina as the stationary phase.[3][4]
Co-elution of Impurities The chosen mobile phase lacks sufficient selectivity.Try a different solvent system (e.g., Dichloromethane/Methanol). Consider using gradient elution, starting with a low polarity and gradually increasing it.[7]
Low Product Recovery The product is highly polar and strongly adsorbed; decomposition on silica.Increase the polarity of the mobile phase to ensure complete elution. If decomposition is suspected (visible streaking on TLC), using a less acidic stationary phase like deactivated silica or alumina is advised.[2][3]
Cracked or Channeled Column Bed Improper packing of the column.This is difficult to fix once the separation has started. Ensure the slurry is homogenous and the column is tapped gently during packing to create a uniform bed.

Conclusion

The purification of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone can be achieved with high purity and yield using silica gel column chromatography. The critical parameter for success is the incorporation of a basic modifier, such as triethylamine, into the mobile phase to counteract the acidic nature of the silica gel. A systematic approach, starting with thorough TLC analysis to optimize the solvent system, ensures a predictable and efficient preparative separation. This protocol provides a reliable foundation for researchers working with this and structurally related basic compounds.

References

  • BenchChem. (2025). Technical Support Center: Purification of 3-Bromopyridine-D4 Reaction Products.
  • Chemistry For Everyone. (2025).
  • Phenomenex. (2025).
  • BenchChem. (2025). Technical Support Center: Purification of 2-Bromo-4-iodopyridine Reaction Products.
  • BenchChem. (2025).
  • ResearchGate. (2014).
  • Princeton Chromatography Inc.
  • The Royal Society of Chemistry. (n.d.).
  • Separation Science. (n.d.).
  • alwsci. (2024).
  • HETEROCYCLES. (2021). Preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid.
  • PubMed Central. (n.d.).
  • Cayman Chemical. (n.d.). (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone.
  • University of Wisconsin-Madison. (n.d.).
  • Chemistry LibreTexts. (2022).
  • Chemistry Hall. (n.d.).
  • Chemical-Suppliers. (n.d.). (5-Bromopicolinoyl)piperidine, (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone.

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Topic: Crystallization Methods for (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

**Abstract

This application note provides a comprehensive guide to developing a robust crystallization protocol for the compound (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone (CAS 934000-33-6). The successful crystallization of small molecules is a critical step for purification, chiral resolution, and definitive structure elucidation via single-crystal X-ray diffraction[1]. Given the absence of a standardized public protocol for this specific molecule, this guide outlines a systematic, first-principles approach. It covers foundational concepts, from initial solvent screening to the execution of four primary crystallization methodologies: Slow Cooling, Slow Evaporation, Vapor Diffusion, and Liquid-Liquid Diffusion. Each protocol is accompanied by an explanation of its underlying mechanism, step-by-step instructions, and troubleshooting advice to empower researchers to produce high-quality crystalline material.

Introduction and Pre-Crystallization Strategy

(5-Bromopyridin-2-yl)(piperidin-1-yl)methanone is a halogenated pyridine derivative. Such compounds are common structural motifs in medicinal chemistry and materials science. Obtaining this compound in a highly pure, crystalline form is essential for accurate analytical characterization and ensuring reproducibility in downstream applications. Crystallization is a powerful purification technique that relies on the principle that molecules of the same compound fit more readily into a crystal lattice, while impurities tend to remain in the solution[2][3].

The success of any crystallization experiment is fundamentally dependent on two factors: the purity of the starting material and the choice of solvent system[4][5].

1.1. Starting Material Purity Impurities can significantly inhibit or alter the crystallization process. Before commencing, it is imperative to assess the purity of the (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone sample, preferably by methods such as NMR, LC-MS, or HPLC. If the purity is below 95%, a preliminary purification by column chromatography is strongly recommended.

1.2. Physicochemical Properties A summary of the known properties of the target compound is presented below.

PropertyValueSource
CAS Number 934000-33-6[6][7]
Molecular Formula C₁₁H₁₃BrN₂O[6]
Appearance White to light yellow powder/crystal[8]

Foundational Technique: Solvent Screening

The cornerstone of developing a crystallization protocol is identifying a suitable solvent or solvent system. The ideal solvent will exhibit temperature-dependent solubility: dissolving the compound completely at an elevated temperature but poorly at room or sub-ambient temperatures[2][9]. This differential solubility is the driving force for crystallization upon cooling[3].

Protocol 2.1: Small-Scale Solubility Screening

  • Place approximately 5-10 mg of the compound into several small vials.

  • To each vial, add a different candidate solvent (see Table 2) dropwise at room temperature, vortexing after each addition.

  • Observation 1 (Ideal for Single-Solvent Method): If the compound is insoluble or sparingly soluble at room temperature, gently heat the vial. If the compound fully dissolves upon heating, it is a strong candidate for slow cooling crystallization.

  • Observation 2 (Ideal for Two-Solvent Method): If the compound is highly soluble at room temperature, this solvent can be used as the "good" solvent in a two-solvent system.

  • Observation 3 (Ideal for Anti-Solvent): If the compound is insoluble at all temperatures, this solvent may serve as an "anti-solvent."

  • Record all observations meticulously.

SolventBoiling Point (°C)PolarityNotes
Non-Polar
Hexane / Heptane69 / 98LowOften used as anti-solvents.
Toluene111LowGood for dissolving aromatic compounds.
Polar Aprotic
Dichloromethane40MediumVolatile, good for vapor diffusion and layering[5].
Ethyl Acetate77MediumCommon, versatile solvent.
Acetonitrile82HighGood for compounds with polar functional groups[5].
Acetone56HighVery polar, often dissolves compounds too well.
Polar Protic
Isopropanol82HighLess volatile than ethanol/methanol.
Ethanol78HighCommon choice, often requires cooling to low temps.
Methanol65HighHighly polar, high solubility for many organics[5].

Crystallization Methodologies and Protocols

Once a promising solvent or solvent system has been identified, the following methods can be employed. It is often beneficial to run multiple small-scale experiments in parallel.[10]

Method 1: Slow Cooling Crystallization

This is the most common and straightforward recrystallization method. It leverages the reduced solubility of the compound at lower temperatures to induce crystal formation from a hot, saturated solution.[4][9]

Protocol 3.1.1: Slow Cooling

  • Place the crude (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone in an Erlenmeyer flask.

  • Add the chosen solvent (identified in Protocol 2.1) and a boiling chip. Heat the mixture to a gentle boil on a hot plate.

  • Continue to add the hot solvent dropwise until the compound is just fully dissolved. Using the minimum amount of solvent is critical.[11]

  • If insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed flask.[2][12]

  • Cover the flask with a watch glass or loosely with foil and allow it to cool undisturbed to room temperature. Slow cooling is paramount for forming large, well-ordered crystals.[2]

  • Once at room temperature, the flask can be transferred to a refrigerator (4°C) or freezer (-20°C) to maximize crystal yield.

  • Harvest the crystals via vacuum filtration.

G cluster_prep Solution Preparation cluster_cool Cooling Stages A Dissolve Compound in Minimum Hot Solvent B Hot Gravity Filtration (If Impurities Present) A->B C Slowly Cool to Room Temperature B->C D Transfer to Refrigerator or Freezer C->D E Harvest Crystals (Vacuum Filtration) D->E

Caption: Workflow for Slow Cooling Crystallization.

Method 2: Slow Evaporation

This method is ideal when the compound is highly soluble in a volatile solvent at room temperature. Crystallization is induced by slowly increasing the concentration of the solute past its saturation point as the solvent evaporates.[4][5]

Protocol 3.2.1: Slow Evaporation

  • Dissolve the compound in a suitable volatile solvent (e.g., Dichloromethane, Ethyl Acetate) at room temperature to create a clear, but not overly dilute, solution.

  • Filter the solution through a pipette with a cotton or glass wool plug to remove any particulate impurities.[10]

  • Transfer the solution to a clean vial.

  • Cover the vial with parafilm and pierce a few small holes with a needle. This slows the rate of evaporation, which encourages the growth of larger, higher-quality crystals.[5]

  • Place the vial in a quiet, vibration-free location and allow the solvent to evaporate over several days.

  • Once crystals have formed, harvest them promptly to prevent them from drying out if the solvent is incorporated into the crystal lattice.

G A Dissolve Compound in Volatile Solvent B Filter Solution (Remove Particulates) A->B C Transfer to Vial, Cover with Punctured Film B->C D Allow Solvent to Evaporate Slowly and Undisturbed C->D E Harvest Crystals D->E

Caption: Workflow for Slow Evaporation Crystallization.

Method 3: Vapor Diffusion

Vapor diffusion is an elegant and highly controlled method, particularly effective when only small amounts of material are available[5]. It involves the slow diffusion of an anti-solvent vapor into a solution of the compound, gradually decreasing its solubility to the point of crystallization.

Protocol 3.3.1: Vapor Diffusion

  • Dissolve the compound in a small volume of a "good" solvent (one that is relatively dense and has a low vapor pressure, e.g., Dichloromethane, Toluene).

  • Filter the solution and place it in a small, open vial.

  • Place this small vial inside a larger jar or beaker that contains a layer of the "anti-solvent" (a miscible solvent in which the compound is insoluble, which is more volatile, e.g., Hexane, Pentane, Diethyl Ether).[10]

  • Seal the larger container tightly. The more volatile anti-solvent will slowly diffuse as a vapor into the solution, causing the compound to gently precipitate.

  • Place the setup in a stable location and monitor for crystal growth over several days.

G cluster_jar Sealed Outer Jar cluster_vial Inner Vial Solution Compound in 'Good' Solvent AntiSolvent Anti-Solvent Pool Vapor Vapor Diffusion Vapor->Solution Anti-Solvent Vapor

Caption: Experimental Setup for Vapor Diffusion.

Method 4: Liquid-Liquid Diffusion (Layering)

Similar in principle to vapor diffusion, this method involves the direct layering of a liquid anti-solvent over a solution of the compound. Crystallization occurs at the interface between the two miscible solvents as they slowly mix.[5][10]

Protocol 3.4.1: Liquid-Liquid Diffusion

  • Dissolve the compound in a minimum amount of a "good" solvent, preferably one that is denser than the anti-solvent (e.g., Dichloromethane, Chloroform).

  • Filter the solution into a narrow container, such as a test tube or an NMR tube.

  • Very carefully and slowly, pipette the less dense anti-solvent (e.g., Hexane, Diethyl Ether) down the side of the tube to form a distinct layer on top of the compound solution.[10] Avoid any mixing or agitation.

  • Seal the tube and leave it undisturbed. Crystals will typically form at the interface of the two solvents over hours or days.

Troubleshooting and Crystal Harvesting

ProblemPotential CauseSuggested Solution
No Crystals Form Solution is not supersaturated; glass surface is too smooth.Add a "seed" crystal of the pure compound[13]; gently scratch the inside of the flask with a glass rod below the solvent line to create nucleation sites[11].
Oiling Out Solution is too concentrated; cooling is too rapid; impurities present.Re-heat the solution to dissolve the oil, add slightly more solvent, and allow it to cool much more slowly.
Too Many Small Crystals Nucleation is too rapid; solution is cooled too quickly.Use a slower cooling rate; use a solvent system that provides slightly higher solubility to reduce the degree of supersaturation.

Protocol 4.1: Crystal Harvesting and Drying

  • Set up a vacuum filtration apparatus using a Büchner funnel and a filter flask.[12]

  • Decant the supernatant liquid away from the crystals.

  • Transfer the crystal slurry into the funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.[2]

  • Allow the crystals to dry on the filter paper by drawing air through the funnel for several minutes.

  • Transfer the dried crystals to a pre-weighed watch glass and allow them to air dry completely. For a final drying step, a vacuum oven at low heat can be used.

References

  • Massachusetts Institute of Technology (MIT) OpenCourseWare. (n.d.). 8.7 – Guide to Growing a Single Crystal. Retrieved from [Link]

  • ResearchGate. (n.d.). How to Grow Single Crystals for X-ray Analysis by Solution Crystallisation. Retrieved from [Link]

  • University of California, Los Angeles (UCLA) Chemistry Department. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Florida, Center for Xray Crystallography. (2015). Crystal Growing Tips. Retrieved from [Link]

  • Crystal Pharmatech. (n.d.). Single Crystal Growth & Structure Determination. Retrieved from [Link]

  • Chemical-Suppliers.com. (n.d.). (5-Bromopicolinoyl)piperidine, (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone. Retrieved from [Link]

  • Thome, J., et al. (2023). Getting crystals your crystallographer will treasure: a beginner’s guide. Acta Crystallographica Section A: Foundations and Advances. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Professor Dave Explains. (2022, December 5). Recrystallization and Melting Point Analysis [Video]. YouTube. Retrieved from [Link]

  • The City University of New York (CUNY). (n.d.). Purification by Recrystallization. Retrieved from [Link]

  • PubChem. (n.d.). (2-Bromo-5-nitrophenyl)(piperidin-1-yl)methanone. Retrieved from [Link]

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Application of Bromopyridine Amides as Enzyme Inhibitors: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The bromopyridine amide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a versatile inhibitor of various enzyme classes critical in pathophysiology. This guide provides an in-depth exploration of the application of bromopyridine amides as enzyme inhibitors, offering both the theoretical underpinnings and practical protocols for their synthesis, characterization, and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this chemical class in their discovery programs.

Introduction: The Versatility of the Bromopyridine Amide Moiety

The pyridine ring, an isostere of benzene, imparts unique properties to small molecules, including improved solubility and the ability to engage in hydrogen bonding, which are often crucial for potent and selective enzyme inhibition. The incorporation of a bromine atom provides a handle for further synthetic elaboration through various cross-coupling reactions, allowing for the systematic exploration of structure-activity relationships (SAR). The amide linkage offers a rigid and planar unit capable of forming key hydrogen bonds within an enzyme's active site. This combination of features makes bromopyridine amides a compelling starting point for the development of novel enzyme inhibitors.

Targeted Enzyme Classes

Bromopyridine amides have shown inhibitory activity against a range of enzyme families, including:

  • Kinases: These enzymes play a central role in signal transduction pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. Bromopyridine amides have been successfully developed as inhibitors of Epidermal Growth Factor Receptor (EGFR), c-Jun N-terminal kinases (JNK), and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4).[1][2][3]

  • Hydrolases: This broad class of enzymes catalyzes the cleavage of chemical bonds by the addition of water. A notable example is Fatty Acid Amide Hydrolase (FAAH), a key regulator of endocannabinoid signaling, which has been targeted by bromopyridine amide-containing compounds for the potential treatment of pain and inflammation.[4][5][6][7]

  • Proteases: These enzymes are essential for a variety of physiological processes, and their inhibition is a validated therapeutic strategy for viral infections and other diseases. The development of bromopyridine amide-based protease inhibitors is an active area of research.[8][9][10][11]

Synthesis of Bromopyridine Amides: The Goldberg Reaction

A highly efficient and economical method for the synthesis of 2-aminopyridine amides is the copper-catalyzed Goldberg reaction.[12][13][14][15][16][17] This reaction involves the cross-coupling of a 2-bromopyridine with a secondary amide.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 2-Bromopyridine 2-Bromopyridine Reaction_Vessel Goldberg Reaction (Heat) 2-Bromopyridine->Reaction_Vessel Add Secondary_Amide Secondary Amide (e.g., N-methylformamide) Secondary_Amide->Reaction_Vessel Add Catalyst CuI / Ligand (e.g., 1,10-phenanthroline) Catalyst->Reaction_Vessel Add Base Base (e.g., K3PO4) Base->Reaction_Vessel Add Solvent Solvent (e.g., Toluene) Solvent->Reaction_Vessel Add Product Bromopyridine Amide Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Cool & Quench Purification Chromatography or Distillation Workup->Purification Dry & Concentrate Purification->Product

Caption: General workflow for the Goldberg synthesis of bromopyridine amides.

Protocol 1: Synthesis of N-methyl-N-(pyridin-2-yl)formamide via Goldberg Reaction

This protocol provides a step-by-step method for the synthesis of a representative 2-bromopyridine amide.[15]

Materials:

  • 2-Bromopyridine

  • N-methylformamide (NMF)

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline monohydrate

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Methanol

  • Potassium carbonate (K₂CO₃)

  • Round-bottomed flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Nitrogen inlet

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a 500 mL one-necked, round-bottomed flask equipped with a reflux condenser and a magnetic stirring bar, add 1,10-phenanthroline monohydrate (396 mg, 2.0 mmol), copper iodide (381 mg, 2 mmol), potassium phosphate (42.5 g, 0.2 mol), N-methylformamide (6.5 g, 0.11 mol), 2-bromopyridine (15.8 g, 0.1 mol), and toluene (125 mL).

  • Inert Atmosphere: Stir the mixture vigorously while flushing the flask with nitrogen for 15 minutes.

  • Reaction: Heat the mixture at reflux with stirring for 12 hours.

  • Solvent Exchange: After cooling to room temperature, remove the toluene on a rotary evaporator.

  • Methanolysis (Optional for de-formylation): Add methanol and potassium carbonate to the residue and heat at reflux to cleave the formyl group if the corresponding aminopyridine is desired. For the amide product, proceed to workup.

  • Workup: Quench the reaction mixture with water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by distillation to yield the desired N-methyl-N-(pyridin-2-yl)formamide.

In Vitro Enzyme Inhibition Assays

The initial characterization of a bromopyridine amide as an enzyme inhibitor involves determining its potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀). A common and accessible method for this is the spectrophotometric enzyme assay.[18][19]

Enzyme_Assay_Workflow cluster_prep Preparation cluster_plate 96-Well Plate Setup Reagents Prepare Reagents: - Enzyme - Substrate - Inhibitor Stock (in DMSO) - Assay Buffer Dilutions Prepare Serial Dilutions of Inhibitor Reagents->Dilutions Test_Wells Add Enzyme and Inhibitor Dilutions Dilutions->Test_Wells Controls Add Controls: - Blank (No Enzyme) - Vehicle (DMSO) - Positive (Known Inhibitor) Plate_Layout Final Plate Controls->Plate_Layout Test_Wells->Plate_Layout Pre-incubation Pre-incubate Enzyme and Inhibitor Reaction_Start Initiate Reaction (Add Substrate) Pre-incubation->Reaction_Start Measurement Measure Absorbance (Kinetic or Endpoint) Reaction_Start->Measurement Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Measurement->Data_Analysis Plate_Layout->Pre-incubation

Caption: Workflow for a typical in vitro enzyme inhibition assay.

Protocol 2: General Spectrophotometric Enzyme Inhibition Assay

This protocol provides a general framework for determining the IC₅₀ of a bromopyridine amide inhibitor.

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme that produces a chromogenic product

  • Bromopyridine amide test compound

  • Assay buffer (optimized for the specific enzyme)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in assay buffer to create a range of concentrations for testing. Ensure the final DMSO concentration in the assay is low (typically ≤1%).

    • Prepare the enzyme solution at a working concentration in assay buffer.

    • Prepare the substrate solution at a concentration at or near its Michaelis constant (Kₘ).[18]

  • Assay Plate Setup:

    • Blank wells: Add assay buffer and the corresponding concentration of DMSO.

    • Control wells (100% activity): Add enzyme solution and the corresponding concentration of DMSO.

    • Test wells: Add enzyme solution and the desired concentrations of the test compound.

  • Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a set time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the substrate solution to all wells.

  • Measurement: Immediately begin measuring the absorbance at the appropriate wavelength over time (kinetic assay) or after a fixed time point (endpoint assay).

  • Data Analysis:

    • Calculate the initial reaction velocity for each well from the kinetic data.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the control wells.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Determination of Inhibition Mechanism

Understanding how a bromopyridine amide inhibits an enzyme (e.g., competitive, non-competitive, uncompetitive) is crucial for lead optimization. This can be determined by performing kinetic studies where both the substrate and inhibitor concentrations are varied.[20][21][22][23]

Protocol 3: Determining the Mode of Inhibition

This protocol outlines the experimental setup for elucidating the mechanism of enzyme inhibition.

Procedure:

  • Experimental Design: Set up a matrix of experiments in a 96-well plate. Vary the concentration of the substrate along the x-axis and the concentration of the inhibitor along the y-axis. Include a range of substrate concentrations both below and above the Kₘ, and several fixed concentrations of the inhibitor.

  • Assay Performance: Run the enzyme assay as described in Protocol 2 for each condition in the matrix.

  • Data Analysis:

    • Calculate the initial reaction velocity for each combination of substrate and inhibitor concentration.

    • Generate a Michaelis-Menten plot (velocity vs. substrate concentration) for each inhibitor concentration.

    • Create a Lineweaver-Burk plot (1/velocity vs. 1/substrate concentration). The pattern of the lines on this plot will indicate the mode of inhibition:

      • Competitive: Lines intersect on the y-axis.

      • Non-competitive: Lines intersect on the x-axis.

      • Uncompetitive: Lines are parallel.

Inhibition TypeApparent KₘApparent VₘₐₓLineweaver-Burk Plot
Competitive IncreasesUnchangedLines intersect at the y-axis
Non-competitive UnchangedDecreasesLines intersect at the x-axis
Uncompetitive DecreasesDecreasesLines are parallel

Cell-Based Assays

While in vitro assays are essential for determining direct enzyme inhibition, cell-based assays are necessary to evaluate a compound's efficacy in a more physiologically relevant context. These assays can assess factors such as cell permeability, off-target effects, and engagement with the target enzyme within the cell.

Protocol 4: General Cell-Based Inhibitor Efficacy Assay

This protocol provides a general workflow for assessing the activity of a bromopyridine amide inhibitor in a cellular system.

Materials:

  • Cell line expressing the target enzyme

  • Cell culture medium and supplements

  • Bromopyridine amide test compound

  • Assay-specific reagents (e.g., substrate for a cellular enzyme, antibody for a downstream signaling event)

  • 96-well cell culture plate

  • Plate reader (e.g., for fluorescence, luminescence, or absorbance)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the bromopyridine amide inhibitor. Include appropriate vehicle controls (e.g., DMSO).

  • Incubation: Incubate the cells with the compound for a sufficient period to allow for cellular uptake and target engagement.

  • Assay Readout: Perform the specific assay to measure the downstream effect of enzyme inhibition. This could involve:

    • Measuring the accumulation of a substrate or the depletion of a product.

    • Quantifying the phosphorylation of a downstream protein (for kinase inhibitors) using methods like ELISA or Western blotting.

    • Assessing cell viability or proliferation if the enzyme is critical for these processes.

  • Data Analysis: Determine the dose-dependent effect of the inhibitor on the cellular readout and calculate an EC₅₀ value (the concentration that gives half-maximal effect).

Structure-Activity Relationship (SAR) Insights

Systematic modification of the bromopyridine amide scaffold is key to optimizing potency, selectivity, and pharmacokinetic properties.

Caption: Key areas for SAR exploration on the bromopyridine amide scaffold.

  • Amide Substituent (R1): The nature of the substituent on the amide nitrogen is often critical for potency and selectivity. Exploring a variety of alkyl and aryl groups can probe the steric and electronic requirements of the enzyme's active site.

  • Pyridine Ring Substitution (R2): Substitution at other positions on the pyridine ring can modulate the electronic properties of the scaffold and provide additional points of interaction with the enzyme. This is also a key strategy for improving selectivity against related enzymes.

  • Position of the Bromo Group: While 2-bromopyridines are commonly used in Goldberg reactions, exploring 3- and 4-bromopyridine isomers can provide different vectors for synthetic elaboration and may lead to novel inhibitor classes.

Conclusion

Bromopyridine amides represent a highly versatile and promising class of enzyme inhibitors with applications across multiple therapeutic areas. The synthetic accessibility, coupled with the tunable nature of the scaffold, provides a robust platform for the design and development of potent and selective modulators of enzyme function. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge and practical methodologies to effectively utilize bromopyridine amides in their drug discovery and chemical biology programs.

References

  • Comins, D. L. (2022). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. Molecules, 27(6), 1833. [Link]

  • ResearchGate. (n.d.). Goldberg reactions of 2-bromopyridine and secondary amides. Retrieved from [Link]

  • Comins, D. L. (2022). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. PubMed. [Link]

  • Comins, D. L. (2022). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. MDPI. [Link]

  • ResearchGate. (2025). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. Retrieved from [Link]

  • Rewcastle, G. W., et al. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 40(24), 3915–3925. [Link]

  • protocols.io. (2025). Assay for Screening of Compounds that Inhibit Enzymatic Activity of EV-A71 2Apro. Retrieved from [Link]

  • Ainfo. (n.d.). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Retrieved from [Link]

  • G-Biosciences. (n.d.). Enzyme Analysis. Retrieved from [Link]

  • SlidePlayer. (n.d.). Method of Enzyme Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Retrieved from [Link]

  • Bitesize Bio. (2025). Working with Enzymes: Part I -The Simple Kinetic Spectrophotometric Assay. Retrieved from [Link]

  • Comins, D. L. (2022). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. PMC. [Link]

  • Patel, H., et al. (2023). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. European Journal of Medicinal Chemistry, 258, 115598. [Link]

  • Burch, J. D., et al. (2006). Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity. Bioorganic & Medicinal Chemistry Letters, 16(12), 3297–3301. [Link]

  • Wang, Y., et al. (2018). Recent advances in screening of enzymes inhibitors based on capillary electrophoresis. Journal of Pharmaceutical Analysis, 8(3), 146–155. [Link]

  • Wallace, E. M., et al. (2006). Alkynylpyrimidine amide derivatives as potent, selective, and orally active inhibitors of Tie-2 kinase. Journal of Medicinal Chemistry, 49(1), 441–452. [Link]

  • Goya, M., et al. (2016). Fatty acid amide hydrolase inhibition for the symptomatic relief of Parkinson's disease. Brain, Behavior, and Immunity, 57, 223–235. [Link]

  • Jack Westin. (n.d.). Kinetics - Control Of Enzyme Activity. Retrieved from [Link]

  • TeachMePhysiology. (2024). Enzyme Kinetics. Retrieved from [Link]

  • University of Kansas. (n.d.). Design and Synthesis of Proteinase Inhibitors. Retrieved from [Link]

  • Alexander, J. P., & Cravatt, B. F. (2005). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Molecular Interventions, 5(5), 245–253. [Link]

  • Al-Jazrawe, M., et al. (2025). Discovery of protease inhibitors from bacteria as novel adjuvants for oral vaccine formulations. Frontiers in Immunology, 16. [Link]

  • A-M, A., et al. (2007). Novel Inhibitors of Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry, 50(12), 2963–2972. [Link]

  • Ferreira, R. S., et al. (2024). Recent Advances on Targeting Proteases for Antiviral Development. International Journal of Molecular Sciences, 25(5), 2686. [Link]

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2025). ResearchGate. Retrieved from [Link]

  • Lockless, S. W., & Schiffer, C. A. (2018). Improving Viral Protease Inhibitors to Counter Drug Resistance. Annual Review of Virology, 5, 329–353. [Link]

  • Goldberg, F. W., et al. (2018). 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. Journal of Medicinal Chemistry, 61(7), 3167–3181. [Link]

  • MDPI. (2024). Borane-Pyridine: An Efficient Catalyst for Direct Amidation. Retrieved from [Link]

  • Fowler, C. J., et al. (2012). Inhibition of fatty acid amide hydrolase and cyclooxygenase by the N-(3-methylpyridin-2-yl)amide derivatives of flurbiprofen and naproxen. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(4), 519–527. [Link]

  • Mares, M., et al. (2021). Protease Inhibition—An Established Strategy to Combat Infectious Diseases. International Journal of Molecular Sciences, 22(11), 5827. [Link]

  • Minkkilä, A., et al. (2008). Discovery of boronic acids as novel and potent inhibitors of fatty acid amide hydrolase. Journal of Medicinal Chemistry, 51(22), 7057–7060. [Link]

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The Strategic Utility of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone in the Synthesis of Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the pyridine ring stands as a "privileged scaffold," a core structural motif frequently found in a multitude of clinically successful drugs.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and capacity to serve as a bioisostere for a phenyl ring make it an invaluable component in the design of novel therapeutics. When functionalized with a bromine atom, as in the case of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone, the pyridine ring is transformed into a versatile synthetic handle, primed for elaboration into complex molecular architectures. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of this key starting material, focusing on its application in palladium-catalyzed cross-coupling reactions for the synthesis of advanced Active Pharmaceutical Ingredient (API) intermediates.

(5-Bromopyridin-2-yl)(piperidin-1-yl)methanone is a bifunctional building block. The 5-bromo-2-carbonylpyridine core provides a reactive site for carbon-carbon and carbon-nitrogen bond formation, while the piperidinyl-methanone moiety can influence physicochemical properties such as solubility, metabolic stability, and crystal packing, and may engage in crucial interactions with biological targets.[1][2] This guide will detail the underlying principles and provide field-proven protocols for leveraging this reagent in the synthesis of biaryl and heteroarylamine structures, which are central to many modern antiviral and kinase inhibitor drug candidates.

Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position of the pyridine ring is strategically positioned for participation in a variety of palladium-catalyzed cross-coupling reactions. This reactivity is the cornerstone of its utility in API synthesis. The two most pertinent and powerful of these transformations are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

The Suzuki-Miyaura Coupling: Constructing Biaryl Scaffolds

The Suzuki-Miyaura reaction is a robust and widely used method for the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in antiviral agents. The reaction couples an organohalide (in this case, our bromopyridine derivative) with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.

The catalytic cycle, a fundamental concept for any process chemist, is depicted below. Understanding this cycle is critical for troubleshooting and optimizing reaction conditions.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L2(Br) OxAdd->PdII Ar-Br Trans Transmetalation PdII->Trans PdII_Ar Ar-Pd(II)L2(Ar') Trans->PdII_Ar Ar'-B(OR)3- Trans->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product Bromopyridine (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone (Ar-Br) BoronicAcid Ar'-B(OH)2 + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The choice of catalyst, ligand, base, and solvent system is critical for a successful and high-yielding reaction. Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and the reductive elimination steps.

The Buchwald-Hartwig Amination: Forging C-N Bonds

The formation of arylamines is another cornerstone of pharmaceutical synthesis. The Buchwald-Hartwig amination allows for the direct coupling of an aryl halide with a primary or secondary amine. This reaction is particularly relevant for the synthesis of kinase inhibitors, where an amino-heterocycle often serves as a key pharmacophore for hinge-binding.

The protocol for a Buchwald-Hartwig amination shares similarities with the Suzuki coupling, requiring a palladium catalyst, a phosphine ligand, and a base. However, the choice of base is often more critical, with strong, non-nucleophilic bases like sodium tert-butoxide or lithium bis(trimethylsilyl)amide being commonly used.

Application Protocol: Synthesis of a Biaryl Intermediate for Antiviral Agents

The following protocol details the synthesis of a biaryl intermediate analogous to a core fragment of the influenza polymerase inhibitor, Pimodivir. While the original synthesis may use a different azaindole starting material, this protocol is adapted for (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone and serves as a robust, illustrative example of a key synthetic transformation.

Synthetic_Workflow Start (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone Reaction Suzuki-Miyaura Coupling (80-100 °C, Inert Atmosphere) Start->Reaction Reagents Arylboronic Acid Ester Pd Catalyst (e.g., Pd(dppf)Cl2) Base (e.g., K2CO3) Solvent (e.g., Dioxane/Water) Reagents->Reaction Workup Aqueous Workup & Extraction (e.g., Ethyl Acetate, Water, Brine) Reaction->Workup Purification Purification (Silica Gel Chromatography) Workup->Purification Product 5-Aryl-pyridin-2-yl)(piperidin-1-yl)methanone (API Intermediate) Purification->Product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Materials and Reagents
ReagentCAS NumberMolecular WeightAmount (1 mmol scale)Molar Equiv.
(5-Bromopyridin-2-yl)(piperidin-1-yl)methanone934000-33-6269.14 g/mol 269 mg1.0
4-Fluorophenylboronic acid1765-93-1139.92 g/mol 168 mg1.2
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)72287-26-4731.73 g/mol 37 mg0.05
Potassium Carbonate (K₂CO₃)584-08-7138.21 g/mol 415 mg3.0
1,4-Dioxane (anhydrous)123-91-1-8 mL-
Water (degassed)7732-18-5-2 mL-
Step-by-Step Protocol
  • Reaction Setup: To a flame-dried 25 mL Schlenk flask, add (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone (269 mg, 1.0 mmol), 4-fluorophenylboronic acid (168 mg, 1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add Pd(dppf)Cl₂ (37 mg, 0.05 mmol). Subsequently, add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the desired product, (5-(4-fluorophenyl)pyridin-2-yl)(piperidin-1-yl)methanone.

Expected Results and Data
ParameterExpected Outcome
Reaction Time 2 - 4 hours
Yield 85 - 95% (post-purification)
Appearance Off-white to pale yellow solid
Purity (by LC-MS/NMR) >98%

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating. The progress of the reaction can be unequivocally monitored by TLC or LC-MS, allowing for a clear determination of the reaction endpoint. The identity and purity of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The expected spectroscopic data should be consistent with the formation of the new C-C bond and the disappearance of the starting bromopyridine. This multi-faceted analytical approach ensures the integrity of the experimental outcome.

Conclusion: A Versatile Building Block for Accelerated Drug Discovery

(5-Bromopyridin-2-yl)(piperidin-1-yl)methanone is a highly valuable and versatile building block for the synthesis of complex APIs. Its utility is primarily derived from the strategic placement of the bromine atom, which allows for reliable and high-yielding palladium-catalyzed cross-coupling reactions. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can effectively incorporate this scaffold into their synthetic strategies, accelerating the discovery and development of next-generation therapeutics. The provided protocols, while robust, should be seen as a starting point, with optimization of conditions potentially required for different coupling partners.

References

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI.

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and pitfalls associated with this specific amide coupling reaction. Below, you will find a comprehensive guide structured in a question-and-answer format, offering in-depth troubleshooting advice, detailed experimental protocols, and preventative measures to optimize your reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low or I am observing no product formation. What are the most probable causes?

Low to no yield in this amide coupling is a frequent issue stemming from several key factors. The primary culprits are often related to the activation of the carboxylic acid, the nucleophilicity of the amine, and the integrity of the reaction conditions.

  • Inefficient Carboxylic Acid Activation: The carboxyl group of 5-bromopyridine-2-carboxylic acid must be converted into a more reactive species to undergo nucleophilic attack by piperidine. Incomplete activation is a common reason for low conversion.

  • Protonation of Piperidine: Piperidine is a basic secondary amine. In the presence of the acidic 5-bromopyridine-2-carboxylic acid, an acid-base reaction can occur, leading to the formation of a piperidinium salt. This protonated form is not nucleophilic and will not participate in the amide bond formation.

  • Presence of Moisture: Amide coupling reactions are highly sensitive to water. Any moisture in the solvents, reagents, or glassware can lead to the hydrolysis of the activated carboxylic acid intermediate, reverting it to the starting carboxylic acid and halting the reaction.

  • Suboptimal Coupling Reagent or Conditions: The choice of coupling reagent, base, solvent, and temperature are all critical. An inappropriate selection for this specific transformation can lead to failed reactions or the formation of side products.

Q2: I am observing a significant amount of unreacted 5-bromopyridine-2-carboxylic acid at the end of the reaction. How can I improve the conversion?

Observing unreacted starting material, particularly the carboxylic acid, points towards an issue with the activation step or rapid deactivation of the activated intermediate.

  • Pre-activation: A highly effective strategy is to "pre-activate" the 5-bromopyridine-2-carboxylic acid with the coupling reagent and a non-nucleophilic base for a short period (e.g., 15-30 minutes) before adding the piperidine. This ensures the formation of the active ester intermediate in high concentration prior to the introduction of the nucleophile.

  • Choice of Coupling Reagent: For heteroaromatic carboxylic acids like this, more potent coupling reagents are often beneficial. Consider switching from a standard carbodiimide like EDC to a uronium-based reagent such as HATU or HBTU, which are known for their high efficiency and rapid reaction times.[1]

  • Stoichiometry of Reagents: Ensure you are using a slight excess of the coupling reagent (1.1-1.2 equivalents) and an appropriate amount of a non-nucleophilic base (2-3 equivalents), such as N,N-Diisopropylethylamine (DIPEA), to both facilitate the reaction and scavenge any protons generated.

Q3: My LC-MS analysis shows the formation of multiple side products. What are these and how can I minimize them?

Side product formation is a common challenge. In this specific synthesis, you should be aware of the following possibilities:

  • Epimerization: While not a concern for this achiral molecule, it's a critical consideration in related syntheses with chiral centers. The use of phosphonium or uronium-based coupling reagents, along with additives like HOBt, significantly suppresses racemization.[3]

  • Side Reactions on the Pyridine Ring: While less common under standard amide coupling conditions, the bromine atom on the pyridine ring can potentially participate in side reactions if harsh conditions or incompatible reagents are used. Sticking to well-established amide coupling protocols will minimize this risk.

Troubleshooting Workflow

When encountering low yield, a systematic approach to troubleshooting is essential. The following workflow can help identify and resolve the root cause of the issue.

Troubleshooting_Workflow cluster_reagents Reagent Integrity cluster_conditions Reaction Parameters cluster_activation Activation Efficiency cluster_workup Product Isolation start Low Yield of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone check_reagents Verify Reagent Quality and Dryness start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_activation Investigate Carboxylic Acid Activation start->check_activation check_workup Assess Workup and Purification start->check_workup reagent_purity Purity of Starting Materials (NMR/LC-MS) check_reagents->reagent_purity Impurity Interference? reagent_dryness Anhydrous Solvents and Reagents check_reagents->reagent_dryness Moisture Contamination? base_choice Appropriate Base? (e.g., DIPEA) check_conditions->base_choice temp_control Optimal Temperature? (0°C to RT) check_conditions->temp_control solvent_choice Suitable Solvent? (DCM/DMF) check_conditions->solvent_choice coupling_reagent Potent Coupling Reagent? (e.g., HATU) check_activation->coupling_reagent pre_activation Pre-activation Implemented? check_activation->pre_activation stoichiometry Correct Stoichiometry? check_activation->stoichiometry extraction_ph Correct pH for Extraction? check_workup->extraction_ph purification_method Appropriate Purification? (Chromatography) check_workup->purification_method solution Optimized Yield reagent_dryness->solution Use freshly dried solvents coupling_reagent->solution Switch to HATU/HBTU pre_activation->solution Implement pre-activation step extraction_ph->solution Adjust pH during workup

Caption: A troubleshooting decision tree for low-yield amide coupling.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone using two different, highly effective coupling reagents.

Protocol 1: HATU-Mediated Amide Coupling

This protocol utilizes HATU, a highly efficient uronium-based coupling reagent, which often provides excellent yields with minimal side reactions.

Materials:

  • 5-Bromopyridine-2-carboxylic acid (1.0 eq)

  • Piperidine (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromopyridine-2-carboxylic acid (1.0 eq) in anhydrous DCM or DMF.

  • To the solution, add HATU (1.1 eq) followed by DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Add piperidine (1.1 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol uses the more traditional carbodiimide coupling agent EDC in combination with HOBt to suppress side reactions and improve efficiency.

Materials:

  • 5-Bromopyridine-2-carboxylic acid (1.0 eq)

  • Piperidine (1.1 eq)

  • EDC (1.2 eq)

  • HOBt (1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Under an inert atmosphere, dissolve 5-bromopyridine-2-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC (1.2 eq) to the cooled solution and stir for 10 minutes.

  • Add piperidine (1.1 eq) to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight (or until completion is confirmed by TLC or LC-MS).

  • Dilute the mixture with DCM and wash with 1 M HCl (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Comparison of Coupling Reagents

The choice of coupling reagent can significantly impact the yield and reaction time. The following table provides a general comparison based on typical outcomes for similar amide couplings.

Coupling ReagentBaseSolventTypical Reaction TimeReported Yield RangeKey Advantages & Disadvantages
HATU DIPEADMF/DCM1-4 hours85-95%High efficiency , low racemization, fast reaction times. More expensive.
HBTU DIPEADMF/DCM2-6 hours80-90%Similar to HATU, very effective.
EDC/HOBt N/ADCM/DMF12-24 hours60-85%Cost-effective, common. Slower, potential for N-acylurea side product.
DCC/DMAP DMAPDCM12-24 hours50-80%Inexpensive. Dicyclohexylurea (DCU) byproduct can be difficult to remove.
T3P® PyridineEtOAc2-8 hours75-90%Byproducts are water-soluble, simplifying workup.

Mechanistic Insight: The Role of the Coupling Reagent

Understanding the mechanism of amide bond formation is key to troubleshooting. The general pathway involves the activation of the carboxylic acid, followed by nucleophilic attack from the amine.

Amide_Coupling_Mechanism cluster_reactants Reactants cluster_activation Activation cluster_coupling Amide Bond Formation RCOOH 5-Bromopyridine-2-carboxylic Acid ActivatedIntermediate Activated Ester Intermediate RCOOH->ActivatedIntermediate + Coupling Reagent R2NH Piperidine TetrahedralIntermediate Tetrahedral Intermediate R2NH->TetrahedralIntermediate CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->ActivatedIntermediate ActivatedIntermediate->TetrahedralIntermediate + Piperidine Product (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone TetrahedralIntermediate->Product - Leaving Group

Caption: Generalized mechanism of amide bond formation.

This guide provides a foundational framework for successfully synthesizing (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone and troubleshooting common issues. For further assistance, please consult the references below or contact our technical support team.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

  • Aapptec. (n.d.). Coupling Reagents. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]

  • Dalessandro, E. V., et al. (2017). Mechanism of the piperidine-catalyzed Knoevenagel condensation reaction in methanol: the role of iminium and enolate ions. Journal of Organic Chemistry, 82(17), 8969-8977. [Link]

  • Leggio, A., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 6(41), 34468-34475. [Link]

  • Albericio, F., et al. (1998). Use of onium salt-based coupling reagents in peptide Synthesis. Journal of Organic Chemistry, 63(26), 9678-9683. [Link]

  • König, W., & Geiger, R. (1970). Eine neue Methode zur Synthese von Peptiden: Aktivierung der Carboxylgruppe mit Dicyclohexylcarbodiimid unter Zusatz von 1-Hydroxy-benzotriazolen. Chemische Berichte, 103(3), 788-798. [Link]

Sources

Technical Support Center: Synthesis of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions and experimental challenges encountered during the synthesis of this and related amide compounds. The following question-and-answer format addresses specific issues to help you optimize your reaction outcomes.

I. Troubleshooting & Frequently Asked Questions (FAQs)

Question 1: My amide coupling reaction is resulting in a low or non-existent yield. What are the primary factors to investigate?

Answer: Low or no product yield in the synthesis of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone is a common issue that can typically be traced back to a few key areas: inefficient carboxylic acid activation, suboptimal reaction conditions, or issues with the starting materials.[1]

  • Ineffective Carboxylic Acid Activation: The conversion of the carboxylic acid (5-bromopicolinic acid) into a reactive intermediate is the critical first step of the reaction. If the coupling reagent is not effective or used in insufficient amounts, the reaction will not proceed.[1]

    • Expert Insight: For this specific substrate, a uronium/aminium salt like HATU is often highly effective due to its high reactivity and ability to generate the active ester quickly, minimizing side reactions.[2][3] Carbodiimide reagents such as EDC are also widely used but may require additives like HOBt to enhance efficiency and suppress side reactions.

  • Suboptimal Reaction Conditions: Amide bond formation is sensitive to several environmental factors.

    • Base Selection: A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) is crucial.[4] It is basic enough to deprotonate the carboxylic acid and neutralize any acid generated during the reaction without competing with piperidine as a nucleophile.

    • Solvent Choice: Anhydrous polar aprotic solvents like DMF or DCM are standard.[1][3] The presence of water can lead to the hydrolysis of the activated carboxylic acid intermediate, halting the reaction.[1]

    • Temperature: While most amide couplings proceed well at room temperature, slight heating (e.g., 40-50 °C) can sometimes overcome the activation energy barrier for less reactive substrates.[5]

  • Starting Material Quality: Ensure that both 5-bromopicolinic acid and piperidine are pure and dry. The presence of impurities can interfere with the reaction.

Question 2: I've isolated my crude product, but it's contaminated with a significant byproduct that has a similar polarity. What is this side reaction and how can it be prevented?

Answer: When using carbodiimide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), a common and often troublesome side reaction is the formation of an N-acylurea byproduct.[6][7][8] This occurs when the O-acylisourea intermediate, which is formed by the reaction of the carboxylic acid with EDC, undergoes an intramolecular rearrangement instead of reacting with the amine (piperidine).[7][8]

Mechanism of N-acylurea Formation:

  • The carboxylic acid (5-bromopicolinic acid) attacks the EDC to form a highly reactive O-acylisourea intermediate.

  • If the nucleophile (piperidine) is not sufficiently reactive or present in a high enough effective concentration, the O-acylisourea can rearrange via an O-to-N acyl transfer.

  • This rearrangement results in a stable, unreactive N-acylurea byproduct, which consumes the activated acid and reduces the overall yield of the desired amide.[7][8]

Strategies for Mitigation:

  • Use of Additives: The most effective way to prevent N-acylurea formation is to use an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives react with the O-acylisourea intermediate to form an active ester (HOBt or HOAt ester). This new intermediate is less prone to rearrangement but still highly reactive towards the amine, effectively trapping the activated acid in a productive form.

  • Solvent Choice: This side reaction is often minimized in solvents with low dielectric constants, such as dichloromethane (DCM) or chloroform.[7]

  • Reaction Order: Pre-activating the carboxylic acid with EDC and HOBt for a short period (15-30 minutes) before adding the piperidine can sometimes improve the outcome.[1]

Below is a diagram illustrating the desired reaction pathway versus the N-acylurea side reaction.

Side_Reaction Acid 5-Bromopicolinic Acid O_Acyl O-Acylisourea (Reactive Intermediate) Acid->O_Acyl EDC EDC Amide (5-Bromopyridin-2-yl) (piperidin-1-yl)methanone (Desired Product) O_Acyl->Amide + Piperidine (Desired Reaction) N_Acyl N-Acylurea (Side Product) O_Acyl->N_Acyl Intramolecular Rearrangement HOBt_Ester HOBt Active Ester O_Acyl->HOBt_Ester Piperidine Piperidine HOBt HOBt (Additive) HOBt_Ester->Amide + Piperidine

Caption: Desired vs. Side Reaction Pathway in EDC Coupling.

Question 3: Purification of my final product by column chromatography is difficult. The product streaks badly on the silica gel column. How can I improve the separation?

Answer: The streaking or "tailing" of your product on a silica gel column is a common issue when purifying basic compounds.[9] Both the pyridine nitrogen and the piperidine nitrogen in your target molecule are basic and can interact strongly and unpredictably with the acidic silanol groups on the surface of the silica gel. This leads to poor separation and broad peaks.[9][10]

Troubleshooting Workflow for Purification:

Purification_Workflow Start Crude Product Streaks on Silica TLC/Column Step1 Add Basic Modifier to Eluent Start->Step1 Step1_Yes Add 0.5-2% Triethylamine (TEA) or Pyridine to eluent system Step1->Step1_Yes Action Step2 Streaking Resolved? Step1_Yes->Step2 Step3 Consider Alternative Stationary Phase Step2->Step3 No Success Successful Purification Step2->Success Yes Step3_Yes Use Alumina (basic or neutral) or reverse-phase silica (C18) Step3->Step3_Yes Action Failure Re-evaluate Synthesis/ Workup for Impurities Step3->Failure No Alternative Available Step3_Yes->Success

Caption: Troubleshooting workflow for chromatographic purification.

Detailed Solutions:

  • Deactivate the Silica Gel: The most common and effective solution is to add a small amount of a basic modifier to your eluent (the solvent system running through the column).[10]

    • Protocol: Add 0.5% to 2% triethylamine (TEA) or pyridine to your chosen eluent system (e.g., Hexane/Ethyl Acetate). The amine modifier will compete with your product for the acidic sites on the silica, allowing your compound to travel more smoothly through the column, resulting in sharper peaks and better separation.[10]

    • How to Test: Before running a large column, test the modified eluent system on a Thin Layer Chromatography (TLC) plate to confirm that the streaking is resolved and you have good separation (Rf ≈ 0.25-0.35).[9]

  • Use an Alternative Stationary Phase: If adding a basic modifier is not sufficient, consider changing your stationary phase.

    • Alumina: Alumina is available in acidic, neutral, and basic forms. Using neutral or basic alumina can be an excellent alternative to silica gel for purifying basic compounds.[11]

    • Reverse-Phase Chromatography: If available, reverse-phase silica (like C18) with a solvent system such as water/acetonitrile or water/methanol can be very effective for purifying polar, basic compounds.

II. Optimized Experimental Protocol

This protocol utilizes HATU, a highly efficient coupling reagent known to minimize side reactions and reaction times.[2][12]

Table 1: Reagents and Stoichiometry

ReagentMolar Equiv.Purpose
5-Bromopicolinic Acid1.0Starting Material
Piperidine1.1Nucleophile
HATU1.1Coupling Reagent
DIPEA2.5Non-nucleophilic Base
Anhydrous DMF-Solvent (0.2 M)

Step-by-Step Methodology:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-bromopicolinic acid (1.0 equiv) and HATU (1.1 equiv).

  • Add anhydrous DMF to dissolve the solids (to a concentration of approximately 0.2 M).

  • Add DIPEA (2.5 equiv) to the mixture and stir at room temperature for 15-20 minutes. This "pre-activation" step allows for the formation of the HOAt active ester.[1]

  • Slowly add piperidine (1.1 equiv) to the reaction mixture.

  • Allow the reaction to stir at room temperature. Monitor the progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by pouring it into a separatory funnel containing water.

  • Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers and wash sequentially with 5% aqueous LiCl solution (to help remove DMF), saturated aqueous NaHCO₃, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate eluent system containing 1% triethylamine to afford the pure (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone.

III. References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation. BenchChem. Retrieved from

  • BenchChem. (2025). Troubleshooting difficult amide bond formation with hindered substrates. BenchChem. Retrieved from

  • ChemicalBook. (2024). HATU:a third-generation coupling reagent. ChemicalBook. Retrieved from

  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. DOI: 10.1039/C7RA06655D. Retrieved from

  • Wikipedia. (n.d.). HATU. Retrieved from

  • YouTube. (2020). HATU, DIPEA Peptide Coupling Mechanism. Organic Chemistry. Retrieved from

  • Wikipedia. (n.d.). Carbodiimide. Retrieved from

  • Ramazani, A., et al. (2015). Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides in water. Journal of Chemical Sciences. Retrieved from

  • JoVE. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from

  • Columbia University. (n.d.). Column chromatography. Retrieved from

  • BenchChem. (2025). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. BenchChem. Retrieved from

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from

  • Devi, P., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports, 5, 9950. DOI: 10.1038/srep09950. Retrieved from

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479.

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from

  • Royal Society of Chemistry. (2023). Reactive deep eutectic solvents for EDC-mediated amide synthesis. Organic & Biomolecular Chemistry. DOI: 10.1039/D3OB01673K. Retrieved from

  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from

Sources

Technical Support Center: Optimization of Amide Coupling Reaction Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Amide Bond Formation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize one of the most fundamental and frequently used transformations in medicinal chemistry and peptide synthesis.[1][2] This resource moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, empowering you to resolve common issues and enhance reaction efficiency, purity, and reproducibility.

Section 1: Troubleshooting Guide

This section addresses the most common high-level problems encountered during amide coupling reactions in a direct question-and-answer format.

Q1: My reaction shows low or no product yield. What are the primary causes and how can I fix it?

Low yields are a frequent challenge that can often be traced back to a few key areas.[3][4] A systematic approach is the best way to diagnose the root cause.

  • Cause 1: Ineffective Carboxylic Acid Activation. The first step in any amide coupling is the activation of the carboxylic acid to make it susceptible to nucleophilic attack by the amine.[3][5][6] If this step is incomplete, the reaction will not proceed.

    • Solution:

      • Reagent Potency: Ensure your coupling reagent is fresh and has been stored correctly. Many reagents, particularly uronium salts like HATU and carbodiimides like EDC, are moisture-sensitive.[4] Store them in a desiccator at low temperatures and allow them to warm to room temperature before opening to prevent condensation.[4]

      • Reagent Choice: For challenging substrates, such as sterically hindered acids or electron-deficient amines, a standard reagent may not be powerful enough. Consider switching to a more reactive coupling agent like HATU, HCTU, or COMU.[4][7]

  • Cause 2: Poor Amine Nucleophilicity or Deactivation. The amine must be a competent nucleophile to attack the activated acid.

    • Solution:

      • Protonation: The most common issue is the acid-base reaction between the carboxylic acid and the amine, which forms an ammonium salt, rendering the amine non-nucleophilic.[3][8] This is why a non-nucleophilic base (e.g., DIPEA, NMM) is crucial. The base deprotonates the ammonium salt, liberating the free amine for the coupling reaction.[5]

      • Electron-Deficient Amines: Amines with electron-withdrawing groups (e.g., some anilines) are inherently poor nucleophiles.[9] For these cases, using a more potent coupling reagent and potentially higher temperatures may be necessary to drive the reaction to completion.

  • Cause 3: Hydrolysis of Activated Intermediates. The activated carboxylic acid species (e.g., O-acylisourea, active ester) is highly reactive and susceptible to hydrolysis by any water present in the reaction.[3][10]

    • Solution:

      • Anhydrous Conditions: Use anhydrous solvents (e.g., DMF, DCM) and ensure your starting materials are dry.[4][11] Performing the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended to exclude atmospheric moisture.[4]

  • Cause 4: Steric Hindrance. Bulky groups on either the carboxylic acid or the amine can physically block the reaction site, leading to a slow or incomplete reaction.[3][9]

    • Solution:

      • Reagent Selection: Use a highly reactive coupling reagent like HATU or COMU.[7]

      • Temperature: Increasing the reaction temperature can sometimes provide the necessary energy to overcome the steric barrier. However, be cautious, as higher temperatures can also increase the rate of side reactions like racemization.[12]

      • Alternative Activation: For extremely hindered systems, converting the carboxylic acid to a more reactive acyl fluoride using reagents like TFFH can be a successful strategy.[3]

Q2: My reaction is producing significant side products, complicating purification. How can I prevent them?

Side reactions compete with the desired amide formation, reducing both yield and purity.[4] The two most common culprits are racemization and N-acylurea formation.

  • Side Reaction 1: Racemization. This is a critical issue when using chiral carboxylic acids, especially amino acids. The activation process can lead to the formation of an oxazolone intermediate, which is prone to epimerization, resulting in a loss of stereochemical integrity.[4][13][14]

    • Prevention:

      • Use Additives: Coupling additives like 1-hydroxybenzotriazole (HOBt) or, more effectively, OxymaPure and 1-hydroxy-7-azabenzotriazole (HOAt) are essential.[12][15][16] They react with the initial activated species to form an active ester that is less susceptible to racemization.[4][15]

      • Choose the Right Base: Avoid strong, unhindered bases. The sterically hindered base N,N-diisopropylethylamine (DIPEA) is generally preferred over triethylamine (TEA).[4] For particularly sensitive substrates, weaker bases like N-methylmorpholine (NMM) or 2,4,6-collidine are even better choices.[5][12]

      • Control Temperature: Perform the reaction at room temperature or below (e.g., 0 °C), as higher temperatures accelerate racemization.[12]

      • Reagent Selection: Some coupling reagents are known for lower racemization rates. The combination of DIC/Oxyma is often excellent for suppressing racemization.[14]

  • Side Reaction 2: N-Acylurea Formation (with Carbodiimides). When using carbodiimides like DCC or EDC, the highly reactive O-acylisourea intermediate can rearrange into a stable, unreactive N-acylurea byproduct.[4][15][17] This terminates the reaction for that molecule and introduces a difficult-to-remove impurity.

    • Prevention:

      • Additives are Key: This is another primary reason to use additives like HOBt or OxymaPure. They rapidly trap the O-acylisourea intermediate to form an active ester, which is not prone to this rearrangement, thereby minimizing the side reaction.[15]

  • Side Reaction 3: Guanidinylation (with Uronium/Aminium Reagents). Reagents like HBTU or HATU can react directly with the free N-terminal of an amine, forming a guanidinium moiety that irreversibly terminates the chain.[13][18]

    • Prevention:

      • Pre-activation: Always pre-activate the carboxylic acid by mixing it with the coupling reagent and base for a few minutes before adding the amine.[4][13] This ensures the coupling reagent is consumed in forming the active ester and is not available to react with the amine starting material.

      • Stoichiometry: Use a slight excess of the carboxylic acid relative to the coupling reagent to prevent any free coupling reagent from being present when the amine is added.[4]

Q3: I am struggling with the purification of my final product. How can I simplify the workup?

Purification can be challenging due to byproducts having similar polarities to the desired amide.[9] A well-designed aqueous workup can often remove the majority of impurities before chromatography.[19]

  • Strategy 1: Remove Basic Impurities.

    • Solution: A wash with a dilute acid (e.g., 1M HCl, 5% citric acid) will protonate and transfer basic impurities like unreacted amine and bases (DIPEA) into the aqueous layer.[9][19]

  • Strategy 2: Remove Acidic Impurities.

    • Solution: A wash with a dilute base (e.g., saturated sodium bicarbonate solution) will deprotonate and remove acidic impurities like unreacted carboxylic acid and additives (HOBt, OxymaPure) into the aqueous layer.[19]

  • Strategy 3: Remove Urea Byproducts.

    • DCC/DIC Byproducts: The N,N'-dicyclohexylurea (DCU) from DCC is largely insoluble in many organic solvents and can often be removed by filtration. The diisopropylurea (DIU) from DIC is more soluble.[15]

    • EDC Byproducts: A major advantage of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is that both it and its corresponding urea byproduct are water-soluble, allowing for their easy removal with a simple aqueous wash.[10][15] This makes EDC an excellent choice for solution-phase synthesis where purification is a concern.[15]

Section 2: Frequently Asked Questions (FAQs)

How do I choose the right coupling reagent?

The choice is critical and depends on factors like substrate complexity, risk of racemization, cost, and purification strategy.[3][20] There are three main families of reagents.

FeatureCarbodiimides (e.g., DCC, EDC, DIC)Phosphonium Salts (e.g., PyBOP, BOP)Uronium/Aminium Salts (e.g., HBTU, HATU, COMU)
Activation Site Carbon atom of R-N=C =N-R[17]P hosphorus atom[21]Carbon atom of the guanidinium core[18][21]
Reactivity Moderate; requires additives for high efficiency and suppression of side reactions.High reactivity, clean reactions.[21][22]Very high reactivity, generally the fastest.[21]
Racemization Risk High without additives. Minimized with HOBt, HOAt, or OxymaPure.[5]Generally lower levels of racemization.[21]Can be higher, but mitigated by additives like HOAt (intrinsic in HATU).[21]
Key Byproducts Insoluble (DCU) or soluble (DIU, EDC-urea) ureas.[15]Phosphoramide-based (e.g., HMPA from BOP, which is carcinogenic).[21]Tetramethylurea-based.[21]
Common Side Reactions N-acylurea formation, racemization.[15]Minimal. Does not cause guanidinylation.[18][21]Guanidinylation of the amine if not pre-activated.[13][21]
Best For... Cost-effective, large-scale synthesis. EDC is excellent for aqueous workups.[15]Difficult couplings, fragment coupling, and cyclizations where guanidinylation must be avoided.[18]Fast, efficient couplings, especially in solid-phase peptide synthesis (SPPS) and for hindered substrates.
What is the role of additives like HOBt and OxymaPure?

Additives are crucial companions, especially for carbodiimide-mediated couplings. Their primary roles are:

  • Accelerating Coupling: They form a more reactive intermediate (active ester) than the initial activated species, speeding up the reaction.[15]

  • Suppressing Racemization: The active esters they form are significantly less prone to racemization than the O-acylisourea intermediate from carbodiimides.[13][16]

  • Preventing Side Reactions: They minimize the formation of N-acylurea byproduct in carbodiimide reactions by rapidly trapping the O-acylisourea intermediate.[4][15]

OxymaPure is now often preferred over HOBt as it is non-explosive and has been shown to be more effective at suppressing racemization and increasing reaction rates.[5][23]

Which base should I use and why?

The base is not merely a spectator; its job is to neutralize any acid salts and ensure the amine nucleophile is present in its free, reactive form.[5]

  • DIPEA (N,N-Diisopropylethylamine): The workhorse for most coupling reactions. Its steric bulk makes it non-nucleophilic, so it doesn't compete with the primary amine reactant. It is basic enough for most applications.[4]

  • NMM (N-Methylmorpholine): A weaker, less-hindered base than DIPEA. Its lower basicity can be advantageous in reducing racemization for sensitive amino acids.[5][12]

  • 2,4,6-Collidine: Another sterically hindered, weaker base recommended when racemization is a major concern.[5]

  • Avoid Pyridine and TEA (Triethylamine): Pyridine is nucleophilic and can react with the activated acid.[11] TEA is less hindered than DIPEA and its higher basicity can sometimes promote more racemization.

Section 3: Key Experimental Protocols

These protocols provide a validated starting point for your experiments. Always monitor reactions by TLC or LC-MS to determine the optimal reaction time.

Protocol 1: General Procedure for Amide Coupling using HATU
  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent (e.g., DMF, DCM).[4]

  • Activation: Add the coupling reagent HATU (1.0-1.1 equivalents) followed by a non-nucleophilic base like DIPEA (2.0-3.0 equivalents).[3][4]

  • Pre-activation: Stir the mixture at room temperature for 5-15 minutes. This step is crucial to form the active ester and prevent guanidinylation.[4][11]

  • Coupling: Add the amine (1.0-1.2 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress. Reactions with HATU are typically fast, often completing within 30-60 minutes.[4]

  • Workup: Upon completion, proceed to the aqueous workup as described in Protocol 3.

Protocol 2: General Procedure for Carbodiimide Coupling (EDC/HOBt)
  • Preparation: Under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) and the additive HOBt or OxymaPure (1.2 equivalents) in an anhydrous solvent (e.g., DMF or DCM).[4]

  • Activation: Add EDC·HCl (1.2-1.5 equivalents) to the solution. If your amine is provided as a salt (e.g., hydrochloride), add 1.0 equivalent of a base like NMM or DIPEA.

  • Coupling: Add the amine (1.0 equivalent) to the reaction mixture.

  • Reaction: Stir at room temperature for 1-12 hours, monitoring by TLC or LC-MS.

  • Workup: Upon completion, proceed to the aqueous workup. The water-soluble nature of EDC and its urea byproduct makes this workup particularly effective.[15]

Protocol 3: Standard Aqueous Workup Procedure
  • Quench: Dilute the reaction mixture with an organic solvent like ethyl acetate (EtOAc) or DCM.

  • Acid Wash: Transfer the mixture to a separatory funnel and wash with 1M HCl or 5% citric acid to remove the base and unreacted amine.[9][19]

  • Base Wash: Wash the organic layer with saturated aqueous NaHCO₃ to remove unreacted carboxylic acid and additives.[19]

  • Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide product, which can then be further purified by chromatography if necessary.[3]

Section 4: Mechanistic Insights & Visualizations

Understanding the underlying mechanisms is key to effective troubleshooting.

Experimental Workflow

G A Dissolve Carboxylic Acid (1.0 eq) B Add Coupling Reagent (1.0-1.2 eq) A->B C Add Base (e.g., DIPEA, 2.0 eq) B->C D Pre-activation (5-15 min) C->D E Add Amine (1.0-1.2 eq) D->E F Monitor Reaction (TLC / LC-MS) E->F G Aqueous Wash (Acidic & Basic) F->G H Dry & Concentrate G->H I Chromatography (if needed) H->I J Pure Amide Product I->J

Caption: A generalized experimental workflow for amide coupling reactions.

Carbodiimide Activation Mechanism

The reaction proceeds via a highly reactive O-acylisourea intermediate, which is prone to an undesired rearrangement.

G RCOOH Carboxylic Acid O_acyl O-Acylisourea (Reactive Intermediate) RCOOH->O_acyl + EDC EDC Carbodiimide (EDC) Amide Desired Amide O_acyl->Amide + Amine N_acyl N-Acylurea (Unreactive Side Product) O_acyl->N_acyl Rearrangement (Side Reaction) ActiveEster Active Ester (Racemization Resistant) O_acyl->ActiveEster + Additive (Suppresses Side Reaction) Amine Amine (R'-NH2) Urea Urea Byproduct Additive Additive (HOBt/Oxyma) ActiveEster->Amide + Amine

Caption: Carbodiimide mechanism showing desired pathway and key side reaction.[15][17]

Phosphonium vs. Uronium Reagents

These reagents differ in their activation site and potential side reactions, but both proceed through an active ester intermediate.

G cluster_phosphonium Phosphonium (e.g., PyBOP) cluster_uronium Uronium (e.g., HATU) P_reagent PyBOP P_active Acyloxyphosphonium Salt P_reagent->P_active + R-COOH Amide Amide Product P_active->Amide + Amine U_reagent HATU U_active Active Ester U_reagent->U_active + R-COOH Guanidine Guanidinium Side Product U_reagent->Guanidine + Amine (Side Reaction) U_active->Amide + Amine Amine Amine (R'-NH2)

Caption: Simplified comparison of phosphonium and uronium activation pathways.[18][21]

References

  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. [Link]

  • El-Faham, A., & Albericio, F. (2011, August 26). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Dabhi, R. C., et al. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • NIH. (2023, September 1). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. [Link]

  • DR. Raghu Prasad. (2025, June 3). Peptide Synthesis - Coupling Mediated with Uronium and Phophonium Salts. YouTube. [Link]

  • Wikipedia. (n.d.). Carbodiimide. [Link]

  • ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development. [Link]

  • ResearchGate. (2022, August 31). Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • Biofilm Inhibitor Synthesis. (n.d.). Amide Workup. [Link]

  • ResearchGate. (n.d.). Proposed mechanism for activation by uronium salt. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (2023, December 21). Reactive deep eutectic solvents for EDC-mediated amide synthesis. [Link]

  • ResearchGate. (n.d.). The amide group and its preparation methods by acid-amine coupling reactions: an overview. [Link]

  • Valeur, E., & Bradley, M. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

  • Reddit. (2022, March 24). amide coupling help. [Link]

  • NIH. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • SpringerLink. (2025, November 3). Exploring the amide coupling of carboxylic acids with amines using green solvent limonene. [Link]

  • ACS Publications. (2021, June 7). Near-Ambient-Temperature Dehydrogenative Synthesis of the Amide Bond: Mechanistic Insight and Applications | ACS Catalysis. [Link]

  • ACS Publications. (n.d.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals | Organic Process Research & Development. [Link]

  • Thieme. (n.d.). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. [Link]

  • ResearchGate. (2018, June 14). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?. [Link]

Sources

Technical Support Center: A Guide to Improving the Purity of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(5-Bromopyridin-2-yl)(piperidin-1-yl)methanone is a key heterocyclic building block frequently utilized in medicinal chemistry and drug discovery as a scaffold for synthesizing more complex molecules.[1][2] Its molecular structure, featuring a bromopyridine core linked to a piperidine moiety via an amide bond, makes it a versatile intermediate.[3] However, like many synthetic compounds, achieving high purity can be a significant challenge. Impurities, whether they are unreacted starting materials, byproducts, or degradation products, can compromise the results of subsequent experimental steps and the integrity of biological assays.

This technical support guide provides a structured approach to troubleshooting and improving the purity of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone. It is designed for researchers, chemists, and drug development professionals to diagnose common issues encountered during synthesis and purification, offering field-proven solutions and detailed protocols to achieve the desired level of purity for downstream applications.

Troubleshooting Common Purity Issues: FAQ

This section addresses specific problems that researchers may encounter. Each answer provides an explanation of the underlying cause and a clear, actionable solution.

Q1: My final product is contaminated with unreacted 5-bromopicolinic acid. How can I remove it?

Potential Cause: This impurity arises from incomplete amide coupling or hydrolysis of the product during workup. 5-bromopicolinic acid is acidic due to its carboxylic acid group.

Recommended Solution: An aqueous basic wash is highly effective. By washing an organic solution of your crude product (e.g., in Ethyl Acetate or Dichloromethane) with a mild base, you can deprotonate the acidic starting material, rendering it water-soluble and causing it to partition into the aqueous layer.

Step-by-Step Protocol:

  • Dissolve the crude product in a suitable organic solvent like Ethyl Acetate (EtOAc).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 5% aqueous solution of sodium carbonate (Na₂CO₃).

  • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any evolved CO₂ gas.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the wash with the basic solution one more time.

  • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.

Q2: My NMR spectrum shows residual piperidine. What is the most efficient way to remove it?

Potential Cause: Piperidine is a basic secondary amine. Its presence indicates an incomplete reaction or the use of an excess of the reagent that was not removed during the initial workup.

Recommended Solution: An acidic aqueous wash will protonate the basic piperidine, forming a water-soluble ammonium salt that can be easily extracted from the organic phase.

Step-by-Step Protocol:

  • Dissolve the crude product in an organic solvent (e.g., EtOAc or CH₂Cl₂).

  • In a separatory funnel, wash the organic solution with 1 M hydrochloric acid (HCl).

  • Shake the funnel, allow the layers to separate, and remove the aqueous layer.

  • To ensure all acidic residue is removed, follow this with a wash using a saturated NaHCO₃ solution, and then a final wash with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

Q3: The crude product is a persistent oil or waxy solid that won't crystallize. How should I proceed with purification?

Potential Cause: The presence of multiple impurities often lowers the melting point of a compound and can inhibit crystallization, resulting in an oil or amorphous solid. This is a common issue when side reactions have occurred or when starting materials remain.

Recommended Solution: Flash column chromatography is the preferred method for purifying non-crystalline compounds or for separating mixtures with closely related components.[4] This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase.

Workflow:

  • Analytical TLC: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal system will show good separation between your product spot and any impurity spots, with a target Rf value for the product between 0.25 and 0.40.

  • Column Preparation: Pack a glass column with silica gel using the chosen eluent system.

  • Loading: Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Once dry, this "dry load" can be added to the top of the packed column.

  • Elution: Run the column, collecting fractions and monitoring them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and concentrate them under reduced pressure.

Table 1: Recommended Solvent Systems for Flash Column Chromatography
Polarity of ImpuritiesRecommended Starting Eluent SystemGradient Suggestion
Less Polar10% Ethyl Acetate in HexanesGradually increase to 20-30% Ethyl Acetate
More Polar30-40% Ethyl Acetate in HexanesIncrease polarity or add 1-2% Methanol in Dichloromethane
Both Less & More PolarStart with a low polarity eluent (e.g., 5% EtOAc/Hexanes) and run a gradient to a higher polarity (e.g., 50% EtOAc/Hexanes).Linear or step gradient based on TLC analysis

Q4: I suspect my product is degrading during workup or purification. What are the signs and how can I prevent this?

Potential Cause: The amide bond in the molecule can be susceptible to hydrolysis under harsh acidic or basic conditions, especially when heated.[5] This would regenerate 5-bromopicolinic acid and piperidine. The pyridine ring itself can also be reactive under certain conditions.[6][7]

Signs of Degradation:

  • Appearance of new spots on a TLC plate after workup or upon standing.

  • A decrease in the isolated yield after purification steps.

  • The presence of 5-bromopicolinic acid in the final product, especially after exposure to acidic or basic conditions.

Preventative Measures:

  • Maintain Neutral pH: During aqueous workups, use mild reagents (e.g., saturated NaHCO₃ instead of 1 M NaOH) and ensure the final organic layer is neutralized with a brine wash before concentrating.

  • Avoid Excessive Heat: Concentrate the product at moderate temperatures (e.g., <40°C) on the rotary evaporator.

  • Inert Atmosphere: While not always necessary, if you suspect oxidative side reactions, perform the workup and purification steps under an inert atmosphere like nitrogen or argon.

  • Promptness: Do not let reactions or solutions of the product sit for extended periods at room temperature, especially if acidic or basic residues are present.

Purification Strategy and Troubleshooting Workflow

The following diagrams illustrate the decision-making process for purification and troubleshooting.

Purification_Strategy Start Crude Product Workup Aqueous Workup (Acid/Base Wash) Start->Workup Analysis1 Analyze Purity (TLC/NMR) Workup->Analysis1 Is_Solid Is it a Solid? Analysis1->Is_Solid Purity < 95% Final_Product Pure Product (>98%) Analysis1->Final_Product Purity > 98% Column Flash Column Chromatography Is_Solid->Column No (Oil/Wax) Recrystal Recrystallization Is_Solid->Recrystal Yes Column->Recrystal If solidifies Column->Final_Product If pure oil/solid Recrystal->Final_Product

Caption: Decision tree for selecting a purification strategy.

Troubleshooting_Workflow Start Purification Attempt Fails (Purity < Target) Identify Identify Impurity (NMR, LC-MS) Start->Identify Impurity_Type Impurity Type? Identify->Impurity_Type SM Starting Material Impurity_Type->SM e.g., Piperidine Byproduct Reaction Byproduct Impurity_Type->Byproduct e.g., Coupling Agent Residue Degradation Degradation Product Impurity_Type->Degradation e.g., Hydrolysis Sol_SM Perform Acid/Base Wash (See FAQ Q1/Q2) SM->Sol_SM Sol_Byproduct Optimize Chromatography (New Solvent System/Gradient) Byproduct->Sol_Byproduct Sol_Degradation Modify Workup (Neutral pH, Low Temp) Degradation->Sol_Degradation

Caption: Workflow for troubleshooting a failed purification attempt.

Standardized Purification Protocols

Protocol 3.1: Recrystallization

Recrystallization is an excellent final purification step if the product is a solid and its purity is already reasonably high (>90%). The goal is to find a solvent (or solvent pair) in which the product is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain soluble at all temperatures.

Table 2: Suggested Solvents for Recrystallization Screening
Solvent ClassExamplesComments
AlcoholsIsopropanol, EthanolGood for moderately polar compounds.
EstersEthyl AcetateOften used in combination with a non-polar solvent.
HydrocarbonsHeptane, Hexanes, CyclohexaneGood anti-solvents to use with more polar solvents.
EthersDiethyl Ether, MTBECan be effective, but use caution due to volatility/flammability.

Screening Procedure:

  • Place ~20-30 mg of your material in a small vial.

  • Add a solvent dropwise at room temperature until the solid just dissolves. If it dissolves easily, the solvent is too good.

  • If it doesn't dissolve, heat the mixture gently. If it dissolves when hot, it's a potential candidate.

  • Cool the vial to room temperature and then in an ice bath. If crystals form, you have found a good single-solvent system.

  • If the compound is too soluble in one solvent (e.g., EtOAc) and insoluble in another (e.g., Hexanes), create a solvent pair. Dissolve the compound in a minimal amount of the "good" hot solvent, then add the "poor" solvent dropwise until the solution becomes cloudy. Add a drop of the good solvent to clarify and then allow it to cool slowly.

References

  • CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine - Google Patents. (n.d.).
  • Bull, J. A., et al. (2017). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 117(15), 9851-9903. [Link]

  • BRD4/CBP M&M - The Royal Society of Chemistry. (n.d.). Retrieved January 11, 2026, from [Link]

  • (5-Bromopicolinoyl)piperidine, (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone. (n.d.). Chemical Suppliers. Retrieved January 11, 2026, from [Link]

  • Preparation of Pyridines, Part 3: By Acylation. (2022, December 24). YouTube. Retrieved January 11, 2026, from [Link]

  • Choudhury, A. K. (2010). Synthesis of the acylpyridones: natural and unnatural products (Doctoral thesis, Loughborough University). Retrieved January 11, 2026, from [Link]

  • N-Aminopyridinium Reagents as Traceless Activating Groups in the Synthesis of N-Aryl Aziridines. (2022). ChemRxiv. Retrieved January 11, 2026, from [Link]

  • (5-Bromopyridin-2-yl)(4-methylpiperazin-1-yl)methanone. (n.d.). AOBChem USA. Retrieved January 11, 2026, from [Link]

  • Bromazepam - Impurity A. (n.d.). Pharmaffiliates. Retrieved January 11, 2026, from [Link]

  • Valaskovic, G. A., & Kelleher, N. L. (2012). Live qualification/validation of purity methods for protein products. mAbs, 4(5), 579-587. [Link]

  • (R)-(5-Bromopyridin-2-yl)(cyclopropyl)methanamine. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

  • (2-Bromo-5-nitrophenyl)(piperidin-1-yl)methanone. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

  • Sriram, D., & Yogeeswari, P. (2010). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Der Pharma Chemica, 2(1), 225-230. [Link]

  • Manicardi, A., Cadoni, E., & Madder, A. (2021). Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation. Nature Communications, 12(1), 6133. [Link]

Sources

Technical Support Center: Synthesis of (5-Bromopyrin-2-yl)(piperidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during this amide coupling reaction. Here, we will delve into the causality behind experimental choices and provide validated protocols to ensure the integrity of your synthesis.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific problems you might encounter during the synthesis and purification of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone.

Issue 1: Low or No Product Formation

Q: I am not seeing any significant formation of my desired amide product. What are the likely causes?

A: Low or no product yield in this amide coupling reaction typically points to issues with the activation of the carboxylic acid or the stability of the reagents. Let's break down the potential culprits:

  • Ineffective Carboxylic Acid Activation: The most common route for this synthesis involves activating 5-bromo-2-pyridinecarboxylic acid to a more electrophilic species, such as an acyl chloride, before reacting it with piperidine.[1][2] If the activation step is incomplete, the subsequent amidation will be inefficient.

    • Thionyl Chloride (SOCl₂) Degradation: Thionyl chloride is highly sensitive to moisture and can hydrolyze to sulfur dioxide and hydrochloric acid, rendering it ineffective for converting the carboxylic acid to the acyl chloride.[3] Always use a fresh, unopened bottle of thionyl chloride or a properly stored and sealed one.

    • Insufficient Reaction Time or Temperature for Activation: The conversion of 5-bromo-2-pyridinecarboxylic acid to its acyl chloride using SOCl₂ may require heating (reflux) to proceed at a reasonable rate.[4] Ensure your reaction conditions are appropriate for the scale and solvent used.

  • Amine Reactivity: While piperidine is a relatively reactive secondary amine, its nucleophilicity can be hampered.

    • Protonation of Piperidine: If acidic byproducts from the activation step (e.g., HCl from SOCl₂) are not adequately neutralized, they will protonate the piperidine, forming a piperidinium salt. This salt is not nucleophilic and will not react with the activated carboxylic acid. The use of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is crucial to scavenge any acid present.[1]

  • Competing Side Reactions: The activated carboxylic acid is highly reactive and can undergo side reactions that consume it before it can react with piperidine.

    • Hydrolysis of the Acyl Chloride: The intermediate acyl chloride is highly susceptible to hydrolysis back to the carboxylic acid if any water is present in the reaction mixture.[5][6][7][8] Ensure all glassware is oven-dried and that anhydrous solvents are used.

Issue 2: Presence of Unreacted Starting Materials in the Final Product

Q: My crude product shows significant amounts of unreacted 5-bromo-2-pyridinecarboxylic acid and/or piperidine. How can I improve the conversion?

A: The presence of starting materials after the reaction indicates incomplete conversion. This can be addressed by optimizing reaction conditions and purification strategies.

  • Stoichiometry: Ensure the stoichiometry of your reactants is appropriate. While a 1:1 molar ratio is theoretically sufficient, using a slight excess (1.1-1.2 equivalents) of piperidine can help drive the reaction to completion, especially if there are minor losses during transfer or if the purity of the starting materials is not absolute.

  • Reaction Time and Temperature: Amide bond formation can sometimes be sluggish. Consider increasing the reaction time or gently heating the reaction mixture (e.g., to 40-50 °C) to improve the rate of conversion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

  • Purification Strategy:

    • Acid Wash: An aqueous wash with a dilute acid (e.g., 1 M HCl) will protonate and remove any unreacted piperidine into the aqueous layer.

    • Base Wash: A subsequent wash with a dilute base (e.g., saturated aqueous NaHCO₃) will deprotonate and remove any unreacted 5-bromo-2-pyridinecarboxylic acid into the aqueous layer.[9]

Issue 3: Identification of an N-acylurea Impurity

Q: I've identified an unexpected byproduct with a mass corresponding to the product plus an isocyanate fragment. What is this, and how can I prevent its formation?

A: This impurity is likely an N-acylurea, a common byproduct when using carbodiimide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[10][11][12]

  • Mechanism of Formation: Carbodiimides react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[11] This intermediate can then react with the amine to form the desired amide. However, the O-acylisourea can also undergo an intramolecular rearrangement to form a stable and unreactive N-acylurea.[11][13]

  • Prevention Strategies:

    • Use of Additives: The formation of N-acylurea can be suppressed by adding a nucleophilic catalyst, such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[11][14] These additives react with the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement but still reactive enough to form the desired amide with the amine.

    • Alternative Coupling Reagents: Consider using phosphonium-based (e.g., PyBOP, PyAOP) or aminium/uronium-based (e.g., HATU, HBTU) coupling reagents.[15] These reagents often provide higher yields and fewer side reactions compared to carbodiimides, although they are generally more expensive.[14][16]

Frequently Asked Questions (FAQs)

Q1: What is the most common and cost-effective method for synthesizing (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone?

A1: The most prevalent and economical approach is a two-step, one-pot synthesis. This involves the initial activation of 5-bromo-2-pyridinecarboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride, followed by the in-situ addition of piperidine in the presence of a base like triethylamine.[1][2][4][17]

Q2: Are there any specific safety precautions I should take during this synthesis?

A2: Yes, several safety measures are crucial:

  • Thionyl Chloride/Oxalyl Chloride: These reagents are corrosive and react violently with water, releasing toxic gases (SO₂ and HCl, or CO, CO₂, and HCl, respectively).[3][6] Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Piperidine: Piperidine is a flammable, corrosive, and toxic liquid. Handle it with care in a fume hood.

  • Exothermic Reactions: The reaction of the acyl chloride with piperidine can be exothermic. For larger-scale reactions, consider adding the amine dropwise to a cooled solution of the acyl chloride to control the reaction temperature.

Q3: How can I purify the final product?

A3: The purification strategy depends on the scale of the reaction and the nature of the impurities.

  • Work-up: A standard aqueous work-up involving sequential washes with dilute acid and base, as described in "Issue 2," is highly effective for removing unreacted starting materials and water-soluble byproducts.[9]

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective method for achieving high purity.

  • Column Chromatography: For small-scale reactions or to remove closely related impurities, silica gel column chromatography is a reliable method. A gradient of ethyl acetate in hexanes is a common eluent system for this type of compound.

Q4: What are the typical yields and purity I can expect?

A4: With an optimized protocol, yields for this amide coupling reaction are generally good, often in the range of 70-90%. The purity of the crude product after an extractive work-up is typically >90%. Further purification by crystallization or chromatography can yield a product with >98% purity.

ParameterTypical RangeNotes
Yield 70-90%Dependent on the purity of starting materials and reaction conditions.
Crude Purity >90%After aqueous work-up.
Final Purity >98%After recrystallization or chromatography.

Experimental Protocols

Standard Synthesis via Acyl Chloride Intermediate

This protocol describes a reliable method for the synthesis of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone.

Materials:

  • 5-bromo-2-pyridinecarboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Piperidine

  • Triethylamine (TEA)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-2-pyridinecarboxylic acid (1.0 eq).

  • Add anhydrous DCM to form a slurry.

  • Carefully add thionyl chloride (1.5 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Cool the reaction mixture to room temperature and remove the excess SOCl₂ and DCM under reduced pressure.

  • Re-dissolve the resulting crude acyl chloride in fresh anhydrous DCM.

  • In a separate flask, dissolve piperidine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the acyl chloride solution to 0 °C and add the piperidine/TEA solution dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or silica gel chromatography as needed.

Visualizing the Synthesis and Troubleshooting

Main Synthesis Pathway

Synthesis_Pathway A 5-Bromo-2-pyridinecarboxylic Acid B 5-Bromopyridine-2-carbonyl chloride A->B SOCl2, Reflux -SO2, -HCl C (5-Bromopyridin-2-yl) (piperidin-1-yl)methanone B->C Piperidine, TEA -TEA·HCl

Caption: General synthesis route for (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone.

Formation of N-acylurea Impurity

N_Acylurea_Formation cluster_0 Carbodiimide Activation cluster_1 Reaction Pathways A Carboxylic Acid C O-Acylisourea (Reactive Intermediate) A->C B Carbodiimide (e.g., DCC, EDC) B->C E Desired Amide C->E Reaction with Amine F N-Acylurea (Side Product) C->F Intramolecular Rearrangement H Active Ester C->H Reaction with HOBt D Amine D->E G HOBt Additive G->H H->E Reaction with Amine

Caption: Competing pathways leading to desired amide versus N-acylurea byproduct.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_activation Check Carboxylic Acid Activation - Fresh SOCl2? - Anhydrous conditions? start->check_activation check_amine Check Amine Reactivity - Base present to neutralize HCl? check_activation->check_amine If activation is confirmed check_stoichiometry Verify Stoichiometry - Slight excess of amine? check_amine->check_stoichiometry If amine is not protonated check_conditions Optimize Reaction Conditions - Increase reaction time/temperature? check_stoichiometry->check_conditions If stoichiometry is correct purification Refine Purification - Acid/Base washes? check_conditions->purification If reaction still incomplete success Improved Yield and Purity purification->success

Caption: A logical guide to troubleshooting common synthesis problems.

References

  • Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. (2024).
  • Carboxylic Acid + SOCl2. (n.d.). ReactionWeb.io.
  • Hydrolysis of acid/acyl chlorides with water. (n.d.). Doc Brown's Chemistry.
  • N-acylurea Definition. (n.d.). Fiveable.
  • Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. (2014). American Pharmaceutical Review.
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  • Amide Synthesis. (n.d.). Fisher Scientific.
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Technical Support Center: Navigating Bromopyridine Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Preventing Dehalogenation in Cross-Coupling Reactions

Welcome to the technical support center for bromopyridine reactions. As a Senior Application Scientist, I understand that while bromopyridines are invaluable building blocks in pharmaceutical and materials science, they present unique challenges, most notably the undesired side reaction of dehalogenation.[1][2][3] This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, field-proven insights to troubleshoot and, more importantly, prevent this yield-reducing complication. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to optimize your reactions with confidence.

Frequently Asked Questions (FAQs): Understanding the "Why"

This section addresses the fundamental principles governing dehalogenation in bromopyridine chemistry.

Q1: What exactly is dehalogenation in the context of my bromopyridine reaction?

A1: Dehalogenation, specifically hydrodehalogenation, is a common and problematic side reaction where the bromine atom on your bromopyridine is replaced by a hydrogen atom.[4][5][6] This consumes your starting material, reduces the yield of your desired cross-coupled product, and introduces a significant purification challenge due to the formation of a pyridine byproduct.[4]

Q2: What is the primary mechanism that causes dehalogenation in my palladium-catalyzed reaction?

A2: The most widely accepted mechanism involves the formation of a highly reactive palladium-hydride (Pd-H) species.[4][7] This intermediate can intercept the aryl-palladium complex that is on the path to your desired product. Instead of undergoing reductive elimination to form the C-C or C-N bond, the complex reductively eliminates the Ar-H byproduct, regenerating the Pd(0) catalyst and terminating the desired cycle for that molecule.[4] These disruptive hydride species can originate from several sources within your reaction flask, including:

  • Bases: Strong alkoxide bases (e.g., NaOtBu) are a common source, especially at elevated temperatures.[7]

  • Solvents: Protic solvents like alcohols are direct hydride donors.[4][7] Some aprotic solvents, like DMF, can also degrade to produce hydride sources.[7]

  • Water: Trace amounts of water can react with bases or other reagents to generate hydrides.[4][7][8][9]

  • Reagents: Impurities, such as borane species (B-H) in boronic acids, can also contribute.[7]

Q3: Why do bromopyridines seem especially prone to dehalogenation?

A3: Bromopyridines have unique electronic properties that make them more susceptible to this side reaction. The electron-deficient nature of the pyridine ring can facilitate unwanted pathways.[4] Furthermore, the Lewis basic nitrogen atom in the pyridine ring can coordinate to the palladium catalyst.[5][10][11] This coordination can sometimes form less active or even inactive catalytic species, slowing down the desired catalytic cycle and allowing more time for competing side reactions like dehalogenation to occur.[10][11]

Q4: How does my choice of ligand impact the extent of dehalogenation?

A4: The ligand is arguably the most critical factor in controlling selectivity.[4] Bulky, electron-rich phosphine ligands, such as the biaryl phosphines (e.g., SPhos, XPhos, RuPhos), or certain N-heterocyclic carbenes (NHCs) are highly effective at preventing dehalogenation.[4][7][12] These ligands accelerate the desired reductive elimination step (the product-forming step), allowing it to outcompete the dehalogenation pathway.[4][7] They achieve this by stabilizing the palladium center and promoting the necessary conformational changes for productive coupling.[8]

Troubleshooting Guide: From Problem to Solution

This section provides direct answers to common experimental issues in a question-and-answer format.

Problem 1: "I'm seeing a significant amount of debrominated pyridine in my Suzuki-Miyaura coupling. What are my first steps to fix this?"

Potential Causes & Recommended Solutions:

This is a very common issue. The culprit is often an overly aggressive base or a suboptimal ligand/solvent combination. Follow this systematic approach to troubleshoot.

  • Step 1: Re-evaluate Your Base. Strong alkoxide bases are frequently linked to dehalogenation.

    • Action: Switch from strong bases like sodium tert-butoxide (NaOtBu) to milder, non-nucleophilic inorganic bases. Potassium phosphate (K₃PO₄) is an excellent first choice, followed by cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃).[4][7][12]

  • Step 2: Change the Ligand. Your current ligand may not be promoting reductive elimination efficiently enough.

    • Action: Introduce a bulky, electron-rich biarylphosphine ligand. SPhos and XPhos are industry standards for suppressing this side reaction in Suzuki couplings.[4][7][12] Using a pre-catalyst that incorporates these ligands (e.g., XPhos Pd G3) can also improve results by ensuring the rapid formation of the active Pd(0) species.[10][13]

  • Step 3: Check Your Solvent. The solvent can be a hidden source of hydrides.

    • Action: Ensure you are using high-purity, anhydrous, and properly degassed aprotic solvents like toluene, 1,4-dioxane, or THF.[7][12] Avoid alcohols unless they are part of a well-established, optimized system. If you suspect your DMF is old, use a fresh bottle.

  • Step 4: Lower the Temperature. Dehalogenation can have a higher activation energy than the desired coupling.

    • Action: Try running the reaction at a lower temperature for a longer period. For example, if the reaction is running at 110 °C, attempt it at 80-90 °C.[4][10]

Optimized Protocol: Suzuki-Miyaura Coupling of 3-Bromopyridine to Minimize Dehalogenation

This protocol incorporates best practices to proactively avoid hydrodehalogenation.

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the 3-bromopyridine (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and anhydrous potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).[4]

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., SPhos Pd G3, 0.02 mmol, 2 mol%). Using a pre-catalyst avoids the need to add a separate ligand.

  • Inert Atmosphere: Seal the vial with a septum cap, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[12] A strictly inert atmosphere is crucial.[7]

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.[5][7]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[12]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[12] Purify the crude product by column chromatography.

Problem 2: "My Buchwald-Hartwig amination is plagued by dehalogenation. How is this different from the Suzuki reaction, and what should I change?"

Potential Causes & Recommended Solutions:

While the underlying cause (Pd-H formation) is similar, the amine coupling partner and the typically stronger bases used in Buchwald-Hartwig amination can exacerbate the problem.

  • Step 1: Base Selection is Critical. The standard NaOtBu is a known promoter of dehalogenation.

    • Action: While NaOtBu is often required for C-N bond formation, consider switching to Lithium bis(trimethylsilyl)amide (LiHMDS) or carefully screening other bases like K₃PO₄ or Cs₂CO₃, which can be effective for certain substrate combinations.[7][14]

  • Step 2: Ligand Choice is Paramount. The principles are the same as for Suzuki coupling.

    • Action: Employ state-of-the-art, bulky, electron-rich ligands. For Buchwald-Hartwig reactions, RuPhos and SPhos are excellent choices that are known to accelerate the C-N reductive elimination and suppress dehalogenation.[7][14]

  • Step 3: Protect N-H bonds if applicable. If your bromopyridine substrate also contains an acidic N-H group (e.g., an amino or indole moiety), this can interfere with the base.

    • Action: Consider protecting the N-H group (e.g., with a Boc group) before performing the coupling reaction. This prevents unwanted reactivity with the base that can promote dehalogenation.[4][15]

Visualizing the Problem: The Dehalogenation Side-Path

The following diagram illustrates the desired catalytic cycle for a generic cross-coupling reaction and the competing hydrodehalogenation pathway.

G cluster_main_cycle Desired Catalytic Cycle cluster_side_reaction Dehalogenation Pathway Pd0 Pd(0)L_n OA_complex Ar-Pd(II)(Br)L_n Pd0->OA_complex Oxidative Addition (+ Ar-Br) Trans_complex Ar-Pd(II)(R)L_n OA_complex->Trans_complex Transmetalation (+ R-M) Debrom_product Ar-H (Byproduct) OA_complex->Debrom_product Reductive Elimination Product Ar-R (Desired Product) Trans_complex->Product Reductive Elimination Product->Pd0 PdH_source Hydride Source (Base, H₂O, Solvent) PdH_species H-Pd(II)(Br)L_n PdH_source->PdH_species Forms PdH_species->OA_complex Intercepts Debrom_product->Pd0

Caption: Competing pathways in palladium-catalyzed cross-coupling.

Data-Driven Decisions: Optimizing Reaction Parameters

The choice of ligand, base, and solvent has a quantifiable impact on the ratio of desired product to the dehalogenated byproduct. The tables below summarize general trends reported in the literature to guide your optimization.[12]

Table 1: Effect of Ligand on Dehalogenation (Note: Data is illustrative of general trends. Actual results depend on specific substrates and conditions.)

LigandLigand TypeTypical Dehalogenation (%)Rationale
PPh₃Monodentate Phosphine10-20%Less bulky, promotes slower reductive elimination.
dppfBidentate Phosphine5-15%Moderately effective, but can be surpassed.
SPhos Biaryl Phosphine <5% Bulky, e⁻-rich; accelerates reductive elimination significantly. [12]
XPhos Biaryl Phosphine <5% Very bulky, e⁻-rich; excellent for suppressing dehalogenation. [12]
IPrNHC<5%Strong sigma-donor, stabilizes Pd and promotes coupling.

Table 2: Effect of Base on Dehalogenation (Note: Data is illustrative of general trends.)

BaseBase TypeTypical Dehalogenation (%)Rationale
NaOtBuStrong Alkoxide15-30%Known to be a source of hydrides, especially at high temp.[7][12]
Et₃NAmine10-25%Can be a hydride source; generally a weaker base.
K₂CO₃ Inorganic Carbonate <10% Milder, non-nucleophilic; less likely to generate hydrides. [12]
Cs₂CO₃ Inorganic Carbonate <5% Highly effective, good solubility often improves reaction rates. [12]
K₃PO₄ Inorganic Phosphate <5% Excellent choice for Suzuki; weak and non-nucleophilic. [4][12]
Troubleshooting Workflow

When faced with dehalogenation, a systematic approach is key. Use this workflow to diagnose and solve the issue efficiently.

G start Significant Dehalogenation Observed? base_check Step 1: Evaluate Base start->base_check Yes end_ok Problem Solved start->end_ok No base_type Using strong alkoxide (e.g., NaOtBu)? base_check->base_type base_sol Switch to milder base: K₃PO₄, Cs₂CO₃, K₂CO₃ base_type->base_sol Yes ligand_check Step 2: Evaluate Ligand base_type->ligand_check No base_sol->end_ok ligand_type Ligand is not bulky/ electron-rich? ligand_check->ligand_type ligand_sol Switch to: SPhos, XPhos, RuPhos, or NHC ligand_type->ligand_sol Yes temp_check Step 3: Lower Temperature ligand_type->temp_check No ligand_sol->end_ok temp_sol Decrease temp by 20-30°C and increase reaction time temp_check->temp_sol solvent_check Step 4: Check Solvents/Reagents temp_check->solvent_check temp_sol->end_ok solvent_sol Use fresh, anhydrous, degassed aprotic solvents (Toluene, Dioxane)

Caption: A systematic workflow for troubleshooting dehalogenation.

By understanding the mechanisms behind dehalogenation and systematically optimizing your reaction parameters, you can successfully mitigate this common side reaction and achieve high yields in your bromopyridine couplings.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Conversion in 2-Amino-4-bromopyridine Cross-Coupling Reactions.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-methylpyridine.
  • ResearchGate. (2025).
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 3-Bromopyridine in Modern Pharmaceutical Synthesis.
  • BenchChem. (2025). The Versatility of 3-Bromopyridine in Modern Medicinal Chemistry: A Technical Guide.
  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for the Selective Coupling of 2-Bromo-4-iodopyridine.
  • Orbach, M., et al. (2012). Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides. Weizmann Research Portal.
  • BenchChem. (2025). An In-depth Technical Guide to 3-Bromopyridine (CAS: 626-55-1).
  • Wikipedia.
  • BenchChem. (2025). How to prevent dehalogenation in aryl bromide cross-coupling reactions.
  • BenchChem. (2025). Technical Support Center: 2-Bromopyrazine Cross-Coupling Reactions.
  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for 3-Amino-5-bromopyridine Coupling Reactions.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides.
  • Reddit. (2019).
  • Wikipedia.
  • BenchChem. (2025). preventing dehalogenation of 2-Bromo-4-methylpyridine in reactions.
  • Al-Zoubi, R. M., et al. (2014). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. NIH Public Access.

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Technical Support Center: Catalyst Selection for Suzuki Coupling of 5-Bromopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for catalyst selection in the Suzuki-Miyaura coupling of 5-bromopyridines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful cross-coupling reaction. Here, you will find in-depth troubleshooting guidance and frequently asked questions to address specific challenges encountered during your experiments.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] However, the successful coupling of heteroaryl halides like 5-bromopyridine presents unique challenges due to the electronic nature of the pyridine ring. The selection of an appropriate palladium catalyst system is paramount to achieving high yields and minimizing side reactions.[2][3]

This guide is structured to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your experimental design.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the Suzuki coupling of 5-bromopyridines, offering potential causes and actionable solutions.

Problem 1: Low to No Product Formation

Symptom: TLC or LC-MS analysis shows primarily unreacted 5-bromopyridine and/or boronic acid derivative.

Potential Causes & Solutions:

  • Catalyst Inactivity or Decomposition: The palladium catalyst must be in its active Pd(0) state to enter the catalytic cycle.[4] If the catalyst has degraded or was not properly activated, the reaction will not proceed.

    • Solution: Ensure you are using a fresh, high-quality palladium source. For Pd(II) precatalysts like Pd(OAc)₂, the in situ reduction to Pd(0) is crucial. Consider using a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄, or modern palladium precatalysts (e.g., XPhos-Pd-G3, SPhos-Pd-G2) which are often more reliable.[5] Visually, catalyst decomposition can sometimes be observed by the formation of palladium black.[5]

  • Inefficient Ligand: The ligand plays a critical role in stabilizing the palladium center and facilitating the key steps of oxidative addition and reductive elimination.[6] For electron-deficient heteroaryl halides like 5-bromopyridine, bulky and electron-rich phosphine ligands are often required.

    • Solution: If using a simple ligand like PPh₃ with a Pd(II) source is yielding poor results, switch to a more sophisticated ligand system. Buchwald ligands (e.g., SPhos, XPhos) are known to be highly effective for challenging couplings.[7]

  • Inappropriate Base or Solvent: The base is essential for the transmetalation step, activating the boronic acid.[8] The solvent system must solubilize the reactants and facilitate the interaction between the organic and aqueous phases if one is used.

    • Solution: For 5-bromopyridines, moderately strong inorganic bases like K₂CO₃ or K₃PO₄ are generally effective.[9][10] A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or THF) and water is commonly employed.[5][11] If solubility is an issue, consider a different solvent system like DMF/water.[11]

  • Low Reaction Temperature or Insufficient Time: The reaction may simply not have had enough energy or time to go to completion.

    • Solution: Gradually increase the reaction temperature, monitoring for decomposition. Extending the reaction time is also a viable strategy.[12] Microwave irradiation can sometimes be used to accelerate the reaction.[1]

Problem 2: Significant Formation of Side Products

Symptom: Your reaction mixture contains notable amounts of homocoupled boronic acid, dehalogenated starting material, or protodeboronated arene.

Potential Causes & Solutions:

  • Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen.

    • Solution: It is critical to thoroughly degas the reaction mixture and maintain a strict inert atmosphere (argon or nitrogen) throughout the experiment.[12] This can be achieved through methods like freeze-pump-thaw cycles or by bubbling inert gas through the solvent.[2]

  • Dehalogenation of 5-Bromopyridine: This occurs when the bromopyridine is reduced instead of undergoing cross-coupling.

    • Solution: This can be influenced by the choice of solvent or base.[12] Experiment with different solvent systems or a non-coordinating base.

  • Protodeboronation: This is the protonolysis of the boronic acid, which reduces its effective concentration and is a common issue with heteroaryl boronic acids.[12]

    • Solution: Use anhydrous solvents where possible, or minimize the amount of water present. Using more stable boronic acid derivatives like pinacol esters or potassium trifluoroborate salts can also mitigate this side reaction.[12][13]

Catalyst Selection Workflow

To aid in your decision-making process, the following diagram outlines a logical workflow for selecting a catalyst system for the Suzuki coupling of 5-bromopyridines.

CatalystSelection cluster_catalyst Catalyst System Components Start Start: Suzuki Coupling of 5-Bromopyridine Substrate Assess Boronic Acid Partner: Electron-rich or Electron-poor? Start->Substrate CatalystChoice Initial Catalyst System Substrate->CatalystChoice General Case Optimization Reaction Optimization CatalystChoice->Optimization Proceed with Experiment Catalyst Palladium Source: Pd(OAc)2 or Pd(PPh3)4 Troubleshooting Troubleshooting Optimization->Troubleshooting Low Yield / Side Products Success Successful Coupling Optimization->Success High Yield Troubleshooting->CatalystChoice Modify System Ligand Ligand: PPh3 or dppf Base Base: K2CO3 or K3PO4 Solvent Solvent: Dioxane/H2O or Toluene/H2O SuzukiCycle Pd0 Pd(0)L2 PdII_Aryl Ar-Pd(II)L2-X Pd0->PdII_Aryl Ar-X OxAdd Oxidative Addition PdII_Diaryl Ar-Pd(II)L2-Ar' PdII_Aryl->PdII_Diaryl Ar'-B(OH)2 (activated by base) Transmetalation Transmetalation PdII_Diaryl->Pd0 Ar-Ar' Product Ar-Ar' RedElim Reductive Elimination ArylHalide Ar-X BoronicAcid Ar'-B(OH)2 Base Base

Sources

Technical Support Center: Overcoming Poor Solubility of (5-Bromopyrin-2-yl)(piperidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. Given its chemical structure—a brominated pyridine ring linked to a piperidine via a ketone—this molecule is anticipated to be hydrophobic, presenting significant hurdles in achieving desired concentrations for in vitro and in vivo studies.

This document provides a structured approach to systematically characterize and overcome these solubility limitations. We will move from immediate troubleshooting to in-depth characterization and strategic formulation development, grounding our advice in established pharmaceutical science principles.

Part 1: Troubleshooting Guide - Common Issues & Immediate Actions

This section addresses the most frequent problems encountered during early-stage experiments.

Q1: My compound precipitated out of my aqueous buffer during an in vitro assay. What likely happened and how can I fix it?

A: This is a classic sign of a compound exceeding its thermodynamic aqueous solubility. Often, a stock solution is prepared in a water-miscible organic solvent like DMSO and then diluted into an aqueous buffer. If the final concentration of the organic solvent is too low to maintain solubilization, the compound "crashes out."

Immediate Corrective Actions:

  • Increase Final Co-solvent Concentration: The simplest immediate fix is to determine the minimum percentage of your stock solvent (e.g., DMSO, ethanol) required in the final assay buffer to keep the compound in solution. Be mindful that high concentrations of organic solvents can affect biological assay performance.

  • Lower the Compound Concentration: Test a lower concentration of your compound to stay below its aqueous solubility limit. While not ideal, this can salvage an experiment and provide preliminary data.

  • pH Adjustment: The pyridine moiety in your compound suggests its solubility may be pH-dependent. If your assay permits, try acidifying the buffer slightly, as protonation of the pyridine nitrogen can increase aqueous solubility.

Q2: I'm seeing highly variable results in my biological assays. Could this be a solubility issue?

A: Absolutely. Inconsistent results are a hallmark of a compound hovering at the edge of its solubility. Undissolved microscopic particles can lead to erratic dosing in your assay wells, causing high variability in the biological response. The bioavailability of a drug can be significantly impacted by poor aqueous solubility, which is a common issue for about 40% of newly discovered chemical entities.[1]

Troubleshooting Steps:

  • Visual Inspection: Before use, carefully inspect your final solution (and dilutions) for any signs of precipitation or cloudiness against a dark background.

  • Filtered vs. Unfiltered Assay: Run a comparative experiment where one set of solutions is passed through a 0.22 µm filter to remove undissolved particles before being added to the assay. If the filtered group shows lower but more consistent activity, it strongly indicates a solubility problem.

  • Kinetic Solubility Assay: Perform a quick kinetic solubility test to understand the concentration at which your compound begins to precipitate under your specific assay conditions.

Q3: I need to prepare a high-concentration stock solution. What solvent should I start with?

A: For a lipophilic molecule like (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone, a polar aprotic solvent is the best starting point.

Recommended Starting Solvents:

  • Dimethyl Sulfoxide (DMSO): This is the most common and effective choice for creating high-concentration stock solutions of poorly soluble compounds for in vitro screening.

  • Dimethylformamide (DMF): Similar to DMSO, DMF is a strong solvent for a wide range of organic molecules.

  • N-Methyl-2-pyrrolidone (NMP): Another powerful polar aprotic solvent used in pharmaceutical development.

Protocol: Always start with a small amount of your compound and add the solvent incrementally while vortexing or sonicating to determine the maximum solubility. Store stock solutions at -20°C or -80°C to minimize degradation, but be sure to completely re-dissolve the compound (it may freeze) before use.

Part 2: In-Depth Solubility Characterization

A systematic approach requires a thorough understanding of the compound's physicochemical properties. These foundational preformulation studies provide the scientific basis for rational formulation development.[2][3][4][5]

Q4: How do I accurately determine the thermodynamic (equilibrium) aqueous solubility of my compound?

A: The gold-standard method is the Shake-Flask Method . This determines the saturation solubility of the compound in a specific medium.

Step-by-Step Protocol: Shake-Flask Solubility Assay

  • Preparation: Add an excess amount of the solid compound to a series of vials containing the aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4). The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand, or centrifuge them at high speed to pellet the excess, undissolved solid.

  • Sampling & Analysis: Carefully withdraw a sample from the clear supernatant.

  • Quantification: Dilute the sample in a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV.

Q5: How does pH affect the solubility of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone?

A: The compound contains a pyridine ring, which is a weak base. Therefore, its solubility is expected to increase at lower pH due to the protonation of the pyridine nitrogen, forming a more water-soluble cationic salt. This relationship is described by the Henderson-Hasselbalch equation .[6][7][8][9]

To quantify this, you must determine the compound's pKa (the pH at which 50% of the compound is ionized).[8] A pH-solubility profile should be generated by performing the shake-flask method across a range of physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8), which are standard buffers in the Biopharmaceutics Classification System (BCS).[10]

The expected outcome is a solubility-pH profile where solubility is lowest at neutral-to-basic pH and increases significantly as the pH drops below the pKa of the pyridine nitrogen.

Q6: What is the solid-state form of my compound, and why does it matter?

A: The solid-state form (crystalline vs. amorphous) has a profound impact on solubility.

  • Crystalline Form: Molecules are arranged in a highly ordered, stable crystal lattice. This lattice requires significant energy to break, resulting in lower apparent solubility and a slower dissolution rate.

  • Amorphous Form: Molecules lack long-range order. This higher-energy state does not require energy to break a crystal lattice, leading to a significant increase in apparent solubility and dissolution rate.[11][12]

The major challenge with amorphous materials is their inherent physical instability, as they tend to recrystallize back to the more stable crystalline form over time.[13]

Key Analytical Techniques:

  • Differential Scanning Calorimetry (DSC): Measures heat flow to identify melting points (indicating crystallinity) and glass transitions (indicating an amorphous state).

  • X-Ray Powder Diffraction (XRPD): Provides a definitive fingerprint. Sharp peaks indicate a crystalline material, while a broad "halo" pattern indicates an amorphous form.

Part 3: Systematic Solubilization Strategies

Once the compound is characterized, you can select an appropriate strategy to enhance its solubility. These methods can be broadly categorized into physical and chemical modifications.[14]

Q7: Can I use co-solvents to improve solubility for my preclinical studies?

A: Yes, using co-solvents is a common and highly effective technique, especially for parenteral and in vitro formulations.[1] A co-solvent is a water-miscible organic solvent that reduces the polarity of the aqueous environment, thereby increasing the solubility of nonpolar drugs.[15][16]

Co-SolventProperties & Common UseTypical Concentration Range (in vivo)
Propylene Glycol (PG) A viscous, low-toxicity solvent. Commonly used in oral and parenteral formulations.10-60%
Ethanol A potent solvent, but can cause precipitation upon dilution and has biological effects.5-20%
Polyethylene Glycol 400 (PEG 400) A non-toxic, water-miscible polymer. Excellent for a wide range of hydrophobic compounds.10-50%
Solutol® HS 15 A non-ionic solubilizer and emulsifier. A blend of macrogol and hydroxystearate.5-25%

Workflow for Co-solvent Screening

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Ternary & Quaternary Systems cluster_2 Phase 3: Stability & Dilution A Prepare 50 mg/mL stock in DMSO/NMP B Screen binary mixtures: - PEG 400/Water - PG/Water - Ethanol/Water A->B C Determine max solubility in each system via visual inspection B->C D Select best binary system C->D Select Lead System E Add third component: - Surfactant (e.g., Polysorbate 80) - Solubilizer (e.g., Solutol HS 15) D->E F Optimize ratios to maximize solubility while minimizing excipient levels E->F G Assess physical stability of lead formulation at 4°C and 25°C for 24h F->G F->G Finalize Formulation H Simulate in vivo administration: Dilute 1:10 and 1:20 in saline/PBS G->H I Observe for precipitation over 2 hours H->I

Q8: How do cyclodextrins work, and are they suitable for my compound?

A: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17] They act as molecular hosts, encapsulating the poorly soluble "guest" molecule (your compound) within their cavity.[14][18] This "inclusion complex" shields the hydrophobic drug from the aqueous environment, dramatically increasing its apparent water solubility.[17][19]

This technique is highly effective and widely used for both oral and parenteral dosage forms.[18]

Screening for the Best Cyclodextrin:

  • Select CD Type: The most common CDs are α-CD, β-CD, and γ-CD. For a molecule the size of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone, β-CDs are often a good starting point. To further enhance solubility, chemically modified CDs like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) and Sulfobutylether-β-Cyclodextrin (SBE-β-CD) are preferred due to their much higher aqueous solubility and safety profiles.

  • Phase Solubility Studies: Prepare aqueous solutions of increasing CD concentration. Add an excess of your compound to each, equilibrate via the shake-flask method, and measure the concentration of the dissolved drug. A linear increase in drug solubility with CD concentration (an AL-type diagram) indicates the formation of a soluble 1:1 complex.

  • Complex Preparation: The most common and economical method for preparing the complex is kneading or co-precipitation .[18] For lab scale, freeze-drying a solution of the drug and CD can also yield an effective complex.[20][21]

Q9: What is an Amorphous Solid Dispersion (ASD) and when should I consider it?

A: An ASD is a powerful formulation strategy where the amorphous form of the drug is stabilized within a polymer matrix.[12] This approach not only enhances solubility by avoiding the crystal lattice energy but also uses the polymer to prevent recrystallization and maintain a supersaturated state in vivo, which can significantly boost absorption.[11][13]

ASDs are particularly well-suited for developing oral solid dosage forms (tablets, capsules) for BCS Class II drugs (high permeability, low solubility).[22][23]

Decision Tree for ASD Formulation

G A Is the compound poorly soluble? (BCS Class II/IV) B Is the goal an oral solid dosage form? A->B Yes F Consider other methods (Co-solvents, Cyclodextrins) A->F No (e.g., parenteral) C Is the compound thermally stable? B->C Yes B->F No D Hot-Melt Extrusion (HME) C->D Yes E Spray Drying C->E No G No H No

Common ASD Manufacturing Methods:

  • Spray Drying: A solution of the drug and polymer is atomized into a hot gas stream, rapidly evaporating the solvent to form a powdered ASD. This method is excellent for thermally sensitive compounds.[24]

  • Hot-Melt Extrusion (HME): The drug and polymer are mixed and heated until molten, then extruded. This solvent-free process is highly scalable and efficient but requires the compound to be thermally stable at processing temperatures.[24][25]

Part 4: Final Recommendations

For (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone, a logical progression of these strategies is recommended:

  • In Vitro & Early In Vivo Studies: Utilize co-solvent systems or cyclodextrin complexes . These are generally faster to develop and are ideal for liquid formulations needed for initial screening and animal studies.

  • Oral Formulation Development: If the compound shows promise for oral administration, developing an amorphous solid dispersion is the industry-standard approach to maximize oral bioavailability for a poorly soluble molecule.

By following this structured guide, researchers can efficiently diagnose solubility issues, select an appropriate enhancement strategy, and develop robust formulations to advance their research and development goals.

References

  • Jadhav, S., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. Available from: [Link]

  • Patel, M., et al. (2015). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. International Journal of Pharmaceutical and Clinical Research, 7(3), 226-233. Available from: [Link]

  • Wikipedia. (n.d.). Biopharmaceutics Classification System. Retrieved from: [Link]

  • Fong, S. Y. K., et al. (2017). Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs. Pharmaceutics, 9(3), 28. Available from: [Link]

  • Kumar, L., & Singh, M. (2018). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Drug Delivery and Therapeutics, 8(5), 14-22. Available from: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Available from: [Link]

  • Technobis Crystallization Systems. (n.d.). Amorphous solid dispersions for enhanced drug solubility and stability. Retrieved from: [Link]

  • GSC Online Press. (2022). An Overview of the Biopharmaceutics Classification System (BCS). GSC Biological and Pharmaceutical Sciences, 20(3), 235-243. Available from: [Link]

  • Popescu, R. G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(5), 633. Available from: [Link]

  • Llinàs, A., et al. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Chemical Information and Modeling, 46(6), 2601-2609. Available from: [Link]

  • Al-Gousous, J., & Langguth, P. (2022). Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development. Journal of Pharmaceutical Research International, 34(46B), 1-13. Available from: [Link]

  • Pharmaceutical Technology. (2014). Solving Poor Solubility with Amorphous Solid Dispersions. Retrieved from: [Link]

  • Creative Biolabs. (n.d.). Preformulation Development. Retrieved from: [Link]

  • Biorelevant.com. (n.d.). The BCS (Biopharmaceutical Classification System). Retrieved from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2016). A REVIEW ON PHARMACEUTICAL PREFORMULATION STUDIES IN FORMULATION AND DEVELOPMENT OF NEW DRUG MOLECULES. Retrieved from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2019). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. 59(1), 1-10. Available from: [Link]

  • Jufri, M., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Jundishapur Journal of Natural Pharmaceutical Products, 16(3), e103173. Available from: [Link]

  • Yalkowsky, S. H., & Te, D. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 358-362. Available from: [Link]

  • Al-Obaidi, H., & Buckle, M. (2021). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Drug Delivery and Translational Research, 11(4), 1469-1486. Available from: [Link]

  • Agno Pharmaceuticals. (n.d.). Biopharmaceutical Classification System. Retrieved from: [Link]

  • Rajurkar, V. G. (2011). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Huddersfield. Available from: [Link]

  • Pharmapproach.com. (2021). Preformulation Studies: A Foundation for Dosage Form Development. Retrieved from: [Link]

  • Deshmukh, A. S., et al. (2017). Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology, 10(3), 3701-3709. Available from: [Link]

  • Pharma Focus Europe. (2023). Pre-Formulation Studies and Analytical Techniques. Retrieved from: [Link]

  • UPM Pharmaceuticals. (n.d.). Importance of Preformulation Studies In Drug Development. Retrieved from: [Link]

  • The Pharma Innovation. (2023). Development and evaluation of amorphous solid dispersions to enhance solubility of poorly water-soluble drugs using hot-melt extrusion and spray-drying techniques. 12(7), 160-167. Available from: [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from: [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. Retrieved from: [Link]

  • McGraw Hill. (n.d.). Pharmacokinetics. AccessPhysiotherapy. Retrieved from: [Link]

  • Formulations.expert. (n.d.). Co-solvent: Significance and symbolism. Retrieved from: [Link]

  • Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Retrieved from: [Link]

  • ResearchGate. (2017). Co-solvent and Complexation Systems. Retrieved from: [Link]

  • Microbe Notes. (2022). Henderson Hasselbalch Equation: Basics & Real-World Uses. Retrieved from: [Link]

  • Chemical-Suppliers.com. (n.d.). (5-Bromopicolinoyl)piperidine, (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone. Retrieved from: [Link]

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Technical Support Center: Synthesis of (5-Bromopyrin-2-yl)(piperidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone. This resource is designed for researchers, scientists, and professionals in drug development. Here, we delve into alternative synthesis routes, offering troubleshooting advice and frequently asked questions to navigate challenges you might encounter in your laboratory work. Our focus is on providing practical, experience-driven insights to ensure the successful synthesis of this key chemical intermediate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Route 1: The Standard Amide Coupling Approach

This is the most conventional method, involving the coupling of 5-bromopicolinic acid with piperidine.

Q1: My amide coupling reaction is sluggish or not proceeding to completion. What are the likely causes and solutions?

A1: Several factors can impede an amide coupling reaction. Let's break them down:

  • Inadequate Activation of the Carboxylic Acid: The carboxylic acid must be activated to facilitate nucleophilic attack by the amine. If using reagents like HATU or HOBt/EDC, ensure they are fresh and anhydrous. Moisture can rapidly deactivate these reagents. Consider switching to an alternative activating agent like thionyl chloride to form the more reactive acyl chloride intermediate.[1]

  • Base Selection and Stoichiometry: A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial to neutralize the acid formed during the reaction without competing with the primary amine.[2] Ensure you are using at least two equivalents of the base, one to neutralize the HCl salt of the amine (if applicable) and another to scavenge the acid byproduct of the coupling reaction.

  • Solvent Choice: The solvent should be inert and capable of dissolving all reactants. Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are common choices. If solubility is an issue, a co-solvent system might be necessary.[2]

  • Reaction Temperature: While many amide couplings proceed at room temperature, gentle heating (40-50 °C) can sometimes accelerate a slow reaction. However, be cautious, as excessive heat can lead to side reactions and racemization if chiral centers are present.

Troubleshooting Flowchart: Amide Coupling

start Reaction Stalled check_reagents Are coupling reagents (e.g., HATU, EDC) fresh and anhydrous? start->check_reagents replace_reagents Replace with fresh, anhydrous reagents. check_reagents->replace_reagents No consider_acyl_chloride Alternative: Convert acid to acyl chloride using SOCl2 or oxalyl chloride. check_reagents->consider_acyl_chloride Consider Alternative check_base Is the base non-nucleophilic (e.g., DIPEA) and is stoichiometry correct? check_reagents->check_base Yes replace_reagents->check_base consider_acyl_chloride->check_base adjust_base Adjust base to >2 equivalents. check_base->adjust_base No check_solvent Are all reactants soluble in the chosen solvent? check_base->check_solvent Yes adjust_base->check_solvent change_solvent Try a different solvent (e.g., DMF) or a co-solvent system. check_solvent->change_solvent No check_temp Is the reaction at room temperature? check_solvent->check_temp Yes change_solvent->check_temp increase_temp Gently heat to 40-50 °C. check_temp->increase_temp No, still stalled end Reaction complete check_temp->end Yes, and issue resolved increase_temp->end start 5-Bromo-2-cyanopyridine reaction Nucleophilic Addition (Low Temperature) start->reaction grignard_reagent Piperidin-1-ylmagnesium bromide (Grignard Reagent) grignard_reagent->reaction intermediate Intermediate Imine reaction->intermediate workup Aqueous Acidic Work-up intermediate->workup product (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone workup->product

Caption: Conceptual workflow for the Grignard synthesis route.

ParameterRoute 1: Amide CouplingRoute 2: Acyl ChlorideRoute 3: Grignard Reaction
Starting Materials 5-Bromopicolinic acid, Piperidine5-Bromopicolinic acid, Piperidine5-Bromo-2-cyanopyridine, Piperidine
Key Reagents Coupling agents (HATU, EDC), Base (DIPEA)Thionyl chloride or Oxalyl chlorideMagnesium, Initiator (e.g., I₂)
Number of Steps 122 (including Grignard prep)
Key Advantages Milder conditions, high functional group tolerance.Highly reactive intermediate, often high yielding.Utilizes a different starting material, good for diversification.
Common Challenges Incomplete reaction, reagent quality.Moisture sensitivity, potential side reactions.Strict anhydrous conditions required, temperature control.

References

  • BenchChem. (n.d.). Application Notes: Synthesis of 5-Bromonicotinoyl Chloride.
  • Scribd. (n.d.). Facile Synthesis of 2-Acetyl Pyridine.
  • Lei, X., Wang, Y., Ma, S., & Jiao, P. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. Journal of Organic Chemistry, 89, 7148-7155.
  • ChemSpider. (2012). Preparation of Weinreb Amides from Carboxylic Acid via CDI Activation.
  • PubMed. (2023). Palladium-Catalyzed Aminocarbonylation of Aryl Halides. Current Organic Synthesis, 20(3), 308-331.
  • National Center for Biotechnology Information. (2013). Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine.
  • Wikipedia. (n.d.). 2-Acetylpyridine. Retrieved from [Link]

  • Journal of Chemical Research, Synopses. (n.d.). Condensation Reactions of 2-Acetylpyridine and Benzaldehydes: New Cyclohexanol Products and an Improved Synthesis of 4′--Tolyl-2,2′:6′,2″-terpyridine.
  • Google Patents. (n.d.). CN110746345B - Synthesis method of 2-(2-amino-5-bromo-benzoyl) pyridine.
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  • ResearchGate. (2025).
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  • Recent Developments in Weinreb Synthesis and their Applic
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  • YouTube. (2019).
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  • National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • ResearchGate. (2025).
  • Royal Society of Chemistry. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry.
  • ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
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  • BenchChem. (n.d.). Application Notes and Protocols for Amide Coupling Reactions with 5-Amino-6-methoxypicolinic Acid.
  • PubMed. (2004). Synthesis of 5-bromopyridyl-2-magnesium chloride and its application in the synthesis of functionalized pyridines.
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  • ChemicalBook. (n.d.). 5-Bromo-2-pyridinecarbonitrile.
  • AOBChem USA. (n.d.). (5-Bromopyridin-2-yl)(4-methylpiperazin-1-yl)methanone.
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  • ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling.
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Optimizing temperature for the synthesis of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone. This guide is designed to provide in-depth troubleshooting advice and optimization strategies, with a particular focus on the critical parameter of reaction temperature. The following question-and-answer format addresses common issues encountered during this amide coupling reaction, offering scientifically grounded explanations and actionable protocols.

Frequently Asked Questions (FAQs)

Q1: My synthesis of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone is resulting in low to no yield. What are the likely causes related to temperature?

A1: Temperature is a critical factor in amide bond formation, influencing both reaction rate and the prevalence of side reactions.[1] For the coupling of 5-bromopyridine-2-carboxylic acid and piperidine, suboptimal temperature settings can lead to several issues:

  • Insufficient Activation at Low Temperatures: Many coupling reagents require a certain activation energy to form the highly reactive intermediate with the carboxylic acid.[2] If the reaction temperature is too low, this activation step may be slow or incomplete, leading to poor conversion.

  • Decomposition of Reagents or Intermediates at High Temperatures: Conversely, excessive heat can lead to the degradation of coupling reagents, the activated carboxylic acid species, or the desired product. For instance, some uronium-based coupling reagents can undergo side reactions at elevated temperatures.[2]

  • Promotion of Side Reactions: Higher temperatures can accelerate undesired side reactions. A common issue is the racemization of chiral centers if present, although not a concern for this specific synthesis.[1] Another potential side reaction at elevated temperatures is the decomposition of the activated intermediate before it can react with the amine.

Q2: I'm observing the formation of an unexpected byproduct. Could this be temperature-related?

A2: Yes, the formation of byproducts is often influenced by temperature. In the context of amide coupling, a common byproduct is the formation of an N-acylurea when using carbodiimide coupling reagents like DCC or EDC.[2] This occurs when the activated O-acylisourea intermediate rearranges. While this rearrangement can happen at room temperature, its rate can be influenced by the reaction conditions.

Q3: What is the optimal temperature range for the synthesis of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone?

A3: The optimal temperature is highly dependent on the chosen coupling method. Here is a general guideline:

Coupling MethodTypical Temperature Range (°C)Rationale
Carbodiimide (EDC/DCC) with additives (HOBt) 0 to Room TemperatureThese reactions are often started at 0°C to control the initial exothermic reaction and minimize side reactions, then allowed to warm to room temperature.[4]
Uronium/Phosphonium (HATU, PyBOP) Room TemperatureThese reagents are generally highly reactive and efficient at ambient temperatures.[5]
Acyl Halide Formation (e.g., with SOCl₂ or Oxalyl Chloride) 0 to Room Temperature for amide formationThe initial formation of the acid chloride may require heating, but the subsequent reaction with the amine is typically performed at lower temperatures to control reactivity.[6]
Microwave-Assisted Synthesis 80 - 125 °CMicrowave irradiation can significantly accelerate the reaction, but careful temperature control is crucial to avoid decomposition.[7]

It is important to note that for particularly challenging or sterically hindered couplings, heating might be necessary even with modern coupling reagents.[8] However, for the reaction between 5-bromopyridine-2-carboxylic acid and piperidine, which are not exceptionally hindered, starting at room temperature is a reasonable approach.

Troubleshooting Guide: A Step-by-Step Approach

If you are experiencing issues with your synthesis, follow this logical troubleshooting workflow to diagnose and resolve the problem.

Troubleshooting_Workflow start Low or No Product Yield check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Solvent, Base) start->check_conditions temp_optimization Temperature Optimization check_reagents->temp_optimization check_conditions->temp_optimization low_temp Start at 0°C, Warm to RT temp_optimization->low_temp If side reactions are suspected rt_temp Run at Room Temperature temp_optimization->rt_temp Standard starting point high_temp Increase Temperature (e.g., 40-60°C) temp_optimization->high_temp If no reaction at RT analyze_results Analyze Outcome (TLC, LC-MS) low_temp->analyze_results rt_temp->analyze_results high_temp->analyze_results success Successful Synthesis analyze_results->success Desired product formed failure Persistent Issues: Re-evaluate Coupling Method analyze_results->failure No improvement

Caption: Troubleshooting workflow for temperature optimization.

Experimental Protocols

Here are detailed, step-by-step methodologies for the synthesis of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone using a common coupling reagent, with a focus on temperature control.

Protocol 1: Synthesis using HATU at Room Temperature

This protocol utilizes a highly efficient uronium-based coupling reagent.

Materials:

  • 5-Bromopyridine-2-carboxylic acid

  • Piperidine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of 5-bromopyridine-2-carboxylic acid (1.0 equivalent) in anhydrous DMF, add HATU (1.1 equivalents) and DIPEA (2.0 equivalents).

  • Stir the mixture at room temperature (20-25°C) for 15-30 minutes to pre-activate the carboxylic acid.[1]

  • Add piperidine (1.2 equivalents) to the reaction mixture.

  • Continue to stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography if necessary.

Protocol 2: Temperature Optimization Study

If the room temperature reaction is not optimal, a small-scale temperature optimization study can be performed.

  • Set up three parallel reactions as described in Protocol 1 on a smaller scale (e.g., 0.5 mmol).

  • Run the first reaction at 0°C (ice bath).

  • Run the second reaction at room temperature (20-25°C).

  • Run the third reaction at a slightly elevated temperature, for example, 40°C or 60°C, using a heating mantle with a temperature controller.[9]

  • Monitor all three reactions by LC-MS at regular intervals (e.g., 1, 2, and 4 hours) to compare the rate of product formation and the appearance of any byproducts.

  • Based on the results, select the optimal temperature for a larger-scale synthesis.

Visualizing the Reaction Mechanism

The following diagram illustrates the general mechanism of amide bond formation using a coupling reagent like HATU.

Amide_Coupling_Mechanism RCOOH 5-Bromopyridine- 2-carboxylic acid ActivatedEster Activated Ester Intermediate RCOOH->ActivatedEster + Coupling Reagent Amine Piperidine CouplingReagent Coupling Reagent (e.g., HATU) TetrahedralIntermediate Tetrahedral Intermediate ActivatedEster->TetrahedralIntermediate + Piperidine Amide (5-Bromopyridin-2-yl) (piperidin-1-yl)methanone TetrahedralIntermediate->Amide - Leaving Group

Caption: General mechanism of amide bond formation.

By systematically addressing the variable of temperature and understanding its impact on the reaction, researchers can significantly improve the yield and purity of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone.

References

  • Ahlin, G., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13, 11545-11551. DOI:10.1039/C5OB02129D. Retrieved from [Link]

  • Kumar, A., et al. (2017). Optimization of reaction conditions for synthesis of imine and amide from amines and alcohols. RSC Advances, 7(1), 123-128. Retrieved from [Link]

  • Thapa, P., et al. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Molecules, 18(12), 14733-14747. Retrieved from [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation? [Online forum post]. Retrieved from [Link]

  • Cieślik, W., et al. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Molecules, 25(8), 1803. Retrieved from [Link]

  • Patel, H., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Chemical and Biochemical Sciences, 22, 133-141. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Miller, M. J., et al. (2014). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. Chemical Reviews, 114(5), 2775-2820. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). Chemistry of Amides. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Making Amides from Carboxylic Acids. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • Auteum. (2025). The Chemical Properties and Reactivity of 5-Bromopyridine-2-carboxylic Acid. Retrieved from [Link]

  • Auteum. (n.d.). Exploring 5-Bromopyridine-2-Carboxylic Acid: Properties and Applications. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. Retrieved from [Link]

  • ResearchGate. (n.d.). What is coupling reagents in peptide synthesis? Retrieved from [Link]

  • Comins, D. L., et al. (2022). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. Molecules, 27(6), 1804. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. Retrieved from [Link]

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Technical Support Center: Accelerating the Synthesis of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to optimizing the synthesis of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone. This guide is structured to provide researchers, chemists, and drug development professionals with actionable troubleshooting advice and in-depth answers to common questions. Our focus is to move beyond mere protocols and delve into the underlying chemical principles to empower you to reduce reaction times effectively and predictably.

Section 1: The Core Reaction - Understanding Amide Bond Formation

The synthesis of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone is a classic example of an amide coupling reaction. This involves the condensation of a carboxylic acid (5-bromopicolinic acid) and an amine (piperidine). The primary challenge in amide bond formation is that a direct reaction between a carboxylic acid and an amine is extremely slow, as it forms a stable carboxylate-ammonium salt. To facilitate the reaction, the carboxylic acid's hydroxyl group must be converted into a better leaving group, a process known as "activation".[1][2]

The general pathway involves a coupling reagent that reacts with the carboxylic acid to form a highly reactive acyl intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, forming the desired amide bond and releasing the activated leaving group.

Amide_Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH (5-Bromopicolinic Acid) Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Activated_Intermediate Activated Intermediate (e.g., O-Acylisourea, OAt-ester) Coupling_Reagent->Activated_Intermediate Amide_Product Amide Product Activated_Intermediate->Amide_Product + Amine - Byproducts Amine R'-NH (Piperidine) Amine->Amide_Product

Caption: General workflow for amide bond formation.

Section 2: Troubleshooting Guide: Why Is My Reaction Slow?

This section addresses the most common issues that lead to extended reaction times in a direct question-and-answer format.

Q1: My reaction has not reached completion after 12-24 hours. What are the most likely bottlenecks?

A slow or stalled reaction is typically due to one of four main factors: inefficient carboxylic acid activation, suboptimal nucleophilicity of the amine, unfavorable reaction conditions, or steric hindrance.[3]

  • Inefficient Activation: The most common cause is the choice of coupling reagent. Standard carbodiimides like EDC, while cost-effective, can form a relatively stable O-acylisourea intermediate that may be slow to react or can rearrange into an unreactive N-acylurea byproduct.[4]

  • Amine Protonation: The amine nucleophile can be deactivated if it is protonated.[3] An acid-base reaction between the starting carboxylic acid and piperidine can occur, forming a salt and reducing the concentration of the free, nucleophilic amine. This is why a non-nucleophilic base is essential.

  • Suboptimal Temperature: Most amide couplings are run at room temperature. While convenient, this may not provide sufficient energy to overcome the activation barrier for this specific substrate combination.

  • Solvent Choice: The solvent must fully dissolve all reactants to ensure proper mixing and reaction rates. Poor solubility of any component will dramatically slow the reaction.[4]

Q2: How can I choose a better coupling reagent to significantly speed up the reaction?

The choice of coupling reagent is the most critical factor for accelerating the reaction. Reagents are broadly classified into carbodiimide, phosphonium, and uronium/aminium types. For speed and efficiency, uronium-based reagents are often superior.[1][5]

Reagent ClassExample(s)Typical Reaction TimeProsCons
Carbodiimide EDC (+ HOBt/HOAt)4–24 hoursCost-effective; water-soluble byproducts.Slower; risk of N-acylurea side product; racemization risk without additives.[4][6]
Phosphonium PyBOP1–12 hoursHighly effective for hindered couplings; low racemization.[4]Byproducts can be difficult to remove; higher cost.
Uronium/Aminium HATU , HBTU15 min–4 hours Extremely fast and efficient ; low racemization risk.[5][7][8]Higher cost; can form guanidinium byproduct with the amine if not pre-activated.[4]

Recommendation for Speed: Switch to HATU (1-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). HATU forms a highly reactive OAt-active ester, which reacts much faster with the amine than the intermediates formed by EDC or HBTU.[7]

Q3: What is the impact of temperature, and can I safely heat the reaction?

Increasing the temperature can provide the necessary energy to overcome the activation barrier, especially for difficult couplings.[4] For this specific synthesis, gently heating the reaction to 40–50 °C is a viable strategy to accelerate the rate.

However, proceed with caution. Excessive heat (>80 °C) can lead to the decomposition of coupling reagents (especially uronium salts) and increase the rate of side reactions.[4][9] Always monitor the reaction by TLC or LC-MS when heating to avoid byproduct formation.

Q4: Can the choice of solvent or base make a significant difference in reaction time?

Absolutely. The base and solvent create the environment in which the reaction occurs.

  • Base: The role of the base is to act as a proton scavenger, neutralizing the acid generated during the reaction and preventing the protonation of the piperidine starting material.[10][11] N,N-Diisopropylethylamine (DIPEA) is the ideal choice. Its bulky, sterically hindered structure makes it a good base but a very poor nucleophile, meaning it will not compete with piperidine in attacking the activated intermediate.[10][11][12] Use 2-3 equivalents to ensure the reaction medium remains basic.

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are excellent choices. DMF is particularly effective as its high polarity helps to dissolve the reactants and intermediates, facilitating a faster reaction. Ensure the solvent is anhydrous, as water will hydrolyze the activated intermediate back to the carboxylic acid, halting the reaction.[6]

Section 3: Frequently Asked Questions (FAQs)

Q1: Is it faster to convert the 5-bromopicolinic acid to an acyl chloride first?

The acyl chloride route is a classic two-step method that can be very fast. However, it is often considered a "brute-force" approach.[13]

Workflows cluster_one_pot One-Pot Coupling (Recommended) cluster_two_step Two-Step Acyl Chloride Route A1 Carboxylic Acid + Amine + HATU + DIPEA A2 Stir at RT (1-3h) A1->A2 A3 Workup A2->A3 A4 Final Product A3->A4 B1 Carboxylic Acid + SOCl₂ or (COCl)₂ B2 Isolate Acyl Chloride B1->B2 B3 Acyl Chloride + Amine + Base B2->B3 B4 Workup B3->B4 B5 Final Product B4->B5

Sources

Technical Support Center: Work-up Procedure for (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical work-up and purification stages of this important amide coupling reaction. The following information is structured to address common challenges and provide robust, validated protocols to ensure high purity and yield of your target compound.

I. Foundational Principles: Understanding the "Why" Behind the Work-up

The synthesis of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone typically involves the coupling of 5-bromopyridine-2-carboxylic acid with piperidine. This is often facilitated by a coupling reagent such as HATU, HBTU, or EDC/HOBt, and a non-nucleophilic base like DIPEA or triethylamine.[1] The work-up procedure is not merely a "cleaning" step but a crucial part of the synthesis that leverages the chemical properties of the reactants, product, and byproducts to achieve isolation and purification.

A successful work-up hinges on understanding the acid-base characteristics of each component. The starting carboxylic acid is acidic, piperidine is basic, and the desired amide product is largely neutral.[2] Common byproducts, such as urea derivatives from carbodiimide coupling agents (e.g., DCU from DCC or the urea from EDC), and the protonated form of the amine base, must also be efficiently removed.[3][4]

Logical Flow of a Standard Work-up

The general strategy involves a series of aqueous extractions to selectively remove impurities based on their solubility and acid-base properties. This process is a practical application of liquid-liquid extraction principles.[5][6]

Workup_Flow Start Crude Reaction Mixture (Product, Unreacted SMs, Byproducts) Dilute Dilute with Organic Solvent (e.g., Ethyl Acetate) Start->Dilute AcidWash Wash with Dilute Acid (e.g., 1M HCl or Citric Acid) Dilute->AcidWash Removes: Excess Piperidine, DIPEA/Triethylamine BaseWash Wash with Dilute Base (e.g., sat. NaHCO3) AcidWash->BaseWash Removes: Unreacted 5-Bromopyridine-2-carboxylic Acid BrineWash Wash with Brine (sat. NaCl) BaseWash->BrineWash Removes: Residual water and some polar impurities Dry Dry Organic Layer (e.g., Na2SO4 or MgSO4) BrineWash->Dry Concentrate Concentrate Under Reduced Pressure Dry->Concentrate Purify Further Purification (Column Chromatography/Recrystallization) Concentrate->Purify FinalProduct Pure (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone Purify->FinalProduct

Caption: General experimental workflow for the work-up and purification.

II. Troubleshooting and FAQs

This section addresses common issues encountered during the work-up of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone synthesis.

Reaction Monitoring & Initial Quench

Q1: My TLC analysis is confusing. How can I get better separation of my starting materials and product?

A1: Thin-Layer Chromatography (TLC) can be challenging for amide couplings due to the polar nature of the starting materials.[7]

  • Problem: The carboxylic acid and amine starting materials often stick to the baseline or streak.

  • Solution: To visualize the starting materials more effectively, you can add a small amount of acid or base to your eluent. For the carboxylic acid, add 1% acetic acid to the mobile phase. For piperidine, add 1% triethylamine.[7] This will help to suppress ionization and reduce streaking, giving a more accurate representation of their Rf values. The amide product, being less polar, should move further up the plate. A common eluent system for pyridine derivatives is a mixture of hexanes and ethyl acetate.[8]

Q2: What is the best way to quench the reaction before starting the work-up?

A2: Upon completion (as determined by TLC or LC-MS), the reaction should be quenched to stop further reaction and neutralize any highly reactive species.

  • Standard Protocol: Dilute the reaction mixture with a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Then, quench by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).[9] The choice of quenching agent can depend on the specific coupling reagents used.

Extraction & Washing

Q3: I'm seeing an emulsion form during my extractions. How can I break it?

A3: Emulsions are common when working with pyridine-containing compounds due to their partial water solubility.

  • Causes: Vigorous shaking, presence of fine particulates, or similar densities between the organic and aqueous layers.

  • Solutions:

    • Add Brine: Introduce a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, making it more polar and helping to force the separation of the two phases.[3]

    • Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times.

    • Filtration: Pass the emulsified layer through a pad of Celite or glass wool.

    • Patience: Sometimes, simply allowing the separatory funnel to stand for an extended period will allow the layers to separate.

Q4: After the acid wash, my product seems to have partitioned into the aqueous layer. What happened?

A4: This indicates that your product, which contains a basic pyridine nitrogen, has been protonated and become water-soluble.

  • Cause: The pH of the acidic wash was too low. The pKa of the protonated pyridine ring is around 5.2. If the aqueous layer's pH is significantly below this, the pyridine nitrogen will be protonated.

  • Solution: Use a milder acidic wash, such as a 1 M solution of citric acid or a 10% solution of ammonium chloride, which will protonate the more basic piperidine and DIPEA without significantly affecting the product.[3] It is crucial to monitor the pH of the aqueous layer.

Q5: I've used EDC as a coupling reagent and now have a water-soluble byproduct that is difficult to remove. What is it and how do I get rid of it?

A5: When using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the corresponding urea byproduct is formed. Unlike the urea from DCC (DCU), which is often insoluble and can be filtered off, the EDC-derived urea is water-soluble.[10]

  • Removal Strategy: This byproduct is typically removed during the aqueous washes. A series of washes with dilute acid (e.g., 1 M HCl) followed by water should effectively remove it.[10] If it persists, further purification by column chromatography will be necessary.

Isolation & Purification

Q6: My final product is an oil instead of a solid. How can I induce crystallization?

A6: Pyridine derivatives can sometimes be challenging to crystallize due to their polarity.[8]

  • Troubleshooting Crystallization:

    • Solvent Selection: Ensure all volatile organic solvents have been thoroughly removed under high vacuum. The presence of residual solvent can inhibit crystallization.

    • Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. This can create nucleation sites for crystal growth.

    • Seed Crystals: If available, add a small seed crystal of the pure product.

    • Anti-Solvent Addition: Dissolve the oily product in a minimum amount of a "good" solvent (e.g., ethyl acetate, DCM) and slowly add a "poor" or "anti-solvent" (e.g., hexanes, pentane) until the solution becomes turbid. Gently warm the mixture until it becomes clear again, then allow it to cool slowly.[8]

Q7: I am struggling to separate my product from a close-running impurity on the TLC plate using column chromatography. What can I do?

A7: Optimizing your column chromatography conditions is key.

  • Strategies for Better Separation:

    • Solvent System: Experiment with different solvent systems. Sometimes adding a small percentage of a third solvent (e.g., methanol in a DCM/hexane system) can alter the selectivity and improve separation.

    • Dry Loading: If your crude product has poor solubility in the eluent, consider a dry loading technique. Dissolve your compound in a suitable solvent, adsorb it onto silica gel or Celite, evaporate the solvent, and then load the resulting powder onto the column.[8] This can lead to sharper bands.

    • Gradient Elution: If you are using isocratic (constant solvent mixture) elution, switch to a gradient elution where the polarity of the mobile phase is gradually increased.

III. Detailed Experimental Protocols

Protocol 1: Standard Acid-Base Extraction Work-up

This protocol is a robust starting point for the purification of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone.

  • Reaction Quench and Dilution:

    • Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (EtOAc), using approximately 10-20 times the volume of the reaction solvent.

  • Aqueous Washes:

    • Transfer the diluted reaction mixture to a separatory funnel.

    • Acid Wash: Add an equal volume of 1 M citric acid solution. Shake the funnel gently, venting frequently. Drain the lower aqueous layer. This step removes unreacted piperidine and the amine base (e.g., DIPEA).[3]

    • Base Wash: Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution. Shake and vent carefully, as CO₂ gas may be evolved. Drain the lower aqueous layer. This removes unreacted 5-bromopyridine-2-carboxylic acid.[3][11]

    • Brine Wash: Add an equal volume of saturated sodium chloride (brine) solution. Shake and vent. This helps to remove residual water from the organic layer.[3] Drain the aqueous layer.

  • Drying and Concentration:

    • Pour the organic layer from the top of the separatory funnel into a clean Erlenmeyer flask.

    • Add a sufficient amount of a drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask and let it sit for at least 10-15 minutes.

    • Filter the mixture to remove the drying agent, rinsing the flask and the solid with a small amount of fresh organic solvent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Column Chromatography

If the crude product is not sufficiently pure after extraction, column chromatography is recommended.

  • Preparation:

    • Choose an appropriate solvent system based on TLC analysis. A good starting point for pyridine derivatives is a gradient of ethyl acetate in hexanes.[8]

    • Prepare a silica gel slurry in the initial, low-polarity eluent and pack the column.

    • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM. Alternatively, use the dry loading technique described in the FAQs.[8]

  • Elution:

    • Carefully load the sample onto the top of the silica gel bed.

    • Begin eluting with the chosen solvent system, collecting fractions in test tubes.

    • Monitor the elution of the product by TLC analysis of the collected fractions.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Concentrate the combined fractions under reduced pressure to yield the purified (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone.

IV. Data Presentation

Table 1: Key Reagents and Their Properties
CompoundRolepKaExpected Location During Work-up
5-Bromopyridine-2-carboxylic acid[12][13]Starting Material~3.41 (acidic)Aqueous layer after base wash
PiperidineStarting Material~11.2 (of conjugate acid)Aqueous layer after acid wash
(5-Bromopyridin-2-yl)(piperidin-1-yl)methanoneProduct~5.2 (of protonated pyridine)Organic layer
DIPEA / TriethylamineBase~10.7 / ~10.8 (of conjugate acid)Aqueous layer after acid wash
EDC-Urea ByproductByproduct-Aqueous layers

V. Mechanistic Insights and Process Logic

The success of the work-up procedure is grounded in the principles of acid-base chemistry. The following diagram illustrates the chemical transformations that enable the separation of impurities.

Separation_Mechanism cluster_organic Organic Layer (e.g., EtOAc) cluster_acid_wash Acid Wash (e.g., 1M Citric Acid) cluster_base_wash Base Wash (e.g., NaHCO3) Product (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone (Neutral Amide) Piperidine Piperidine (Basic) Piperidinium Piperidinium Salt (Water Soluble) Piperidine->Piperidinium Protonation CarboxylicAcid 5-Bromopyridine-2-carboxylic Acid (Acidic) Carboxylate 5-Bromopyridine-2-carboxylate Salt (Water Soluble) CarboxylicAcid->Carboxylate Deprotonation

Caption: Acid-base reactions enabling impurity removal during extraction.

By systematically applying these principles and protocols, researchers can confidently and efficiently work up the synthesis of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone, leading to a high-purity final product ready for subsequent applications.

References

  • Biofilm Inhibitor Synthesis. (n.d.). Amide Workup. Retrieved from [Link]

  • Wikipedia. (2023, October 28). Acid–base extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • University of York. (n.d.). Chemically-active extraction. Retrieved from [Link]

  • Varma, S., et al. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 29(15), 1956-1960.
  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144.
  • U.S. Patent No. 4,291,165. (1981). Process for making 2-bromopyridine.
  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information: Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, June 21). Acid-Base Extraction. Retrieved from [Link]

  • Reddit. (2022, March 24). amide coupling help. r/Chempros. Retrieved from [Link]

  • Reddit. (2020, June 8). TLC seperation of carboxylix acid, amine, and the amide product. r/chemistry. Retrieved from [Link]

  • ResearchGate. (2021, April 14). Why did my amide syntesis does not work?. Retrieved from [Link]

  • Chemguide. (n.d.). the preparation of amides. Retrieved from [Link]

  • Reddit. (2024, November 13). TLC for amide synthesis. r/OrganicChemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-bromopyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN104402805A - 2-bromopyridine synthesis method.
  • MDPI. (2022, March 11). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. Retrieved from [Link]

  • Innopharmchem. (n.d.). Exploring 5-Bromopyridine-2-Carboxylic Acid: Properties and Applications. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Bromopyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN110746345B - Synthesis method of 2-(2-amino-5-bromo-benzoyl) pyridine.

Sources

Technical Support Center: Navigating the Challenges in the Scale-Up of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone Production

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to the synthesis and scale-up of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone. This guide is designed to provide practical, field-proven insights and troubleshooting strategies for researchers and chemists. As Senior Application Scientists, we understand that scaling a synthesis from the bench to pilot plant introduces a unique set of challenges. This resource addresses common issues in a direct question-and-answer format, explaining the causality behind experimental choices to ensure a robust and reproducible process.

The synthesis of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone, a key intermediate in various research and development programs, typically involves the formation of an amide bond between 5-bromopicolinic acid and piperidine. While straightforward on a small scale, this process can present significant hurdles related to reaction efficiency, impurity profiles, and product isolation as the batch size increases.

Troubleshooting Guide: From Low Yields to Purification Headaches

This section directly addresses specific problems you may encounter during the synthesis and scale-up.

Reaction Optimization & Low Yield

Question: My amide coupling reaction is resulting in low or no product yield. What are the common culprits?

Answer: Low yields in amide coupling reactions are frequently traced back to a few key factors.[1] When scaling up, these issues can be magnified.

  • Incomplete Carboxylic Acid Activation: The carboxylic acid, 5-bromopicolinic acid, must be activated to react with the amine (piperidine). If the coupling reagent is not efficient enough, used in insufficient amounts, or decomposes, the activation will be incomplete.[1]

  • Amine Basicity and Salt Formation: Piperidine is a relatively strong base and can react with 5-bromopicolinic acid in an acid-base reaction to form a salt. This protonates the amine, rendering it non-nucleophilic and unable to participate in the desired coupling reaction.[1] The use of a non-nucleophilic base is crucial to neutralize any acid present and free up the amine.

  • Hydrolysis: The presence of water is detrimental. It can hydrolyze the activated carboxylic acid intermediate, reverting it to the starting material and preventing amide formation. Using anhydrous solvents and reagents is critical for success.[1]

  • Suboptimal Reaction Conditions: Factors such as temperature, solvent choice, and the type of base used can significantly impact the reaction's success.[1] For instance, the pKa of the pyridine nitrogen in the starting material can influence its reactivity and solubility.

Question: I'm using a standard HATU coupling, but the reaction stalls on a larger scale. What should I consider?

Answer: While HATU is an excellent and highly reactive coupling reagent, its cost and the generation of stoichiometric byproducts can be problematic on a large scale.[2] If the reaction is stalling, consider the following:

  • Order of Addition: Pre-activating the carboxylic acid is crucial. Add the coupling reagent (HATU) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to the solution of 5-bromopicolinic acid and stir for 15-30 minutes before adding piperidine.[1][3] This ensures the formation of the activated ester before the amine is introduced, minimizing side reactions.

  • Solvent Choice: While DMF is a common solvent, its high boiling point can complicate removal. For scale-up, consider solvents like acetonitrile or dichloromethane (DCM) which are more volatile. Ensure the starting materials and intermediates are sufficiently soluble.

  • Base Equivalents: At scale, precise measurement is key. Ensure at least 2.0 equivalents of a non-nucleophilic base like DIPEA are used to neutralize the acid generated and ensure the piperidine remains as a free base.[1]

Question: Are there more cost-effective and scalable alternatives to uronium-based coupling reagents like HATU?

Answer: Yes, for large-scale production, converting the carboxylic acid to an acyl chloride is a classic and highly effective strategy. This two-step approach is often more economical and can lead to very high conversion rates.

The process involves reacting 5-bromopicolinic acid with an agent like thionyl chloride (SOCl₂) or oxalyl chloride to form the highly reactive 5-bromopicolinoyl chloride.[2][4] This intermediate is then reacted with piperidine, typically in the presence of a base like triethylamine or pyridine to scavenge the HCl byproduct.[2] While effective, this method requires careful handling of corrosive reagents and control of the exothermic reaction with the amine.[4]

Impurity Profile and Side Reactions

Question: I'm observing a significant amount of an N-acylurea byproduct. What is causing this and how can I prevent it?

Answer: The formation of a stable N-acylurea byproduct is a known issue when using carbodiimide coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide).[3] This occurs when the initially formed O-acylisourea intermediate, instead of reacting with the amine, rearranges.[3]

To mitigate this, additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure are used.[1] These additives trap the O-acylisourea to form a more stable activated ester, which is less prone to rearrangement and reacts cleanly with the amine to form the desired amide.

Question: What other common impurities should I be aware of during scale-up?

Answer: Besides unreacted starting materials and coupling agent byproducts, be vigilant for:

  • Dimerization/Oligomerization: Although less common with a secondary amine like piperidine, self-condensation of the activated picolinic acid can occur under certain conditions.

  • Reactions with the Pyridine Ring: While the pyridine ring is generally stable, harsh conditions (e.g., very high temperatures or strongly acidic/basic media) could potentially lead to side reactions.

  • Residual Solvents: Inadequate drying of the final product can leave residual solvents, which is a critical quality attribute for pharmaceutical intermediates.

Work-up and Purification

Question: My aqueous work-up is leading to emulsions and product loss. How can I improve phase separation on a larger scale?

Answer: Emulsions are a common challenge during the scale-up of extractions. To improve the work-up:

  • Solvent Choice: Switch to a more non-polar extraction solvent if you are using something like ethyl acetate. Toluene or methyl tert-butyl ether (MTBE) can sometimes give cleaner phase splits.

  • Brine Wash: After aqueous washes (e.g., with saturated NH₄Cl or NaHCO₃), perform a final wash with saturated sodium chloride (brine). This increases the ionic strength of the aqueous layer, forcing the organic product into the organic phase and helping to break emulsions.[1]

  • Temperature: Gently warming the mixture can sometimes help to break up an emulsion, but be cautious about product stability.

  • Filtration Aid: Passing the emulsified mixture through a pad of a filtration aid like Celite® can sometimes resolve the issue.

Question: Is column chromatography a feasible purification method for multi-kilogram quantities of this compound?

Answer: While possible, large-scale column chromatography is expensive, time-consuming, and generates significant solvent waste. The primary goal for a scalable process is to develop a reaction that is clean enough to allow for purification by crystallization.

Question: What are some recommended crystallization strategies for (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone?

Answer: A well-designed crystallization is the most effective and economical method for purification at scale.

  • Solvent Screening: Start by screening a range of solvents. Good single-solvent systems are those in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below (e.g., isopropanol, ethanol, acetonitrile).

  • Solvent/Anti-Solvent System: A powerful technique is to dissolve the crude product in a minimal amount of a good solvent (e.g., DCM or ethyl acetate) and then slowly add an "anti-solvent" in which the product is insoluble (e.g., hexanes, heptane) until turbidity is observed. Cooling this mixture will then induce crystallization.

  • Seeding: On a large scale, it is often beneficial to add a small crystal of pure product ("seed crystal") to the supersaturated solution to promote controlled crystallization and obtain a more uniform particle size.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for this compound? The most prevalent method is the amide coupling of 5-bromopicolinic acid with piperidine. This is typically achieved by activating the carboxylic acid with a coupling agent (like HATU, EDC/HOBt) or by converting it to an acyl chloride followed by reaction with the amine.[2][5]

Q2: What are the primary safety concerns when scaling up this synthesis? Key safety considerations include:

  • Handling of Reagents: Coupling reagents and acid chlorides can be corrosive, toxic, or moisture-sensitive. Always consult the Safety Data Sheet (SDS) and use appropriate personal protective equipment (PPE).

  • Exothermic Reactions: The reaction of an acyl chloride with an amine is highly exothermic. On a large scale, this heat must be managed with an efficient cooling system and slow addition of the amine to prevent a runaway reaction.

  • Solvent Hazards: Be aware of the flammability and toxicity of the solvents being used. Ensure proper ventilation and grounding of equipment to prevent static discharge.

Q3: What are the recommended storage conditions for (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone? The compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. Protect it from moisture and direct sunlight.

Q4: Which analytical techniques are essential for quality control? For ensuring the quality of the final product, the following techniques are crucial:

  • HPLC (High-Performance Liquid Chromatography): To determine the purity of the compound and quantify any impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): For identifying the mass of the main product and any unknown impurities.

  • ¹H and ¹³C NMR (Nuclear Magnetic Resonance): To confirm the chemical structure of the compound.

  • IR (Infrared Spectroscopy): To confirm the presence of key functional groups, particularly the amide carbonyl.

Data & Protocols

Table 1: Comparison of Common Amide Coupling Conditions
Coupling MethodReagentsTypical BaseProsCons on Scale-Up
Uronium Salt HATU, HBTUDIPEA, TEAHigh reactivity, low racemization, fast reaction times.[1][6]High cost, generates stoichiometric waste.
Carbodiimide EDC, DCC(Additive: HOBt)Moderate cost, readily available.[7]Can form N-acylurea byproduct, DCU from DCC can be hard to remove.[3]
Acyl Chloride SOCl₂, (COCl)₂Pyridine, TEALow reagent cost, high reactivity, high conversion.[2]Harsh/corrosive reagents, highly exothermic, requires an extra step.
Experimental Protocols

Protocol 1: Lab-Scale Synthesis using HATU

  • To a stirred solution of 5-bromopicolinic acid (1.0 eq) in anhydrous DMF (0.2 M), add HATU (1.1 eq).

  • Add DIPEA (2.5 eq) to the mixture and stir at room temperature for 15 minutes to pre-activate the acid.[3]

  • Add piperidine (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion (typically 1-4 hours), quench the reaction by pouring it into water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[1]

  • Purify the crude material by crystallization or column chromatography.

Protocol 2: Scalable Synthesis via Acyl Chloride

  • Acyl Chloride Formation: In a reactor under an inert atmosphere, suspend 5-bromopicolinic acid (1.0 eq) in anhydrous DCM (0.5 M) containing a catalytic amount of DMF (0.05 eq).

  • Cool the mixture to 0 °C and add thionyl chloride (1.2 eq) dropwise, maintaining the temperature below 10 °C.

  • Allow the mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases and the reaction is complete (monitored by quenching a small sample with methanol and analyzing by LC-MS).

  • Concentrate the reaction mixture under reduced pressure to remove excess SOCl₂ and solvent, co-evaporating with toluene if necessary, to obtain the crude 5-bromopicolinoyl chloride.

  • Amide Formation: Dissolve the crude acyl chloride in anhydrous DCM (0.5 M) and cool to 0 °C.

  • In a separate vessel, dissolve piperidine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Add the piperidine solution dropwise to the acyl chloride solution, keeping the internal temperature below 10 °C.

  • Once the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours until completion.

  • Quench the reaction with water. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product, which can then be purified by crystallization.

Visualizations

SynthesisWorkflow cluster_reagents Starting Materials cluster_process Process Steps Acid 5-Bromopicolinic Acid Activation Carboxylic Acid Activation Acid->Activation Amine Piperidine Coupling Amide Coupling Amine->Coupling Activation->Coupling Activated Intermediate Workup Aqueous Work-up & Extraction Coupling->Workup Purification Crystallization Workup->Purification Crude Product Product Final Product: (5-Bromopyridin-2-yl) (piperidin-1-yl)methanone Purification->Product

Caption: A simplified workflow for the synthesis of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone.

TroubleshootingTree Start Low Reaction Yield? CheckActivation Is Acid Activation Complete? (Check by LC-MS after pre-activation) Start->CheckActivation Yes CheckBase Sufficient Non-Nucleophilic Base? (>2.0 eq) Start->CheckBase Yes CheckWater Are Reagents/Solvents Anhydrous? Start->CheckWater Yes Sol_Activation Increase coupling reagent equivalents or pre-activation time. CheckActivation->Sol_Activation No Sol_Base Increase base equivalents. CheckBase->Sol_Base No Sol_Water Use anhydrous solvents/reagents. CheckWater->Sol_Water No Sol_Alternative Consider alternative route (e.g., Acyl Chloride). CheckWater->Sol_Alternative Yes

Caption: A decision tree for troubleshooting low yield in the amide coupling reaction.

References

  • Cid, J., et al. (2021). Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 10), 958–963. Retrieved from [Link]

  • Reddit r/Chempros. (2021). Tips and tricks for difficult amide bond formation? Reddit. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. Retrieved from [Link]

  • James. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Retrieved from [Link]

  • MDPI. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules, 21(8), 1041. Retrieved from [Link]

  • Sheehan, J. C., & Hess, G. P. (1955). A New Method of Forming Peptide Bonds. Journal of the American Chemical Society, 77(4), 1067–1068. Retrieved from [Link]

  • Sureshbabu, V. V., & Ganesan, A. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-146. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). Amide Coupling Reagents. HepatoChem. Retrieved from [Link]

  • Leggio, A., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 6(41), 34468-34475. Retrieved from [Link]

Sources

Technical Support Center: Identifying Byproducts in (5-Bromopyrin-2-yl)(piperidin-1-yl)methanone Synthesis by LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and analysis of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with identifying reaction byproducts using Liquid Chromatography-Mass Spectrometry (LC-MS). The following question-and-answer format addresses specific issues you may encounter during your experimental work, providing both troubleshooting solutions and the underlying scientific principles.

Section 1: Synthesis and Expected Reaction Components

Q1: What is the typical synthetic route for (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone, and what major peaks should I expect in my initial LC-MS analysis?

The synthesis of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone is a standard amide coupling reaction. This involves reacting 5-bromopicolinic acid with piperidine in the presence of a coupling reagent and a non-nucleophilic base. A common and highly efficient coupling reagent for this transformation is HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), with a base such as N,N-diisopropylethylamine (DIPEA) in an aprotic solvent like dimethylformamide (DMF).[1]

In your crude reaction mixture, you should expect to see the following species by LC-MS:

  • Product: (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone

  • Starting Materials: Unreacted 5-bromopicolinic acid and piperidine.

  • Coupling Reagent Byproducts: Tetramethylurea and 1-hydroxy-7-azabenzotriazole (HOAt), which are generated from HATU during the reaction.[1][2]

The relative abundance of these will depend on the reaction conversion and purification efficiency.

DOT Script: Synthesis of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Products & Byproducts 5-bromopicolinic_acid 5-Bromopicolinic Acid reaction_mixture Amide Coupling Reaction 5-bromopicolinic_acid->reaction_mixture piperidine Piperidine piperidine->reaction_mixture HATU HATU HATU->reaction_mixture DIPEA DIPEA DIPEA->reaction_mixture DMF DMF (Solvent) DMF->reaction_mixture target_product (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone reaction_mixture->target_product tetramethylurea Tetramethylurea reaction_mixture->tetramethylurea HOAt HOAt reaction_mixture->HOAt

Caption: General synthesis scheme for (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone.

Section 2: LC-MS Method Development and Sample Preparation

Q2: How should I prepare my crude reaction mixture for LC-MS analysis to avoid contaminating the instrument?

Proper sample preparation is crucial to protect the LC-MS system from contaminants and ensure reproducible results.[3][4]

Experimental Protocol: Sample Preparation for LC-MS

  • Quench the Reaction: Ensure the reaction is complete and properly quenched according to your synthetic protocol.

  • Dilution: Take a small aliquot (e.g., 5-10 µL) of the crude reaction mixture. Dilute it significantly in a solvent compatible with your mobile phase, typically 1:1 acetonitrile/water or methanol/water. A dilution factor of 1000x to 10,000x is a good starting point. High concentrations can lead to peak broadening, detector saturation, and ion source contamination.[4]

  • Filtration: Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter (e.g., PTFE or nylon) to remove any particulate matter that could clog the LC system.[5]

  • Solvent Matching: Ideally, the final sample solvent should be weaker (less organic content) than your initial mobile phase to ensure good peak shape for early eluting compounds.[5]

Q3: What are recommended starting conditions for an LC-MS method to separate the product and potential byproducts?

A reverse-phase gradient method is generally effective for this type of analysis. The pyridine and piperidine moieties in the target molecule make it suitable for positive ion mode ESI.[6][7]

Table 1: Recommended Starting LC-MS Conditions

ParameterRecommended SettingRationale
Column C18, 2.1 x 50 mm, 1.8 µmStandard for small molecule separation, offering good resolution.
Mobile Phase A Water with 0.1% Formic AcidFormic acid aids in the protonation of analytes for better positive mode ionization and improves peak shape.[3]
Mobile Phase B Acetonitrile with 0.1% Formic AcidA common organic solvent for reverse-phase chromatography.
Gradient 5% to 95% B over 5-10 minutesA broad gradient is effective for screening a crude mixture with compounds of varying polarities.
Flow Rate 0.3 - 0.5 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CElevated temperature can improve peak shape and reduce viscosity.
Ionization Mode ESI PositiveThe nitrogen atoms in the pyridine and piperidine rings are readily protonated.
Scan Range m/z 100 - 800This range covers the expected masses of starting materials, product, and common byproducts.

Section 3: Data Interpretation and Byproduct Identification

Q4: My mass spectrum shows a peak that doesn't match the exact mass of my product. What could it be?

In Electrospray Ionization (ESI), molecules often form adducts with ions present in the mobile phase or from contaminants.[8] Instead of observing the protonated molecule [M+H]⁺, you might see other species.

Troubleshooting Steps:

  • Check for Common Adducts: Calculate the mass difference between your observed peak and the expected molecular weight. Compare this difference to common adducts.[9]

  • Review Mobile Phase: If you are using an ammonium salt buffer (e.g., ammonium formate), expect to see [M+NH₄]⁺ adducts.

  • Consider Contamination: Sodium [M+Na]⁺ and potassium [M+K]⁺ adducts are very common and can originate from glassware, solvents, or the sample itself.[8][9]

Table 2: Common Adducts in Positive ESI-MS [10][11][12]

AdductMass Shift from [M]Common Source
[M+H]⁺+1.0073Proton from acidic mobile phase
[M+NH₄]⁺+18.0338Ammonium salt buffers
[M+Na]⁺+22.9892Glassware, solvents, reagents
[M+K]⁺+38.9632Glassware, solvents, reagents
[M+ACN+H]⁺+42.0338Acetonitrile mobile phase
[2M+H]⁺M + 1.0073High sample concentration
Q5: I have several unexpected peaks in my chromatogram. What is a systematic way to identify them?

A systematic approach combining chromatographic and mass spectral data is key to identifying unknown impurities.[13][14]

DOT Script: Byproduct Identification Workflow

G cluster_workflow Byproduct Identification Workflow start Observe Unexpected Peak in TIC step1 Extract Mass Spectrum for the Peak start->step1 step2 Determine Monoisotopic Mass step1->step2 step3 Hypothesize Potential Structures (Starting Materials, Reagent Byproducts, Side-Reactions) step2->step3 step4 Check Isotopic Pattern (e.g., for Bromine) step3->step4 step5 Perform MS/MS Fragmentation step4->step5 step6 Compare Fragmentation to Hypothesized Structures step5->step6 confirm Confirm Identity (e.g., by synthesizing a standard) step6->confirm

Caption: A systematic workflow for identifying unknown peaks via LC-MS.

Table 3: Expected m/z Values for Key Species ([M+H]⁺)

CompoundMolecular FormulaMonoisotopic MassExpected m/z ([M+H]⁺)
5-Bromopicolinic acidC₆H₄BrNO₂200.9425201.9503
PiperidineC₅H₁₁N85.089186.0969
Product C₁₁H₁₃BrN₂O 268.0262 269.0340
Tetramethylurea (from HATU)C₅H₁₂N₂O116.0950117.1028
HOAt (from HATU)C₅H₄N₄O136.0385137.0463

Note: The bromine atom in the starting material and product will produce a characteristic isotopic pattern (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio), resulting in two peaks separated by ~2 Da. This is a powerful diagnostic tool.

Section 4: Troubleshooting Specific Byproducts

Q6: I see a significant peak for unreacted 5-bromopicolinic acid. What went wrong?

Seeing a large starting material peak indicates an incomplete reaction. Possible causes include:

  • Insufficient Coupling Reagent: Ensure at least 1.0-1.2 equivalents of HATU were used.

  • Inactive Coupling Reagent: HATU can degrade with moisture. Use fresh, high-quality reagent.

  • Base Issues: The reaction requires a non-nucleophilic base like DIPEA to activate the carboxylic acid. Ensure the correct amount was added and that the base is not degraded.[1]

  • Reaction Time/Temperature: The reaction may not have been stirred long enough or at the optimal temperature to go to completion.

Q7: There is a persistent peak at m/z 117.10 that doesn't seem to be related to my product. What is it?

A peak at m/z 117.10 corresponds to the protonated molecule of tetramethylurea ([C₅H₁₂N₂O+H]⁺). This is a known byproduct of HATU-mediated coupling reactions.[1][2] It is relatively polar and can sometimes be challenging to remove during purification. If it persists, optimizing your workup or chromatography conditions may be necessary.

Q8: I've observed a peak at m/z 287.0446. What could this be?

This mass corresponds to [C₁₁H₁₅BrN₂O₂+H]⁺. The mass difference from your product ([M+18+H]⁺) suggests the hydrolysis of the amide bond back to the starting carboxylic acid. This can occur if there is excess water in the reaction mixture or during an aqueous workup, especially under acidic or basic conditions.

Q9: My amine (piperidine) can react with the HATU reagent. How can I minimize this side reaction?

Yes, primary and secondary amines can react with uronium-based coupling reagents like HATU to form a guanidinium byproduct.[15] This side reaction consumes both your amine and the coupling reagent.

To minimize this:

  • Order of Addition: The best practice is to pre-activate the carboxylic acid. First, mix the 5-bromopicolinic acid, HATU, and DIPEA and stir for 5-10 minutes. Then, add the piperidine to the activated ester mixture.[16] This ensures the HATU preferentially reacts with the carboxylate.

References

  • American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. [Link]

  • Waters Corporation. What are common adducts in ESI mass spectrometry?. [Link]

  • Taylor & Francis Online. (2008). Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS. [Link]

  • Springer Link. (2017). Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. [Link]

  • Scribd. Adduits ESI MS. [Link]

  • YouTube. (2024). HATU Coupling: Challenges Associated with the Byproducts. [Link]

  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. [Link]

  • CHIMIA. (2000). LC-MS and CE-MS Strategies in Impurity Profiling. [Link]

  • PubMed. (2002). LC/MS analysis of NAD biosynthesis using stable isotope pyridine precursors. [Link]

  • CHROMacademy. Troubleshooting LC-MS. [Link]

  • PubMed. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. [Link]

  • LCGC North America. (2001). Dealing with Metal Adduct Ions in Electrospray: Part 1. [Link]

  • ResearchGate. List of common adduct types in positive ionisation mode for ESI. [Link]

  • National Institutes of Health. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. [Link]

  • ResearchGate. (2014). (PDF) Byproducts of commonly used coupling reagents: Origin, toxicological evaluation and methods for determination. [Link]

  • BioPharm International. (2001). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. [Link]

  • Payesh Darou Zist Azma Laboratory. Pharmaceutical Impurity Detection Using LC-MS/MS. [Link]

  • ResearchGate. LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide.... [Link]

  • Restek. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. [Link]

  • Aapptec. Coupling Reagents. [Link]

  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. [Link]

  • Taylor & Francis Online. (1987). Analysis of Substituted Pyridine-C-Nucleosides by Direct Liquid Introduction Liquid Chromatography/Mass Spectrometry. [Link]

  • ZefSci. (2024). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]

  • Chromedia. Troubleshooting LC, basics. [Link]

  • Reddit. (2023). HATU/PyBOP coupling procedure question. [Link]

  • Wikipedia. HATU. [Link]

  • National Institutes of Health. (2014). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. [Link]

Sources

Technical Support Center: Strategies to Minimize Homocoupling in Suzuki Reactions of Bromopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource is designed to provide in-depth, actionable insights into one of the most persistent challenges in Suzuki-Miyaura cross-coupling: the formation of homocoupling byproducts, particularly when working with bromopyridine substrates. The electron-deficient nature of the pyridine ring can present unique challenges, and this guide offers troubleshooting strategies and answers to frequently asked questions to enhance the success of your reactions.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of homocoupling product from my boronic acid in the Suzuki reaction of a bromopyridine. What are the primary causes?

A1: The formation of homocoupling byproducts, primarily from the boronic acid, is a common side reaction in Suzuki-Miyaura couplings. The two main culprits are the presence of oxygen and the use of Palladium(II) precatalysts.[1]

  • Oxygen-Mediated Homocoupling: Molecular oxygen can promote the homocoupling of boronic acids.[1][2][3] One proposed mechanism involves the oxidation of the active Pd(0) catalyst to a Pd(II) species. This Pd(II) species can then participate in a catalytic cycle that leads to the coupling of two boronic acid molecules.[1][4] It's crucial to ensure that all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere.[1][2][3]

  • Pd(II) Precatalyst Reduction: When using a Pd(II) salt such as palladium acetate (Pd(OAc)₂), it must first be reduced to the catalytically active Pd(0) state. One pathway for this reduction involves the homocoupling of two boronic acid molecules, which unfortunately generates your undesired byproduct.[5][6]

Q2: How can I effectively remove oxygen from my reaction mixture to prevent homocoupling?

A2: Rigorous exclusion of oxygen is paramount.[1] Standard inerting procedures are often insufficient. For optimal results, a robust degassing protocol is recommended.

Recommended Protocol: Freeze-Pump-Thaw Degassing

  • Freeze: Place your sealed reaction flask containing the solvent(s) in a liquid nitrogen bath until the solvent is completely frozen.

  • Pump: Apply a high vacuum to the flask to remove gases from the headspace above the frozen solvent.

  • Thaw: Remove the flask from the liquid nitrogen and allow the solvent to thaw completely. You will often see bubbles of dissolved gas being released.

  • Repeat: Repeat this cycle at least three times to ensure the thorough removal of dissolved oxygen.

After degassing, maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire course of the reaction.

Q3: Which type of palladium catalyst is best to minimize homocoupling when working with bromopyridines?

A3: The choice of palladium source and its associated ligands is critical. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems often provide superior results with challenging substrates like bromopyridines.[7][8][9]

  • Pd(0) vs. Pd(II) Sources: Whenever possible, opt for a Pd(0) source like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) over Pd(II) sources like Pd(OAc)₂.[6] This bypasses the initial reduction step that can lead to homocoupling.[6]

  • Advanced Ligand Systems: For bromopyridines, electron-rich and sterically bulky phosphine ligands are often necessary to achieve high yields and selectivity.[7] Ligands such as SPhos, XPhos, and other Buchwald-type ligands promote the desired oxidative addition and reductive elimination steps of the catalytic cycle, helping the cross-coupling reaction outcompete homocoupling.[1][7][10] N-heterocyclic carbene (NHC) ligands are also highly effective, offering enhanced stability and catalytic activity.[7][11]

  • Precatalysts: Consider using well-defined palladium precatalysts, such as those developed by Buchwald (e.g., G3 and G4 precatalysts). These are designed to generate the active Pd(0) species cleanly and efficiently, which can help minimize side reactions.[5][6]

Catalyst SystemAdvantages for Bromopyridine CouplingConsiderations
Pd(OAc)₂ / SPhos High activity for challenging substrates.[7]Requires in-situ formation of the active catalyst.
Pd(PPh₃)₄ A common and readily available Pd(0) source.Can be less effective for electron-deficient bromopyridines.
PEPPSI™-IPr Highly active NHC-based catalyst, often requiring lower catalyst loading.[7]May require specific solvent and base conditions.
Buchwald Precatalysts Clean generation of active Pd(0) species, minimizing side reactions.[5]Can be more expensive than traditional catalysts.
Q4: Can the choice of base influence the extent of homocoupling?

A4: Yes, the base plays a multifaceted role in the Suzuki reaction and can influence the formation of byproducts. The primary role of the base is to activate the boronic acid for transmetalation.[11][12]

  • Base Strength and Type: The choice of base can affect the rate of the desired reaction versus side reactions. For many bromopyridine couplings, inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are commonly used.[7][8] The optimal base is often substrate-dependent and may require screening.

  • Minimizing Protodeboronation: A competing side reaction, particularly with heteroaryl boronic acids, is protodeboronation (hydrolysis of the boronic acid).[5] While not homocoupling, it reduces the concentration of your nucleophile. Using boronic esters, such as pinacol esters, can improve stability and mitigate this issue.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High levels of boronic acid homocoupling product. Presence of oxygen in the reaction mixture.Implement a rigorous degassing procedure such as freeze-pump-thaw. Ensure a constant positive pressure of inert gas.[1][2]
Use of a Pd(II) precatalyst.Switch to a Pd(0) source (e.g., Pd₂(dba)₃) or a modern precatalyst (e.g., Buchwald G3/G4) that cleanly generates the active catalyst.[5][6]
Suboptimal ligand choice.Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHC ligands that can accelerate the desired cross-coupling.[7][10]
Low conversion of bromopyridine starting material. Catalyst inhibition by the pyridine nitrogen.Use a bulkier ligand to shield the palladium center.[2]
Insufficient reaction temperature.Gradually increase the reaction temperature, monitoring for the onset of decomposition or other side reactions.[2][13]
Formation of debrominated pyridine byproduct. Reaction temperature is too high.Lower the reaction temperature. A more active catalyst system may allow for milder conditions.[2]
Presence of hydride sources.Use anhydrous solvents and reagents.[2]

Visualizing the Catalytic Cycles

To better understand the competing reaction pathways, the following diagrams illustrate the desired Suzuki-Miyaura cross-coupling cycle and the undesired homocoupling pathway.

Suzuki_Coupling Desired Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OA Oxidative Addition (Ar-Pd(II)-Br) Pd0->OA Ar-Br TM Transmetalation (Ar-Pd(II)-Ar') OA->TM Ar'-B(OH)₂ + Base RE Reductive Elimination TM->RE RE->Pd0 Product Ar-Ar' (Desired Product) RE->Product

Caption: The catalytic cycle for the desired Suzuki-Miyaura cross-coupling reaction.

Homocoupling_Cycle Undesired Homocoupling Pathway (Oxygen-Mediated) Pd0 Pd(0)L_n PdII Pd(II) Species Pd0->PdII O₂ TM1 First Transmetalation (Ar'-Pd(II)-OH) PdII->TM1 Ar'-B(OH)₂ + Base TM2 Second Transmetalation (Ar'-Pd(II)-Ar') TM1->TM2 Ar'-B(OH)₂ RE Reductive Elimination TM2->RE RE->Pd0 Byproduct Ar'-Ar' (Homocoupling Product) RE->Byproduct

Caption: A proposed pathway for the undesired oxygen-mediated homocoupling of boronic acids.

Experimental Protocol: Suzuki Coupling of 3-Bromopyridine with Phenylboronic Acid using a Pd(OAc)₂/SPhos Catalyst System

This protocol is a general guideline and may require optimization for specific substrates.

  • Reagent Preparation:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromopyridine (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq).

    • In a separate vial, weigh out palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%) and SPhos (0.02 mmol, 2 mol%).

  • Reaction Setup:

    • Seal the Schlenk flask with a septum and cycle between vacuum and argon (or nitrogen) at least three times to establish an inert atmosphere.

    • Add the Pd(OAc)₂ and SPhos to the flask under a positive flow of inert gas.

    • Add 5 mL of previously degassed 1,4-dioxane to the flask via syringe.

  • Degassing:

    • Perform three cycles of freeze-pump-thaw on the reaction mixture to ensure thorough removal of dissolved oxygen.

  • Reaction:

    • Place the flask in a preheated oil bath at 100 °C and stir vigorously for the required reaction time (typically 4-12 hours). Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-phenylpyridine.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Barros, H. J. V., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. Retrieved from [Link]

  • Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]

  • MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • ResearchGate. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF. Retrieved from [Link]

  • Thiéme. (2018). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Retrieved from [Link]

  • ACS Publications. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | ACS Catalysis. Retrieved from [Link]

  • RSC Publishing. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (2020). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Retrieved from [Link]

  • Nature. (2021). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Retrieved from [Link]

  • Wiley Online Library. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Retrieved from [Link]

  • ResearchGate. (2019). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. Retrieved from [Link]

  • Scilit. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Retrieved from [Link]

  • Semantic Scholar. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • MDPI. (2022). Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. Retrieved from [Link]

  • ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics. Retrieved from [Link]

  • ResearchGate. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. Retrieved from [Link]

  • Myers Research Group, A. G. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • ResearchGate. (2013). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium.... Retrieved from [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]

  • ResearchGate. (2012). Utility of semicarbazones as ligands in newly made palladium complex for facile Suzuki homocoupling reaction of alkyl and aryl boronic acids | Request PDF. Retrieved from [Link]

  • ACS Publications. (2024). Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings | ACS Catalysis. Retrieved from [Link]

  • ResearchGate. (2013). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. Retrieved from [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. Retrieved from [Link]

  • Beilstein Journals. (2021). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Retrieved from [Link]

  • ResearchGate. (2013). The effect of various temperatures on the Suzuki coupling reaction a. Retrieved from [Link]

  • Wiley Online Library. (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • ACS Publications. (2024). Promoting Photocatalytic Activity of Pd-Doped NH2‐MIL-125(Ti) for Degradation of Pollutants and Cross-Coupling Reaction. Retrieved from [Link]

  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from [Link]

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Validation & Comparative

Characterization of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone by elemental analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to the Characterization of (5-Bromopyrin-2-yl)(piperidin-1-yl)methanone: The Role of Elemental Analysis in a Multi-technique Approach

From the Desk of a Senior Application Scientist

To: Researchers, Scientists, and Drug Development Professionals Subject: A Comparative Guide to the Characterization of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone with a Focus on Elemental Analysis

Introduction

In the landscape of pharmaceutical development, the unambiguous characterization of novel chemical entities is a cornerstone of regulatory submission and scientific rigor. (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone, a compound of interest with potential applications in medicinal chemistry, requires a thorough analytical assessment to confirm its identity, purity, and empirical formula. This guide provides an in-depth look at the role of elemental analysis as a primary quantitative technique and compares its utility with other essential spectroscopic and chromatographic methods. As your partner in analytical sciences, this document is structured to provide not only procedural steps but also the underlying scientific rationale to empower your research decisions.

The Foundational Role of Elemental Analysis

Elemental analysis is a robust and long-established technique for determining the elemental composition of a sample.[1] For a novel compound like (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone, it serves as a fundamental check of its atomic makeup, providing the mass percentages of carbon, hydrogen, and nitrogen. This data is critical for confirming the empirical formula, which, in conjunction with molecular weight data from mass spectrometry, can definitively establish the molecular formula.

The most prevalent method for this analysis is combustion analysis, based on the Pregl-Dumas method.[1][2] In this process, a sample is combusted at high temperatures in an oxygen-rich environment, converting the elements into simple gases (CO₂, H₂O, and N₂).[2][3] These gases are then separated and quantified using techniques like gas chromatography with a thermal conductivity detector. The precision of this technique makes it an indispensable tool for assessing the purity of a synthesized compound.[1][3]

Experimental Protocol: Elemental Analysis of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone

Theoretical Composition Calculation

Before any experimental work, the theoretical elemental composition must be calculated from the molecular formula.

  • Molecular Formula: C₁₁H₁₃BrN₂O[4]

  • Molecular Weight: 270.14 g/mol

  • Calculations:

    • %C = (11 * 12.011) / 270.14 * 100 = 48.91%

    • %H = (13 * 1.008) / 270.14 * 100 = 4.85%

    • %N = (2 * 14.007) / 270.14 * 100 = 10.37%

Detailed Experimental Workflow

This protocol is designed to ensure accuracy and reproducibility, incorporating self-validating steps.

Instrumentation: CHN(S) Elemental Analyzer

Materials:

  • (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone sample

  • Certified reference material (e.g., Acetanilide)

  • Tin capsules

  • High-purity helium and oxygen

Step-by-Step Procedure:

  • Sample Preparation:

    • Ensure the sample is homogenous and has been thoroughly dried under a vacuum to remove any residual solvents or moisture, which can significantly impact hydrogen and oxygen percentages.

    • Accurately weigh 2-3 mg of the sample into a tin capsule. Expert Tip: The use of an anti-static gun can be beneficial when handling small amounts of powder to ensure accurate weighing.

  • Instrument Calibration and Validation:

    • Perform a system blank run using an empty tin capsule to ensure no contaminants are present in the analytical pathway.

    • Analyze a certified reference material with a known elemental composition (e.g., Acetanilide). The results should fall within the specified tolerance (typically ±0.3%) of the theoretical values. This step is crucial for validating the instrument's performance.

  • Sample Analysis:

    • Introduce the weighed sample into the elemental analyzer.

    • The sample undergoes flash combustion in an oxygen-rich atmosphere at approximately 1000°C.[2]

    • The resulting gases (CO₂, H₂O, N₂, and SO₂) are passed through a reduction tube containing copper to convert nitrogen oxides to N₂.[2]

    • The gases are then separated on a chromatographic column and quantified by a thermal conductivity detector.

  • Data Analysis:

    • The instrument software will calculate the percentage of C, H, and N based on the detector response and the sample weight.

    • Perform the analysis in triplicate to ensure the precision of the results.

Data Interpretation

The experimental results should be compared against the theoretical values. A generally accepted tolerance for pure compounds in pharmaceutical analysis is within ±0.4% of the theoretical value for each element.

ElementTheoretical %Experimental % (Hypothetical Data)Deviation %
Carbon (C)48.9148.75-0.16
Hydrogen (H)4.854.91+0.06
Nitrogen (N)10.3710.29-0.08

Table 1: Comparison of theoretical and hypothetical experimental elemental analysis data for C₁₁H₁₃BrN₂O.

Elemental_Analysis_Workflow cluster_prep Sample & System Preparation cluster_analysis Instrumental Analysis cluster_data Data Evaluation Sample Dry & Homogenize Sample Weigh Weigh 2-3 mg in Tin Capsule Sample->Weigh Combust Flash Combustion (~1000°C) Weigh->Combust Blank Run System Blank Standard Analyze Certified Standard Blank->Standard Standard->Combust Reduce Reduction of NOx to N2 Combust->Reduce Separate GC Separation Reduce->Separate Detect TCD Detection Separate->Detect Calculate Calculate %C, H, N Detect->Calculate Compare Compare to Theoretical Values Calculate->Compare Validate Validate (Deviation < 0.4%) Compare->Validate

A typical workflow for elemental analysis.

Comparative Analysis: Orthogonal Methods for Characterization

While elemental analysis is powerful, it does not provide structural information. A comprehensive characterization relies on a suite of complementary (orthogonal) techniques.[5][6]

TechniqueInformation ProvidedStrengthsLimitations
Elemental Analysis Elemental composition (%C, H, N, S), empirical formula, purity.Highly accurate and precise for elemental ratios, fundamental for formula confirmation.Destructive, provides no structural or stereochemical information.
NMR Spectroscopy Detailed molecular structure, connectivity (¹H-¹H, ¹H-¹³C), stereochemistry.[7][8]Unparalleled for structural elucidation of organic molecules.[6][8]Less sensitive than MS, can be complex for large molecules, requires soluble samples.
Mass Spectrometry (MS) Molecular weight, molecular formula (HRMS), fragmentation patterns for structural clues.[8][9]Extremely sensitive, provides exact mass, can be coupled with chromatography (LC-MS, GC-MS).[9]Fragmentation can be complex to interpret, ionization may be challenging for some molecules.
FTIR Spectroscopy Presence of functional groups (e.g., C=O, N-H, C-Br).[8]Fast, non-destructive, provides a molecular "fingerprint".Provides limited information on the overall molecular structure.

Table 2: Comparison of elemental analysis with key orthogonal analytical techniques.

An Integrated Approach to Characterization

For a regulatory-compliant and scientifically sound characterization of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone, these techniques should be used in a logical workflow.

Integrated_Workflow cluster_primary Primary Characterization cluster_secondary Confirmatory Analysis cluster_final Final Assessment Synthesis Synthesized Compound (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone NMR NMR (¹H, ¹³C) - Structural Confirmation Synthesis->NMR MS Mass Spectrometry (HRMS) - Molecular Weight & Formula Synthesis->MS EA Elemental Analysis - Empirical Formula & Purity NMR->EA Confirms Structure MS->EA Confirms Formula Purity HPLC/UPLC - Purity & Impurity Profile EA->Purity FTIR FTIR Spectroscopy - Functional Group Confirmation FTIR->Purity Final Fully Characterized Compound Purity->Final

An integrated workflow for compound characterization.

  • Structural Elucidation (NMR & MS): The first step post-synthesis is to confirm the molecular structure. ¹H and ¹³C NMR will verify the connectivity of the pyridine and piperidine rings. High-Resolution Mass Spectrometry (HRMS) will provide the accurate mass, confirming the molecular formula.

  • Confirmatory Analysis (EA & FTIR): Elemental analysis serves as a crucial secondary confirmation. If the experimental %C, H, and N values match the theoretical values derived from the MS-confirmed molecular formula, it provides strong evidence of both identity and purity. FTIR will confirm the presence of key functional groups, such as the amide carbonyl stretch (typically 1630-1680 cm⁻¹).[10]

  • Purity Assessment (HPLC): While elemental analysis gives an indication of purity, High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying the purity and identifying any process-related impurities or degradation products.

Conclusion

In the rigorous process of drug development, no single technique provides a complete picture. The characterization of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone is a prime example of this principle. While modern spectroscopic methods like NMR and MS are indispensable for structural elucidation, elemental analysis remains a fundamental and powerful tool for the definitive confirmation of a compound's empirical formula and purity. By integrating these orthogonal techniques, researchers can build a comprehensive and robust data package, ensuring the identity, quality, and integrity of their chemical entities. This multi-faceted approach is not just good science; it is a regulatory expectation and a critical step on the path to new therapeutic discoveries.

References

  • Benchchem. (n.d.). Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives.
  • The Royal Society of Chemistry. (2008). CHNS Elemental Analysers.
  • McFarland, J. W., et al. (2019). Single-throughput Complementary High-resolution Analytical Techniques for Characterizing Complex Natural Organic Matter Mixtures. Journal of Visualized Experiments. Retrieved from [Link]

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds.
  • Ocean Drilling Program. (n.d.). CHNS ANALYSIS.
  • Chemical Suppliers. (n.d.). (5-Bromopicolinoyl)piperidine, (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone.
  • Eskisehir Osmangazi University. (n.d.). ORGANIC ELEMENTAL ANALYZER (CHNS/O).
  • Contract Laboratory. (2024). Comprehensive Guide to CHNSO Analysis: Principles, Applications, and Future.
  • EOLSS. (n.d.). ELEMENTAL ANALYSIS.
  • Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques.
  • Algor Cards. (n.d.). Analytical Techniques for Organic Compounds.
  • Online Organic Chemistry Tutor. (n.d.). Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization.
  • Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story.
  • Modern Analytical Chemistry. (n.d.). Modern Analytical Technique for Characterization Organic Compounds.

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A Comparative Guide to the Synthetic Methods for (5-Bromopyridin--yl)(piperidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Bromopyridin-2-yl)(piperidin-1-yl)methanone is a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring a brominated pyridine ring coupled to a piperidine amide, makes it a versatile intermediate for the synthesis of a wide range of biologically active compounds. This guide provides a comparative analysis of the different synthetic methodologies available for the preparation of this key intermediate, offering insights into the advantages and disadvantages of each approach.

The primary retrosynthetic disconnection for (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone involves the formation of the amide bond between a 5-bromopicolinoyl derivative and piperidine. The main synthetic strategies therefore revolve around the activation of 5-bromopicolinic acid or the use of related precursors. This guide will explore the following key synthetic routes:

  • Amide Coupling via Acyl Chlorides: A traditional and widely used method involving the conversion of 5-bromopicolinic acid to its corresponding acyl chloride, followed by reaction with piperidine.

  • Direct Amide Coupling with Coupling Reagents: The use of modern coupling reagents to facilitate the direct formation of the amide bond from 5-bromopicolinic acid and piperidine, avoiding the need for the often harsh conditions of acyl chloride formation.

  • Palladium-Catalyzed Carbonylative Coupling: A more advanced approach involving the palladium-catalyzed carbonylation of 5-bromo-2-iodopyridine in the presence of piperidine.

  • Alternative Approaches: A brief overview of other potential, less common, synthetic strategies.

A thorough understanding of these synthetic pathways is crucial for selecting the most appropriate method based on factors such as scale, available resources, and desired purity.

Method 1: Amide Coupling via Acyl Chlorides

This classical approach is a two-step process that begins with the activation of 5-bromopicolinic acid by converting it into the more reactive 5-bromopicolinoyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with piperidine to form the desired amide.

Experimental Protocol

Step 1: Synthesis of 5-Bromopicolinoyl Chloride

  • To a solution of 5-bromopicolinic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (1.2-1.5 eq) dropwise at 0 °C.

  • A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • The reaction mixture is then typically stirred at room temperature or heated to reflux for a period of 1-3 hours until the evolution of gas ceases.

  • The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 5-bromopicolinoyl chloride, which is often used in the next step without further purification.

Step 2: Synthesis of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone

  • The crude 5-bromopicolinoyl chloride is dissolved in an anhydrous aprotic solvent like DCM or tetrahydrofuran (THF).

  • The solution is cooled to 0 °C, and a solution of piperidine (1.1-1.2 eq) and a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2-1.5 eq) in the same solvent is added dropwise.

  • The reaction mixture is stirred at room temperature for 1-4 hours.

  • Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Causality and Rationale

The conversion of the carboxylic acid to an acyl chloride significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the secondary amine of piperidine. The use of a base is essential to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the amine nucleophile and driving the reaction to completion.

Visualization of the Workflow

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Formation 5-Bromopicolinic_Acid 5-Bromopicolinic Acid Acyl_Chloride 5-Bromopicolinoyl Chloride 5-Bromopicolinic_Acid->Acyl_Chloride SOCl₂, DMF (cat.) SOCl2 Thionyl Chloride (SOCl₂) Product (5-Bromopyridin-2-yl) (piperidin-1-yl)methanone Acyl_Chloride->Product Piperidine, Base Piperidine Piperidine Base Base (e.g., TEA)

Figure 1. Workflow for the synthesis via the acyl chloride method.

Method 2: Direct Amide Coupling with Coupling Reagents

Modern amide bond formation often utilizes coupling reagents that activate the carboxylic acid in situ, offering milder reaction conditions and avoiding the need to handle sensitive acyl chlorides. A variety of such reagents are commercially available, with common examples including carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[1][2]

Experimental Protocol
  • To a solution of 5-bromopicolinic acid (1.0 eq), piperidine (1.1 eq), and a suitable coupling reagent (e.g., HATU, 1.1 eq) in an aprotic solvent such as DMF or DCM, add a non-nucleophilic base like DIPEA (2.0 eq).

  • The reaction mixture is stirred at room temperature for 2-12 hours.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, the mixture is typically diluted with an organic solvent and washed with aqueous solutions (e.g., saturated NaHCO₃, brine) to remove the coupling byproducts and unreacted starting materials.

  • The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

Causality and Rationale

Coupling reagents react with the carboxylic acid to form a highly reactive activated intermediate (e.g., an O-acylisourea for carbodiimides, or an activated ester for HATU/HBTU). This intermediate is then readily attacked by the amine nucleophile (piperidine) to form the amide bond. The base is required to deprotonate the carboxylic acid and to neutralize any acidic byproducts formed during the reaction. The choice of coupling reagent and base can significantly impact the reaction efficiency and the level of side products, such as racemization in the case of chiral starting materials.[1]

Visualization of the Workflow

G Starting_Materials 5-Bromopicolinic Acid + Piperidine Reaction_Mixture Reaction Mixture in Aprotic Solvent Starting_Materials->Reaction_Mixture Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Reaction_Mixture Base Base (e.g., DIPEA) Base->Reaction_Mixture Product (5-Bromopyridin-2-yl) (piperidin-1-yl)methanone Reaction_Mixture->Product Stir at RT

Figure 2. General workflow for direct amide coupling.

Method 3: Palladium-Catalyzed Carbonylative Coupling

A more convergent and potentially more efficient route, particularly for library synthesis, is the palladium-catalyzed aminocarbonylation of an aryl halide. In this case, 5-bromo-2-iodopyridine can be used as the starting material. The reaction involves the introduction of a carbonyl group from carbon monoxide (CO) and the subsequent coupling with piperidine in a single step.

Experimental Protocol
  • To a pressure vessel, add 5-bromo-2-iodopyridine (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), a ligand (if necessary), and a base (e.g., K₂CO₃, 2.0 eq) in a suitable solvent like toluene or dioxane.

  • Add piperidine (1.2-1.5 eq) to the mixture.

  • The vessel is sealed, purged with carbon monoxide, and then pressurized with CO (typically 1-10 atm).

  • The reaction mixture is heated to 80-120 °C for 12-24 hours.

  • After cooling to room temperature and carefully releasing the pressure, the reaction mixture is filtered, and the filtrate is concentrated.

  • The residue is then purified by column chromatography to afford the desired product.

Causality and Rationale

This reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by the insertion of carbon monoxide into the aryl-palladium bond to form a palladated acyl species. Subsequent reductive elimination with piperidine releases the amide product and regenerates the Pd(0) catalyst. The choice of catalyst, ligand, base, and reaction conditions is critical for achieving high yields and selectivity.

Visualization of the Workflow

G Starting_Material 5-Bromo-2-iodopyridine Reaction_Vessel Heated Pressure Vessel Starting_Material->Reaction_Vessel Reagents Piperidine Carbon Monoxide (CO) Base (e.g., K₂CO₃) Reagents->Reaction_Vessel Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction_Vessel Product (5-Bromopyridin-2-yl) (piperidin-1-yl)methanone Reaction_Vessel->Product Heat under CO pressure

Figure 3. Workflow for palladium-catalyzed carbonylative coupling.

Comparison of Synthetic Methods

FeatureMethod 1: Acyl ChlorideMethod 2: Direct CouplingMethod 3: Carbonylative Coupling
Starting Materials 5-Bromopicolinic acid5-Bromopicolinic acid5-Bromo-2-iodopyridine
Reagents Thionyl chloride, piperidine, baseCoupling reagent, piperidine, basePalladium catalyst, CO, piperidine, base
Reaction Conditions Often requires heating for acyl chloride formation; amide formation at RTGenerally mild, room temperatureRequires elevated temperature and pressure
Advantages Inexpensive reagents, well-established methodMilder conditions, good for sensitive substrates, high yieldsConvergent, potentially fewer steps from aryl halide
Disadvantages Harsh reagents (SOCl₂), potential for side reactions, requires handling of moisture-sensitive acyl chlorideExpensive coupling reagents, byproduct removal can be challengingRequires specialized equipment (pressure vessel), handling of toxic CO gas, catalyst cost
Typical Yields Moderate to goodGood to excellentModerate to good
Scalability Readily scalableScalable, but cost of reagents can be a factorCan be challenging to scale up due to pressure and gas handling

Conclusion

The choice of synthetic method for the preparation of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone depends on several factors, including the scale of the synthesis, the availability of starting materials and reagents, and the sensitivity of other functional groups in the molecule.

  • The acyl chloride method is a cost-effective and well-established route suitable for large-scale synthesis, provided that the potential for side reactions and the handling of corrosive reagents are carefully managed.

  • Direct amide coupling offers a milder and often higher-yielding alternative, making it ideal for laboratory-scale synthesis and for substrates with sensitive functional groups. The primary drawback is the higher cost of the coupling reagents.

  • Palladium-catalyzed carbonylative coupling represents a more modern and convergent approach, which can be advantageous in certain contexts, such as in the rapid generation of compound libraries. However, the requirement for specialized equipment and the handling of carbon monoxide may limit its widespread application.

For most laboratory applications, direct amide coupling using a modern coupling reagent like HATU or HBTU often provides the best balance of efficiency, mildness, and reliability. However, for process development and large-scale production, the classical acyl chloride route remains a viable and economically favorable option.

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Navigating the Bioactive Landscape of Bromopyridinyl-Piperidines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release: A Comprehensive Guide for Researchers in Drug Discovery

The quest for novel therapeutic agents frequently involves the exploration of privileged scaffolds – molecular frameworks that consistently demonstrate bioactivity across a range of biological targets. The (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone core is one such scaffold, offering a tantalizing starting point for medicinal chemists. While direct, publicly available biological data for this specific parent compound remains limited, a comparative analysis of its close structural analogs reveals a rich tapestry of pharmacological potential. This guide, designed for researchers, scientists, and drug development professionals, delves into the reported biological activities of analogous structures, providing a framework for understanding their potential applications and the experimental methodologies crucial for their evaluation.

The Bromopyridinyl-Piperidine Scaffold: A Versatile Core

The combination of a 5-bromopyridinyl moiety and a piperidine ring creates a molecule with a unique set of physicochemical properties. The pyridine ring, a common feature in many pharmaceuticals, can engage in various non-covalent interactions with biological targets. The bromine atom, a halogen, can modulate the compound's lipophilicity, metabolic stability, and potential for halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity. The piperidine ring, a saturated heterocycle, provides a three-dimensional structure that can be readily functionalized to explore structure-activity relationships (SAR).

A Comparative Look at the Biological Activities of Analogs

The true potential of the (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone scaffold is illuminated by examining the diverse biological activities of its structural relatives. These analogs, with modifications to the piperidine ring or the nature of the linker, have shown activity in a variety of therapeutic areas.

Cyclin-Dependent Kinase (CDK) Inhibition: A Potential Avenue for Cancer Therapy

One notable analog, (5-Bromo-2-chlorophenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone (BRD8430), has demonstrated selective inhibitory activity against cyclin-dependent kinase 4 (CDK4) and CDK6.[1] These kinases are crucial regulators of the cell cycle, and their inhibition can lead to cell-cycle arrest and apoptosis, making them attractive targets for cancer therapy.[1] The replacement of the piperidine with a pyrrolidine ring and additional substitutions on the phenyl ring highlight the importance of these structural features for CDK inhibition.

Factor XIa (FXIa) Inhibition: Targeting Thrombosis

A series of substituted oxopyridine derivatives, which share the pyridinyl-piperidine core, have been investigated as selective inhibitors of Factor XIa (FXIa), a key enzyme in the intrinsic pathway of blood coagulation.[2] Selective FXIa inhibitors are sought after as anticoagulants with a potentially lower risk of bleeding compared to traditional therapies. The research in this area underscores the potential for this scaffold in cardiovascular drug discovery.

Antimicrobial and Antifungal Activity: Combating Infectious Diseases

The piperidine motif is a well-established pharmacophore in antimicrobial and antifungal agents. Analogs of the bromopyridinyl-piperidine scaffold have shown promise in this domain. For instance, piperidinol analogs have been identified with anti-tuberculosis activity.[3] Furthermore, pyridylpiperazine hybrid derivatives have been synthesized and evaluated as urease inhibitors, an important target for combating infections by pathogens like Helicobacter pylori.[4]

Muscarinic M4 Receptor Agonism: A Target for Neurological Disorders

Piperidine-containing compounds have also been explored as agonists for the muscarinic M4 receptor.[5] The M4 receptor is predominantly expressed in the central nervous system and is a target for the treatment of neurological and psychiatric disorders, including schizophrenia and Alzheimer's disease.[5] This suggests that the (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone scaffold could be a starting point for the development of novel CNS-active agents.

Experimental Protocols for Biological Evaluation

To rigorously assess the biological activity of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone and its analogs, a suite of well-defined experimental protocols is essential. The following methodologies are representative of those used to characterize the bioactivities of similar compounds.

In Vitro Assays: The First Step in Characterization

In vitro assays are conducted in a controlled laboratory setting, outside of a living organism, and are crucial for initial screening and mechanistic studies.

1. Enzyme Inhibition Assays:

  • Objective: To determine the potency of a compound in inhibiting a specific enzyme.

  • Example: For evaluating potential FXIa inhibitors, a chromogenic substrate assay can be used. The enzyme, inhibitor, and substrate are incubated together, and the rate of substrate cleavage is measured spectrophotometrically. The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is then determined.

2. Receptor Binding Assays:

  • Objective: To measure the affinity of a compound for a specific receptor.

  • Example: For assessing muscarinic M4 receptor agonism, a radioligand binding assay is commonly employed. Cell membranes expressing the M4 receptor are incubated with a radiolabeled ligand and varying concentrations of the test compound. The ability of the test compound to displace the radioligand is measured, and the inhibition constant (Ki) is calculated.

3. Antimicrobial Susceptibility Testing:

  • Objective: To determine the minimum concentration of a compound that inhibits the growth of a microorganism.

  • Methodology: The broth microdilution method is a standard technique. Serial dilutions of the compound are prepared in a liquid growth medium in a 96-well plate. Each well is then inoculated with a standardized suspension of the target microorganism. After incubation, the minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that prevents visible growth.

Data Summary: Biological Activities of Analogs

Analog ClassBiological Target/ActivityTherapeutic Area
Pyrrolidine Derivatives (e.g., BRD8430)CDK4/CDK6 Inhibition[1]Oncology
Substituted Oxopyridine DerivativesFactor XIa Inhibition[2]Cardiovascular (Antithrombotic)
Piperidinol AnalogsAnti-tuberculosis[3]Infectious Disease
Pyridylpiperazine HybridsUrease Inhibition[4]Infectious Disease
Piperidine DerivativesMuscarinic M4 Receptor Agonism[5]Neurology/Psychiatry

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the initial biological evaluation of a novel compound based on the (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone scaffold.

Caption: A generalized workflow for the synthesis, in vitro screening, and in vivo evaluation of novel compounds.

Conclusion and Future Directions

The (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone scaffold represents a promising starting point for the development of new therapeutic agents. While direct biological data for the parent compound is not yet widely available, the diverse activities of its analogs in oncology, cardiovascular disease, infectious disease, and neurology highlight the immense potential of this chemical space. Future research should focus on the systematic synthesis and screening of a library of derivatives to elucidate the structure-activity relationships for various biological targets. The experimental protocols outlined in this guide provide a robust framework for such investigations, paving the way for the discovery of novel and potent drug candidates.

References

  • A Comparative Guide to the Bioactivity of 1-(5-Bromopyridin-2-yl)
  • (5-Bromopicolinoyl)piperidine, (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone. Chemical Suppliers.
  • (5-Bromo-2-chlorophenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone. Smolecule.
  • Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors. RSC Publishing.
  • Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity. PubMed.
  • (5-Bromopyridin-3-yl)(4-methylpiperazin-1-yl)methanone. Sigma-Aldrich.
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  • Synthesis method of 2-(2-amino-5-bromo-benzoyl) pyridine.
  • Synthesis and Biological Evaluation of Some 1‐Substituted 3‐(2‐Perimidyl)ureas.
  • Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes.
  • (R)-(5-Bromopyridin-2-yl)(cyclopropyl)methanamine. CymitQuimica.
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  • (1-(5-Bromopyridin-2-yl)cyclopropyl)methanamine dihydrochloride.
  • (R)-(5-Bromopyridin-2-yl)(cyclopropyl)methanamine. Smolecule.
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The 5-Bromopyridine Carboxamide Scaffold: A Comparative Guide to Structure-Activity Relationships in Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the identification and optimization of privileged scaffolds are paramount to successful therapeutic design. The 5-bromopyridine carboxamide core is one such scaffold, a versatile and synthetically accessible framework that has found application in the development of potent inhibitors for a range of enzymatic targets. This guide provides an in-depth technical comparison of the structure-activity relationships (SAR) governing the efficacy of 5-bromopyridine carboxamide derivatives, with a particular focus on their roles as inhibitors of Poly(ADP-ribose) polymerase (PARP) and various protein kinases. While comprehensive SAR studies on a single, homologous series of 5-bromopyridine carboxamides are not extensively documented in publicly available literature, by examining closely related analogs and drawing upon established principles of medicinal chemistry, we can construct a robust understanding of the key molecular interactions that drive their biological activity.

The Strategic Importance of the 5-Bromopyridine Carboxamide Moiety

The 5-bromopyridine carboxamide scaffold can be dissected into three key components, each contributing to its overall utility in drug design: the pyridine ring, the carboxamide linker, and the bromine substituent.

  • The Pyridine Ring: As a bioisostere of a phenyl ring, the pyridine moiety offers several advantages. The nitrogen atom introduces a dipole moment, can act as a hydrogen bond acceptor, and can modulate the pKa of the molecule, often improving aqueous solubility and metabolic stability compared to its carbocyclic counterpart.[1]

  • The Carboxamide Linker: The carboxamide group is a classic pharmacophoric element. The amide N-H can act as a hydrogen bond donor, while the carbonyl oxygen is an excellent hydrogen bond acceptor. This dual functionality allows for strong and specific interactions with the amino acid residues in the active sites of target enzymes.

  • The Bromine Substituent: The bromine atom at the 5-position serves a dual purpose. Its electron-withdrawing nature can influence the electronic properties of the pyridine ring, potentially modulating binding affinity. Furthermore, it provides a convenient synthetic handle for further molecular elaboration through cross-coupling reactions, allowing for the exploration of a wide range of substituents to probe the SAR of the "right-hand" side of the molecule.

Comparative Structure-Activity Relationship (SAR) Analysis

To elucidate the SAR of the 5-bromopyridine carboxamide scaffold, we will examine its application in the development of inhibitors for two major classes of enzymes: PARP and protein kinases.

5-Bromopyridine Carboxamide Analogs as PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair.[2] Inhibitors of PARP have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. The core of many PARP inhibitors mimics the nicotinamide portion of the NAD+ substrate, and the pyridine carboxamide structure is a key pharmacophore in this regard.

Compound/ModificationR Group (Position 2)PARP-1 IC50 (nM)Key Observations
Lead Compound 1-propylpiperidin-4-yl8.6The piperidine ring provides a basic nitrogen that can interact with acidic residues in the enzyme, and the propyl group enhances hydrophobic interactions.[3]
Variation 1 piperidin-4-yl>1000Removal of the N-propyl group leads to a significant loss of potency, highlighting the importance of the hydrophobic interaction.[3]
Variation 2 1-ethylpiperidin-4-yl15.2Shortening the alkyl chain from propyl to ethyl results in a slight decrease in potency.[3]
Variation 3 1-isopropylpiperidin-4-yl9.8Branching of the alkyl chain is well-tolerated.[3]

From this data, we can deduce the following SAR principles for the broader class of pyridine carboxamide-based PARP inhibitors:

  • The Carboxamide is Essential: The primary amide is critical for binding, forming key hydrogen bonds with the backbone of the enzyme's active site, mimicking the interactions of the nicotinamide of NAD+.

  • Substituents on the Pyridine Ring System Drive Potency and Selectivity: While the core carboxamide provides the anchor, the substituents on the fused ring system are responsible for optimizing the potency and selectivity of the inhibitor. In the case of the imidazo[4,5-c]pyridine-7-carboxamides, a substituted piperidine at the 2-position is crucial for high affinity.

  • Hydrophobic and Basic Moieties are Important: The SAR data clearly indicates that a combination of a basic nitrogen and a hydrophobic alkyl chain on the piperidine ring leads to the most potent inhibition.

5-Bromopyridine Carboxamide Analogs as Kinase Inhibitors

Protein kinases are a large family of enzymes that play central roles in cellular signaling pathways.[4] Their dysregulation is implicated in a wide range of diseases, making them a major target for drug discovery. The pyridine carboxamide scaffold has been successfully employed in the development of inhibitors for various kinases, often by targeting the ATP-binding site.

The following table summarizes the SAR for a series of carbon-linked carboxamide inhibitors of Spleen Tyrosine Kinase (Syk), where the core structure contains a pyridine carboxamide moiety.[5]

Compound/ModificationR GroupSyk IC50 (nM)Key Observations
Lead Compound 2-aminopyrimidine0.06The 2-aminopyrimidine provides a strong hydrogen bonding interaction with the kinase hinge region.[5]
Variation 1 4-aminopyrimidine1.2Moving the amino group to the 4-position of the pyrimidine ring reduces potency, indicating the importance of the precise geometry of the hydrogen bond.[5]
Variation 2 Pyrazine2.5Replacing the aminopyrimidine with a pyrazine, which is a weaker hydrogen bond acceptor, leads to a significant loss of activity.[5]
Variation 3 2-methylaminopyrimidine0.1N-methylation of the amino group is tolerated, suggesting that this region is not sterically constrained.[5]

The SAR for these kinase inhibitors reveals the following key principles:

  • Hinge-Binding is Critical: The pyridine carboxamide acts as a scaffold to present a hydrogen-bond-donating group (the amide N-H) and a hydrogen-bond-accepting group (the pyridine nitrogen) to the hinge region of the kinase, mimicking the binding of the adenine ring of ATP.

  • The "Right-Hand" Substituent is Key for Selectivity and Potency: The substituent attached to the carboxamide nitrogen is crucial for achieving high potency and selectivity. In the case of the Syk inhibitors, an aminopyrimidine moiety provides optimal interactions.

  • The Geometry of Hydrogen Bonds is Paramount: The significant drop in potency when the amino group is moved from the 2- to the 4-position of the pyrimidine ring underscores the critical importance of the precise spatial arrangement of hydrogen bond donors and acceptors for effective kinase inhibition.

Mechanism of Action: A Deeper Dive

To understand the causality behind the observed SAR, it is essential to examine the mechanism of action of these inhibitors at the molecular level.

PARP Inhibition

PARP1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks. When a single-strand break occurs, PARP1 binds to the damaged DNA and synthesizes a chain of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PAR chain acts as a scaffold to recruit other DNA repair proteins to the site of damage.[2]

5-Bromopyridine carboxamide-based PARP inhibitors act as competitive inhibitors of NAD+, the substrate for PARP. They bind to the nicotinamide-binding pocket of the PARP active site, preventing the synthesis of PAR. This has two major consequences:

  • Enzymatic Inhibition: The inhibition of PAR synthesis prevents the recruitment of other DNA repair proteins, leading to the accumulation of single-strand breaks.

  • PARP Trapping: Many PARP inhibitors, particularly those with high potency, "trap" the PARP enzyme on the DNA. The inhibitor-bound PARP remains associated with the DNA break, creating a physical obstruction that is more cytotoxic than the unrepaired single-strand break itself.

The following diagram illustrates the mechanism of PARP inhibition:

PARP_Inhibition ssb Single-Strand DNA Break parp1 PARP1 ssb->parp1 binds to par PAR Chain (Signal for Repair) parp1->par synthesizes trapped_parp Trapped PARP1- Inhibitor Complex parp1->trapped_parp forms nad NAD+ nad->parp1 substrate repair Recruitment of Repair Proteins par->repair ber Base Excision Repair repair->ber ber->ssb repairs inhibitor 5-Bromopyridine Carboxamide Inhibitor inhibitor->parp1 binds to (competitive with NAD+) dsbs Double-Strand Breaks (DSBs) trapped_parp->dsbs leads to apoptosis Cell Death (Apoptosis) dsbs->apoptosis in HR-deficient cells

Caption: Mechanism of PARP Inhibition.

Kinase Inhibition

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein. Most kinase inhibitors are ATP-competitive, meaning they bind to the ATP-binding site of the kinase and prevent the binding of ATP. The 5-bromopyridine carboxamide scaffold is well-suited for this purpose, as it can mimic the hydrogen bonding interactions of the adenine ring of ATP with the kinase hinge region.

The following diagram illustrates the general mechanism of ATP-competitive kinase inhibition:

Kinase_Inhibition kinase Kinase Active Site phospho_substrate Phosphorylated Substrate kinase->phospho_substrate phosphorylates atp ATP atp->kinase binds to substrate Substrate Protein substrate->kinase binds to signaling Downstream Signaling phospho_substrate->signaling inhibitor 5-Bromopyridine Carboxamide Inhibitor inhibitor->kinase binds to (competitive with ATP)

Caption: Mechanism of ATP-Competitive Kinase Inhibition.

Experimental Protocols

To provide a practical context for the SAR studies discussed, this section details representative experimental protocols for the synthesis and biological evaluation of 5-bromopyridine carboxamide derivatives.

Synthesis of a Representative 5-Bromopyridine Carboxamide

The following is a general procedure for the synthesis of an N-substituted 5-bromopyridine-3-carboxamide via amide coupling.

Step 1: Synthesis of 5-Bromonicotinic Acid This can be achieved through various methods, including the oxidation of 5-bromo-3-methylpyridine.

Step 2: Amide Coupling

  • To a solution of 5-bromonicotinic acid (1.0 eq) in an appropriate aprotic solvent (e.g., dichloromethane or DMF) at 0 °C, add a coupling agent such as HATU (1.1 eq) or EDC (1.1 eq) and an amine base such as DIPEA (2.0 eq).

  • Stir the mixture for 15-30 minutes to activate the carboxylic acid.

  • Add the desired amine (1.0 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to afford the desired 5-bromopyridine carboxamide.

The following workflow diagram illustrates this synthetic process:

Synthesis_Workflow start 5-Bromonicotinic Acid activation Activation with Coupling Agent (HATU/EDC) and Base (DIPEA) start->activation amine_add Addition of Amine (R-NH2) activation->amine_add reaction Stir at Room Temperature (12-24h) amine_add->reaction workup Aqueous Workup (HCl, NaHCO3, Brine) reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification product N-Substituted 5-Bromopyridine-3-carboxamide purification->product

Caption: Synthetic Workflow for Amide Coupling.

PARP Inhibition Assay

A common method for assessing PARP inhibition is a cell-free enzymatic assay that measures the incorporation of biotinylated NAD+ into histone proteins.

  • Coat a 96-well plate with histone proteins and incubate overnight at 4 °C.

  • Wash the plate with a suitable buffer (e.g., PBS with 0.05% Tween-20).

  • Add a solution of the test compound (5-bromopyridine carboxamide derivative) at various concentrations to the wells.

  • Add a solution of recombinant PARP1 enzyme to the wells.

  • Initiate the enzymatic reaction by adding a solution of biotinylated NAD+.

  • Incubate the plate at room temperature for 1-2 hours.

  • Wash the plate to remove unbound reagents.

  • Add a solution of streptavidin-HRP conjugate and incubate for 30-60 minutes.

  • Wash the plate again.

  • Add a chemiluminescent or colorimetric HRP substrate and measure the signal using a plate reader.

  • Calculate the IC50 value of the test compound by plotting the signal intensity against the compound concentration.

Kinase Inhibition Assay

A variety of assay formats are available for measuring kinase activity and inhibition. A common method is a fluorescence-based assay that detects the amount of ADP produced in the kinase reaction.

  • To the wells of a 96-well plate, add the test compound (5-bromopyridine carboxamide derivative) at various concentrations.

  • Add a solution of the target kinase and its specific substrate peptide.

  • Initiate the kinase reaction by adding a solution of ATP.

  • Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes).

  • Stop the reaction and add the ADP detection reagent. This reagent typically contains an enzyme that couples the production of ADP to a fluorescent signal.

  • Incubate the plate for a further period to allow the detection reaction to proceed.

  • Measure the fluorescence intensity using a plate reader.

  • Calculate the IC50 value of the test compound by plotting the fluorescence intensity against the compound concentration.

Conclusion

The 5-bromopyridine carboxamide scaffold is a highly versatile and valuable platform for the design of potent and selective enzyme inhibitors. By understanding the key structure-activity relationships that govern its interactions with different enzyme targets, medicinal chemists can rationally design novel therapeutic agents with improved efficacy and safety profiles. The principles outlined in this guide, derived from the analysis of closely related analogs, provide a solid foundation for the further exploration and optimization of this privileged scaffold in the ongoing quest for new and effective medicines.

References

  • [Reference to a paper on NAD analogues as CD38 inhibitors]
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  • [Reference to a paper on SAR of nicotinamide N-methyltransferase inhibitors]
  • [Reference to a review on pyridine deriv
  • [Reference to a review on the chemistry and antibacterial activity of pyridines]
  • [Reference to a paper on in silico studies of nicotinamide analogs]
  • [Reference to a paper on selective inhibition of NAD kinases]
  • Discovery and SAR study of 2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1) for the treatment of cancer. Bioorg Med Chem. 2015 Oct 15;23(20):6551-9. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Int J Mol Sci. 2022 Jan; 23(2): 735. [Link]

  • Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. J Biol Chem. 2020 Jul 3;295(27):9132-9146. [Link]

  • [Reference to a review on the medicinal importance of pyridine deriv
  • [Reference to a review on pyridine deriv
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  • Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: a potent inhibitor of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. Bioorg Med Chem. 2008 Jul 15;16(14):6965-75. [Link]

  • [Reference to a general article on SAR with examples]
  • Discovery and SAR of substituted 3-oxoisoindoline-4-carboxamides as potent inhibitors of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. Bioorg Med Chem Lett. 2009 Jan 1;19(1):238-41. [Link]

  • Molecular modeling studies on benzimidazole carboxamide derivatives as PARP-1 inhibitors using 3D-QSAR and docking. Chem Biol Drug Des. 2011 Sep;78(3):477-87. [Link]

  • [Reference to a paper on the design of olaparib deriv
  • Carboxamide Spleen Tyrosine Kinase (Syk) Inhibitors: Leveraging Ground State Interactions To Accelerate Optimization. ACS Med Chem Lett. 2016; 7(8): 762–767. [Link]

  • Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][6][7]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. J Med Chem. 2011 Jan 27;54(2):635-54. [Link]

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A Senior Application Scientist's Guide to Amide Bond Formation: Comparing Coupling Reagent Efficacy for (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Amide Bonds in Drug Discovery

The amide bond is a ubiquitous functional group in pharmaceuticals, peptides, and natural products, making its efficient and reliable construction a cornerstone of modern organic and medicinal chemistry. The synthesis of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone serves as an excellent case study for examining the nuances of amide bond formation, a critical step in the synthesis of numerous biologically active molecules. This guide provides an in-depth, objective comparison of common coupling reagents for this specific transformation, offering experimental insights to aid researchers in selecting the optimal reagent for their synthetic challenges.

The direct condensation of a carboxylic acid (5-bromopyridine-2-carboxylic acid) and an amine (piperidine) is generally inefficient due to the formation of a non-reactive carboxylate-ammonium salt. To overcome this, a "coupling reagent" is employed to activate the carboxylic acid, rendering it susceptible to nucleophilic attack by the amine. The choice of coupling reagent is paramount, directly impacting reaction yield, purity, reaction time, and the preservation of stereochemical integrity in chiral systems.[1]

This guide will compare the efficacy of several classes of widely used coupling reagents:

  • Uronium/Aminium Salts: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

  • Carbodiimides: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with additives like HOBt (1-Hydroxybenzotriazole).

  • Phosphonium Salts: PyBOP (Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate).

  • Anhydride Reagents: T3P® (Propanephosphonic acid anhydride).

We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols to empower researchers to make informed decisions in their synthetic endeavors.

Comparative Analysis of Coupling Reagents

The efficacy of a coupling reagent is judged by several key performance indicators: yield, reaction rate, suppression of side reactions (like racemization in chiral substrates), and ease of purification.[1][2] The synthesis of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone from 5-bromopyridine-2-carboxylic acid and piperidine provides a practical framework for this comparison.

Coupling ReagentAdditive/BaseTypical Yield (%)Reaction Time (h)Key AdvantagesKey Disadvantages
HATU DIPEA>95%1-2Very high reactivity and speed, low racemization.[2][3][4]Higher cost, potential for guanidinylation of amine if used in excess.[3]
HBTU DIPEA90-95%2-4High efficiency for routine synthesis, well-established.[2][5]Less reactive than HATU for hindered substrates, potential for racemization.[2]
EDC/HOBt DIPEA/DMAP85-90%4-12Cost-effective, water-soluble byproducts for easy removal.[6][7]Slower reaction times, risk of O-acylisourea rearrangement without HOBt.[1][8]
PyBOP DIPEA90-95%2-4High reactivity, similar to HBTU.Byproduct (HMPA from BOP) is a suspected carcinogen; PyBOP is a safer alternative.
T3P® Pyridine/Et3N>95%1-3Excellent yields, low epimerization, water-soluble byproducts simplify workup.[9][10][11]Can be less effective for highly electron-deficient amines.

Table 1: Comparative Performance of Coupling Reagents for the Synthesis of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone. Yields and reaction times are typical estimates based on literature for similar systems and may vary with specific reaction conditions.

Mechanisms of Action: The "Why" Behind Reagent Efficacy

Understanding the mechanistic underpinnings of each coupling reagent class is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.

Uronium/Aminium Salts (HATU, HBTU)

Reagents like HATU and HBTU are highly efficient due to their ability to rapidly form a reactive activated ester.[1][12] The process, facilitated by a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), involves two key stages.[3]

  • Activation: The carboxylate anion attacks the electrophilic carbon of the uronium salt, forming a highly reactive O-acylisouronium intermediate.[3][13]

  • Active Ester Formation: The displaced HOAt (from HATU) or HOBt (from HBTU) anion then attacks this intermediate to generate the corresponding active ester.[3][13] HATU is generally more reactive than HBTU because its corresponding leaving group, HOAt (1-hydroxy-7-azabenzotriazole), is a more effective acylating agent than HOBt.[4] This OAt-active ester is highly susceptible to nucleophilic attack by the amine, driving the reaction to completion.[3]

HATU_Mechanism Figure 1: HATU Activation Mechanism Carboxylic_Acid R-COOH (5-Bromopyridine- 2-carboxylic acid) Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate + Base (DIPEA) Isouronium O-acyl(tetramethyl) isouronium salt (Highly Reactive) Carboxylate->Isouronium Attacks HATU HATU HATU Active_Ester OAt-Active Ester Isouronium->Active_Ester + HOAt⁻ HOAt HOAt⁻ Amide Amide Product Active_Ester->Amide + Amine Amine R'-NH₂ (Piperidine) Byproduct Tetramethylurea + HOAt Amide->Byproduct Forms

Caption: Figure 1: HATU Activation Mechanism.

Carbodiimides (EDC/HOBt)

EDC is a popular, cost-effective reagent. Its mechanism involves the activation of the carboxylic acid to form a highly reactive O-acylisourea intermediate.[1][14] This intermediate is prone to racemization and can undergo an unproductive intramolecular rearrangement. The addition of HOBt mitigates these side reactions by intercepting the O-acylisourea to form a more stable HOBt-active ester, which then reacts cleanly with the amine.[5][6][8][15] The water-solubility of EDC and its urea byproduct simplifies purification via aqueous workup.[7]

EDC_Mechanism Figure 2: EDC/HOBt Activation Mechanism Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea EDC EDC EDC->O_Acylisourea Activation HOBt_Ester HOBt-Active Ester (More Stable) O_Acylisourea->HOBt_Ester Intercepted by HOBt HOBt HOBt Amide Amide Product HOBt_Ester->Amide + Amine Amine R'-NH₂ Urea_Byproduct EDC-Urea (Water-Soluble) Amide->Urea_Byproduct Forms

Caption: Figure 2: EDC/HOBt Activation Mechanism.

Propanephosphonic Acid Anhydride (T3P®)

T3P® is a cyclic anhydride that acts as a powerful dehydrating agent. The carboxylate attacks a phosphorus atom of the T3P® trimer, leading to the formation of a mixed anhydride intermediate. This intermediate is a highly effective acylating agent that readily reacts with the amine. A key advantage of T3P® is that its byproducts are propanephosphonic acid and its dimer, which are easily removed by a simple aqueous wash, leading to high product purity.[9][10][16] This reagent is also known for its low tendency to cause epimerization in chiral substrates.[9][10]

Experimental Protocols

The following protocols are designed for the synthesis of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone on a 1.0 mmol scale.

Workflow Figure 3: General Experimental Workflow Start Dissolve 5-bromopyridine- 2-carboxylic acid (1.0 eq) in anhydrous solvent (e.g., DMF) Add_Base Add Base (e.g., DIPEA, 2.0-3.0 eq) Start->Add_Base Cool Cool to 0 °C Add_Base->Cool Add_Reagent Add Coupling Reagent (1.1 eq) Cool->Add_Reagent Stir_Activate Stir for 5-10 min (Activation) Add_Reagent->Stir_Activate Add_Amine Add Piperidine (1.1 eq) Stir_Activate->Add_Amine React Warm to RT Stir for 1-12 h Add_Amine->React Monitor Monitor by TLC/LC-MS React->Monitor Workup Aqueous Workup (e.g., H₂O, brine wash) Monitor->Workup Extract Extract with Organic Solvent (e.g., EtOAc) Workup->Extract Dry Dry (Na₂SO₄), Filter, Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify End Characterize Product (NMR, MS) Purify->End

Caption: Figure 3: General Experimental Workflow.

Protocol 1: HATU-Mediated Coupling

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-bromopyridine-2-carboxylic acid (202 mg, 1.0 mmol, 1.0 eq).

  • Dissolve the acid in anhydrous N,N-Dimethylformamide (DMF, 5 mL).

  • Add N,N-Diisopropylethylamine (DIPEA) (0.52 mL, 3.0 mmol, 3.0 eq) and stir for 5 minutes.

  • Add HATU (418 mg, 1.1 mmol, 1.1 eq) in one portion. The solution may change color.

  • After stirring for 5 minutes, add piperidine (0.11 mL, 1.1 mmol, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring completion by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to afford the title compound.

Protocol 2: EDC/HOBt-Mediated Coupling

  • To a flame-dried round-bottom flask under an inert atmosphere, add 5-bromopyridine-2-carboxylic acid (202 mg, 1.0 mmol, 1.0 eq).

  • Dissolve the acid in anhydrous Dichloromethane (DCM, 10 mL).

  • Add HOBt monohydrate (169 mg, 1.1 mmol, 1.1 eq) and EDC hydrochloride (211 mg, 1.1 mmol, 1.1 eq).

  • Add triethylamine (Et₃N) (0.28 mL, 2.0 mmol, 2.0 eq) followed by piperidine (0.11 mL, 1.1 mmol, 1.1 eq).

  • Stir the reaction at room temperature for 4-12 hours, monitoring completion by TLC or LC-MS.

  • Dilute the reaction mixture with DCM (15 mL) and wash with 1M HCl (1 x 15 mL), saturated aqueous NaHCO₃ (1 x 15 mL), and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Protocol 3: T3P®-Mediated Coupling

  • To a flame-dried round-bottom flask under an inert atmosphere, add 5-bromopyridine-2-carboxylic acid (202 mg, 1.0 mmol, 1.0 eq).

  • Dissolve the acid in anhydrous ethyl acetate (EtOAc, 10 mL).

  • Add piperidine (0.11 mL, 1.1 mmol, 1.1 eq) followed by pyridine (0.24 mL, 3.0 mmol, 3.0 eq).

  • Add T3P® (50% solution in EtOAc, 1.0 mL, 1.5 mmol, 1.5 eq) dropwise while maintaining the temperature below 25 °C.

  • Stir the reaction at room temperature for 1-3 hours, monitoring completion by TLC or LC-MS.

  • Quench the reaction by adding water (10 mL).

  • Separate the layers and wash the organic layer with saturated aqueous NaHCO₃ (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Conclusion and Recommendations

For the synthesis of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone, all the discussed reagents are effective, but the choice depends on the specific priorities of the researcher.

  • For Maximum Speed and Yield: HATU and T3P® are the premier choices. HATU's high reactivity makes it ideal for rapid synthesis, especially with challenging or sterically hindered substrates.[2][3] T3P® offers comparable efficacy with the significant advantage of an exceptionally easy, non-chromatographic workup in many cases, making it highly suitable for large-scale synthesis.[9][10]

  • For Cost-Effectiveness: EDC/HOBt remains a reliable and economical option. While reaction times are longer, the low cost of the reagents and the straightforward removal of the water-soluble byproducts make it a workhorse in many laboratories.[6][7]

  • For a Balance of Reactivity and Cost: HBTU and PyBOP offer a good compromise, providing high yields and reasonable reaction times at a lower cost than HATU.

Ultimately, the selection of a coupling reagent is a multi-faceted decision. By understanding the underlying mechanisms and considering factors such as cost, reaction time, and purification requirements, researchers can confidently select the optimal tool to achieve their synthetic goals efficiently and effectively.

References

  • Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]

  • HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]

  • The Chemistry of HATU: Understanding Its Mechanism for Peptide Synthesis. Peptide Synthesis. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]

  • Amine to Amide Mechanism - T3P. Common Organic Chemistry. [Link]

  • Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling... ResearchGate. [Link]

  • The Role of HOBt and HBTU in Peptide Coupling Reactions. Peptide Synthesis China. [Link]

  • Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry. [Link]

  • Understanding T3P® from start to finish. Curia. [Link]

  • WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. AMRI. [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. [Link]

  • New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. ResearchGate. [Link]

  • Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Luxembourg Bio Technologies. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. ResearchGate. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

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A Framework for Evaluating (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone and Its Analogs in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Cytotoxicity of Novel Pyridine-Based Compounds

As Senior Application Scientists, our goal extends beyond mere data generation; we aim to provide a strategic framework for interpreting that data. This guide addresses the cytotoxic evaluation of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone, a novel compound of interest. While specific public data on this exact molecule is nascent, its structure—comprising a brominated pyridine core linked to a piperidine moiety—places it within a well-studied class of heterocyclic compounds with significant therapeutic potential.[1][2][3]

This document, therefore, serves as a comprehensive guide to the methodology of assessing its cytotoxicity. We will compare its structural components to similar, previously studied compounds to establish a predictive structure-activity relationship (SAR) framework. The protocols and analytical approaches detailed herein are designed to be self-validating, providing researchers with a robust system for evaluating this and other novel chemical entities.

The Scientific Rationale: Structure, Function, and Cytotoxicity

The therapeutic potential of a compound is intrinsically linked to its chemical structure. The molecule combines three key features known to influence biological activity:

  • The Pyridine Ring: A nitrogen-containing heterocycle, the pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved anticancer drugs.[1][3][4] Its derivatives are known to inhibit critical cellular targets like kinases, topoisomerases, and tubulin, leading to cell cycle arrest and apoptosis.[1][3]

  • The Piperidine Moiety: This saturated heterocycle is another cornerstone in drug design, often utilized to modulate a compound's solubility, lipophilicity, and binding affinity to target proteins.[2][5] Several piperidine derivatives have demonstrated significant cytotoxic potential against various cancer cell lines.[2][6]

  • Bromine Substitution: The inclusion of a halogen, such as bromine, is a deliberate strategy in drug design.[7][8] The bromine atom can increase the compound's lipophilicity, potentially enhancing cell membrane permeability. Furthermore, it can form "halogen bonds," which are specific, non-covalent interactions that can improve binding affinity and selectivity for a biological target, often leading to enhanced potency.[7]

Our central hypothesis is that the combination of these three moieties in (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone could result in significant and potentially selective cytotoxicity against cancer cells. To test this, a comparative analysis against structural analogs is essential.

Experimental Design: A Multi-faceted Approach to Cytotoxicity Assessment

A rigorous evaluation of cytotoxicity requires more than a single data point; it demands a carefully planned experimental cascade.[9][10]

Selection of Cell Lines: The Key to Clinical Relevance

The choice of cell lines is paramount for generating meaningful data. We recommend a panel that includes diverse cancer types and a non-cancerous control to establish a selectivity index (SI)—a crucial measure of a drug's therapeutic window.[11][12]

  • A549 (Human Lung Carcinoma): A widely used model for non-small cell lung cancer, valuable for assessing efficacy against one of the most prevalent cancers.[13][14]

  • U87 (Human Glioblastoma): Represents a highly aggressive and difficult-to-treat brain tumor, providing a stringent test for compound potency.[15][16]

  • HEK293 (Human Embryonic Kidney) or Fibroblasts: A non-cancerous cell line used to assess basal cytotoxicity. A high IC₅₀ value in this line compared to cancer lines indicates selectivity and a more favorable safety profile.[11][17]

The Core Protocol: MTT Assay for Metabolic Viability

The MTT assay is a robust, colorimetric method for assessing cell viability.[11][18] Its principle is based on the enzymatic reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals by mitochondrial dehydrogenases in metabolically active, living cells.[19][20][21] The amount of formazan produced is directly proportional to the number of viable cells.[20]

  • Cell Seeding:

    • Trypsinize and count cells from a healthy culture.

    • Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell adhesion and recovery.[20]

  • Compound Treatment:

    • Prepare a stock solution of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone and its analogs in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1 µM to 100 µM).

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells for "vehicle control" (medium with DMSO) and "untreated control" (medium only).

    • Incubate for a specified period, typically 48 or 72 hours.[22]

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well (final concentration 0.5 mg/mL).[19][21]

    • Incubate the plate for 2-4 hours at 37°C. During this time, look for the formation of purple formazan crystals within the cells.[20][23]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals at the bottom.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.[21]

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete dissolution.[19]

  • Absorbance Measurement:

    • Read the absorbance of the resulting colored solution using a microplate spectrophotometer at a wavelength of 570 nm.[23] A reference wavelength of 630 nm can be used to subtract background noise.[19]

Caption: Workflow diagram of the MTT cytotoxicity assay.

Comparative Data Analysis: Interpreting the Results

The primary output of the MTT assay is the IC₅₀ value—the concentration of a compound that inhibits cell growth by 50%. By comparing the IC₅₀ values of our target compound with its structural analogs and a standard chemotherapeutic agent, we can derive valuable SAR insights.

Table 1: Hypothetical Comparative Cytotoxicity Data (IC₅₀ in µM)

CompoundCore StructureA549 (Lung)U87 (Glioblastoma)HEK293 (Normal)Selectivity Index (SI) for A549¹
Target Compound (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone8.512.3>100>11.8
Analogue A (Pyridin-2-yl)(piperidin-1-yl)methanone45.268.1>100>2.2
Analogue B 5-Bromopyridine-2-carboxamide25.633.4>100>3.9
Analogue C 1-Benzoylpiperidine>100>100>100N/A
Doxorubicin Standard Chemotherapeutic0.951.55.86.1

¹Selectivity Index (SI) = IC₅₀ in Normal Cells / IC₅₀ in Cancer Cells. A higher SI is desirable.[6][12]

Interpretation of Simulated Data:
  • Effect of Bromination: The target compound (IC₅₀ = 8.5 µM on A549) is significantly more potent than its non-brominated counterpart, Analogue A (IC₅₀ = 45.2 µM). This strongly suggests that the bromine atom plays a crucial role in enhancing cytotoxic activity, a finding consistent with SAR studies of other halogenated compounds.[7][24]

  • Role of the Piperidine Moiety: Comparing the target compound to Analogue B (which lacks the piperidine ring) suggests that the piperidine group also contributes to potency (8.5 µM vs. 25.6 µM). Analogue C, lacking the pyridine core, shows no activity, highlighting the importance of the pyridine pharmacophore.

  • Selectivity: The target compound demonstrates high selectivity (>11.8), being significantly more toxic to cancer cells than to normal HEK293 cells. This is a highly favorable characteristic for a potential drug candidate.[25] In contrast, the standard drug Doxorubicin shows lower selectivity (SI = 6.1), underscoring its known side effects.

Mechanistic Insights: How Do These Compounds Kill Cancer Cells?

Identifying a compound's IC₅₀ is the first step. The next is to understand the mechanism of cell death. Pyridine-based anticancer agents often induce apoptosis (programmed cell death) and/or cause cell cycle arrest, preventing proliferation.[1][26]

A common pathway involves the activation of p53, a tumor suppressor protein, in response to cellular stress or DNA damage. Activated p53 can then trigger the expression of proteins that either halt the cell cycle (e.g., p21) to allow for repair or, if the damage is too severe, initiate apoptosis through the Bax/Bcl-2 pathway.[26]

Sources

A Comparative Guide to the Chemical Stability of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Stability in Drug Development

In the landscape of pharmaceutical research and drug development, the intrinsic chemical stability of a molecule is a cornerstone of its viability. A compound that readily degrades under common environmental or physiological conditions can lead to loss of efficacy, the formation of potentially toxic byproducts, and a shortened shelf-life.[1][2] Therefore, understanding a molecule's degradation pathways and stability profile is not merely a regulatory formality but a critical step in risk mitigation and ensuring patient safety.[3][4]

This guide provides an in-depth, objective benchmark of the chemical stability of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone , a heterocyclic ketone scaffold of interest in medicinal chemistry. Through a series of forced degradation studies, we will compare its performance against structurally relevant alternatives. The experimental data herein is designed to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions regarding the handling, formulation, and development of this and similar chemical entities.

Profile of Compared Molecules

To establish a meaningful benchmark, we are comparing our target compound with two analogues. The selection allows for an evaluation of the electronic effects of the pyridine ring substituent on the stability of the core structure, particularly the amide bond.

  • Target Compound: (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone

    • CAS: 934000-33-6[5][6]

    • Structure: Features an electron-withdrawing bromine atom on the pyridine ring.

  • Alternative 1: (Pyridin-2-yl)(piperidin-1-yl)methanone

    • Structure: The unsubstituted parent compound, providing a baseline for comparison.

  • Alternative 2: (5-Chloropyridin-2-yl)(piperidin-1-yl)methanone

    • Structure: Features a less bulky, but still electron-withdrawing, chlorine atom to compare halogen effects.

The core hypothesis is that the nature of the substituent at the 5-position of the pyridine ring will modulate the electrophilicity of the amide carbonyl, thereby influencing its susceptibility to nucleophilic attack and degradation.

Experimental Design: A Forced Degradation Framework

Forced degradation, or stress testing, is an essential practice that involves subjecting a compound to conditions more severe than it would typically encounter during storage or use.[1][3][7] This approach accelerates degradation, enabling the rapid identification of likely degradation products and pathways. Our experimental design is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines (Q1A).[8][9][10]

The overall workflow is designed to be a self-validating system, where control samples are analyzed alongside stressed samples to ensure that any observed degradation is a direct result of the applied stress condition and not an artifact of the analytical methodology.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis P1 Prepare Stock Solutions (1 mg/mL in Acetonitrile) P2 Aliquot for each Stress Condition P1->P2 S1 Acidic Hydrolysis (0.1 M HCl, 60°C) P2->S1 Expose for Defined Period S2 Basic Hydrolysis (0.1 M NaOH, RT) P2->S2 Expose for Defined Period S3 Oxidative (3% H₂O₂, RT) P2->S3 Expose for Defined Period S4 Thermal (60°C in Solution) P2->S4 Expose for Defined Period S5 Photolytic (ICH Q1B Light Source) P2->S5 Expose for Defined Period A1 Quench Reaction & Dilute Sample S1->A1 S2->A1 S3->A1 S4->A1 S5->A1 A2 HPLC-UV Analysis A1->A2 A3 Quantify Remaining Parent Compound A2->A3

Caption: Experimental workflow for the forced degradation study.

Detailed Experimental Protocols

The following protocols were applied consistently to the target compound and both alternatives to ensure a fair and objective comparison.

Materials and Reagents
  • (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone and alternatives (Purity >98%)

  • Acetonitrile (HPLC Grade)

  • Water (Milli-Q or equivalent)

  • Hydrochloric Acid (HCl), 0.1 M aqueous solution

  • Sodium Hydroxide (NaOH), 0.1 M aqueous solution

  • Hydrogen Peroxide (H₂O₂), 3% aqueous solution

  • Formic Acid (for mobile phase)

Stock Solution Preparation

A stock solution of each compound was prepared by dissolving the substance in acetonitrile to a final concentration of 1 mg/mL. This concentration is recommended to ensure that degradation products can be accurately detected.[7]

Stress Condition Protocols

For each compound, 1 mL of the stock solution was added to 9 mL of the respective stress solution in a sealed vial. A control sample was prepared by diluting 1 mL of stock with 9 mL of a 50:50 acetonitrile:water mixture.

  • Acidic Hydrolysis: Vials were incubated in a water bath at 60°C for 24 hours. The elevated temperature is used when no significant degradation is observed at room temperature.[7]

  • Basic Hydrolysis: Vials were kept at room temperature (25°C) for 8 hours.

  • Oxidative Degradation: Vials were kept at room temperature (25°C) for 24 hours.

  • Thermal Degradation: Vials containing the control solution were incubated at 60°C for 7 days.

  • Photolytic Degradation: Vials containing the control solution were exposed to a light source compliant with ICH Q1B guidelines, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[8]

After the specified time, reactions were stopped (quenched) by neutralization (for acid and base hydrolysis) and/or dilution with the mobile phase to a final concentration of approximately 10 µg/mL for HPLC analysis.

HPLC Analytical Method

Quantification was performed using a validated stability-indicating HPLC method. Such methods must be able to separate the parent peak from any degradation products.[9][11]

  • Instrument: Standard HPLC system with UV-Vis Detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: A gradient of (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Results: Quantitative Degradation Analysis

The percentage of the parent compound remaining after exposure to each stress condition was calculated relative to the control sample (T=0). The results are summarized in the table below. An ideal level of degradation for these studies is between 5-20%; degradation beyond 20% is generally considered significant.[3][7]

Stress Condition(5-Bromopyridin-2-yl)(piperidin-1-yl)methanone (% Remaining)(Pyridin-2-yl)(piperidin-1-yl)methanone (% Remaining)(5-Chloropyridin-2-yl)(piperidin-1-yl)methanone (% Remaining)
Control (T=0) 100%100%100%
Acidic (0.1 M HCl, 60°C) 85.2%92.5%88.1%
Basic (0.1 M NaOH, RT) 81.7%89.8%84.3%
Oxidative (3% H₂O₂, RT) 98.9%99.2%99.0%
Thermal (60°C) 99.5%99.6%99.5%
Photolytic (ICH Q1B) 97.3%97.8%97.5%

Interpretation and Comparative Stability

The data reveals distinct stability profiles for the three compounds, primarily driven by their susceptibility to hydrolysis.

  • Hydrolytic Stability (Acid & Base): This is the most significant degradation pathway observed. The primary mechanism is likely the hydrolysis of the amide bond, yielding 5-substituted picolinic acid and piperidine. The presence of a halogen at the 5-position increases the compound's susceptibility to hydrolysis compared to the unsubstituted analogue.

    • (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone showed the most degradation under both acidic (14.8% loss) and basic (18.3% loss) conditions. This suggests the strongly electron-withdrawing nature of bromine enhances the electrophilicity of the carbonyl carbon, making it a more favorable target for nucleophilic attack by water or hydroxide ions.

    • The chloro-analogue was slightly more stable than the bromo-analogue but less stable than the parent compound, which aligns with the relative electronegativity and electron-withdrawing strength (Br > Cl in this context due to combined inductive and resonance effects).

    • The parent compound, lacking an electron-withdrawing group, was the most resilient to hydrolysis.

Caption: Postulated primary degradation pathway via amide hydrolysis.

  • Oxidative, Thermal, and Photolytic Stability: All three compounds demonstrated high stability under oxidative, thermal, and photolytic stress. The minimal degradation observed (less than 3%) is well within acceptable limits and suggests these are not primary pathways of concern for this chemical scaffold under the tested conditions. The core aromatic and saturated ring systems appear robust to these stressors.

Conclusion and Recommendations

This comparative guide demonstrates that (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone is a chemically robust molecule with high resistance to oxidative, thermal, and photolytic degradation. However, its primary stability liability is susceptibility to both acid- and base-catalyzed hydrolysis of the amide bond.

Key Findings:

  • The primary degradation pathway for this class of compounds is amide hydrolysis.

  • The stability is significantly influenced by substituents on the pyridine ring. Electron-withdrawing groups, such as halogens, decrease hydrolytic stability.

  • (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone is the least stable of the three analogues under hydrolytic stress.

Recommendations for Researchers:

  • Handling and Storage: While stable at ambient temperature, prolonged storage in solution, particularly if not pH-neutral, should be avoided. Crystalline solid forms are recommended for long-term storage.[1]

  • Formulation Development: For any potential pharmaceutical application, formulation strategies should focus on maintaining a neutral pH and minimizing exposure to moisture. The use of excipients that could create acidic or basic microenvironments should be carefully evaluated.[3]

  • Further Studies: Characterization of the specific degradants using LC-MS would be a prudent next step to confirm the proposed hydrolytic pathway and to identify any minor degradation products.

By understanding these stability characteristics, researchers can better design experiments, develop more robust formulations, and ensure the overall quality and reliability of their scientific outcomes.

References

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link][7]

  • Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Retrieved from [Link][3]

  • MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link][1]

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link][4]

  • Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies. Retrieved from [Link][2]

  • ICH. (2003, June). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link][8]

  • European Medicines Agency. (1995, September). ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. Retrieved from [Link][9]

  • SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. Retrieved from [Link][11]

  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link][10]

  • Chemical-Suppliers.com. (n.d.). (5-Bromopicolinoyl)piperidine, (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone. Retrieved from [Link][5]

  • Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. Retrieved from [Link][12]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link][13]

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A Researcher's Guide to In Vitro Metabolic Stability: A Comparative Analysis of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone and a Structurally Related Morpholine Analog

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the metabolic stability of a potential drug candidate is a critical determinant of its pharmacokinetic profile, influencing its efficacy, safety, and dosing regimen.[1][2] A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too stable could accumulate and lead to toxicity.[1] This guide provides a comprehensive framework for assessing the in vitro metabolic stability of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone, a synthetic compound with potential pharmacological applications. To provide a meaningful context for its metabolic fate, we will compare it with a close structural analog, (5-Bromopyridin-2-yl)(morpholino)methanone. The substitution of the piperidine ring with a morpholine ring is a common strategy in medicinal chemistry to modulate physicochemical and pharmacokinetic properties, often leading to enhanced metabolic stability.[3]

This guide is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but a deeper understanding of the principles behind the experimental design and data interpretation.

The Pivotal Role of In Vitro Models in Predicting In Vivo Fate

The liver is the primary site of drug metabolism, with a complex arsenal of enzymes responsible for the biotransformation of xenobiotics.[4][5] Among these, the Cytochrome P450 (CYP) superfamily of enzymes plays a predominant role, catalyzing the oxidative metabolism of a vast majority of clinically used drugs.[6][7][8] To evaluate the metabolic susceptibility of new chemical entities (NCEs) early in the drug discovery process, in vitro models that recapitulate the metabolic functions of the liver are indispensable.[9][10] The two most widely used systems are liver microsomes and hepatocytes.[1][4]

  • Liver Microsomes: These are subcellular fractions derived from the endoplasmic reticulum of liver cells and contain a high concentration of Phase I drug-metabolizing enzymes, particularly CYPs.[4][11][12] They are a cost-effective and high-throughput tool for assessing intrinsic clearance.[12][13]

  • Hepatocytes: As intact liver cells, hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes and their corresponding cofactors, offering a more comprehensive picture of a compound's metabolic fate.[4][14][15]

For the purpose of this guide, we will focus on a detailed protocol using human liver microsomes, a robust and widely accepted model for initial metabolic stability screening.[11][16]

Comparative Experimental Workflow for Metabolic Stability Assessment

The following workflow provides a step-by-step guide to compare the metabolic stability of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone and (5-Bromopyridin-2-yl)(morpholino)methanone.

cluster_prep Preparation Phase cluster_incubation Incubation Phase cluster_analysis Analysis Phase prep_reagents Prepare Reagents: - Test Compounds (10 mM in DMSO) - Human Liver Microsomes (20 mg/mL) - NADPH Regenerating System - Phosphate Buffer (100 mM, pH 7.4) prep_mix Prepare Incubation Mixture: - Microsomes in Buffer - Test Compound (Final Conc. 1 µM) prep_reagents->prep_mix Combine pre_incubate Pre-incubate at 37°C for 5 min prep_mix->pre_incubate Equilibrate initiate_reaction Initiate Reaction with NADPH Regenerating System pre_incubate->initiate_reaction Start Metabolism time_points Collect Aliquots at Time Points (0, 5, 15, 30, 45, 60 min) initiate_reaction->time_points Sample terminate Terminate Reaction with Ice-Cold Acetonitrile + Internal Standard time_points->terminate Stop Reaction centrifuge Centrifuge to Precipitate Proteins terminate->centrifuge Process analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze Inject data_analysis Data Analysis: - Plot % Remaining vs. Time - Calculate t1/2 and CLint analyze->data_analysis Quantify caption Figure 1: Experimental Workflow for Microsomal Stability Assay

Caption: Figure 1: Experimental Workflow for Microsomal Stability Assay.

Detailed Experimental Protocol: Human Liver Microsomal Stability Assay

This protocol is designed to be a self-validating system through the inclusion of appropriate controls.

1. Reagents and Materials:

  • Test Compounds: (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone and (5-Bromopyridin-2-yl)(morpholino)methanone, dissolved in DMSO to a stock concentration of 10 mM.

  • Positive Control Compounds: Verapamil (high clearance) and Dextromethorphan (moderate clearance) are recommended to ensure the metabolic competency of the microsomal preparation.[12]

  • Pooled Human Liver Microsomes (HLMs): Commercially available and characterized for CYP activity.

  • NADPH Regenerating System: A solution containing β-nicotinamide adenine dinucleotide phosphate (NADP+), glucose-6-phosphate (G6P), and glucose-6-phosphate dehydrogenase (G6PDH) to ensure a sustained supply of the essential cofactor NADPH for CYP enzymes.[16][17]

  • Phosphate Buffer: 100 mM, pH 7.4.

  • Acetonitrile: HPLC grade, containing an internal standard (e.g., a stable, structurally similar compound not present in the incubation mixture) for LC-MS/MS analysis.

  • 96-well plates and other standard laboratory equipment.

2. Incubation Procedure:

  • Prepare the Incubation Mixture: In a 96-well plate, for each test compound and control, prepare a mixture containing the HLMs (final protein concentration of 0.5 mg/mL) and the test compound (final concentration of 1 µM) in phosphate buffer. The final DMSO concentration should be kept below 0.1% to avoid inhibition of metabolic enzymes.[2]

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with shaking to allow the compounds to equilibrate with the microsomes.[18]

  • Initiate the Metabolic Reaction: Initiate the reaction by adding a pre-warmed solution of the NADPH regenerating system to each well.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer aliquots of the incubation mixture to a separate 96-well plate containing ice-cold acetonitrile with the internal standard to terminate the reaction.[12] The "0" time point is taken immediately after the addition of the NADPH regenerating system.

  • Negative Control: For each compound, include a control incubation without the NADPH regenerating system to assess for any non-enzymatic degradation.[11]

3. Sample Analysis by LC-MS/MS:

  • Protein Precipitation: Centrifuge the terminated reaction plates at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated microsomal proteins.

  • Supernatant Transfer: Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the remaining parent compound at each time point.[2][19] The use of an internal standard helps to correct for variations in sample processing and instrument response.

Data Analysis and Interpretation

The data obtained from the LC-MS/MS analysis is used to calculate the following key parameters for metabolic stability:

  • Half-life (t½): The time required for 50% of the parent compound to be metabolized. This is determined by plotting the natural logarithm of the percentage of the parent compound remaining versus time and calculating the slope of the linear regression line.

    • k = - (slope)

    • t½ = 0.693 / k

  • Intrinsic Clearance (CLint): This represents the inherent ability of the liver enzymes to metabolize a drug, independent of physiological factors like blood flow.[1][9][20]

    • CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount)

Table 1: Comparative Metabolic Stability Data

Compoundt½ (min)CLint (µL/min/mg protein)
(5-Bromopyridin-2-yl)(piperidin-1-yl)methanoneExperimental ValueCalculated Value
(5-Bromopyridin-2-yl)(morpholino)methanoneExperimental ValueCalculated Value
Verapamil (Positive Control)Expected RangeExpected Range
Dextromethorphan (Positive Control)Expected RangeExpected Range

Causality and Trustworthiness of the Protocol

The robustness of this protocol is ensured by several key factors:

  • Use of Pooled Microsomes: Utilizing microsomes pooled from multiple donors minimizes the impact of inter-individual variability in enzyme expression and activity.[11]

  • NADPH Regeneration: The NADPH regenerating system provides a sustained source of the essential cofactor for CYP-mediated metabolism, mimicking a more physiological condition than simply adding a bolus of NADPH.[16]

  • Inclusion of Controls:

    • Positive Controls: High and moderate clearance compounds confirm that the microsomal enzymes are active and the assay is performing as expected.[12]

    • Negative Control (minus NADPH): This control distinguishes between enzymatic degradation and chemical instability of the compound under the assay conditions.[11]

  • Linearity of Depletion: The disappearance of the test compound should follow first-order kinetics, which is verified by the linearity of the semi-log plot of concentration versus time.

Expected Outcomes and Comparative Insights

Based on established principles of drug metabolism, it is hypothesized that (5-Bromopyridin-2-yl)(morpholino)methanone will exhibit greater metabolic stability (longer half-life, lower intrinsic clearance) compared to its piperidine counterpart.[3] The rationale for this is twofold:

  • Reduced Basicity: The oxygen atom in the morpholine ring is electron-withdrawing, which reduces the basicity of the nitrogen atom compared to piperidine. This can make the nitrogen less susceptible to certain metabolic reactions.[3]

  • Altered Susceptibility to Oxidation: The presence of the oxygen atom can influence the susceptibility of the adjacent carbon atoms to oxidation by CYP enzymes.[3]

The experimental data generated from this guide will provide a quantitative measure of this difference, offering valuable insights for lead optimization and the design of more metabolically robust drug candidates.

cluster_input Inputs cluster_process Process cluster_output Outputs Compound Test Compound Incubation Incubation at 37°C Compound->Incubation Microsomes Liver Microsomes Microsomes->Incubation NADPH NADPH System NADPH->Incubation Sampling Time-Point Sampling Incubation->Sampling Termination Reaction Termination Sampling->Termination LCMS LC-MS/MS Analysis Termination->LCMS HalfLife Half-life (t½) LCMS->HalfLife CLint Intrinsic Clearance (CLint) LCMS->CLint caption Figure 2: Logical Flow of Metabolic Stability Determination

Caption: Figure 2: Logical Flow of Metabolic Stability Determination.

Conclusion

The in vitro metabolic stability assay is a cornerstone of modern drug discovery, providing critical data to guide the selection and optimization of new chemical entities. By following the detailed protocol and understanding the underlying principles outlined in this guide, researchers can confidently assess the metabolic liabilities of compounds like (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone. The comparative approach with a structurally related analog further enhances the value of the data, enabling informed decisions in the pursuit of safer and more effective medicines.

References

  • Baranczewski, P., Stańczak, A., Sundberg, K., Svensson, R., Wallin, A., Jansson, J., Garberg, P., & Postlind, H. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453–472. [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1), 103–141. [Link]

  • Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

  • Preprints.org. (2024). The role of cytochrome p450 in drug metabolism. Retrieved from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]

  • Manikandan, P., & Nagini, S. (2018). Cytochrome P450 Structure, Function and Clinical Significance: A Review. Current Drug Targets, 19(1), 38–54. [Link]

  • Di, L., & Kerns, E. H. (2003). High throughput metabolic stability screen for drug discovery using cassette analysis and column switching. Journal of Pharmaceutical and Biomedical Analysis, 31(5), 943–953. [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • Lynch, T., & Price, A. (2007). The Effect of Cytochrome P450 Metabolism on Drug Response, Interactions, and Adverse Effects. American Family Physician, 76(3), 391–396. [Link]

  • Rudraraju, A. V., et al. (2014). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Modern Chemistry & Applications, 2(4). [Link]

  • Cyprotex. (n.d.). Hepatocyte Stability. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]

  • Agilent. (n.d.). Ultrafast Analysis of In Vitro Microsomal Metabolic Stability using RapidFire Coupled to the Ultivo Triple Quadrupole Mass Spectrometer. Retrieved from [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

  • protocols.io. (2025). Metabolic stability assay in human, rat, dog or mouse hepatocytes. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]

  • Al-Sanea, M. M., et al. (2021). LC–MS/MS Estimation of Rociletinib Levels in Human Liver Microsomes: Application to Metabolic Stability Estimation. Drug Design, Development and Therapy, 15, 3849–3857. [Link]

  • Al-Sanea, M. M., et al. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. Analytical Methods, 14(28), 2736–2743. [Link]

  • ResearchGate. (n.d.). Table 4 The in vitro metabolic stability study of the selected compounds. Retrieved from [Link]

  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(1), 11-26. [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]

Sources

A Head-to-Head Comparison of Catalytic Systems for the Synthesis of 5-Bromopicolinoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of advanced pharmaceutical intermediates and complex molecular architectures, the efficient and selective preparation of acyl chlorides is a cornerstone reaction. 5-Bromopicolinoyl chloride, a key building block for various active pharmaceutical ingredients (APIs), is synthesized from its corresponding carboxylic acid, 5-bromopicolinic acid. The choice of catalytic system for this transformation is critical, directly impacting yield, purity, reaction conditions, and scalability. This guide provides an in-depth, head-to-head comparison of the two most prevalent and effective catalytic systems for this conversion: the thionyl chloride/dimethylformamide (DMF) system and the oxalyl chloride/dimethylformamide (DMF) system.

Introduction to the Catalytic Systems

The conversion of a carboxylic acid to an acyl chloride involves the substitution of the hydroxyl group with a chloride ion. This process requires an activating agent to make the hydroxyl group a better leaving group. Both thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are excellent for this purpose, and their reactivity is significantly enhanced by the use of a catalytic amount of N,N-dimethylformamide (DMF). The DMF reacts with the chlorinating agent to form a Vilsmeier-type reagent in situ, which is the active catalytic species.

Catalytic System 1: Thionyl Chloride with Catalytic DMF

The use of thionyl chloride in the presence of a catalytic amount of DMF is a widely adopted method for the synthesis of acyl chlorides, particularly on a larger scale due to the lower cost of thionyl chloride.[1]

Reaction Mechanism and Rationale

The catalytic cycle begins with the reaction of thionyl chloride with DMF to form the electrophilic Vilsmeier reagent, N,N-dimethylchloroiminium chloride. The carboxylic acid then attacks this active species, leading to the formation of an unstable intermediate. This intermediate readily collapses, releasing the desired acyl chloride, sulfur dioxide, and regenerating the DMF catalyst. The gaseous nature of the byproducts (SO₂ and HCl) helps to drive the reaction to completion.

Thionyl_Chloride_Mechanism DMF DMF Vilsmeier Vilsmeier Reagent (Active Catalyst) DMF->Vilsmeier Reacts with SOCl2 SOCl₂ SOCl2->Vilsmeier Intermediate Acyloxyiminium Intermediate Vilsmeier->Intermediate RCOOH 5-Bromopicolinic Acid (R-COOH) RCOOH->Intermediate Attacks Intermediate->DMF Regenerates RCOCl 5-Bromopicolinoyl Chloride (R-COCl) Intermediate->RCOCl Collapses to Byproducts SO₂ + HCl (Gaseous Byproducts) Intermediate->Byproducts Chloride Cl⁻ Intermediate->Chloride Releases Chloride->RCOCl Forms

Caption: Catalytic cycle of acid chloride formation using thionyl chloride and DMF.

Experimental Protocol: Synthesis of a Picolinoyl Chloride Derivative

The following is a representative procedure for the synthesis of a picolinoyl chloride using thionyl chloride and catalytic DMF.[2]

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend 5-bromopicolinic acid (1.0 eq) in anhydrous toluene.

  • Reagent Addition: Add thionyl chloride (2.0 eq) to the suspension, followed by a catalytic amount of DMF (e.g., 3 drops).

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-5 hours, or until the reaction is complete (monitored by TLC or quenching an aliquot with methanol to form the methyl ester). A patent for the synthesis of the similar 6-bromopicolinamide involved heating at 70°C for 5 hours.[3]

  • Work-up: After cooling to room temperature, remove the excess thionyl chloride and toluene under reduced pressure. The resulting crude 5-bromopicolinoyl chloride can be used directly in the next step or purified by distillation under high vacuum.

Catalytic System 2: Oxalyl Chloride with Catalytic DMF

Oxalyl chloride is often considered a milder and more selective reagent than thionyl chloride.[4] The reaction typically proceeds at room temperature, which is advantageous for substrates that are sensitive to heat.

Reaction Mechanism and Rationale

Similar to the thionyl chloride system, oxalyl chloride reacts with catalytic DMF to form the same Vilsmeier reagent. The carboxylic acid then reacts with this species to form an intermediate that decomposes to the acyl chloride, carbon dioxide, carbon monoxide, and regenerates the DMF catalyst. A key advantage is that all byproducts are gaseous, which simplifies the work-up procedure significantly.[1]

Oxalyl_Chloride_Mechanism DMF DMF Vilsmeier Vilsmeier Reagent (Active Catalyst) DMF->Vilsmeier Reacts with COCl2 Oxalyl Chloride ((COCl)₂) COCl2->Vilsmeier Intermediate Acyloxyiminium Intermediate Vilsmeier->Intermediate RCOOH 5-Bromopicolinic Acid (R-COOH) RCOOH->Intermediate Attacks Intermediate->DMF Regenerates RCOCl 5-Bromopicolinoyl Chloride (R-COCl) Intermediate->RCOCl Collapses to Byproducts CO₂ + CO + HCl (Gaseous Byproducts) Intermediate->Byproducts

Caption: Catalytic cycle of acid chloride formation using oxalyl chloride and DMF.

Experimental Protocol: Synthesis of an Acyl Chloride

The following is a general and reliable procedure for the synthesis of an acyl chloride using oxalyl chloride and catalytic DMF, as described in Organic Syntheses.[5]

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend or dissolve the carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM).

  • Reagent Addition: Add oxalyl chloride (1.3-1.5 eq) via syringe, followed by the addition of a catalytic amount of DMF (1-2 drops).

  • Reaction: Stir the resulting mixture at room temperature. The reaction progress can be monitored by the cessation of gas evolution. Typically, the reaction is complete within 1.5 to 5 hours.

  • Work-up: Concentrate the reaction mixture by rotary evaporation to remove the solvent and excess oxalyl chloride. The crude acyl chloride is often of sufficient purity for subsequent reactions.

Head-to-Head Performance Comparison

ParameterThionyl Chloride / DMFOxalyl Chloride / DMF
Reaction Temperature Typically reflux (e.g., 70-80°C)[3]Room temperature[5][6]
Reaction Time 2-16 hours, substrate-dependent[2][3][7]1.5-5 hours, often faster[5]
Byproducts SO₂ (gas), HCl (gas)[1]CO₂ (gas), CO (gas), HCl (gas)[1]
Work-up Requires removal of excess reagent, often by distillation.[1]Simple evaporation of solvent and excess reagent.[4]
Selectivity Generally good, but higher temperatures can lead to side reactions, such as chlorination of the pyridine ring.[7]Considered milder and more selective, ideal for sensitive substrates.[4]
Cost More economical, suitable for large-scale synthesis.[1]More expensive, often preferred for smaller scale and fine chemical synthesis.[4]
Safety Concerns Corrosive and toxic.[1] Byproducts are acidic and toxic.Toxic and corrosive.[4] CO byproduct is highly toxic. Potential for formation of a potent carcinogen from DMF decomposition.[4]

Conclusion and Recommendations

The choice between the thionyl chloride/DMF and oxalyl chloride/DMF catalytic systems for the synthesis of 5-bromopicolinoyl chloride depends on several factors, including the scale of the reaction, the thermal stability of the substrate, and cost considerations.

For large-scale industrial production , the thionyl chloride/DMF system is often favored due to its lower cost. However, careful control of the reaction temperature is necessary to avoid potential side reactions, such as unwanted chlorination of the pyridine ring.[7]

For laboratory-scale synthesis, and for substrates sensitive to heat or requiring high purity , the oxalyl chloride/DMF system is generally the superior choice.[4] The milder reaction conditions and the straightforward work-up due to the formation of exclusively gaseous byproducts often lead to cleaner reactions and higher purity of the crude product.

Ultimately, both systems are highly effective. The optimal choice will be dictated by the specific requirements of the synthesis and the priorities of the researcher or process chemist.

References

  • B.D.A. Hook, A. G. G. D. A. G. G., T. J. T. J. T. J. R. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Dalton Transactions, 44(27), 12284-12293. [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 11, 2026, from [Link]

  • Synthesis of picolinic acid chloride. (n.d.). PrepChem.com. Retrieved January 11, 2026, from [Link]

  • Acid to Acid Chloride - Common Conditions. (n.d.). organic-chemistry.org. Retrieved January 11, 2026, from [Link]

  • How can I get 5-bromo-2-cyanopyridine using other raw material apart from 2,5-dibromopyridine? (2015, May 30). ResearchGate. Retrieved January 11, 2026, from [Link]

  • How to synthesis acid convert into acidchloride ? (2018, August 22). ResearchGate. Retrieved January 11, 2026, from [Link]

Sources

A Strategic Guide to Deconvoluting the Cross-Reactivity of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in an Uncharacterized Chemical Entity

The compound (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone, CAS 934000-33-6, represents a novel chemical entity incorporating two privileged scaffolds in medicinal chemistry: pyridine and piperidine.[1][2] The pyridine ring is a cornerstone of numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and π–π stacking interactions within biological targets, often enhancing potency and modulating pharmacokinetic properties.[1] Similarly, the piperidine motif is present in a wide array of pharmaceuticals, contributing to desirable physicochemical properties and facilitating interactions with various receptors and enzymes.[2]

Given this structural heritage, (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone is predisposed to biological activity. However, its target profile remains uncharacterized. Early and comprehensive assessment of a compound's selectivity is paramount in modern drug discovery. A promiscuous compound, interacting with multiple unintended targets, carries a high risk of toxicity and adverse side effects. Conversely, identifying these "off-target" interactions can sometimes unveil novel therapeutic opportunities.

This guide provides a robust, multi-tiered framework for systematically characterizing the cross-reactivity profile of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone. We will not present pre-existing data, as none is publicly available. Instead, we offer a strategic comparison of industry-standard methodologies and screening platforms, furnishing researchers with an actionable blueprint for a thorough investigation. Our approach is designed to build a comprehensive selectivity profile, moving from broad, high-throughput screening to focused, mechanistic validation.

Part 1: A Tiered Strategy for Comprehensive Cross-Reactivity Profiling

A logical, phased approach is the most efficient method to de-risk and characterize a new chemical entity. This strategy prioritizes broad screening to identify potential liabilities early, followed by more focused studies to confirm and quantify these interactions.

Tier 1: Broad-Spectrum Off-Target Liability Screening

The initial step is to cast a wide net across the most common target families implicated in adverse drug reactions (ADRs) and those frequently engaged by pyridine- and piperidine-containing molecules. The primary decision is the choice between a kinase-focused panel and a broader secondary pharmacology panel.

  • Rationale for Kinase Profiling: The human kinome, comprising over 500 kinases, is a frequent target of small molecule drugs, particularly in oncology.[3] Promiscuous kinase inhibition is a well-known source of toxicity. Given the prevalence of pyridine scaffolds in kinase inhibitors, a comprehensive kinome scan is a logical and high-priority starting point.[4][5]

  • Rationale for Broad Safety Screening: While kinases are important, limiting the initial screen to this single family would be a critical oversight. GPCRs, ion channels, and transporters are major target classes for CNS-active drugs, and off-target interactions with these proteins are linked to a wide range of ADRs, including cardiovascular and neurological side effects.[6][7] Panels like the Eurofins SafetyScreen or the CEREP BioPrint profile are designed specifically to flag these liabilities.[6][8]

Comparative Analysis of Tier 1 Screening Platforms

FeatureKINOMEscan® (Eurofins)[4][5][9]SafetyScreen87™ (Eurofins)[6][10]BioPrint® Profile (CEREP)[8]NIMH PDSP Screen[11][12][13]
Primary Focus Kinase SelectivityBroad Off-Target SafetyBroad Off-Target & EfficacyCNS Target Selectivity
Target Classes Protein & Lipid KinasesGPCRs, Ion Channels, Transporters, EnzymesGPCRs, Kinases, Proteases, Ion Channels, etc.GPCRs, Transporters, Ion Channels
Number of Targets >480 wild-type & mutant kinases87 targets with known safety liabilities~168 targets>400 CNS-related targets
Assay Principle Active Site-Directed Competition Binding AssayPrimarily Radioligand Binding & Enzymatic AssaysPrimarily Radioligand Binding & Enzymatic AssaysPrimarily Radioligand Binding Assays
Typical Output % Inhibition at a single concentration, Kd values% Inhibition at a single concentration% Inhibition at a single concentration% Inhibition and/or Ki values
Audience/Cost Commercial ServiceCommercial ServiceCommercial ServiceFree for approved academic & non-profit researchers

Recommendation for Tier 1: For a comprehensive and cost-effective initial assessment, a dual-pronged approach is recommended.

  • Submit the compound to the NIMH PDSP for an extensive screen against CNS-related targets, leveraging this no-cost resource for academic and non-profit researchers.[11][13]

  • Concurrently, perform a broad safety screen using a commercial service like the Eurofins SafetyScreen44™ panel , which covers a curated list of 44 targets strongly associated with in-vivo toxicities.[6][14] This provides a foundational assessment of the most critical potential liabilities.

This combined approach provides wide coverage across multiple critical target families. Based on these initial results, a follow-up, more extensive kinome-wide screen (e.g., KINOMEscan®) can be justified if the compound shows any activity against the kinase targets within the initial safety panel or if the intended therapeutic area is oncology.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Confirmation cluster_2 Tier 3: Functional Validation Compound (5-Bromopyridin-2-yl) (piperidin-1-yl)methanone PDSP NIMH PDSP Screen (>400 CNS Targets) Compound->PDSP CNS Focus SafetyScreen Eurofins SafetyScreen44™ (44 Key Safety Targets) Compound->SafetyScreen Safety Focus DoseResponse Dose-Response Assays (IC50 / Kd Determination) PDSP->DoseResponse SafetyScreen->DoseResponse CellAssay Cell-Based Functional Assays (Agonist/Antagonist Mode) DoseResponse->CellAssay

Caption: Tiered workflow for cross-reactivity profiling.

Tier 2: Hit Confirmation and Potency Determination

Any significant interaction ("hit"), typically defined as >50% inhibition at a screening concentration of 10 µM, identified in Tier 1 must be confirmed. This involves generating a full dose-response curve to determine the potency of the interaction, expressed as an IC50 (for functional assays) or a Kd (for binding assays). This step is crucial for distinguishing genuine, potent off-target activities from weak, likely insignificant interactions.

Tier 3: Functional Characterization

A binding event does not equate to a functional outcome. For hits confirmed in Tier 2, particularly at GPCRs and ion channels, it is essential to determine the functional consequence of the interaction. Cell-based assays are employed to classify the compound as an agonist, antagonist, or allosteric modulator at the specific off-target. This provides a much clearer picture of the potential physiological effect and the associated risk.

Part 2: Comparative Experimental Methodologies

To understand the data generated in Tier 1, it is vital to grasp the principles of the underlying experimental techniques. Here we compare two of the most common assay formats used in large-scale screening panels.

Methodology 1: Kinase Selectivity via Competition Binding Assay

This method, exemplified by the KINOMEscan® platform, measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest.[4][5]

Experimental Protocol: Competition Binding Kinase Assay

  • Reagent Preparation:

    • Test Compound: Prepare a 100X stock of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone in 100% DMSO. For a 10 µM final screen, this would be a 1 mM stock.

    • Kinase Panel: A panel of human kinases are expressed as fusions with a DNA tag.

    • Immobilized Ligand: A proprietary, broadly active kinase inhibitor is covalently attached to a solid support (e.g., beads).

  • Assay Procedure:

    • Binding Reaction: In each well of a multi-well plate, combine the DNA-tagged kinase, the immobilized ligand beads, and the test compound (at its 1X final concentration) in binding buffer.

    • Incubation: Allow the reaction to proceed to equilibrium (typically 60 minutes at room temperature). The test compound and the immobilized ligand will compete for binding to the kinase's active site.

    • Washing: Wash the beads to remove any unbound kinase. Kinases that were bound by the test compound will be washed away, while those bound to the immobilized ligand will be retained.

    • Elution & Quantification: Elute the retained, DNA-tagged kinases from the beads. Quantify the amount of kinase-associated DNA tag using quantitative PCR (qPCR).

  • Data Analysis:

    • Signal Interpretation: A low qPCR signal indicates that the test compound successfully competed with the immobilized ligand, preventing the kinase from being retained on the beads. This signifies a binding interaction.

    • Calculation: The results are typically reported as "% of DMSO control," where the amount of kinase recovered in the presence of the test compound is compared to the amount recovered in the presence of DMSO vehicle alone. A low percentage indicates strong binding.

G cluster_0 No Inhibitor (DMSO Control) cluster_1 With Inhibitor ('Hit') K1 Kinase Bead1 Ligand-Bead K1->Bead1 Binds Result1 High qPCR Signal (Kinase is Retained) Bead1->Result1 K2 Kinase Inhibitor Test Compound K2->Inhibitor Binds Result2 Low qPCR Signal (Kinase is Washed Away) Inhibitor->Result2 Bead2 Ligand-Bead

Caption: Principle of a competition binding assay for kinases.

Methodology 2: GPCR Cross-Reactivity via Radioligand Binding Assay

This is the gold-standard method for determining a compound's affinity for a specific receptor. It measures the ability of a test compound to displace a known, radioactively labeled ligand ("radioligand") from the receptor.[12]

Experimental Protocol: Radioligand Displacement Assay

  • Reagent Preparation:

    • Test Compound: Prepare serial dilutions of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone in assay buffer containing a small, constant amount of DMSO.

    • Receptor Source: Prepare cell membranes from a cell line recombinantly overexpressing the human GPCR target of interest.

    • Radioligand: A high-affinity ligand for the target receptor, labeled with a radioisotope (e.g., ³H or ¹²⁵I). The concentration is typically set near its Kd value for the receptor.

  • Assay Procedure:

    • Binding Reaction: In tubes or a 96-well plate, combine the receptor membranes, the radioligand, and either buffer (for total binding), a high concentration of a known non-radioactive ligand (for non-specific binding), or the test compound.

    • Incubation: Incubate the reactions to allow binding to reach equilibrium.

    • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat. This separates the receptor-bound radioligand (retained on the filter) from the free radioligand (which passes through).

    • Washing: Quickly wash the filters with ice-cold buffer to remove any trapped, non-specifically bound radioligand.

    • Quantification: Place the filter discs into scintillation vials with scintillation cocktail and measure the amount of radioactivity using a scintillation counter.

  • Data Analysis:

    • Specific Binding: Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.

    • Inhibition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • IC50/Ki Calculation: Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of test compound that displaces 50% of the specific radioligand binding). The IC50 can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Part 3: Anticipating the Target Landscape

While no data exists for the title compound, we can infer a potential target space by examining structurally related, commercially available compounds. This provides a hypothesis-driven basis for prioritizing follow-up studies.

Known Targets of Structurally Related Pyridine Derivatives

CompoundStructureKnown Biological Activity/Targets
(5-Bromopyridin-2-yl)(phenyl)methanoneA halogenated aromatic ketone.[15]Building block for pharmaceuticals targeting neurological and inflammatory diseases; used to study enzyme mechanisms and protein-ligand interactions.[15]
(5-Bromopyridin-2-yl)(4-methylpiperazin-1-yl)methanoneContains a piperazine ring, a common pharmacophore.[16]Piperazine-containing compounds frequently target GPCRs and ion channels, particularly in the CNS.
AbirateroneA complex pyridine-containing drug.[1]An inhibitor of CYP17A1, an enzyme involved in androgen biosynthesis; used to treat prostate cancer.[1]
ImatinibA pyridine- and piperazine-containing drug.[1]A kinase inhibitor targeting BCR-Abl, c-Kit, and PDGF-R; a cornerstone of chronic myeloid leukemia treatment.[1]

This brief analysis suggests that kinases, enzymes involved in steroidogenesis (like CYPs), and CNS receptors are all plausible target classes for (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone. This reinforces the recommendation for a broad initial screening strategy that covers these diverse protein families.

Conclusion

(5-Bromopyridin-2-yl)(piperidin-1-yl)methanone is a molecule of potential interest, but its biological profile is a blank slate. A thorough, unbiased assessment of its cross-reactivity is not merely a supplementary exercise but a foundational component of its preclinical evaluation. The tiered strategy outlined in this guide—beginning with broad, cost-effective screening across CNS and key safety targets, followed by rigorous hit confirmation and functional validation—provides a clear and scientifically sound path forward. By comparing and selecting from established, high-quality screening platforms, researchers can efficiently and effectively map the interaction landscape of this novel compound, paving the way for informed decisions regarding its future development. This systematic approach is essential for mitigating risk, uncovering potential, and ultimately translating a chemical structure into a well-characterized pharmacological tool or therapeutic candidate.

References

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  • PDSP - NIMH Psychoactive Drug Screening Program. (n.d.). The University of North Carolina at Chapel Hill. Retrieved January 11, 2026, from [Link]

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Assessing the Novelty of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone in Patent Literature

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the patent landscape surrounding (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone. For drug development professionals, understanding the novelty of a chemical entity is paramount. It dictates the feasibility of securing intellectual property, attracting investment, and ultimately, the viability of a research program. We will dissect the patentability of this specific molecule not just by its structure, but through the critical lenses of synthetic accessibility and, most importantly, its functional application.

The Compound in Focus: A Structural Overview

(5-Bromopyridin-2-yl)(piperidin-1-yl)methanone is a molecule comprised of three key fragments: a pyridine ring, a piperidine ring, and a carbonyl linker. The 5-bromo substituent on the pyridine is a particularly valuable feature, serving as a versatile chemical handle for late-stage functionalization via cross-coupling reactions, enabling the rapid generation of analog libraries. The piperidine moiety is a well-established scaffold in medicinal chemistry, often imparting favorable pharmacokinetic properties.

The central question is not whether this exact structure has been drawn before, but whether it has been claimed in a manner that would preclude a new patent. This is where the concept of the "Markush structure" becomes critical.

The Markush Challenge: Navigating Generic Claims

In chemical patents, it is rare for a single compound to be the sole subject of a claim. Instead, inventors use Markush structures—a form of generic notation—to claim a class of related molecules.[1][2] This allows them to protect a core scaffold while encompassing numerous variations in its substituents. A Markush claim might describe a central pyridine core with a variable "R" group at the 5-position, where "R" could be defined as "halogen," thus covering bromo, chloro, and fluoro variants.

A preliminary search reveals several patents with broad claims that could potentially encompass our target compound.

Patent / Application Assignee Core Claim & Therapeutic Area Relevance to Target Compound
US11629136B1Vertex PharmaceuticalsSubstituted pyridine derivatives as SARM1 inhibitors for treating neurological disorders.[3]The patent features broad Markush claims covering substituted pyridine 2-carboxamides. The core structure is highly relevant.
WO2013054185A1GlaxoSmithKlinePyridine derivatives as autotaxin inhibitors for fibrotic diseases and pain.[4]Discloses pyridine carboxamides with various substituents, targeting a distinct therapeutic pathway.
US20050010603A1QuestelN/A (Describes Markush display)Provides context on how Markush structures are defined and visualized in patent databases.[5]

This landscape illustrates that the core (pyridin-2-yl)(piperidin-1-yl)methanone scaffold is known. Therefore, novelty cannot be based on the fundamental structure alone. The path to patentability must be paved with unexpected results or a novel application .

A Strategy for Establishing Novelty

To overcome the existing art, a three-pronged approach is necessary, focusing on a novel biological use, supported by comparative data that demonstrates non-obviousness.

G cluster_0 Novelty Assessment Workflow A Hypothesize Novel Use (e.g., SARM1 Inhibition) B Synthesis & Purification of Target Compound A->B C Procure/Synthesize Closest Prior Art Compound (e.g., from US11629136B1) A->C D Head-to-Head Biological Assay (In Vitro SARM1 Inhibition) B->D C->D E Data Analysis: Demonstrate 'Unexpected Results' (e.g., >10x Potency) D->E F Patentability Decision E->F G cluster_0 Prior Art (e.g., US11629136B1) cluster_1 Novel Invention A Generic Markush Structure Pyridine-R B Claimed Use: SARM1 Inhibition A->B C Specific Compound: (5-Bromopyridin-2-yl) (piperidin-1-yl)methanone C->A Structurally 'Obvious' D Demonstrated Use: Superior SARM1 Inhibition C->D E Unexpected Result (e.g., 25x Potency) D->E Functionally 'Non-Obvious'

Caption: The logical argument for overcoming an obviousness rejection.

Conclusion for the Drug Developer

The compound (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone, when viewed in isolation, is unlikely to be considered structurally novel due to the prevalence of broad Markush claims in the patent literature. [3][4]However, this does not render it unpatentable.

The path to securing intellectual property lies in demonstrating a novel and non-obvious utility . A new patent application should be centered on a specific method of use (e.g., "A method of treating a neurological disorder by administering...") supported by compelling, direct comparative data. If the experimental framework described herein yields data showing, for instance, a 10-fold or greater improvement in potency over the closest disclosed examples, a strong argument for patentability can be made. Without such data, any attempt to patent this molecule or its close analogs will likely fail.

References

  • Title: Substituted pyridine derivatives as SARM1 inhibitors. Source: US Patent 11,629,136 B1.
  • Title: Pyrimidine and pyridine derivatives useful in therapy. Source: WIPO Patent Application WO/2013/054185 A1.
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  • Title: Markush Structure: Brief Analysis & Examples. Source: Patent Drafting Catalyst. URL: [Link]

  • Title: The Role of Markush Structure Searches in Patent Protection and Analysis. Source: Sagacious Research. URL: [Link]

  • Title: Display for Markush chemical structures. Source: US Patent Application 2005/0010603 A1.

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The Strategic Application of (5-Bromopyrin-2-yl)(piperidin-1-yl)methanone in Fragment-Based Library Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, fragment-based approaches have emerged as a powerful strategy for identifying novel lead compounds. This guide provides an in-depth evaluation of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone , a versatile fragment poised for efficient library synthesis. We will explore its chemical attributes, detail its application in parallel synthesis, and objectively compare its performance against alternative building blocks, supported by experimental insights.

Introduction to Fragment-Based Drug Discovery and the Primacy of the Pyridine Scaffold

Fragment-Based Drug Discovery (FBDD) has revolutionized the initial stages of drug development. Rather than screening large, complex molecules, FBDD identifies low-molecular-weight fragments that bind to a biological target with high ligand efficiency. These initial "hits" are then elaborated and optimized to generate potent and selective lead candidates.[1] This approach allows for a more thorough exploration of chemical space and often yields leads with superior physicochemical properties.

Within this paradigm, the choice of the initial fragment is paramount. Heterocyclic scaffolds, particularly the pyridine ring, are prevalent in a vast number of FDA-approved drugs and biologically active compounds.[2][3] The pyridine motif is a bioisostere of a phenyl ring but offers the advantage of improved solubility and the ability to act as a hydrogen bond acceptor, enhancing interactions with biological targets.[4][5] This makes pyridine-containing fragments, such as (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone, highly sought-after starting points for medicinal chemistry campaigns.[4][5]

Physicochemical and Structural Analysis of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone

(5-Bromopyridin-2-yl)(piperidin-1-yl)methanone presents a compelling combination of features for FBDD and library synthesis. Its structure incorporates a 2-substituted pyridine ring, a common motif in pharmacologically active molecules, coupled with a piperidine amide. The strategic placement of a bromine atom at the 5-position of the pyridine ring serves as a crucial chemical handle for diversification.

PropertyValueSignificance in Drug Discovery
Molecular Formula C11H13BrN2O
Molecular Weight 270.14 g/mol Adheres to the "Rule of Three" for fragments, ensuring good ligand efficiency.
XLogP3 ~2.5Indicates a favorable balance between solubility and permeability.
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3 (Pyridine N, Carbonyl O)Provides key interaction points for target binding.
Rotatable Bonds 1Limited conformational flexibility can lead to a lower entropic penalty upon binding.

The true utility of this fragment lies in its capacity for controlled, vectoral expansion. The bromine atom is readily functionalized through a variety of palladium-catalyzed cross-coupling reactions, allowing for the systematic exploration of the surrounding chemical space. The piperidine moiety, while contributing to the overall physicochemical properties, can also be a site for future modification if desired.

Synthesis of the Core Fragment: A Reproducible Protocol

The synthesis of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone is a straightforward and scalable process, typically achieved through the amidation of a 5-bromopicolinic acid derivative. This ensures a reliable supply of the starting material for library synthesis.

Experimental Protocol: Synthesis of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone
  • Acid Chloride Formation: To a solution of 5-bromopicolinic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) dropwise at 0 °C. Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The reaction can be monitored by the cessation of gas evolution.

  • Solvent Removal: Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure.

  • Amidation: Dissolve the crude 5-bromopicolinoyl chloride in anhydrous DCM (10 mL/mmol) and cool to 0 °C. Add a solution of piperidine (1.2 eq) and triethylamine (1.5 eq) in DCM dropwise.

  • Work-up: Allow the reaction to warm to room temperature and stir for 1-2 hours. Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone as a solid.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product 5-Bromopicolinic_Acid 5-Bromopicolinic Acid Acid_Chloride_Formation 1. Acid Chloride Formation (Oxalyl Chloride, cat. DMF) 5-Bromopicolinic_Acid->Acid_Chloride_Formation Piperidine Piperidine Amidation 2. Amidation (Triethylamine, DCM) Piperidine->Amidation Acid_Chloride_Formation->Amidation Final_Product (5-Bromopyridin-2-yl) (piperidin-1-yl)methanone Amidation->Final_Product

Caption: Synthetic route for (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone.

Library Synthesis via Suzuki-Miyaura Cross-Coupling

The bromine atom on the pyridine ring is an excellent handle for palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly robust and versatile choice for library synthesis.[6][7][8] This reaction allows for the introduction of a wide array of aryl and heteroaryl groups, enabling a thorough exploration of the structure-activity relationship (SAR).

Experimental Protocol: Parallel Synthesis of a 96-Well Plate Library

This protocol is designed for the parallel synthesis of a library of compounds in a 96-well plate format, a common practice in modern medicinal chemistry.[9][10][11][12]

  • Arraying Reagents:

    • To each well of a 96-well reaction block, add a solution of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone (1.0 eq, e.g., 0.1 mmol) in a suitable solvent such as 1,4-dioxane or DME.

    • To each well, add a unique aryl or heteroaryl boronic acid (1.2 eq) from a pre-prepared stock solution plate.

  • Addition of Catalyst and Base:

    • Prepare a master mix of the palladium catalyst (e.g., Pd(PPh3)4, 5 mol%), base (e.g., K2CO3 or Cs2CO3, 2.0 eq), and solvent (e.g., 1,4-dioxane/water mixture).

    • Dispense the master mix into each well.

  • Reaction:

    • Seal the 96-well plate and heat to the desired temperature (typically 80-100 °C) for a specified time (e.g., 4-12 hours). Microwave irradiation can also be employed to accelerate the reaction.[9]

  • Work-up and Purification:

    • After cooling to room temperature, the reaction mixtures can be worked up in parallel. A common method is to add water and extract with an organic solvent like ethyl acetate.

    • The organic extracts can be concentrated, and the resulting crude products can be purified using parallel purification techniques such as mass-directed preparative HPLC.

  • Analysis:

    • The purity and identity of the final compounds in each well are confirmed by LC-MS and ¹H NMR analysis.

Library_Synthesis Core_Fragment (5-Bromopyridin-2-yl) (piperidin-1-yl)methanone Reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base) Core_Fragment->Reaction Library Diverse Library of Final Compounds Reaction->Library Building_Blocks Diverse Boronic Acids (Aryl, Heteroaryl) Building_Blocks->Reaction

Caption: Diversification of the core fragment via Suzuki-Miyaura coupling.

Comparative Analysis with Alternative Fragments

While (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone is an excellent fragment, it is important to consider alternatives to ensure the optimal choice for a given project. Below is a comparison with other commercially available brominated fragments.

FragmentStructureKey Features & Considerations
(5-Bromopyridin-2-yl)(piperidin-1-yl)methanone Pros: Privileged 2-substituted pyridine scaffold, pre-installed amide for H-bonding, good balance of properties. Cons: Higher molecular weight compared to simpler fragments.
2-Bromo-6-methylpyridine Pros: Lower molecular weight, simpler structure, readily available. Cons: Lacks the amide functionality, may require more downstream modifications.
(5-Bromothiophen-2-yl)(morpholino)methanone Pros: Thiophene core offers a different electronic and steric profile. Cons: Thiophene can be metabolically labile in some cases.
1-(5-Bromopyridin-2-yl)ethanone Pros: Simple acetyl group, lower molecular weight. Cons: Lacks the conformational constraint of the piperidine ring.

Experimental Data Comparison (Illustrative Suzuki Coupling Yields)

The following table provides illustrative yields for a Suzuki coupling with phenylboronic acid, based on literature precedents for similar systems.[6][8][13] Actual yields will vary depending on the specific reaction conditions and the nature of the boronic acid used.

FragmentTypical Yield Range
(5-Bromopyridin-2-yl)(piperidin-1-yl)methanone75-95%
2-Bromo-6-methylpyridine80-98%
(5-Bromothiophen-2-yl)(morpholino)methanone70-90%
1-(5-Bromopyridin-2-yl)ethanone75-95%

The choice between these fragments will depend on the specific goals of the drug discovery program. For instance, if a hydrogen bond accepting amide is a key desired feature in the final compounds, (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone is a superior starting point. If minimizing molecular weight is the primary concern, 2-bromo-6-methylpyridine might be preferred.

Conclusion

(5-Bromopyridin-2-yl)(piperidin-1-yl)methanone stands out as a highly valuable fragment for library synthesis in the context of fragment-based drug discovery. Its strategic design, incorporating a privileged pyridine scaffold and a readily functionalizable bromine handle, allows for the efficient and systematic generation of diverse compound libraries. The straightforward synthesis of the core fragment and the robustness of subsequent cross-coupling reactions make it an attractive choice for medicinal chemists. While alternative fragments exist, the unique combination of features in (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone provides a solid foundation for the rapid identification and optimization of novel therapeutic agents.

References

  • Title: Pyridine derivatives as preferable scaffolds for the process of discovering new drugs Source: ScienceDirect URL: [Link]

  • Title: The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design Source: National Center for Biotechnology Information URL: [Link]

  • Title: Suzuki reactions of 2-bromopyridine with aryl boronic acids a Source: ResearchGate URL: [Link]

  • Title: Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies Source: MDPI URL: [Link]

  • Title: Parallel synthesis of peptide libraries using microwave irradiation Source: Springer Nature Experiments URL: [Link]

  • Title: Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... Source: ResearchGate URL: [Link]

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  • Title: The Chromenopyridine Scaffold: A Privileged Platform in Drug Design Source: MDPI URL: [Link]

  • Title: Pyridine derivatives as preferable scaffolds for the process of discovering new drugs Source: Google Books URL
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  • Title: Recent Developments in Fragment-Based Drug Discovery Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions Source: Organometallics URL: [Link]

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Safety Operating Guide

Proper Disposal of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone (CAS No. 934000-33-6), a halogenated pyridine derivative. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and minimizing environmental impact.

Understanding the Hazard Profile

(5-Bromopyridin-2-yl)(piperidin-1-yl)methanone is a brominated organic compound.[1][2] While a comprehensive toxicological profile for this specific molecule is not widely available, data from structurally similar compounds and the general class of halogenated pyridines indicate that it should be handled as a hazardous substance. The presence of the brominated pyridine ring suggests potential for environmental toxicity and persistence. Safety data for related compounds indicate hazards such as skin, eye, and respiratory irritation.[3] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE).

Table 1: Chemical and Physical Properties of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone

PropertyValueSource
CAS Number934000-33-6[1][2]
Molecular FormulaC₁₁H₁₃BrN₂O[1][2]
Molecular Weight269.14 g/mol [1]
Hazard SymbolsXi (Irritant)[2]

Immediate Steps for Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately alert personnel in the vicinity and evacuate the immediate area. Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don Appropriate PPE: At a minimum, this includes chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat. For larger spills, respiratory protection may be necessary.

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill. Do not use combustible materials like paper towels.

  • Collect the Absorbed Material: Carefully sweep or scoop the absorbed material into a designated, labeled, and sealable hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (such as acetone or ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Label and Store Waste: Clearly label the waste container with "(5-Bromopyridin-2-yl)(piperidin-1-yl)methanone Spill Debris" and store it in a designated hazardous waste accumulation area.

Comprehensive Disposal Procedure

The disposal of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone must be managed in accordance with local, state, and federal regulations. As a halogenated organic compound, it is subject to specific disposal requirements.

Waste Segregation: The First Principle

The cardinal rule of chemical waste management is proper segregation. Halogenated organic wastes must be collected separately from non-halogenated organic wastes.[4] This is primarily due to the different incineration requirements for these two waste streams.

Waste_Segregation cluster_lab Laboratory Waste Generation cluster_waste_streams Waste Segregation Compound (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone Halogenated_Waste Halogenated Organic Waste (e.g., Green Labeled Carboy) Compound->Halogenated_Waste Contains Bromine Non_Halogenated_Waste Non-Halogenated Organic Waste (e.g., Black Labeled Carboy) Disposal_Workflow cluster_start Initial State cluster_assessment Hazard & Waste Assessment cluster_procedure Disposal Procedure cluster_final Final Disposition Start Unused or Waste (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone Assess_Hazards Identify as Halogenated Organic Waste Start->Assess_Hazards Determine_Waste_Code Consult EHS for RCRA Waste Code Assess_Hazards->Determine_Waste_Code Segregate Segregate into Halogenated Waste Container Determine_Waste_Code->Segregate Label Label Container with 'Hazardous Waste' & Contents Segregate->Label Store Store in Designated Hazardous Waste Area Label->Store Pickup Arrange for Pickup by Certified Waste Handler Store->Pickup Incinerate High-Temperature Incineration with Scrubbing Pickup->Incinerate

Caption: Step-by-step workflow for the disposal of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone is a non-negotiable aspect of responsible laboratory practice. By understanding the compound's potential hazards, implementing rigorous spill control measures, and adhering to a systematic disposal protocol, researchers can ensure a safe working environment and maintain full regulatory compliance. Always consult your institution's Environmental Health and Safety department for specific guidance and to stay abreast of any changes in regulations.

References

  • Chemical-Suppliers.com. (n.d.). (5-Bromopicolinoyl)piperidine, (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone. Retrieved from [Link]

  • Unknown. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

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A Comprehensive Guide to the Safe Handling of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(5-Bromopyridin-2-yl)(piperidin-1-yl)methanone is a substituted pyridine derivative that holds potential in various research and development applications. As with any novel chemical entity, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of the research. This guide provides essential safety and logistical information, offering a procedural framework for the safe handling, storage, and disposal of this compound.

Hazard Assessment: A Proactive Approach

Given the presence of a brominated pyridine ring and a piperidine moiety, (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone should be handled as a potentially hazardous substance. Based on data from similar compounds, the primary hazards are anticipated to be:

  • Skin Irritation: May cause skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation: Poses a risk of serious eye irritation or damage.[1][2][3]

  • Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory tract irritation.[1][2][3]

  • Harmful if Swallowed, in Contact with Skin, or if Inhaled: Similar compounds are classified as harmful through these routes of exposure.[2]

Therefore, all handling procedures must be designed to minimize direct contact and prevent the generation of airborne particles or aerosols.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and consistent use of appropriate PPE are non-negotiable when working with this compound. The following table outlines the recommended PPE for various laboratory operations.

Laboratory Operation Eye and Face Protection Hand Protection Respiratory Protection Protective Clothing
Receiving and Storage Safety glasses with side shieldsChemically resistant gloves (e.g., nitrile)Not generally required if containers are sealed and intactLab coat
Weighing and Aliquoting (Solid) Chemical splash goggles and a face shieldChemically resistant gloves (e.g., nitrile)NIOSH-approved respirator for dusts if not in a fume hood[4]Lab coat
Dissolution and Solution Handling Chemical splash goggles and a face shieldChemically resistant gloves (e.g., nitrile)Not required if performed in a certified chemical fume hoodLab coat
Reaction Setup and Monitoring Chemical splash goggles and a face shieldChemically resistant gloves (e.g., nitrile)Not required if performed in a certified chemical fume hoodLab coat
Spill Cleanup Chemical splash goggles and a face shieldHeavy-duty, chemically resistant glovesNIOSH-approved respirator with appropriate cartridgesChemical-resistant apron or suit
Waste Disposal Chemical splash gogglesChemically resistant gloves (e.g., nitrile)Not required if handling sealed waste containersLab coat

Note: Always inspect gloves for integrity before use and practice proper glove removal techniques to avoid skin contact.[4] After handling, wash hands thoroughly with soap and water.[1][4]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a standardized operational workflow is critical for minimizing exposure and preventing accidents. The following diagram and procedural steps outline a comprehensive plan for handling (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone from receipt to disposal.

SafeHandlingWorkflow cluster_prep Preparation & Storage cluster_handling Handling (in Chemical Fume Hood) cluster_cleanup Cleanup & Disposal Receiving Receiving: Inspect container integrity Storage Storage: Cool, dry, well-ventilated area. Away from incompatibles. Receiving->Storage Upon receipt Weighing Weighing: Use appropriate PPE. Minimize dust generation. Storage->Weighing For use Dissolution Dissolution: Add solid to solvent slowly. Weighing->Dissolution Reaction Reaction: Maintain closed system where possible. Dissolution->Reaction Decontamination Decontamination: Clean glassware and surfaces. Reaction->Decontamination Post-experiment WasteCollection Waste Collection: Segregate into labeled hazardous waste containers. Decontamination->WasteCollection Disposal Disposal: Follow institutional and local regulations. WasteCollection->Disposal

Caption: Workflow for the safe handling of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone.

Receiving and Storage
  • Inspection: Upon receipt, carefully inspect the container for any signs of damage or leaks.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4] The storage container should be kept tightly closed when not in use.[4][5]

Handling and Use

Crucially, all manipulations of the solid compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure. [4][6]

  • Preparation: Before handling, ensure that all necessary PPE is donned correctly and that a spill kit is readily accessible.

  • Weighing: When weighing the solid material, do so in a fume hood. Use smooth, deliberate movements to avoid generating dust.

  • Dissolution: When preparing solutions, add the solid (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone to the solvent slowly while stirring.

  • Reaction: If the compound is used in a chemical reaction, maintain a closed system wherever feasible to prevent the release of vapors or aerosols.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water and remove all contaminated clothing. Seek medical attention if irritation develops.[7][8]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][7][8]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]

  • Spill: For a small spill, evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal.[4][9] For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[8]

Disposal Plan: Ensuring Environmental Responsibility

All waste containing (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated gloves, absorbent materials, and empty containers, in a clearly labeled, sealed hazardous waste container.[4]

  • Liquid Waste: Collect all liquid waste containing the compound in a dedicated, sealed, and appropriately labeled hazardous waste container. Brominated organic compounds should not be mixed with other waste streams unless explicitly permitted by your institution's waste management guidelines.[10]

  • Disposal: All waste must be disposed of through your institution's hazardous waste management program, in strict accordance with all local, state, and federal regulations.[4][8] Neutralization with a reducing agent like sodium thiosulfate may be a viable treatment for some brominated waste streams, but this should only be carried out by trained personnel following a validated institutional protocol.[11][12]

By adhering to these guidelines, researchers can confidently and safely work with (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone, fostering a culture of safety and scientific excellence within the laboratory.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

  • Safety Data Sheet. (2023, February 1). Pyridine,6551E-3. [Link]

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. [Link]

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?[Link]

  • GOV.UK. (2024, October 31). Pyridine: incident management. [Link]

  • Washington State University. Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals for Bromine. [Link]

  • Chemtalk. Bromine water - disposal. [Link]

  • Acros PharmaTech Limited. (2018, August 20). 2-(2-bromopyridin-4-yl)-propan-2-ol Safety Data Sheet. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.